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  • Product: 1-Methylpiperidine-4-carbonyl chloride hydrochloride
  • CAS: 7462-84-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Methylpiperidine-4-carbonyl chloride hydrochloride: Synthesis, Reactivity, and Applications

This technical guide provides a comprehensive overview of 1-methylpiperidine-4-carbonyl chloride hydrochloride, a key building block for medicinal chemists and researchers in drug development. This document delves into t...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 1-methylpiperidine-4-carbonyl chloride hydrochloride, a key building block for medicinal chemists and researchers in drug development. This document delves into the core physicochemical properties, synthesis, reactivity, and practical applications of this versatile reagent, offering field-proven insights and detailed protocols to empower your research endeavors.

Introduction: The Significance of the 1-Methylpiperidine Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The N-methylated piperidine core, in particular, is a cornerstone in the design of central nervous system (CNS) active agents and other therapeutics. 1-Methylpiperidine-4-carbonyl chloride hydrochloride serves as a highly valuable intermediate, enabling the facile introduction of the 1-methylpiperidine-4-carboxamide substructure into target molecules. Its utility is underscored by its application in the synthesis of novel pharmaceutical candidates.[2]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis. The hydrochloride salt form of 1-methylpiperidine-4-carbonyl chloride enhances its stability and handling characteristics compared to the free base.

PropertyValueSource(s)
CAS Number 7462-84-2[3]
Molecular Formula C₇H₁₃Cl₂NO[3]
Molecular Weight 198.09 g/mol [4]
Appearance White to off-white solid (predicted)General knowledge of acyl chloride hydrochlorides
Melting Point Data not consistently available; decomposition may occur.
Solubility Soluble in aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. Reacts with protic solvents like water and alcohols.General knowledge of acyl chlorides
Storage Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[4]

Structural Elucidation:

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the N-methyl group (a singlet around 2.3-2.8 ppm), and multiplets for the piperidine ring protons. The proton at the C4 position would be shifted downfield due to the electron-withdrawing effect of the carbonyl chloride group.

  • ¹³C NMR: The carbonyl carbon would exhibit a characteristic downfield shift (typically in the range of 170-180 ppm). Signals for the N-methyl carbon and the carbons of the piperidine ring would also be present.

  • IR Spectroscopy: A strong absorption band in the region of 1780-1820 cm⁻¹ would be indicative of the C=O stretch of the acyl chloride.

Synthesis and Purification

The synthesis of 1-methylpiperidine-4-carbonyl chloride hydrochloride is typically achieved in a two-step process starting from isonipecotic acid.

Step 1: Synthesis of 1-Methylpiperidine-4-carboxylic acid hydrochloride

The precursor, 1-methylpiperidine-4-carboxylic acid hydrochloride, is synthesized via reductive amination of isonipecotic acid using formaldehyde and a reducing agent, followed by salt formation.

G Isonipecotic_acid Isonipecotic Acid Intermediate 1-Methylpiperidine-4-carboxylic acid Isonipecotic_acid->Intermediate Reductive Amination Formaldehyde Formaldehyde Formaldehyde->Intermediate Reducing_agent Reducing Agent (e.g., Formic Acid) Reducing_agent->Intermediate Final_Product 1-Methylpiperidine-4-carboxylic acid hydrochloride Intermediate->Final_Product Salt Formation HCl Hydrochloric Acid HCl->Final_Product G Carboxylic_acid 1-Methylpiperidine-4-carboxylic acid hydrochloride Acyl_chloride 1-Methylpiperidine-4-carbonyl chloride hydrochloride Carboxylic_acid->Acyl_chloride Chlorination Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Acyl_chloride Solvent Aprotic Solvent (e.g., DCM) Solvent->Acyl_chloride

Figure 2: Synthesis of 1-Methylpiperidine-4-carbonyl chloride hydrochloride.

Experimental Protocol: Synthesis of 1-Methylpiperidine-4-carbonyl chloride hydrochloride (General Procedure)

This protocol is based on established methods for the conversion of carboxylic acids to acyl chlorides using thionyl chloride. [2]

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 1-methylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by the cessation of gas evolution and TLC).

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude 1-methylpiperidine-4-carbonyl chloride hydrochloride is often used immediately in the next step without further purification. If necessary, it can be purified by trituration with a non-polar solvent like hexanes.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent hydrolysis of the product back to the carboxylic acid.

  • Use of Thionyl Chloride: Thionyl chloride is a preferred reagent because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying purification. [5]* DMF Catalyst: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent acylating agent.

  • Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) prevents the ingress of atmospheric moisture.

Reactivity and Mechanistic Insights

The reactivity of 1-methylpiperidine-4-carbonyl chloride hydrochloride is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

G Acyl_Chloride 1-Methylpiperidine-4-carbonyl chloride hydrochloride Product Acylated Product (Amide, Ester) Acyl_Chloride->Product Nucleophilic Acyl Substitution Nucleophile Nucleophile (e.g., R-NH₂, R-OH) Nucleophile->Product Base Base (e.g., Triethylamine) Byproduct Base·HCl Base->Byproduct

Figure 3: General reactivity of 1-Methylpiperidine-4-carbonyl chloride hydrochloride.

Key Reactions and Mechanistic Considerations:

  • Acylation of Amines (Amide Formation): This is one of the most common applications. The reaction with primary or secondary amines yields the corresponding amides. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction. [6]* Acylation of Alcohols (Ester Formation): In the presence of a base, alcohols react to form esters.

  • Hydrolysis: As previously mentioned, reaction with water leads to the formation of the parent carboxylic acid. This is a common decomposition pathway and a critical consideration during handling and storage.

The Role of the N-Methylpiperidine Moiety:

The tertiary amine of the piperidine ring is protonated in the hydrochloride salt. This prevents it from interfering with the acylation reaction. Under basic conditions used for acylation, the free tertiary amine can act as an internal catalyst or base, though an external base is generally required to drive the reaction to completion.

Applications in Synthesis: A Practical Protocol

A primary application of 1-methylpiperidine-4-carbonyl chloride hydrochloride is in the synthesis of amide derivatives for pharmaceutical research. The following is a representative protocol for the acylation of an aniline.

Experimental Protocol: N-acylation of Aniline

This protocol is a general method and may require optimization for specific aniline substrates. [6]

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 1-methylpiperidine-4-carbonyl chloride hydrochloride (1.05 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the acyl chloride solution to the stirring aniline solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Analytical and Quality Control

Ensuring the purity of 1-methylpiperidine-4-carbonyl chloride hydrochloride is crucial for its successful application in synthesis.

  • Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the synthesis and to assess the purity of the final product. A typical eluent system would be a mixture of dichloromethane and methanol. The spots can be visualized using UV light or by staining with potassium permanganate. Due to the reactivity of the acyl chloride on a silica gel plate, it is often derivatized with a nucleophile (e.g., benzylamine) before TLC analysis to obtain a stable spot. [7]* High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity analysis. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile is a common starting point. [8]As with TLC, derivatization may be necessary for reproducible results.

Safety, Handling, and Storage

1-Methylpiperidine-4-carbonyl chloride hydrochloride is a reactive and corrosive compound that requires careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of corrosive vapors. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. [9]* Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere. It is hygroscopic and will react with moisture. [4]* Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations for hazardous chemical waste.

Conclusion

1-Methylpiperidine-4-carbonyl chloride hydrochloride is a valuable and reactive building block for the synthesis of a wide range of nitrogen-containing compounds, particularly in the field of drug discovery. A thorough understanding of its properties, synthesis, and reactivity, coupled with careful handling and storage, will enable researchers to effectively utilize this reagent in their synthetic endeavors.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma - Figshare. (n.d.).
  • Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. (n.d.).
  • 1-Methylpiperidine-4-carbonyl chloride hydrochloride - CAS:41776-24-3. (n.d.). Sunway Pharm Ltd.
  • 1-methylpiperidine-4-carbonyl chloride hydrochloride — Chemical Substance Inform
  • Synthesis of methyl 1-methylpiperidine-4-carboxyl
  • 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - ChemicalBook. (n.d.).
  • Standard Oper
  • Kinetics of Reactions of Acyl Halides. V. Reactions of Acyl Chlorides with Substituted Piperidines in Benzene Solution | Request PDF. (n.d.).
  • Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride - Benchchem. (n.d.).
  • Acetylation of Aniline. (2021). Chemistry LibreTexts.
  • 1-methylpiperidine-4-carbonyl chloride hydrochloride (C7H12ClNO) - PubChemLite. (n.d.).
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • Supplementary Inform
  • 55112-42-0(4-Methyl-1-piperazinecarbonyl chloride hydrochloride) Product Description - ChemicalBook. (n.d.).
  • PW N° 3 : Preparation and Characterization of Acetanilide 1.
  • CAS No : 7462-84-2 | Product Name : 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride. (n.d.).
  • N-Methylpiperidine(626-67-5) 13C NMR spectrum - ChemicalBook. (n.d.).
  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling - Yufeng. (2025).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Str
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Publishing. (n.d.).
  • Acyl Chlorides and Acid Anhydrides | chemrevise. (n.d.).
  • Reactions of Acyl halide. (n.d.).
  • A Comparative Guide to the Stability of Acyl Chlorides in Solution - Benchchem. (n.d.).
  • Acid Chlorides and Chloroformates - Safety and Handling - BASF. (n.d.).
  • PowerPoint プレゼンテーション. (n.d.).
  • An eco-friendly and simple route to synthesis of acetanilide
  • Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros - Reddit. (2025).
  • The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study - Chemical Science (RSC Publishing). (n.d.).
  • Hydrochloric Acid Safe Handling Guideline. (2013).
  • Hydrogen chloride - ECHA CHEM. (2025).
  • Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride - Benchchem. (n.d.).
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. - R Discovery. (2021).

Sources

Exploratory

Comprehensive Structure Elucidation of 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride: Analytical Workflows and Mechanistic Insights

Executive Summary The structural elucidation of highly reactive pharmaceutical building blocks demands rigorous, environmentally controlled analytical workflows. 1-Methylpiperidine-4-carbonyl chloride hydrochloride (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly reactive pharmaceutical building blocks demands rigorous, environmentally controlled analytical workflows. 1-Methylpiperidine-4-carbonyl chloride hydrochloride (CAS 7462-84-2) is a bifunctional molecule featuring a basic tertiary amine (stabilized as a hydrochloride salt) and a highly electrophilic acyl chloride moiety. It is widely utilized in the synthesis of advanced therapeutics, including FtsZ inhibitors and betulinic acid derivatives, as detailed in the[1].

This whitepaper provides an in-depth technical guide to the physicochemical profiling and structure elucidation of this compound. By employing self-validating protocols across Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), we establish a robust framework that mitigates the inherent instability of acyl chlorides.

Physicochemical Profiling & Handling Rationale

From a mechanistic perspective, acyl chlorides are highly susceptible to nucleophilic attack. The causality behind the degradation of 1-methylpiperidine-4-carbonyl chloride hydrochloride lies in its reaction with ambient atmospheric moisture. Water acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which subsequently collapses to expel chloride, yielding 1-methylpiperidine-4-carboxylic acid and hydrogen chloride.

Furthermore, the presence of the hydrochloride salt renders the bulk powder highly hygroscopic, accelerating this hydrolysis cascade. Therefore, standard handling protocols for reactive building blocks, as outlined by[2], dictate that all sample preparation must be conducted under an inert argon atmosphere (e.g., within a glovebox or via Schlenk line techniques) to preserve molecular integrity prior to spectroscopic analysis.

Analytical Workflow & Experimental Protocols

To accurately elucidate the structure without analytical artifacts, an integrated, anhydrous workflow must be employed.

Workflow A 1-Methylpiperidine-4-carbonyl chloride hydrochloride B Glovebox Handling (Argon Atmosphere) A->B Prevents hydrolysis C Anhydrous FT-IR (ATR) Direct Solid Analysis B->C Optical analysis D NMR Spectroscopy (Anhydrous CDCl3) B->D Dissolution E Chemical Derivatization (Anhydrous MeOH / TEA) B->E Intentional solvolysis G Integrated Structural Validation C->G D->G F ESI-HRMS Methyl Ester Analysis E->F Stable analyte generation F->G

Fig 1: Integrated anhydrous workflow for the structural validation of acyl chlorides.

Protocol 1: Anhydrous ATR-FTIR Spectroscopy
  • Purge the ATR-FTIR sample compartment with dry nitrogen for 15 minutes to eliminate atmospheric moisture.

  • Inside an argon-filled glovebox, transfer 2–5 mg of the solid sample into a sealed, anhydrous vial.

  • Rapidly transfer the sample to the ATR crystal and apply the pressure anvil.

  • Acquire 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

  • Self-Validating Mechanism: This protocol is validated by inspecting the 3000–3300 cm⁻¹ region. A flat baseline confirms the sample remained anhydrous during transfer. The appearance of a broad O-H stretch immediately invalidates the run, indicating hydrolysis to the carboxylic acid.

Protocol 2: ¹H and ¹³C NMR Spectroscopy
  • In a glovebox, dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the compound in 0.6 mL of anhydrous CDCl₃ (stored over activated 4Å molecular sieves).

  • Add 0.05% v/v anhydrous Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to an oven-dried 5 mm NMR tube and seal with a PTFE cap and Parafilm.

  • Acquire spectra at 298 K using standard pulse sequences (e.g., zg30 for ¹H, zgpg30 for ¹³C).

  • Self-Validating Mechanism: The protocol validates solvent integrity by quantifying the residual water peak at 1.56 ppm in CDCl₃. If the water integral exceeds 0.1 relative to a single analyte proton, or if a highly deshielded proton signal appears at ~11.0–12.0 ppm (carboxylic acid OH), the sample is flagged as compromised.

Spectroscopic Data & Structural Validation

The structural identity of the molecule is confirmed by cross-referencing the NMR, IR, and MS data. The highly deshielded nature of the carbonyl carbon and the specific splitting patterns of the piperidine ring confirm the intact acyl chloride hydrochloride salt.

Table 1: ¹H and ¹³C NMR Assignments (Anhydrous CDCl₃, 400 MHz / 100 MHz)
NucleusShift (ppm)MultiplicityIntegrationAssignmentCausality / Structural Notes
¹H11.50br s1HN-H⁺Highly deshielded due to hydrochloride salt formation.
¹H3.50 - 3.40m2HH-2eq, H-6eqDeshielded by the adjacent protonated nitrogen.
¹H3.10 - 2.95m1HH-4axAlpha to the electron-withdrawing acyl chloride.
¹H2.85s3HN-CH₃N-methyl group, shifted downfield due to protonation.
¹H2.80 - 2.65m2HH-2ax, H-6axAxial protons, typically resonating upfield of equatorial.
¹H2.30 - 1.90m4HH-3, H-5Beta to nitrogen, complex multiplet (axial/equatorial).
¹³C173.5C-C=O (Acyl Cl)Characteristic highly deshielded acyl chloride carbon.
¹³C52.4CH₂-C-2, C-6Adjacent to the N⁺ center.
¹³C46.8CH-C-4Alpha carbon to the acyl chloride group.
¹³C43.1CH₃-N-CH₃N-methyl carbon.
¹³C25.2CH₂-C-3, C-5Beta carbons of the piperidine ring.
Table 2: Key IR and MS Diagnostic Peaks
TechniqueSignalAssignmentStructural Significance
FT-IR1795 cm⁻¹C=O stretchConfirms the acyl chloride moiety (higher frequency than esters).
FT-IR2500-2600 cm⁻¹N-H⁺ stretchBroad band confirming the tertiary amine hydrochloride salt.
FT-IR730 cm⁻¹C-Cl stretchValidates the acyl chloride halogen bond.
HRMS (ESI+)m/z 158.1176[M+H]⁺ (Ester)Confirms intact carbon skeleton post-derivatization with MeOH.

Mechanistic Derivatization for MS Analysis

Direct Electrospray Ionization Mass Spectrometry (ESI-MS) of acyl chlorides is notoriously unreliable. The causality is rooted in the LC-MS mobile phases (water, methanol, acetonitrile), which act as protic nucleophiles, causing unpredictable solvolysis during ionization[3]. To ensure a self-validating and reproducible MS analysis, the acyl chloride must be intentionally derivatized into a stable methyl ester, utilizing techniques adapted from [4].

Derivatization A Acyl Chloride [MW: 161.06] C Methyl Ester Derivative [MW: 157.11] A->C Nucleophilic Acyl Substitution B Anhydrous MeOH + Triethylamine B->C Reagents D ESI-HRMS [M+H]+ m/z 158.117 C->D Ionization

Fig 2: Nucleophilic acyl substitution pathway for MS sample derivatization.

Protocol 3: Intentional Solvolysis for ESI-HRMS
  • Dissolve 1 mg of the acyl chloride in 1 mL of anhydrous dichloromethane (DCM).

  • Add 10 µL of anhydrous methanol and 5 µL of triethylamine (TEA) to the solution to act as an acid scavenger and drive the nucleophilic acyl substitution.

  • Vortex for 60 seconds and incubate at room temperature for 10 minutes to ensure complete conversion to the methyl ester (methyl 1-methylpiperidine-4-carboxylate).

  • Dilute the mixture 1:100 in LC-MS grade methanol/water (50:50) containing 0.1% formic acid.

  • Inject into the ESI-HRMS operating in positive ion mode.

  • Self-Validating Mechanism: A blank solution containing only DCM, MeOH, and TEA is prepared and injected alongside the sample. The protocol is validated when the blank shows no signal at m/z 158.117, proving the detected methyl ester[M+H]⁺ is exclusively derived from the analyte's carbon skeleton and not a system contaminant.

Conclusion

The structural elucidation of 1-methylpiperidine-4-carbonyl chloride hydrochloride requires a deep understanding of its electrophilic reactivity and hygroscopic nature. By implementing strict anhydrous handling, utilizing self-validating IR and NMR protocols, and employing mechanistic derivatization for HRMS, researchers can confidently verify the structural integrity of this critical pharmaceutical building block without falling victim to rapid hydrolysis artifacts.

References

  • American Elements. CAS 7462-84-2 | 1-methylpiperidine-4-carbonyl chloride hydrochloride. Retrieved from[Link][2]

  • PubChemLite / PubChem Database. 1-methylpiperidine-4-carbonyl chloride hydrochloride (C7H12ClNO). Retrieved from [Link][3]

  • National Institutes of Health (NIH) PMC. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus. Retrieved from[Link][1]

  • ACS Publications. Synthesis and Biological Evaluation of C-17-Amino-Substituted Pyrazole-Fused Betulinic Acid Derivatives as Novel Agents for Osteoarthritis Treatment. Journal of Medicinal Chemistry. Retrieved from [Link][4]

Sources

Foundational

1-Methylpiperidine-4-carbonyl chloride hydrochloride CAS number 41776-24-3

An In-Depth Technical Guide to 1-Methylpiperidine-4-carbonyl chloride hydrochloride (CAS: 41776-24-3): Synthesis, Reactivity, and Applications in Drug Discovery Introduction 1-Methylpiperidine-4-carbonyl chloride hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Methylpiperidine-4-carbonyl chloride hydrochloride (CAS: 41776-24-3): Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

1-Methylpiperidine-4-carbonyl chloride hydrochloride is a highly reactive acyl chloride functionalized with a methylated piperidine ring. This bifunctional nature makes it an invaluable building block in modern medicinal chemistry and organic synthesis. The piperidine moiety, a ubiquitous scaffold in pharmaceuticals, often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability. The acyl chloride group, a potent electrophile, provides a direct and efficient handle for constructing amide and ester bonds, which are fundamental linkages in a vast array of bioactive molecules.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of 1-Methylpiperidine-4-carbonyl chloride hydrochloride. We will delve into its physicochemical properties, detail robust synthetic protocols, explore its core reactivity through a mechanistic lens, and showcase its practical application in the synthesis of complex pharmaceutical intermediates. Furthermore, critical safety and handling protocols are outlined to ensure its effective and safe utilization in the laboratory.

PART 1: Physicochemical Properties and Identification

The hydrochloride salt form of 1-Methylpiperidine-4-carbonyl chloride enhances the compound's stability, particularly against ambient moisture, and improves its handling characteristics compared to the freebase form. The protonated piperidine nitrogen acts as an electron-withdrawing group, which further increases the electrophilicity of the carbonyl carbon, thereby enhancing its reactivity in nucleophilic acyl substitution reactions.

PropertyValueSource
CAS Number 41776-24-3[1][2]
Molecular Formula C₇H₁₃Cl₂NO[3][4]
Molecular Weight 198.09 g/mol [4]
Synonyms 1-Methyl-4-piperidinecarbonyl chloride hydrochloride, 1-Methylisonipecotoyl Chloride Hydrochloride[4]
Appearance Typically an off-white to light yellow solidInferred from typical acyl chloride hydrochlorides
Solubility Reacts with water and other protic solvents. Soluble in aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile.Inferred from chemical properties

PART 2: Synthesis and Purification

The most direct and common route to 1-Methylpiperidine-4-carbonyl chloride hydrochloride is the treatment of its corresponding carboxylic acid precursor, 1-Methylpiperidine-4-carboxylic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

Experimental Protocol: Synthesis from 1-Methylpiperidine-4-carboxylic acid

This protocol describes the conversion of 1-Methylpiperidine-4-carboxylic acid hydrochloride to the target acyl chloride. The use of the hydrochloride salt of the starting material is common and does not impede the reaction.

  • Reagent Preparation : In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution), add 1-Methylpiperidine-4-carboxylic acid hydrochloride (1.0 eq).

  • Solvent Addition : Suspend the starting material in an excess of thionyl chloride (SOCl₂) (approx. 5-10 eq). A co-solvent such as dichloromethane (DCM) can be used, but using thionyl chloride as the solvent ensures the reaction goes to completion.

  • Catalyst (Optional but Recommended) : Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 1-2 drops) to the suspension. Causality Note: DMF catalyzes the formation of the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is the active chlorinating species in this reaction, accelerating the conversion.

  • Reaction : Heat the mixture to reflux (approx. 76 °C, the boiling point of SOCl₂) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. The initial slurry should become a clear solution.

  • Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. Trustworthiness Note: It is crucial to remove all residual SOCl₂ as it can interfere with subsequent reactions. This is often achieved by co-evaporation with a dry, inert solvent like toluene (3x).

  • Purification & Isolation : The resulting solid residue is the desired 1-Methylpiperidine-4-carbonyl chloride hydrochloride. It is often used directly in the next step without further purification. If necessary, it can be triturated with a dry, non-polar solvent like hexanes or diethyl ether to remove soluble impurities, followed by filtration under an inert atmosphere.

  • Storage : Store the final product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to prevent hydrolysis.[5]

Visualization: Synthesis Workflow

G A 1-Methylpiperidine-4- carboxylic acid HCl B Thionyl Chloride (SOCl₂) cat. DMF, Reflux A->B 1. Reagents C Evaporation of excess SOCl₂ B->C 2. Reaction D 1-Methylpiperidine-4- carbonyl chloride HCl (Product) C->D 3. Work-up

Caption: Workflow for the synthesis of the target compound.

PART 3: Chemical Reactivity and Mechanistic Insights

The primary utility of 1-Methylpiperidine-4-carbonyl chloride hydrochloride stems from its function as a potent acylating agent. The carbonyl carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its use in forming amide and ester bonds.

Core Reactivity: Nucleophilic Acyl Substitution

The reaction with a primary or secondary amine to form a stable amide bond is the most common application.

  • Mechanism : The reaction proceeds via a classic nucleophilic acyl substitution mechanism.

    • Nucleophilic Attack : The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon.

    • Tetrahedral Intermediate Formation : This attack breaks the C=O pi bond, and its electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.

    • Leaving Group Expulsion : The carbonyl double bond reforms, and in doing so, the chloride ion—an excellent leaving group—is expelled.

    • Deprotonation : The resulting protonated amide is deprotonated by a base (often an excess of the starting amine or an added non-nucleophilic base like triethylamine) to yield the final, neutral amide product and an ammonium salt byproduct.

Visualization: General Reaction Mechanism with an Amine

Caption: Nucleophilic acyl substitution mechanism.

PART 4: Application in Drug Development

This reagent is a key intermediate for introducing the 1-methylpiperidine-4-carboxamide moiety into drug candidates. A notable example is its use in the synthesis of potent 5-HT₁F receptor agonists, which are investigated for the treatment of migraines.[6]

Experimental Protocol: Amide Coupling with 6-Aminopyridine Derivative

This protocol provides a representative example of how the title compound is used to acylate an amino-heterocycle, a common strategy in drug discovery.

  • Setup : To a dry round-bottom flask under an inert atmosphere (N₂), add the amine substrate (e.g., (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone) (1.0 eq) and a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition : Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), to the solution and cool the mixture to 0 °C in an ice bath. Causality Note: Two equivalents of base are required. One to neutralize the hydrochloride salt of the acyl chloride and another to scavenge the HCl generated during the amide bond formation.

  • Acyl Chloride Addition : Dissolve 1-Methylpiperidine-4-carbonyl chloride hydrochloride (1.1 eq) in a minimal amount of the dry solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's completion using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching : Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) (3x).

  • Washing & Drying : Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification : Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the pure amide product.

Visualization: Drug Synthesis Application Workflow

G A Amine Substrate + Base (e.g., TEA) in DCM B Add 1-Methylpiperidine-4- carbonyl chloride HCl (0°C to RT) A->B 1. Reactants C Aqueous Work-up (Quench, Extract, Wash) B->C 2. Reaction D Purification (Column Chromatography) C->D 3. Isolation E Final Amide Product (e.g., 5-HT1F Agonist Precursor) D->E 4. Purification

Caption: Workflow for a typical amide coupling reaction.

PART 5: Safety, Handling, and Storage

1-Methylpiperidine-4-carbonyl chloride hydrochloride is a hazardous chemical that requires careful handling. Its reactivity makes it corrosive and a lachrymator.

Hazard InformationDetails
GHS Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)
Hazard Statements H314: Causes severe skin burns and eye damage.[7] H335: May cause respiratory irritation.[8]
Precautionary Statements P260: Do not breathe dust/fume.[7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
  • Handling : Always handle this reagent in a certified chemical fume hood.[10] Use personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11] Avoid all personal contact, including inhalation.[7]

  • Moisture Sensitivity : The compound reacts with water, including atmospheric moisture, to produce hydrochloric acid (HCl) gas. This hydrolysis deactivates the reagent and creates a corrosive environment. Always handle with dry equipment and under an inert atmosphere when possible.

  • Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[7][11] For long-term stability, storage in a desiccator is highly recommended.

  • First Aid : In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, rinse cautiously with water for several minutes. In all cases of exposure, seek immediate medical attention.

Conclusion

1-Methylpiperidine-4-carbonyl chloride hydrochloride stands out as a versatile and powerful reagent for synthetic and medicinal chemists. Its well-defined reactivity as an acylating agent, combined with the desirable properties imparted by the 1-methylpiperidine scaffold, makes it a go-to building block for constructing complex molecules. Understanding its synthesis, handling its reactivity with mechanistic insight, and adhering to strict safety protocols are paramount for leveraging its full potential in the laboratory. This guide provides the foundational knowledge for researchers to confidently and effectively incorporate this valuable intermediate into their drug discovery and development programs.

References

  • 1-methylpiperidine-4-carbonyl chloride hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Audia, James E., et al. "Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists." U.S.
  • Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. [Link]

  • 1-methylpiperidine-4-carbonyl chloride hydrochloride (C7H12ClNO). PubChemLite. [Link]

  • CAS No : 7462-84-2 | Product Name : 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride. Pharmaffiliates. [Link]

  • MSDS of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride. Capot Chemical. [Link]

Sources

Exploratory

1-Methylpiperidine-4-carbonyl chloride hydrochloride molecular weight

An In-Depth Technical Guide to 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride Introduction: A Core Moiety in Modern Medicinal Chemistry 1-Methylpiperidine-4-carbonyl chloride hydrochloride is a pivotal, yet often o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride

Introduction: A Core Moiety in Modern Medicinal Chemistry

1-Methylpiperidine-4-carbonyl chloride hydrochloride is a pivotal, yet often overlooked, reagent in the landscape of pharmaceutical development. As a bifunctional molecule, it combines the structural rigidity and desirable pharmacokinetic properties of a piperidine ring with the high reactivity of an acyl chloride. This unique combination renders it an indispensable building block for introducing the 1-methylpiperidine-4-carboxamide moiety into complex molecular architectures. Its primary utility lies in the construction of amide bonds, a cornerstone of contemporary drug design. Researchers in the field will recognize its application in the synthesis of advanced therapeutic agents, including novel serotonin (5-HT1F) agonists for migraine treatment and potent Murine Double Minute 2 (MDM2) inhibitors for oncology.[1][2] This guide serves as a comprehensive technical resource, offering insights into its properties, synthesis, handling, and critical role in the synthesis of next-generation therapeutics.

Section 1: Physicochemical Properties and Structural Analysis

The efficacy of 1-Methylpiperidine-4-carbonyl chloride hydrochloride as a synthetic intermediate is rooted in its distinct chemical properties. The hydrochloride salt form enhances its stability and modulates its solubility, making it more amenable to storage and handling compared to its freebase counterpart.

Core Reactivity: The molecule's reactivity is dominated by the electrophilic carbonyl carbon of the acyl chloride group. This carbon is highly susceptible to nucleophilic attack, making it an excellent acylating agent. The presence of the electron-withdrawing chlorine atom polarizes the carbonyl bond, increasing its reactivity towards nucleophiles such as amines, alcohols, and thiols. The N-methylated piperidine ring, while primarily influencing the compound's solubility and overall pharmacological profile in the final drug product, remains a stable scaffold throughout the acylation reaction.

Data Summary Table:

PropertyValueSource(s)
Molecular Weight 198.09 g/mol [3]
Molecular Formula C₇H₁₃Cl₂NO[3][4]
CAS Number 7462-84-2[3][4]
Synonyms 1-Methyl-4-piperidinecarbonyl chloride hydrochloride, 1-Methylisonipecotoyl Chloride Hydrochloride[3]
Appearance Off-white to light yellow solid (typical)N/A
Storage Conditions 2-8°C, under inert, dry atmosphere[3]

Section 2: Synthesis Pathway and Mechanistic Rationale

The most direct and common method for preparing 1-Methylpiperidine-4-carbonyl chloride hydrochloride is through the chlorination of its corresponding carboxylic acid precursor, 1-methylpiperidine-4-carboxylic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high efficiency and the convenient gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.

The Underlying Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride. Following a rearrangement and the loss of a chloride ion, an intermediate is formed. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrochloric acid. This is a well-established and reliable method for generating highly reactive acyl chlorides from more stable carboxylic acids.[5]

Synthesis Workflow Diagram:

G cluster_precursor Precursor Synthesis cluster_main Acyl Chloride Formation Isonipecotic_Acid Isonipecotic Acid Methylation Reductive Amination (Formaldehyde, Formic Acid) Isonipecotic_Acid->Methylation Precursor 1-Methylpiperidine-4- carboxylic acid HCl Methylation->Precursor Precursor_Input 1-Methylpiperidine-4- carboxylic acid HCl Reaction Chlorination Reaction (Reflux or RT) Precursor_Input->Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) in an inert solvent (e.g., DCM) Thionyl_Chloride->Reaction Product 1-Methylpiperidine-4-carbonyl chloride hydrochloride Reaction->Product Byproducts Gaseous Byproducts (SO₂, HCl) Reaction->Byproducts

Caption: Synthesis workflow from precursor to final acyl chloride.

Section 3: Core Application in Amide Bond Synthesis

The primary function of this reagent is to serve as an activated precursor for forming amide bonds with primary or secondary amines. This reaction is fundamental in drug development for linking different molecular fragments.

General Acylation Reaction: The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The tetrahedral intermediate formed then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is typically added to the reaction to neutralize the HCl generated in situ, preventing the protonation and deactivation of the starting amine.

Application Workflow Diagram:

G Reagent 1-Methylpiperidine-4-carbonyl chloride hydrochloride Reaction Nucleophilic Acyl Substitution Reagent->Reaction Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Reaction Base Non-nucleophilic Base (e.g., Et₃N, DIPEA) Base->Reaction Solvent Inert Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Product Target Amide Product Reaction->Product Salt Amine Hydrochloride Salt Reaction->Salt

Caption: General workflow for amide bond formation.

A notable application is in the synthesis of Lasmiditan, a selective 5-HT1F agonist. In this process, 1-Methylpiperidine-4-carbonyl chloride is reacted with an aminopyridine derivative to form the critical amide linkage that defines the final drug molecule.[1]

Section 4: Experimental Protocols and Safety Mandates

The reactive nature of acyl chlorides necessitates meticulous handling and adherence to strict safety protocols.[6] The following protocols are designed to ensure both experimental success and operator safety.

Protocol 4.1: General Procedure for Amide Coupling
  • Objective: To synthesize an amide by reacting 1-Methylpiperidine-4-carbonyl chloride hydrochloride with a generic primary amine.

  • System Validation: The protocol includes an in-situ base to neutralize acid, preventing side reactions and ensuring the reaction proceeds to completion. All operations are performed under an inert atmosphere to prevent hydrolysis of the reagent.

  • Methodology:

    • Inert Atmosphere Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

    • Reagent Dissolution: To the flask, add the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq). Dissolve these in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

    • Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.

    • Reagent Addition: In a separate dry flask, dissolve 1-Methylpiperidine-4-carbonyl chloride hydrochloride (1.1 eq) in a minimal amount of anhydrous dichloromethane. Slowly add this solution dropwise to the stirred amine solution via syringe over 15-20 minutes.

    • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

    • Quenching: Upon completion, cool the reaction mixture back to 0°C and slowly add a saturated aqueous solution of sodium bicarbonate to quench any unreacted acyl chloride.

    • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the resulting crude product via flash column chromatography on silica gel to yield the pure amide.

Protocol 4.2: Mandatory Handling and Safety
  • Expertise & Trustworthiness: Acyl chlorides are corrosive and react violently with water.[6][7] The hydrochloride salt is also a respiratory irritant. This protocol outlines non-negotiable safety measures.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is insufficient for prolonged contact; butyl rubber or laminate gloves are preferred), and chemical splash goggles or a face shield.[5]

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.

  • Inert Conditions: Due to its moisture sensitivity, the reagent must be handled under an inert atmosphere (N₂ or Ar). Use dry solvents and glassware.

  • Storage: Store the reagent in a tightly sealed container, preferably in a desiccator, in a refrigerator at 2-8°C.[3]

  • Waste Disposal:

    • Never quench bulk amounts of acyl chloride with water or alcohol directly, as this can cause a violent, exothermic reaction.

    • Slowly and cautiously add any residual reagent to a stirred, ice-cooled solution of sodium bicarbonate.

    • Alternatively, add it dropwise to a large volume of a suitable alcohol (e.g., isopropanol) to form the less reactive ester.

    • Neutralize the resulting solution and dispose of it according to institutional hazardous waste guidelines.

Conclusion

1-Methylpiperidine-4-carbonyl chloride hydrochloride stands as a testament to the power of functionalized building blocks in accelerating drug discovery. Its high reactivity, coupled with the valuable pharmacokinetic contributions of its piperidine core, ensures its continued relevance in the synthesis of complex pharmaceutical agents. By understanding its chemical properties and adhering to rigorous handling protocols, researchers can effectively leverage this potent intermediate to construct novel molecular entities with significant therapeutic potential.

References

  • Acyl Chloride Uses, Reactions & Synthesis. (n.d.). Study.com. Retrieved from [Link]

  • 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • 1-methylpiperidine-4-carbonyl chloride hydrochloride. (n.d.). Chemical Substance Information, ECHA. Retrieved from [Link]

  • Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. (2014). Google Patents.
  • ICSC 0210 - ACETYL CHLORIDE. (n.d.). INCHEM. Retrieved from [Link]

  • Synthesis of methyl 1-methylpiperidine-4-carboxylate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Chemistry Acid Chloride. (n.d.). SATHEE - IIT Kanpur. Retrieved from [Link]

  • ACETYL CHLORIDE. (n.d.). International Chemical Safety Cards. Retrieved from [Link]

  • 1-methylpiperidine-4-carbonyl chloride hydrochloride (C7H12ClNO). (n.d.). PubChemLite. Retrieved from [Link]

  • Safety Data Sheet: Acetyl chloride. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Preparation method for 4-methylenepiperidine or acid addition salt thereof. (2018). Google Patents.
  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (2016). National Institutes of Health. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 1-Methylpiperidine-4-carbonyl chloride hydrochloride

This guide provides a comprehensive overview of the synthesis of 1-Methylpiperidine-4-carbonyl chloride hydrochloride, a critical reactive intermediate in the development of various pharmaceutical agents. The content her...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis of 1-Methylpiperidine-4-carbonyl chloride hydrochloride, a critical reactive intermediate in the development of various pharmaceutical agents. The content herein is curated for researchers, medicinal chemists, and process development scientists, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.

Introduction and Strategic Overview

1-Methylpiperidine-4-carbonyl chloride hydrochloride is a derivative of 1-methylpiperidine-4-carboxylic acid, where the carboxylic acid hydroxyl group has been replaced by a chlorine atom. This transformation converts a relatively unreactive carboxylic acid into a highly reactive acyl chloride. Acyl chlorides are valuable intermediates in organic synthesis, readily undergoing nucleophilic acyl substitution reactions to form esters, amides, and other carbonyl derivatives.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics.

The primary synthetic strategy involves the direct chlorination of 1-Methylpiperidine-4-carboxylic acid hydrochloride using a suitable chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts.[1][2][3]

Core Synthesis Pathway: From Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a cornerstone reaction in organic chemistry. The most common and efficient method employs thionyl chloride (SOCl₂).[4]

Reaction Principle and Mechanism

The reaction between 1-Methylpiperidine-4-carboxylic acid hydrochloride and thionyl chloride proceeds through a well-established mechanism. The carboxylic acid's carbonyl oxygen initiates a nucleophilic attack on the sulfur atom of thionyl chloride.[3][5] This forms a highly reactive acyl chlorosulfite intermediate, which is an excellent leaving group.[2][5]

A chloride ion, generated in the initial step, then attacks the carbonyl carbon of the intermediate.[1] The subsequent collapse of this tetrahedral intermediate results in the formation of the desired acyl chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][2] The evolution of these gases from the reaction mixture drives the reaction to completion, making it effectively irreversible.[2]

A catalytic amount of N,N-dimethylformamide (DMF) can be employed to accelerate the reaction, particularly for less reactive carboxylic acids, through the formation of a Vilsmeier-type intermediate.[2]

Synthesis Workflow Diagram

Synthesis_Workflow Start 1-Methylpiperidine-4-carboxylic acid hydrochloride Product 1-Methylpiperidine-4-carbonyl chloride hydrochloride Start->Product Reaction Reagent Thionyl Chloride (SOCl₂) (Excess) Reagent->Product Solvent Solvent (e.g., DCM or neat) Reflux Solvent->Product Byproducts Gaseous Byproducts: Sulfur Dioxide (SO₂) Hydrogen Chloride (HCl) Product->Byproducts generates

Caption: Reaction scheme for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol outlines the synthesis of 1-Methylpiperidine-4-carbonyl chloride hydrochloride from its carboxylic acid precursor. The acyl chloride is typically generated in situ for immediate use in subsequent reactions due to its moisture sensitivity.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Molar Eq.)Notes
1-Methylpiperidine-4-carboxylic acid HCl179.641.0Must be thoroughly dried.
Thionyl chloride (SOCl₂)118.971.5 - 2.0Use freshly distilled for best results.
Dichloromethane (DCM), anhydrous (optional)84.93~10 mL per gramAs a solvent. Reaction can also be run neat.
N,N-Dimethylformamide (DMF), anhydrous (optional)73.090.05 (catalytic)To accelerate the reaction.

Procedure:

  • Preparation: Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (containing aqueous NaOH) to neutralize the HCl and SO₂ gases produced. The entire apparatus must be maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Charging Reactants: To the flask, add 1-Methylpiperidine-4-carboxylic acid hydrochloride (1.0 eq). If using a solvent, add anhydrous dichloromethane.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5-2.0 eq) to the stirred suspension at room temperature. If using catalytic DMF, it can be added at this stage. The addition is often exothermic.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for DCM, or higher if run neat) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution. The reaction mixture should become a clear solution.

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Excess thionyl chloride and the solvent can be removed under reduced pressure (vacuum distillation). This step must be performed carefully in a well-ventilated fume hood.

  • Product Isolation: The resulting product, 1-Methylpiperidine-4-carbonyl chloride hydrochloride, is typically obtained as a solid or oil. Due to its high reactivity and moisture sensitivity, it is crucial to either use it immediately in the next synthetic step or store it under strictly anhydrous conditions.

Critical Process Parameters and Field Insights

  • Moisture Control: The paramount factor for success is the rigorous exclusion of water. Moisture will hydrolyze both the thionyl chloride reagent and the acyl chloride product, reverting it back to the starting carboxylic acid.[2] All glassware must be oven- or flame-dried, and anhydrous solvents should be used.

  • Stoichiometry: An excess of thionyl chloride is used to ensure the complete conversion of the carboxylic acid and to act as a solvent if the reaction is run neat.

  • Temperature and Reaction Time: Refluxing ensures the reaction proceeds at a reasonable rate. The completion is often indicated by the end of HCl and SO₂ evolution.

  • Work-up: The crude product is often used without further purification. If purification is necessary, it must be done under anhydrous conditions. The hydrochloride salt form is generally more crystalline and easier to handle than the corresponding free base.

Safety and Handling

Working with thionyl chloride and acyl chlorides requires stringent safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6][7] All manipulations should be performed in a certified chemical fume hood.

  • Reagent Hazards: Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[8] Inhalation can cause severe respiratory irritation.

  • Product Hazards: Acyl chlorides are lachrymators and corrosive. They react with moisture in the air and on the skin to produce HCl.

  • Waste Disposal: Unused thionyl chloride must be quenched carefully by slow addition to a stirred, cooled solution of sodium hydroxide or sodium bicarbonate. The reaction is highly exothermic. All waste should be disposed of according to institutional guidelines.

References

  • OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 05). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

  • Ashenhurst, J. (2011, December 03). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

  • Chemistry Steps. (2020, February 16). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Jubilant Ingrevia. (n.d.). N-Methylpiperidine. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-methylpiperidine-4-carbonyl chloride hydrochloride (C7H12ClNO). Retrieved from [Link]

  • Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

  • Google Patents. (n.d.). TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof.
  • arkat usa. (2019, January 12). and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca channels and mitigation of neuropat. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Spectral Analysis of 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract Chemical Structure and Properties Chemical Name: 1-Methylpiperidine-4-carbonyl chloride hydrochloride CAS Number: 7462-84-2[1][2][3] Molecular Form...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

  • Chemical Name: 1-Methylpiperidine-4-carbonyl chloride hydrochloride

  • CAS Number: 7462-84-2[1][2][3]

  • Molecular Formula: C₇H₁₃Cl₂NO[1][2]

  • Molecular Weight: 198.09 g/mol [3]

  • Structure:

  • Key Features: The molecule consists of a piperidine ring with a methyl group on the nitrogen atom and a carbonyl chloride group at the 4-position. The hydrochloride salt form indicates that the tertiary amine is protonated, which significantly influences its solubility and spectral characteristics.

Predicted Spectral Data and Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is anticipated to be complex due to the rigid, chair-like conformation of the piperidine ring and the presence of the protonated amine, which can lead to peak broadening. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl chloride and the positively charged nitrogen.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
N-CH~3.0 - 3.2s3HThe methyl group attached to the positively charged nitrogen will be deshielded.
CH -C=O~3.3 - 3.5tt1HThis proton is at a tertiary carbon and is deshielded by the adjacent carbonyl chloride.
Piperidine CH ₂ (axial, adjacent to N⁺)~3.5 - 3.7m2HAxial protons adjacent to the nitrogen are significantly deshielded.
Piperidine CH ₂ (equatorial, adjacent to N⁺)~3.2 - 3.4m2HEquatorial protons are also deshielded by the nitrogen, but typically less so than axial protons.
Piperidine CH ₂ (axial, adjacent to CH-C=O)~2.2 - 2.4m2HThese protons are further from the nitrogen but still influenced by the ring structure.
Piperidine CH ₂ (equatorial, adjacent to CH-C=O)~2.0 - 2.2m2HThe equatorial protons in this position are expected at the most upfield region of the ring protons.
N⁺-H Variable, broadbr s1HThe proton on the nitrogen will be a broad singlet and its chemical shift is highly dependent on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C =O~170 - 175The carbonyl carbon of an acyl chloride is highly deshielded.
C H-C=O~45 - 50The carbon attached to the carbonyl group.
Piperidine C H₂ (adjacent to N⁺)~50 - 55These carbons are deshielded by the adjacent positively charged nitrogen.
N-C H₃~40 - 45The methyl carbon attached to the nitrogen.
Piperidine C H₂ (adjacent to CH-C=O)~25 - 30These carbons are less affected by the nitrogen and are in a more typical aliphatic region.
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
C=O (Acyl Chloride)~1780 - 1815StrongThe carbonyl stretch of an acyl chloride is at a characteristically high frequency.
N⁺-H Stretch~2400 - 2700Broad, MediumThe stretch of the proton on the tertiary ammonium salt.
C-H Stretch (Aliphatic)~2850 - 3000Medium-StrongStandard C-H stretches of the piperidine ring and methyl group.
C-N Stretch~1150 - 1250MediumStretching vibration of the carbon-nitrogen bonds in the piperidine ring.
Mass Spectrometry (MS)

In a mass spectrum, the molecule is expected to fragment in a predictable manner. The molecular ion peak ([M]⁺) corresponding to the free base (after loss of HCl) would be at m/z 161.06.

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed FragmentRationale
161/163[C₇H₁₂ClNO]⁺Molecular ion of the free base (isotope pattern due to ³⁵Cl and ³⁷Cl).
126[M - Cl]⁺Loss of the chlorine radical from the acyl chloride.
98[M - C(=O)Cl]⁺Loss of the carbonyl chloride group.
82[C₅H₈N]⁺Further fragmentation of the piperidine ring.

Experimental Protocols

The following are generalized protocols for acquiring spectral data for a compound like 1-Methylpiperidine-4-carbonyl chloride hydrochloride.

NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh ~5-10 mg of sample dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., D₂O, DMSO-d₆) start->dissolve transfer Transfer to 5 mm NMR tube dissolve->transfer instrument Insert sample into NMR spectrometer transfer->instrument lock Lock on solvent deuterium signal instrument->lock shim Shim the magnetic field lock->shim acquire Acquire ¹H and ¹³C spectra shim->acquire fourier Fourier Transform acquire->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline integrate Integration and Peak Picking baseline->integrate

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing start Place small amount of solid sample on ATR crystal apply Apply pressure with anvil start->apply background Collect background spectrum apply->background sample_scan Collect sample spectrum background->sample_scan correction ATR and baseline correction sample_scan->correction label_peaks Label significant peaks correction->label_peaks

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis start Dissolve sample in suitable solvent (e.g., Methanol) dilute Dilute to a low concentration start->dilute infuse Infuse sample into ion source (e.g., ESI) dilute->infuse acquire Acquire mass spectrum infuse->acquire identify_ion Identify molecular ion peak acquire->identify_ion analyze_frag Analyze fragmentation pattern identify_ion->analyze_frag

Caption: Workflow for Mass Spectrometry data acquisition.

Synthesis and Reactivity Considerations

1-Methylpiperidine-4-carbonyl chloride hydrochloride is typically synthesized from its corresponding carboxylic acid, 1-methylpiperidine-4-carboxylic acid hydrochloride, by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride.[4][5] The hydrochloride form of the starting material is often used to improve its handling and stability.

Due to the high reactivity of the acyl chloride group, the compound is sensitive to moisture and will readily hydrolyze back to the carboxylic acid. This necessitates handling under anhydrous conditions. This reactivity is also what makes it a valuable intermediate for forming amides and esters in drug synthesis.

Conclusion

The structural elucidation of 1-Methylpiperidine-4-carbonyl chloride hydrochloride relies on a combined interpretation of NMR, IR, and MS data. This guide provides a comprehensive, albeit predictive, analysis of the key spectral features that researchers can expect to observe. The protonated nature of the piperidine nitrogen and the presence of the reactive acyl chloride group are the dominant factors influencing the spectral data. By following standardized experimental protocols, scientists can reliably confirm the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • 1-methylpiperidine-4-carbonyl chloride hydrochloride — Chemical Substance Inform
  • 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - ChemicalBook.
  • US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google P
  • Synthesis of methyl 1-methylpiperidine-4-carboxyl
  • 1-methylpiperidine-4-carbonyl chloride hydrochloride (C7H12ClNO) - PubChemLite.
  • 7462-84-2|1-Methylpiperidine-4-carbonyl chloride hydrochloride|BLD Pharm.
  • CAS No : 7462-84-2 | Product Name : 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride | Pharmaffili
  • 4-Methylpiperidine hydrochloride - the NIST WebBook.
  • 1-Methyl-4-piperidone(1445-73-4) 1H NMR spectrum - ChemicalBook.
  • Piperidine(110-89-4) 13C NMR spectrum - ChemicalBook.

Sources

Foundational

Comprehensive NMR Analysis of 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride: Methodologies, Solvation Dynamics, and Spectral Interpretation

Executive Summary & Chemical Ontology 1-Methylpiperidine-4-carbonyl chloride hydrochloride (CAS 7462-84-2)[1] is a highly reactive, bifunctional chemical building block. Structurally, it features an electrophilic acyl ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Ontology

1-Methylpiperidine-4-carbonyl chloride hydrochloride (CAS 7462-84-2)[1] is a highly reactive, bifunctional chemical building block. Structurally, it features an electrophilic acyl chloride and a tertiary amine. To prevent catastrophic intermolecular self-acylation (polymerization), the amine is strictly maintained as a hydrochloride salt.

In modern drug development, this compound is an indispensable acylating agent. It is prominently utilized in the synthesis of advanced therapeutics, including[2],[3], and [4]. However, its dual nature—combining a highly hygroscopic salt with a moisture-sensitive acid chloride—presents significant challenges for Nuclear Magnetic Resonance (NMR) spectroscopy.

Solvation Dynamics: The Causality of Solvent Selection

As a Senior Application Scientist, the most frequent point of failure I observe in the characterization of acid chlorides is improper solvent selection. The causality here is governed by nucleophilic acyl substitution kinetics.

  • The Protic Trap: Utilizing standard polar solvents like Methanol- d4​ ( CD3​OD ) or Deuterium Oxide ( D2​O ) results in instantaneous solvolysis. The acyl chloride will react with CD3​OD to form the methyl ester, rendering the NMR spectrum unrepresentative of the starting material.

  • The Aprotic Dilemma: While Dimethyl Sulfoxide- d6​ ( DMSO−d6​ ) is excellent for dissolving hydrochloride salts, it is inherently hygroscopic and can act as an oxygen nucleophile, potentially triggering Swern-type degradation of the acid chloride.

  • The Optimal Solution: Strictly anhydrous Chloroform- d ( CDCl3​ ) or Dichloromethane- d2​ ( CD2​Cl2​ ) must be used. While the hydrochloride salt has limited solubility in these non-polar solvents, extended sonication and the use of high-field NMR instruments (≥400 MHz) yield the highest fidelity spectra.

Solvent_Selection A 1-Methylpiperidine-4-carbonyl chloride HCl B Solvent Selection A->B C Protic (e.g., CD3OD) AVOID B->C Incorrect D Aprotic (e.g., CDCl3) PREFERRED B->D Correct E Rapid Solvolysis C->E F Glovebox Prep D->F

Decision matrix for solvent selection to prevent rapid solvolysis of the acid chloride.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following methodology is designed as a self-validating system . By incorporating specific spectral checks, the researcher can definitively prove the structural integrity of the sample during acquisition.

Step-by-Step Methodology
  • Solvent Dehydration: Store CDCl3​ over activated 3Å molecular sieves for a minimum of 48 hours prior to use. Add a small strip of silver foil to the solvent bottle to scavenge any trace DCl that could artificially shift amine proton signals.

  • Inert Atmosphere Preparation: Transfer 15-20 mg of 1-methylpiperidine-4-carbonyl chloride hydrochloride into a high-quality, oven-dried NMR tube inside a nitrogen or argon-filled glovebox.

  • Solvation & Sonication: Add 0.6 mL of the anhydrous CDCl3​ . Cap tightly with a PTFE cap and seal with Parafilm. Sonicate the tube for 5-10 minutes to maximize the dissolution of the hydrochloride salt.

  • Rapid Acquisition: Acquire the 1 H NMR (16-32 scans) and 13 C NMR (512-1024 scans) immediately at 298 K to minimize the window for potential moisture ingress.

The Self-Validation Check

Before analyzing the complex piperidine multiplets, verify the sample's integrity:

  • Check for Hydrolysis ( 13 C NMR): A pristine acid chloride carbonyl carbon appears at ~174 ppm . If a secondary carbonyl peak emerges at ~178 ppm , trace water has hydrolyzed the sample into the carboxylic acid.

  • Check for Salt Dissociation ( 1 H NMR): The N-CH 3​ peak must appear as a singlet at ~2.85 ppm . If the peak shifts upfield to ~2.30 ppm , the hydrochloride salt has dissociated into the free base, indicating a basic impurity in the solvent[2].

Degradation_Pathway A Acid Chloride (Intact) δ ~174 ppm (13C) C Nucleophilic Acyl Substitution A->C B Trace H2O B->C D Carboxylic Acid δ ~178 ppm (13C) C->D E HCl Generation C->E

Mechanistic pathway of acid chloride hydrolysis in the presence of trace moisture.

Quantitative Spectral Data

The protonation of the piperidine nitrogen fundamentally alters the electronic environment of the ring. The positive charge exerts a strong electron-withdrawing inductive effect, deshielding the adjacent protons and shifting them downfield compared to the free-base analog.

Table 1: 1 H NMR Assignments (Anhydrous CDCl3​ , 400 MHz)

Proton PositionMultiplicityIntegrationChemical Shift (δ, ppm)Causality / Structural Rationale
N-H + Broad singlet1H~11.0 - 12.0Highly deshielded due to the localized positive charge and hydrogen bonding.
C(2)H, C(6)H (equatorial)Multiplet2H~3.40 - 3.60Severely deshielded by the directly adjacent protonated nitrogen ( N+ ).
C(4)H (axial)Multiplet1H~3.10 - 3.30Deshielded by the adjacent electron-withdrawing acyl chloride group.
C(2)H, C(6)H (axial)Multiplet2H~2.90 - 3.10Shifted upfield relative to equatorial counterparts due to anisotropic shielding in the chair conformation.
N-CH 3​ Singlet3H~2.80 - 2.90Shifted downfield from the typical free-base position (~2.26 ppm)[2] due to N-protonation.
C(3)H, C(5)H Multiplet4H~2.00 - 2.40Farthest from both heteroatom centers; complex splitting arises from the rigid chair conformation.

Table 2: 13 C NMR Assignments (Anhydrous CDCl3​ , 100 MHz)

Carbon PositionChemical Shift (δ, ppm)Causality / Structural Rationale
C=O (Acyl Chloride)~173.0 - 175.0Highly deshielded carbonyl carbon; the primary diagnostic marker for an intact acid chloride.
C(2), C(6) ~52.0 - 54.0Alpha carbons to the protonated nitrogen.
C(4) ~48.0 - 50.0Alpha carbon to the strongly electron-withdrawing carbonyl group.
N-CH 3​ ~43.0 - 45.0N-methyl carbon, deshielded by the positive charge on the nitrogen atom.
C(3), C(5) ~25.0 - 27.0Beta carbons, experiencing the least inductive deshielding from the heteroatoms.

References

  • Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus Source: ACS Infectious Diseases (ACS Publications) URL:[Link]

  • 1-Methylpiperidine-4-carbonyl chloride hydrochloride (CID 21956506) Source: PubChem (National Institutes of Health) URL:[Link]

  • Heterocyclic derivatives as janus kinase inhibitors (Patent AU2022240929A1)
  • Bet subfamily inhibitors and methods using same (Patent US20240158355A1)

Sources

Exploratory

Mass spectrometry of 1-Methylpiperidine-4-carbonyl chloride hydrochloride

An In-Depth Technical Guide to the Mass Spectrometry of 1-Methylpiperidine-4-carbonyl chloride hydrochloride Introduction 1-Methylpiperidine-4-carbonyl chloride hydrochloride is a key bifunctional intermediate in pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry of 1-Methylpiperidine-4-carbonyl chloride hydrochloride

Introduction

1-Methylpiperidine-4-carbonyl chloride hydrochloride is a key bifunctional intermediate in pharmaceutical synthesis, notable for its reactive acyl chloride group and a basic tertiary amine within the piperidine ring.[1] Accurate characterization of this molecule and its reaction products is critical for process control and quality assurance in drug development. Mass spectrometry serves as a primary analytical tool for this purpose, offering high sensitivity and detailed structural information.

This guide provides a comprehensive analysis of the mass spectrometric behavior of 1-Methylpiperidine-4-carbonyl chloride hydrochloride. As a Senior Application Scientist, the focus here is not merely on the data but on the strategic rationale behind the analytical choices—from ionization method to fragmentation analysis—providing a self-validating framework for researchers. We will explore both soft and hard ionization techniques to build a complete picture of the molecule's identity and stability, underscoring the complementary nature of these approaches for unambiguous structural elucidation.[2]

Section 1: Physicochemical Properties and Analytical Considerations

The structure of 1-Methylpiperidine-4-carbonyl chloride hydrochloride presents unique analytical challenges and opportunities. It is supplied as a hydrochloride salt, rendering it non-volatile but generally soluble in polar solvents like methanol and water. The two key functional groups dictate its behavior in the mass spectrometer:

  • The 1-Methylpiperidine Ring: The tertiary amine is a basic site, readily protonated in solution or during positive-mode electrospray ionization (ESI).[3] This feature is the key to obtaining molecular weight information via soft ionization.

  • The Acyl Chloride Group: This functional group is highly reactive and susceptible to hydrolysis.[4] It is also the primary site for characteristic fragmentation under high-energy conditions like Electron Ionization (EI).

The presence of the hydrochloride salt means that in solution, the compound exists as a protonated piperidinium cation with a chloride counter-ion. This is an important consideration for sample preparation and ionization.

Table 1: Core Physicochemical Properties

PropertyValueSource
Chemical Name1-Methylpiperidine-4-carbonyl chloride hydrochloride[5][6]
CAS Number7462-84-2[5][6]
Molecular FormulaC7H13Cl2NO (as hydrochloride salt)[5]
Molecular Weight198.09 g/mol (as hydrochloride salt)[6][7]
Monoisotopic Mass161.06075 Da (of the free base, C7H12ClNO)[8]

Section 2: Ionization Strategies: A Dichotomy of Purpose

The choice of ionization technique is the most critical decision in the mass spectrometric analysis of this compound. The optimal method depends entirely on the analytical goal: confirming molecular weight or elucidating structural features through fragmentation.

Electrospray Ionization (ESI) for Molecular Weight Confirmation

ESI is the premier choice for confirming the molecular mass of the parent compound. As a soft ionization technique, it minimizes in-source fragmentation, allowing for the confident identification of the molecular ion.

  • Expertise & Rationale: The basic nitrogen of the piperidine ring makes this molecule an ideal candidate for positive-mode ESI.[3] The pre-existing hydrochloride salt is advantageous; the molecule is already protonated in solution, facilitating the generation of a strong [M+H]⁺ ion signal corresponding to the free base. The mass observed will be that of the neutral acyl chloride (C7H12ClNO) plus a proton.

Electron Ionization (EI) for Structural Elucidation

EI is a high-energy, "hard" ionization technique that provides rich, reproducible fragmentation patterns, which act as a structural fingerprint for the molecule.[9][10] It is almost always coupled with Gas Chromatography (GC).

  • Expertise & Rationale: While ESI provides the parent mass, EI reveals the internal connectivity. The fragmentation of acyl chlorides and piperidine derivatives under EI is well-characterized.[3][4] However, the non-volatile and thermally labile nature of the hydrochloride salt makes direct analysis challenging. Analysis by GC-MS requires careful sample preparation, specifically the neutralization of the salt to yield the more volatile free base and stringent anhydrous conditions to prevent hydrolysis of the acyl chloride.[4]

Diagram 1: Analytical Strategy Workflow

G cluster_start Analytical Goal cluster_method Recommended Method cluster_output Primary Output Goal_MW Confirm Molecular Weight Method_ESI LC-ESI-MS Goal_MW->Method_ESI Soft Ionization Needed Goal_Struct Elucidate Structure Method_EI GC-EI-MS Goal_Struct->Method_EI Fragmentation Needed Output_ESI [M+H]⁺ Ion (Precursor for MS/MS) Method_ESI->Output_ESI Output_EI Reproducible Fragmentation Pattern Method_EI->Output_EI

Caption: Decision workflow for selecting the appropriate MS technique.

Section 3: Experimental Protocols

The following protocols are designed to be self-validating systems, providing reliable and reproducible data for researchers.

Protocol 3.1: LC-ESI-MS/MS Analysis

This method is optimized for the detection of the protonated molecular ion and its subsequent fragmentation.

  • Sample Preparation:

    • Accurately weigh and dissolve 1-Methylpiperidine-4-carbonyl chloride hydrochloride in a solution of 50:50 Methanol:Water to a final concentration of approximately 100 ng/mL.

    • The use of water necessitates prompt analysis to minimize hydrolysis, although the acidic nature of the salt provides some protection.

    • Vortex briefly to ensure complete dissolution.

  • Instrumentation & Conditions (LC):

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

  • Instrumentation & Conditions (MS):

    • Mass Spectrometer: Triple quadrupole or Q-TOF instrument with an ESI source.[3]

    • Ionization Mode: Positive Ion Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 350 °C.

    • Full Scan (MS1): Scan from m/z 50-300 to identify the precursor ion, [M+H]⁺.

    • Product Ion Scan (MS/MS): Isolate the precursor ion (e.g., m/z 162.1) and perform a product ion scan using optimized collision energy (typically 15-30 eV) to generate a fragmentation spectrum.

Protocol 3.2: GC-EI-MS Analysis

This protocol requires stringent anhydrous conditions to prevent sample degradation.

  • Sample Preparation:

    • Crucial Step: The hydrochloride salt must be neutralized. Dissolve a small amount of the sample in anhydrous Dichloromethane. Add a molar equivalent of a non-nucleophilic base (e.g., triethylamine, carefully) to liberate the free base. Use the supernatant for analysis.

    • Alternatively, if a pure free base standard is available, dissolve it directly in anhydrous dichloromethane to a concentration of ~1 mg/mL.[4] Anhydrous conditions are paramount.[4]

  • Instrumentation & Conditions (GC):

    • GC System: Agilent 7890B GC or equivalent.[4]

    • Injector: Split/splitless, operated in split mode (e.g., 50:1) to handle the concentration.

    • Injector Temperature: 250 °C.[4]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature 60 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C. Hold for 3 minutes.

  • Instrumentation & Conditions (MS):

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.[4]

    • Ion Source: Electron Ionization (EI).

    • Electron Energy: 70 eV.[4]

    • Ion Source Temperature: 230 °C.[4]

    • Mass Range: m/z 35-300.

    • Solvent Delay: 2 minutes.

Section 4: Fragmentation Analysis and Mechanistic Interpretation

ESI-MS/MS Fragmentation Pathway

In ESI-MS/MS, fragmentation is induced on the stable, even-electron [M+H]⁺ ion (m/z 162.1). The proton is localized on the basic nitrogen, directing the fragmentation pathways.

  • Precursor Ion: The full scan will reveal a base peak at m/z 162.1 , corresponding to the [C7H12ClNO + H]⁺ ion.

  • Major Fragment Ions:

    • m/z 126.1 ([M+H - HCl]⁺): A common pathway for protonated acyl chlorides is the neutral loss of HCl. This results in a stable ketene-iminium ion.

    • m/z 98.1 ([M+H - COCl]⁺): Loss of the entire carbonyl chloride group as a radical is not typical in ESI. However, a rearrangement followed by the loss of chloroketene (ClCH=C=O) could be possible, though less likely than other pathways. A more direct interpretation involves piperidine ring fragmentation.

    • m/z 82.1: Subsequent fragmentation of the piperidine ring often leads to characteristic lower-mass ions.

Table 2: Predicted ESI-MS/MS Fragments of Precursor m/z 162.1

m/z (Observed)Proposed FormulaProposed Identity / Loss
162.1[C7H13ClNO]⁺Precursor Ion [M+H]⁺
126.1[C7H12NO]⁺Neutral Loss of HCl
98.1[C6H12N]⁺Fragment of the 1-methylpiperidine ring

Diagram 2: Proposed ESI-MS/MS Fragmentation

G cluster_frags Major Fragmentation Pathways parent Precursor Ion [M+H]⁺ m/z 162.1 frag1 [M+H - HCl]⁺ m/z 126.1 parent->frag1 - HCl frag2 1-Methyl-1,2,3,4-tetrahydropyridinium m/z 98.1 parent->frag2 - COCl (rearrangement)

Caption: Key fragmentation pathways under ESI-MS/MS conditions.

EI-MS Fragmentation Pathway

Under EI, the initial event is the removal of an electron to form a radical cation, M⁺• (m/z 161/163), which is highly unstable and rapidly fragments.

  • Molecular Ion: A weak signal at m/z 161 and 163 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) may be observed.

  • Key Fragment Ions:

    • m/z 126 ([M - Cl]⁺): This is a classic fragmentation for acyl chlorides. The loss of a chlorine radical forms a highly stable acylium ion. This is often a very prominent peak.

    • m/z 98 ([M - COCl]⁺): Loss of the entire carbonyl chloride radical (•COCl) results in the 1-methyl-4-piperidyl cation. This is another major, structurally informative fragment.

    • m/z 57 & m/z 42: These are characteristic fragments arising from α-cleavage and subsequent breakdown of the piperidine ring, leading to stable iminium ions.[3] The fragment at m/z 42 ([C2H4N]⁺) is particularly indicative of an N-methyl group.

Table 3: Predicted EI-MS Fragments

m/z (Observed)Proposed FormulaProposed Identity / Loss
161 / 163[C7H12ClNO]⁺•Molecular Ion [M]⁺•
126[C7H12NO]⁺Acylium ion, [M - Cl]⁺
98[C6H12N]⁺1-methyl-4-piperidyl cation, [M - COCl]⁺
57[C3H7N]⁺Iminium ion from ring cleavage
42[C2H4N]⁺Iminium ion from α-cleavage

Diagram 3: Proposed EI-MS Fragmentation

G parent Molecular Ion [M]⁺• m/z 161/163 acylium Acylium Ion [M - Cl]⁺ m/z 126 parent->acylium - •Cl piperidyl Piperidyl Cation [M - COCl]⁺ m/z 98 parent->piperidyl - •COCl iminium Iminium Fragments m/z 57, 42... piperidyl->iminium Ring Cleavage

Caption: Dominant fragmentation pathways under 70 eV Electron Ionization.

Section 5: Summary and Best Practices

The mass spectrometric analysis of 1-Methylpiperidine-4-carbonyl chloride hydrochloride is a tale of two techniques, each providing a different, vital piece of the structural puzzle.

  • For routine identification and molecular weight confirmation , LC-ESI-MS is the method of choice. It is rapid, requires minimal sample preparation, and leverages the basicity of the piperidine nitrogen to produce a clear [M+H]⁺ ion at m/z 162.1.

  • For unambiguous structural confirmation and differentiation from isomers , GC-EI-MS is indispensable. Despite the more demanding sample preparation, the resulting fragmentation pattern—particularly the characteristic acylium ion (m/z 126) and piperidyl cation (m/z 98)—provides a definitive structural fingerprint.

By employing both methods, researchers can create a self-validating dataset that confirms both the molecular weight and the specific connectivity of this important synthetic intermediate, ensuring the highest degree of confidence in their analytical results.

Section 6: References

  • BenchChem. (2025). A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides. Benchchem.

  • ChemSub. (n.d.). 1-methylpiperidine-4-carbonyl chloride hydrochloride — Chemical Substance Information. Retrieved March 21, 2026, from

  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem.

  • da Silva, V. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.

  • PubChemLite. (n.d.). 1-methylpiperidine-4-carbonyl chloride hydrochloride (C7H12ClNO). Retrieved March 21, 2026, from

  • Pharmaffiliates. (n.d.). CAS No : 7462-84-2 | Product Name : 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride. Retrieved March 21, 2026, from

  • BLD Pharm. (n.d.). 7462-84-2|1-Methylpiperidine-4-carbonyl chloride hydrochloride. Retrieved March 21, 2026, from

  • Murphy, R. C. (2001). Mass Spectrometric Analysis of Long-Chain Lipids. PMC - NIH.

  • Hunt, I. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. University of Calgary. Retrieved March 21, 2026, from

  • Tsedilov, A. M., et al. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing.

  • Audran, G., et al. (2010). Structure−Reactivity Relationship of Piperidine Nitroxide: Electrochemical, ESR and Computational Studies. The Journal of Organic Chemistry - ACS Publications.

  • Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. Retrieved March 21, 2026, from

Sources

Foundational

Solubility of 1-Methylpiperidine-4-carbonyl chloride hydrochloride in different solvents

An In-Depth Technical Guide to the Solubility and Handling of 1-Methylpiperidine-4-carbonyl chloride hydrochloride As a Senior Application Scientist, I frequently encounter drug development workflows where the precise ha...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility and Handling of 1-Methylpiperidine-4-carbonyl chloride hydrochloride

As a Senior Application Scientist, I frequently encounter drug development workflows where the precise handling of highly reactive intermediates dictates the success or failure of a synthetic route. 1-Methylpiperidine-4-carbonyl chloride hydrochloride (CAS: 7462-84-2) is a quintessential example[1]. Widely utilized in the synthesis of 5-HT1F agonists, JAK inhibitors, and novel FtsZ antibacterial agents[2][3][4], this compound presents a unique solubility paradox that requires a deep mechanistic understanding of its dual chemical nature.

This whitepaper provides a comprehensive, field-proven guide to the solubility profiles, solvent selection causality, and optimized experimental protocols for this critical pharmaceutical intermediate.

Structural Causality: The Dual-Nature Dilemma

To understand the solubility of 1-Methylpiperidine-4-carbonyl chloride hydrochloride, we must first analyze why it is supplied in this specific chemical form.

The molecule possesses two highly reactive, opposing functional groups:

  • A Basic Tertiary Amine: The piperidine nitrogen.

  • An Electrophilic Acyl Chloride: The carbonyl chloride moiety.

If this compound existed as a free base, the nucleophilic nitrogen of one molecule would rapidly attack the electrophilic acyl chloride of another, leading to uncontrolled, catastrophic self-polymerization (oligomerization). To prevent this, the amine is protonated using hydrochloric acid, forming a stable hydrochloride salt [5].

This protonation fundamentally alters its solubility:

  • The Salt Effect: The ionic nature of the hydrochloride salt renders the compound virtually insoluble in non-polar solvents (e.g., hexane, toluene).

  • The Acyl Chloride Effect: The highly reactive C-Cl bond precludes the use of protic solvents (e.g., water, methanol), which would rapidly solvolyze the reagent into 1-methylpiperidine-4-carboxylic acid[6].

Therefore, the application scientist is forced to operate in a narrow window of moderately polar, aprotic solvents where the compound acts as a suspension until chemically activated.

Empirical Solubility and Reactivity Matrix

The following table synthesizes the solubility behavior and mechanistic outcomes of 1-Methylpiperidine-4-carbonyl chloride hydrochloride across various solvent classes.

Solvent ClassSpecific SolventsInitial Solubility ProfileMechanistic Outcome & Field Notes
Protic Water, Methanol, EthanolHigh (Rapid Dissolution)Destructive. Rapid exothermic solvolysis. The acyl chloride is hydrolyzed to the corresponding acid or ester. Used only for reaction quenching.
Non-Polar Hexane, Heptane, TolueneInsolubleInert but Unusable. The ionic lattice of the HCl salt cannot be solvated. Reagent remains as a dense, unreactive powder.
Highly Polar Aprotic DMF, DMAc, DMSOModerate to HighHazardous. While the salt dissolves, DMF can react with acyl chlorides to form Vilsmeier-Haack intermediates. DMSO can trigger Swern-type oxidations. Avoid prolonged exposure.
Halogenated Dichloromethane (DCM), ChloroformSuspension (Poor initial solubility)Optimal Matrix. The salt remains suspended and stable. Upon addition of a tertiary amine base, the salt is neutralized, and the free-base acyl chloride dissolves instantly for reaction[7].
Ethers Tetrahydrofuran (THF), 1,4-DioxaneSuspension (Poor initial solubility)Excellent Alternative. Frequently used when the substrate requires higher polarity than DCM. Functions via the same suspension-to-solution mechanism as DCM[8].

Visualizing Solvent Selection Logic

The decision tree below outlines the causality behind solvent selection, ensuring both chemical stability and synthetic efficacy.

Figure 1: Mechanistic solvent selection logic for highly reactive acyl chloride salts.

Field-Proven Protocol: In Situ Solubilization via Neutralization

Because the reagent is insoluble in optimal reaction solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), we rely on a self-validating chemical transformation: In Situ Neutralization .

By adding a non-nucleophilic tertiary amine base (such as Triethylamine or DIPEA) to the suspension, the base scavenges the HCl. This releases the highly lipophilic free-base acyl chloride, which immediately dissolves into the organic solvent, signaling that the active electrophile is ready to react. This methodology has been successfully validated in the synthesis of complex betulinic acid derivatives and benzamide FtsZ inhibitors[4][6].

Standard Amidation Workflow (DCM Matrix)

Prerequisites:

  • All glassware must be oven-dried.

  • DCM must be anhydrous (stored over molecular sieves).

  • Nitrogen or Argon atmosphere is mandatory to prevent atmospheric moisture degradation.

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve your target nucleophile (amine or alcohol, 1.0 equivalent) in anhydrous DCM (approx. 10 mL per mmol).

  • Reagent Suspension: Add 1-Methylpiperidine-4-carbonyl chloride hydrochloride (1.2 to 1.5 equivalents) to the stirring solution at 0 °C.

    • Self-Validation Checkpoint 1: The reaction mixture will appear as a cloudy, heterogeneous suspension. This confirms the HCl salt is intact and has not degraded.

  • Base Addition (The Solubilization Trigger): Slowly add Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) dropwise. You must add enough base to neutralize the HCl salt of the reagent plus act as an acid scavenger for the acylation itself (typically 3.0 to 4.0 equivalents total)[7].

  • Observation of Dissolution: As the base is added, the cloudy suspension will transition into a clear or slightly yellow homogeneous solution.

    • Self-Validation Checkpoint 2: This phase change (Solid Liquid) proves the successful in situ generation of the free 1-methylpiperidine-4-carbonyl chloride.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2 to 8 hours. Monitor via TLC or LC-MS.

  • Quenching: Once complete, quench the reaction with saturated aqueous sodium bicarbonate ( NaHCO3​ ). This neutralizes any unreacted acyl chloride and removes the triethylammonium chloride byproduct into the aqueous layer[9].

Figure 2: Step-by-step physical state transitions during in situ solubilization and acylation.

Conclusion

Handling 1-Methylpiperidine-4-carbonyl chloride hydrochloride requires treating its insolubility in halogenated solvents not as a hindrance, but as a protective mechanism. By utilizing anhydrous DCM or THF as a suspension matrix and employing tertiary amines to trigger in situ dissolution, researchers can prevent premature degradation, avoid self-polymerization, and achieve high-yielding acylations in complex drug discovery workflows.

Sources

Exploratory

Physical and chemical properties of 1-Methylpiperidine-4-carbonyl chloride hydrochloride

An In-Depth Technical Guide to 1-Methylpiperidine-4-carbonyl chloride hydrochloride Introduction: A Versatile Building Block in Modern Medicinal Chemistry 1-Methylpiperidine-4-carbonyl chloride hydrochloride is a pivotal...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Methylpiperidine-4-carbonyl chloride hydrochloride

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

1-Methylpiperidine-4-carbonyl chloride hydrochloride is a pivotal chemical intermediate, highly valued within the pharmaceutical and drug development sectors. As a bifunctional molecule, it incorporates the structural rigidity and pharmacokinetic advantages of the N-methylpiperidine scaffold along with the high reactivity of an acyl chloride functional group. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to its freebase counterpart, making it a more reliable reagent in multi-step synthetic campaigns.[1] Its primary utility lies in its function as a robust building block for introducing the 1-methylpiperidine-4-carboxamide moiety into target molecules. This is particularly significant in the development of therapeutics targeting the central nervous system, where the piperidine ring is a common feature in bioactive compounds designed to interact with neurotransmitter receptors. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.

PART 1: Core Physicochemical and Safety Profile

A thorough understanding of a reagent's fundamental properties is critical for its effective and safe utilization in a laboratory setting. The following sections detail the essential physicochemical data and safety protocols for 1-Methylpiperidine-4-carbonyl chloride hydrochloride.

Physicochemical Data Summary

The properties of 1-Methylpiperidine-4-carbonyl chloride hydrochloride are summarized in the table below. This data is essential for reaction planning, including solvent selection, purification strategies, and material storage.

PropertyValueSource(s)
CAS Number 7462-84-2[2],[3]
Molecular Formula C₇H₁₃Cl₂NO[2],[3]
Molecular Weight 198.09 g/mol [3]
Synonyms 1-Methyl-4-piperidinecarbonyl chloride hydrochloride; 1-Methylisonipecotoyl chloride hydrochloride[3]
Appearance White to off-white powder/solid (reported)[4]
Storage Conditions 2-8°C, under inert atmosphere, moisture sensitive[3],[5],[6]
Boiling Point Not available[5]
Melting Point Not consistently reported; related compounds melt >150°C[4],[7]
Solubility Expected to be soluble in polar aprotic solvents; reacts with protic solvents like water and alcohols.[4],[1]
Safety, Handling, and Storage

As a reactive acyl chloride, 1-Methylpiperidine-4-carbonyl chloride hydrochloride is classified as a corrosive substance and requires careful handling to ensure laboratory safety.[2]

  • Personal Protective Equipment (PPE): Always handle this compound within a chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[8][9]

  • Incompatibilities: The compound is highly reactive with water, alcohols, and other nucleophilic reagents. It should be stored away from moisture, strong bases, acids, and oxidizing agents to prevent violent reactions and degradation.[4][8][10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[3][6] Moisture sensitivity is a critical factor; repeated opening of the container in a humid atmosphere should be avoided.[6]

  • Disposal: Dispose of waste material in accordance with local, regional, and national hazardous waste regulations. Due to its reactivity with water, quenching excess reagent should be done cautiously by slowly adding it to a stirred, cooled solution of a non-protic solvent like isopropanol before neutralization and disposal.

PART 2: Synthesis and Chemical Reactivity

The synthetic utility of 1-Methylpiperidine-4-carbonyl chloride hydrochloride stems directly from its preparation and inherent chemical reactivity.

General Synthesis Pathway

The compound is typically synthesized from its corresponding carboxylic acid precursor, 1-methylpiperidine-4-carboxylic acid. The conversion is a standard organic transformation that utilizes a chlorinating agent to replace the hydroxyl group of the carboxylic acid with a chloride atom. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[11] The reaction proceeds by activating the carboxylic acid, followed by nucleophilic attack from the chloride ion.

The overall transformation is as follows: 1-Methylpiperidine-4-carboxylic acid + SOCl₂ → 1-Methylpiperidine-4-carbonyl chloride + SO₂ (g) + HCl (g)

The hydrochloride salt is often formed in situ or during workup if an excess of HCl is generated or added.[11]

Synthesis_Pathway Precursor 1-Methylpiperidine-4-carboxylic acid Product 1-Methylpiperidine-4-carbonyl chloride hydrochloride Precursor->Product Chlorination Reagent Thionyl Chloride (SOCl₂) Reagent->Product Byproducts SO₂ + HCl Product->Byproducts generates

Caption: Synthesis of the target compound from its carboxylic acid precursor.

Core Reactivity: Nucleophilic Acyl Substitution

The chemistry of 1-Methylpiperidine-4-carbonyl chloride hydrochloride is dominated by the electrophilic nature of the carbonyl carbon. The chlorine atom is an excellent leaving group, making the compound highly susceptible to nucleophilic acyl substitution. This reactivity is the cornerstone of its utility, allowing for the facile formation of amides, esters, and other carbonyl derivatives.

When reacted with a primary or secondary amine, it readily forms a stable amide bond. This is the most common application in drug synthesis. The reaction typically requires a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl byproduct, which would otherwise protonate the amine nucleophile and halt the reaction.

Reactivity_Mechanism cluster_0 Nucleophilic Acyl Substitution Reagent 1-Methylpiperidine-4-carbonyl chloride hydrochloride Intermediate Tetrahedral Intermediate Reagent->Intermediate + Nucleophile Nucleophile Nucleophile (e.g., R-NH₂) Product Amide Product Intermediate->Product Collapse & Loss of Leaving Group LeavingGroup Cl⁻ (Leaving Group) Intermediate->LeavingGroup

Caption: General mechanism for the reaction of the acyl chloride with a nucleophile.

PART 3: Application in Drug Development & Experimental Protocol

The true value of this reagent is demonstrated in its practical application. It serves as a key intermediate in the synthesis of numerous pharmaceutical compounds, including the anti-migraine drug Lasmiditan.[3]

Workflow: Synthesis of a Model N-Aryl Amide

This section provides a representative, step-by-step protocol for the coupling of 1-Methylpiperidine-4-carbonyl chloride hydrochloride with a generic aniline (Ar-NH₂) to form a target N-aryl-1-methylpiperidine-4-carboxamide.

Objective: To synthesize an N-aryl amide via nucleophilic acyl substitution.

Materials:

  • 1-Methylpiperidine-4-carbonyl chloride hydrochloride (1.0 eq)

  • Substituted Aniline (Ar-NH₂) (1.0 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere of nitrogen, dissolve the substituted aniline (1.0 eq) and the base (TEA or DIPEA, 2.2 eq) in anhydrous DCM.

    • Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride. The base is essential to neutralize both the hydrochloride salt of the starting material and the HCl generated during the reaction. An excess ensures the reaction goes to completion.

  • Reagent Addition: Cool the solution to 0°C using an ice-water bath. Slowly add a solution or slurry of 1-Methylpiperidine-4-carbonyl chloride hydrochloride (1.0 eq) in a minimal amount of anhydrous DCM to the stirred aniline solution.

    • Rationale: The reaction is often exothermic. Cooling to 0°C controls the reaction rate, minimizes side reactions, and ensures safety. Slow addition prevents a rapid temperature increase.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Rationale: Reaction monitoring is key to determining the endpoint, preventing the formation of degradation products from prolonged reaction times.

  • Workup and Extraction: Once complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acid), water, and finally brine.

    • Rationale: The aqueous washes remove the amine hydrochloride salt, excess base, and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Rationale: Removal of all water is necessary before solvent evaporation to prevent potential hydrolysis of any product that may be sensitive.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final, pure N-aryl-1-methylpiperidine-4-carboxamide.

    • Rationale: Purification is necessary to remove any unreacted starting materials, byproducts, or impurities, ensuring the final compound meets the high-purity standards required for further research and development.

Experimental_Workflow A 1. Dissolve Aniline & Base in Anhydrous DCM B 2. Cool to 0°C A->B C 3. Slowly Add Acyl Chloride Solution B->C D 4. Warm to RT & Stir (Monitor by TLC/LC-MS) C->D E 5. Aqueous Workup (H₂O, NaHCO₃, Brine) D->E F 6. Dry Organic Layer (MgSO₄) E->F G 7. Filter & Concentrate F->G H 8. Purify (Chromatography/ Recrystallization) G->H I Pure Product H->I

Caption: A standard experimental workflow for an amidation reaction.

Conclusion

1-Methylpiperidine-4-carbonyl chloride hydrochloride is a highly valuable and reactive intermediate in synthetic organic and medicinal chemistry. Its robust reactivity, coupled with the desirable properties of the N-methylpiperidine scaffold, makes it an indispensable tool for the construction of complex molecular architectures, particularly in the pursuit of novel therapeutics. A comprehensive understanding of its properties, handling requirements, and reaction characteristics, as outlined in this guide, is essential for its safe and effective application in the laboratory.

References

  • 1-methylpiperidine-4-carbonyl chloride hydrochloride — Chemical Substance Inform
  • CAS No : 7462-84-2 | Product Name : 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride.
  • 1-Methylpiperidine-4-carbonyl chloride hydrochloride - CAS:41776-24-3. Sunway Pharm Ltd.
  • 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis. ChemicalBook.
  • SAFETY DATA SHEET - 4-Chloro-1-methylpiperidine hydrochloride. Fisher Scientific.
  • 7462-84-2|1-Methylpiperidine-4-carbonyl chloride hydrochloride. BLD Pharm.
  • 1-methylpiperidine-4-carbonyl chloride hydrochloride (C7H12ClNO). PubChemLite.
  • Synthesis of methyl 1-methylpiperidine-4-carboxyl
  • SAFETY DATA SHEET - N-Methylpiperidine. Fisher Scientific.
  • 4-Chloro-1-methylpiperidine hydrochloride Manufacturers, SDS. Toboc.
  • CAS 55112-42-0: 1-Piperazinecarbonyl chloride, 4-methyl-, hydrochloride (1:1). CymitQuimica.
  • US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • 4-Methylpiperazine-1-carbonyl chloride hydrochloride - Safety D
  • 4-Chloro-1-methylpiperidine hydrochloride - Physico-chemical Properties. ChemBK.
  • 4-Chloro-1-methylpiperidine hydrochloride. Manasa Life Sciences.
  • 4-Chloro-1-methylpiperidine hydrochloride. Chem-Impex.
  • SAFETY DATA SHEET - 4-Methyl-1-piperazinecarbonyl chloride hydrochloride. Fisher Scientific.
  • 55112-42-0(4-Methyl-1-piperazinecarbonyl chloride hydrochloride) Product Description. ChemicalBook.

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Foundational

Chemical reactivity profile of 1-Methylpiperidine-4-carbonyl chloride hydrochloride

An In-Depth Technical Guide to the Chemical Reactivity Profile of 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride Introduction: A Versatile Building Block in Modern Synthesis 1-Methylpiperidine-4-carbonyl chloride h...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Reactivity Profile of 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride

Introduction: A Versatile Building Block in Modern Synthesis

1-Methylpiperidine-4-carbonyl chloride hydrochloride, a bifunctional molecule, stands as a crucial reactive intermediate in the landscape of organic synthesis. Its structure, featuring a reactive acyl chloride group appended to a 1-methylpiperidine scaffold, makes it an invaluable building block, particularly in the fields of medicinal chemistry and drug development. The piperidine moiety is a prevalent structural motif in numerous therapeutic agents, often introduced to enhance pharmacokinetic properties such as solubility and metabolic stability.[1] The acyl chloride provides a highly reactive handle for constructing a wide array of chemical linkages, most notably amide and ester bonds.

This guide offers a comprehensive exploration of the chemical reactivity of 1-Methylpiperidine-4-carbonyl chloride hydrochloride. We will delve into its core reactivity, stability, key transformations, and the practical considerations necessary for its successful application in research and development. The insights provided are grounded in established chemical principles and aim to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of this versatile reagent.

Physicochemical Properties, Stability, and Handling

The utility of 1-Methylpiperidine-4-carbonyl chloride hydrochloride is intrinsically linked to its physical properties and chemical stability. As a hydrochloride salt, the tertiary amine of the piperidine ring is protonated, which can influence its solubility and handling characteristics compared to the free base.

PropertyValueSource(s)
Molecular Formula C₇H₁₃Cl₂NO[2][3]
Molecular Weight 198.09 g/mol [2]
CAS Number 7462-84-2[2][3]
Appearance White to off-white or yellow powder/crystals[4]
Sensitivity Moisture sensitive, Hygroscopic[4][5]
Inherent Instability: The Challenge of Hydrolysis

The dominant feature governing the reactivity and stability of this compound is the acyl chloride functional group. Acyl chlorides are potent electrophiles and are highly susceptible to nucleophilic attack by water.[4] This moisture sensitivity is the primary degradation pathway, leading to the formation of the corresponding carboxylic acid, 1-methylpiperidine-4-carboxylic acid, and hydrogen chloride gas.[5]

This inherent reactivity necessitates stringent handling and storage protocols to maintain the compound's integrity.

Storage and Handling Recommendations:

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen).[5][6]

  • Handling: All manipulations should be carried out in a controlled environment, such as a glovebox or under a stream of dry inert gas, to minimize exposure to atmospheric moisture.[4] Use dry solvents and glassware for all reactions.

Core Reactivity: The Nucleophilic Acyl Substitution Mechanism

The chemistry of 1-Methylpiperidine-4-carbonyl chloride hydrochloride is dominated by the nucleophilic acyl substitution mechanism. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it a prime target for a wide range of nucleophiles (Nu:).

The reaction proceeds via a two-step, addition-elimination pathway:

  • Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion (Cl⁻), which is an excellent leaving group.

Caption: General Mechanism of Nucleophilic Acyl Substitution.

Key Synthetic Transformations

The high reactivity of the acyl chloride group allows for its conversion into a variety of other functional groups. The following sections detail the most common and synthetically useful transformations.

Amide Bond Formation (Amidation)

The reaction of 1-Methylpiperidine-4-carbonyl chloride hydrochloride with primary or secondary amines is one of its most important applications, providing a direct route to N-substituted amides. Amide bonds are fundamental linkages in peptides, proteins, and a vast number of pharmaceuticals.[7]

The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct. This acid will react with any available amine (either the reactant or a dedicated base) to form an ammonium salt, rendering it non-nucleophilic.[1] Therefore, the inclusion of at least two equivalents of the amine nucleophile or one equivalent of the amine and one equivalent of a non-nucleophilic tertiary base (e.g., triethylamine, pyridine, or N-methylmorpholine) is crucial for the reaction to proceed to completion.[7]

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 1-Methylpiperidine-4-carbonyl chloride hydrochloride (1.0 eq).

  • Solvent: Suspend the acyl chloride in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Base and Nucleophile Addition: In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in the same dry solvent.

  • Reaction: Add the amine/base solution dropwise to the stirred acyl chloride suspension at 0 °C over 15-20 minutes.

  • Warm and Monitor: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure amide.

G start Start: Dry Flask under N₂ add_acyl Add 1-Methylpiperidine-4-carbonyl chloride hydrochloride (1.0 eq) start->add_acyl add_solvent Add dry DCM, cool to 0 °C add_acyl->add_solvent add_amine Dropwise addition of amine solution at 0 °C add_solvent->add_amine prepare_amine Prepare solution of Benzylamine (1.1 eq) and Triethylamine (1.2 eq) in dry DCM prepare_amine->add_amine react Warm to RT, stir 2-4h (Monitor by TLC/LC-MS) add_amine->react workup Quench with NaHCO₃(aq) Extract with DCM react->workup purify Dry (Na₂SO₄), filter, concentrate Purify by column chromatography workup->purify end Product: N-benzyl-1-methyl- piperidine-4-carboxamide purify->end

Caption: Experimental Workflow for Amide Synthesis.

Ester Bond Formation (Esterification)

The reaction with alcohols or phenols yields the corresponding esters. This transformation is generally slower than amidation because alcohols are less nucleophilic than amines. The reaction is often facilitated by the addition of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[8] For less reactive or sterically hindered alcohols, a catalytic amount of a hyper-nucleophilic acylation catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate.[9]

This specific ester can be synthesized directly from the carboxylic acid precursor using thionyl chloride in methanol, where thionyl chloride first forms the acyl chloride in situ, which then reacts with methanol.[10]

  • Setup: To a stirred solution of 1-methylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) in methanol (8.0 eq), cool the mixture to -10 °C using an ice-salt bath.[10]

  • Reagent Addition: Add thionyl chloride (1.55 eq) dropwise while maintaining the temperature below -10 °C.[10]

  • Reaction: After the addition is complete, remove the cooling bath and allow the solution to warm to 40 °C. Hold at this temperature for 2 hours.[10]

  • Workup: Adjust the pH to approximately 8 with a sodium carbonate solution and extract the product with dichloromethane.[10]

  • Purification: Dry the combined organic extracts and evaporate the solvent to yield the methyl ester product.[10]

Friedel-Crafts Acylation

1-Methylpiperidine-4-carbonyl chloride can act as the acylating agent in Friedel-Crafts reactions. This electrophilic aromatic substitution allows for the introduction of the 1-methylpiperidine-4-carbonyl moiety onto an aromatic ring. The reaction requires a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen and chloride, generating a highly electrophilic acylium ion intermediate.[11][12]

The resulting aryl ketone product is deactivated towards further substitution, preventing polysubstitution, which is a common issue in Friedel-Crafts alkylations.[11]

Synthesis of the Reagent

1-Methylpiperidine-4-carbonyl chloride hydrochloride is typically not prepared and isolated in large quantities for storage but is often synthesized from its more stable carboxylic acid precursor, 1-methylpiperidine-4-carboxylic acid, and used immediately (in situ). The conversion is achieved using standard chlorinating agents.

  • Thionyl Chloride (SOCl₂): A common and effective reagent that converts the carboxylic acid to the acyl chloride. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[13][14]

  • Oxalyl Chloride ((COCl)₂): Another highly effective reagent, often used with a catalytic amount of dimethylformamide (DMF).

G start 1-Methylpiperidine-4- carboxylic acid product 1-Methylpiperidine-4- carbonyl chloride start->product SOCl₂ (Thionyl Chloride) byproducts SO₂ + HCl product->byproducts

Caption: Synthesis from the Corresponding Carboxylic Acid.

Safety and Hazard Profile

As a reactive acyl chloride, this compound presents several safety hazards that must be managed with appropriate engineering controls and personal protective equipment.

  • Corrosivity: It is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][15]

  • Inhalation: Avoid breathing dust or mists.[5] Inhalation may cause irritation to the respiratory tract.

  • Incompatible Materials: It reacts violently with water. It is also incompatible with strong bases and oxidizing agents.[5][16]

  • Hazardous Decomposition: Thermal decomposition or combustion can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.[5][6] Handle in a chemical fume hood to ensure adequate ventilation.

Conclusion

1-Methylpiperidine-4-carbonyl chloride hydrochloride is a potent and versatile electrophilic building block. Its primary reactivity profile, centered on nucleophilic acyl substitution, provides efficient and reliable pathways for the synthesis of amides, esters, and ketones. While its moisture sensitivity demands careful handling, its utility in constructing complex molecules for pharmaceutical and materials science applications is well-established. A thorough understanding of its reactivity, stability, and handling requirements, as outlined in this guide, is essential for any scientist aiming to leverage its full synthetic potential.

References

  • Pharmaffiliates. (n.d.). 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride. CAS No: 7462-84-2. Retrieved from [Link]

  • Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 1-methylpiperidine-4-carbonyl chloride hydrochloride. Retrieved from [Link]

  • Manasa Life Sciences. (n.d.). 4-Chloro-1-methylpiperidine hydrochloride. Retrieved from [Link]

  • Gore, R. P., et al. (2011). A review on advantages of acid chloride over other acylating agents in N-acylation. Der Pharma Chemica, 3(3), 409-421.
  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry. Retrieved from [Link]

  • Zhang, H., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 7(4), 332-335.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 1-Methylpiperidine-4-carbonyl chloride hydrochloride

Introduction: 1-Methylpiperidine-4-carbonyl chloride hydrochloride (CAS No. 7462-84-2) is a highly reactive acyl chloride derivative that serves as a critical intermediate in the synthesis of a wide range of pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 1-Methylpiperidine-4-carbonyl chloride hydrochloride (CAS No. 7462-84-2) is a highly reactive acyl chloride derivative that serves as a critical intermediate in the synthesis of a wide range of pharmaceutical compounds and fine chemicals.[1] Its utility is derived from the electrophilic carbonyl carbon, which readily participates in nucleophilic acyl substitution reactions. However, the very reactivity that makes this compound valuable also presents significant safety and handling challenges. This guide provides an in-depth framework for researchers, chemists, and drug development professionals to manage the risks associated with this compound, ensuring both personnel safety and experimental integrity. The protocols and principles outlined herein are grounded in established safety standards for reactive acyl chlorides and are designed to be self-validating systems of practice.

Section 1: Compound Profile and Hazard Identification

1-Methylpiperidine-4-carbonyl chloride hydrochloride is a moisture-sensitive solid.[2] Its primary hazard stems from the acyl chloride functional group, which reacts violently with water and other protic compounds.[3][4] This reactivity profile dictates the stringent handling and storage conditions required.

Table 1: Chemical and Physical Properties

Identifier Value Source(s)
CAS Number 7462-84-2 [1][5]
Molecular Formula C₇H₁₃Cl₂NO [1][5]
Molecular Weight 198.09 g/mol [1]
Synonyms 1-Methyl-4-piperidinecarbonyl chloride hydrochloride; 1-Methylisonipecotoyl Chloride Hydrochloride [1]

| Storage Temperature | 2-8°C, under inert atmosphere |[1][6] |

Core Chemical Hazards
  • Extreme Reactivity with Water: The central safety concern is the violent, exothermic reaction with water (hydrolysis).[3] This reaction rapidly produces 1-methylpiperidine-4-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[3][7] The release of HCl gas can cause a rapid pressure increase in a closed container and presents a severe inhalation hazard.

  • Corrosivity: As a result of its reactivity and the generation of HCl, the compound is highly corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract.[3][8][9] Contact with skin or mucous membranes will lead to immediate and severe tissue damage.

  • Inhalation Toxicity: Inhalation of the dust or the HCl gas produced upon hydrolysis can cause severe irritation to the nose, throat, and lungs.[3][10] High concentrations can lead to pulmonary edema, a medical emergency characterized by fluid accumulation in the lungs, with symptoms that may be delayed.[3][10]

Table 2: GHS Hazard Classification (Anticipated) (Note: This is an extrapolated classification based on the known hazards of acyl chlorides. Users must consult the supplier-specific Safety Data Sheet (SDS).)

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation 1A/1B H314: Causes severe skin burns and eye damage.[8][9]
Serious Eye Damage/Irritation 1 H318: Causes serious eye damage.[9]
Acute Toxicity, Inhalation 3/4 H331/H332: Toxic or harmful if inhaled.
Specific Target Organ Toxicity Single H335: May cause respiratory irritation.

| Other | - | EUH014: Reacts violently with water.[4] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Safe handling is predicated on a multi-layered approach to risk mitigation, starting with robust engineering controls and supplemented by appropriate PPE. This follows the established "Hierarchy of Controls" principle.

Engineering Controls: The First Line of Defense

All manipulations of 1-Methylpiperidine-4-carbonyl chloride hydrochloride must be performed within a certified chemical fume hood to control exposure to dust and corrosive vapors.[7][11] The high reactivity of the compound necessitates working under anhydrous (dry) conditions, often requiring the use of a glove box or Schlenk line to maintain an inert atmosphere of nitrogen or argon.[11][12]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is the last line of defense and must be worn at all times when handling this compound.[13][14]

Table 3: Required Personal Protective Equipment

Body Part Equipment Rationale and Specifications
Eyes/Face Chemical safety goggles and a full-face shield. Protects against splashes of the solid material and corrosive vapors. Standard safety glasses are insufficient.[7][11]
Hands Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Provides a barrier against a highly corrosive and reactive chemical. Double-gloving is recommended. Glove material must be checked for compatibility; nitrile may offer limited protection and should only be used for brief, incidental contact.[11]
Body Flame-retardant lab coat and a chemical-resistant apron. Protects against spills and splashes. A fully-buttoned lab coat with sufficient sleeve length is mandatory.[7][11]
Feet Full-length pants and closed-toe, chemical-resistant shoes. Ensures no skin is exposed between the shoe and pant leg.[11]

| Respiratory | Respirator (if needed). | While a fume hood is the primary control, a respirator with an acid gas cartridge may be required for emergency situations or if engineering controls fail.[8][14] |

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Reactive Chemicals node_elimination Elimination (Most Effective) Not Possible: Reagent is required node_substitution Substitution Difficult: Unique reactivity is needed node_elimination->node_substitution node_engineering Engineering Controls Fume Hood, Glove Box, Schlenk Line node_substitution->node_engineering node_administrative Administrative Controls SOPs, Training, Designated Areas node_engineering->node_administrative node_ppe PPE (Least Effective) Goggles, Face Shield, Gloves, Lab Coat node_administrative->node_ppe Spill_Response_Flowchart cluster_spill Spill Response Protocol node_start Spill Occurs node_alert Alert Personnel Evacuate Area node_start->node_alert node_assess Assess Spill Size & Remove Ignition Sources node_alert->node_assess node_ppe Don Full PPE node_assess->node_ppe node_contain Cover with DRY, INERT Absorbent (e.g., Sand) node_ppe->node_contain node_collect Collect Waste into Sealed Container node_contain->node_collect node_decon Decontaminate Area node_collect->node_decon node_report Report Incident node_decon->node_report

Caption: Flowchart for small-scale laboratory spill response.

Fire Response
  • Extinguishing Media: Use dry chemical powder or carbon dioxide (CO₂). NEVER USE WATER OR FOAM , as this will result in a violent reaction. [3][10]* Hazards: Fires will produce highly toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and potentially phosgene. [3][15]Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [16]

First Aid Measures

Immediate action is required for any exposure.

Table 5: First Aid for Exposure

Exposure Route First Aid Protocol
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15-30 minutes. Seek immediate medical attention. [3][10][11]
Eye Contact Immediately flush eyes with large amounts of water for at least 15-30 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if possible. Seek immediate medical attention. [3][10][11]
Inhalation Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth). Seek immediate medical attention. Be aware that symptoms of pulmonary edema may be delayed. [3][10][11]

| Ingestion | DO NOT INDUCE VOMITING. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [10][11]|

Section 5: Waste Disposal

All waste containing 1-Methylpiperidine-4-carbonyl chloride hydrochloride, including empty containers, absorbent materials from spills, and contaminated PPE, must be treated as hazardous waste.

  • Neutralization (for small residual amounts): Small amounts of residual material can be slowly and cautiously added to a stirred, ice-cold solution of sodium bicarbonate or a mixture of ice and isopropanol. This should only be performed by experienced personnel in a fume hood. The reaction is highly exothermic and will release gas.

  • Collection: All waste materials must be collected in properly labeled, sealed containers. [11]3. Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations. [3][17]

Conclusion

1-Methylpiperidine-4-carbonyl chloride hydrochloride is a valuable synthetic building block whose utility is matched by its hazardous properties. A safety-first mindset, predicated on understanding its reactivity, is paramount. By rigorously implementing robust engineering controls, consistently using appropriate PPE, and adhering to strict handling and emergency protocols, researchers can effectively mitigate the risks and handle this compound with confidence and safety.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Reactions Involving Moisture-Sensitive Acyl Chlorides.
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
  • ECHA. (n.d.). 1-methylpiperidine-4-carbonyl chloride hydrochloride — Chemical Substance Information.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3.
  • INCHEM. (2018). ICSC 0210 - ACETYL CHLORIDE.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safe Handling and Storage of Reactive Chemical Intermediates. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • CAMEO Chemicals. (n.d.). acrylyl chloride.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Chloro-1-methylpiperidine hydrochloride.
  • Pharmaffiliates. (n.d.). CAS No : 7462-84-2 | Product Name : 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride.
  • PubChemLite. (2026). 1-methylpiperidine-4-carbonyl chloride hydrochloride (C7H12ClNO).
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Methyl-1-piperazinecarbonyl chloride hydrochloride.
  • Mubychem. (2020). 4-Chloro-1-methylpiperidine hydrochloride Manufacturers, SDS.
  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability.
  • BLD Pharm. (n.d.). 7462-84-2|1-Methylpiperidine-4-carbonyl chloride hydrochloride.
  • ChemicalBook. (n.d.). 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis.
  • Jubilant Ingrevia. (2024). Safety Data Sheet - 4-Methylpiperidine.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - Acetyl chloride.
  • Apollo Scientific. (n.d.). 4-Methylpiperazine-1-carbonyl chloride hydrochloride.
  • Capot Chemical. (2008). MSDS of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride.
  • Sunway Pharm Ltd. (n.d.). 1-Methylpiperidine-4-carbonyl chloride hydrochloride - CAS:41776-24-3.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • Industrial Safety Tips. (2025). PPE For Chemical Handling With Example.
  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate.
  • Google Patents. (2014). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • Clearsynth. (n.d.). 4-Methyl-1-piperazinecarbonyl chloride hydrochloride | CAS No. 55112-42-0.
  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.

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Foundational

An In-depth Technical Guide to 1-Methylpiperidine Derivatives: Core Characteristics for Drug Development

Abstract The 1-methylpiperidine scaffold is a privileged heterocyclic motif integral to the design and development of a multitude of pharmaceutical agents.[1][2] Its significance in medicinal chemistry stems from a uniqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-methylpiperidine scaffold is a privileged heterocyclic motif integral to the design and development of a multitude of pharmaceutical agents.[1][2] Its significance in medicinal chemistry stems from a unique combination of structural and physicochemical properties that impart favorable pharmacokinetic and pharmacodynamic characteristics to active pharmaceutical ingredients (APIs).[3] This technical guide provides an in-depth analysis of the core characteristics of 1-methylpiperidine derivatives, intended for researchers, scientists, and drug development professionals. We will explore its influence on drug-like properties, delve into key synthetic strategies, analyze structure-activity relationships (SAR) across various therapeutic classes, and provide detailed experimental protocols for synthesis and characterization.

Introduction: The Strategic Importance of the 1-Methylpiperidine Moiety

The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved drugs.[4] The simple addition of a methyl group to the nitrogen atom (forming 1-methylpiperidine) profoundly influences the molecule's properties in a way that is highly advantageous for drug design. This N-methylation converts a secondary amine into a tertiary amine, which has several critical consequences:

  • Basicity and Ionization: The N-methyl group is electron-donating, which increases the basicity of the nitrogen atom compared to its parent piperidine. This results in a higher pKa, ensuring that the molecule is predominantly protonated and positively charged at physiological pH. This charge is often crucial for forming ionic interactions with biological targets, such as the anionic sites of receptors, and enhances aqueous solubility.

  • Metabolic Stability: The methyl group can sterically hinder the nitrogen atom, offering a degree of protection against certain metabolic enzymes. However, N-demethylation is still a common metabolic pathway that must be considered.[4][5]

  • Pharmacophore Contribution: The 1-methylpiperidine group often serves as a key pharmacophoric element, providing the necessary bulk and basicity to fit into specific binding pockets and establish critical interactions for pharmacological activity.[3]

This moiety is a cornerstone in drugs targeting the central nervous system (CNS), including potent opioid analgesics, antipsychotics, and antihistamines, as well as local anesthetics.[3] Its prevalence highlights its role in conferring druggability, improving pharmacokinetic profiles, and facilitating transport across biological membranes.[2]

Physicochemical and Pharmacokinetic Profile

The success of a drug candidate is critically dependent on its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The 1-methylpiperidine scaffold imparts several key characteristics that influence this profile.

Basicity and Solubility

The pKa of 1-methylpiperidine is approximately 10.08, making it a stronger base than many other cyclic amines.[6]

  • Causality: The inductive effect of the methyl group pushes electron density towards the nitrogen, making its lone pair of electrons more available to accept a proton.

  • Implication for Drug Design: A high pKa ensures that at the physiological pH of 7.4, the molecule exists almost entirely in its protonated, cationic form. This state is highly favorable for enhancing aqueous solubility, which is essential for formulation and absorption. However, a very high degree of ionization can sometimes hinder passive diffusion across lipid membranes, such as the blood-brain barrier, requiring a careful balance.

CompoundMolecular FormulapKa (at 25°C)Boiling Point (°C)
1-Methylpiperidine C6H13N10.08[6]106-107[6]
Piperidine C5H11N11.12106

Table 1: Comparison of Physicochemical Properties.

Lipophilicity

The addition of the methyl group slightly increases the lipophilicity (logP) of the piperidine ring. While the protonated form is water-soluble, the neutral form must have sufficient lipophilicity to cross cell membranes. The overall logP of a derivative will be a composite of the 1-methylpiperidine core and its various substituents. This balance is a classic medicinal chemistry optimization challenge.

Metabolic Stability

The metabolic fate of the 1-methylpiperidine moiety is a critical consideration.

  • Primary Metabolic Pathways:

    • N-demethylation: Cytochrome P450 (CYP) enzymes can oxidize the N-methyl group, leading to its removal as formaldehyde and formation of the secondary amine (piperidine) analog. This is often a major clearance pathway.

    • Alpha-Carbon Oxidation: Oxidation can occur on the carbon atoms adjacent (alpha) to the nitrogen, leading to ring-opening or the formation of lactams.[4]

  • Design Rationale: Understanding these pathways is crucial. If rapid clearance via N-demethylation is an issue, medicinal chemists may replace the methyl group with a more robust substituent or introduce steric hindrance on the piperidine ring to shield the N-methyl group from enzymatic attack.[7]

Core Synthetic Strategies

The synthesis of 1-methylpiperidine derivatives is typically straightforward, making it an attractive scaffold for library synthesis and lead optimization. The most common approach is the N-methylation of a pre-existing piperidine ring.

Reductive Amination

This is a highly efficient and widely used method for N-alkylation. It involves reacting a piperidine derivative with formaldehyde in the presence of a reducing agent.

  • Mechanism: The piperidine's secondary amine attacks the carbonyl carbon of formaldehyde to form a transient hemiaminal, which then dehydrates to form an iminium ion. The reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) then delivers a hydride to the iminium carbon, yielding the N-methylated product.

  • Experimental Insight: Sodium triacetoxyborohydride (STAB) is often preferred over sodium cyanoborohydride because it is less toxic and the reaction can be performed under mildly acidic conditions, which accelerates iminium ion formation without significantly protonating the starting amine.

Direct Alkylation (Eschweiler-Clarke Reaction)

A classic method for exhaustive methylation of amines using formic acid and formaldehyde.

  • Mechanism: This reaction proceeds through the formation of an iminium ion from the piperidine and formaldehyde, which is then reduced by formate (from formic acid). The process repeats to ensure complete methylation. For a secondary amine like piperidine, it is a direct and high-yielding route to the tertiary 1-methylpiperidine derivative.[8]

G cluster_0 Synthetic Workflow: N-Methylation of Piperidine Piperidine Piperidine Precursor (Secondary Amine) Intermediate Iminium Ion Intermediate Piperidine->Intermediate + Formaldehyde - H₂O Formaldehyde Formaldehyde (HCHO) ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Product 1-Methylpiperidine Derivative (Tertiary Amine) Intermediate->Product + Reducing Agent Workup Purification / Isolation Product->Workup G cluster_opioid Opioid Receptor Modulation Ligand 1-Methylpiperidine Derivative (e.g., Meperidine) - Positively Charged Nitrogen - Phenyl Group Receptor Mu-Opioid Receptor (GPCR) - Anionic Site (e.g., Asp147) - Hydrophobic Pockets Ligand->Receptor Ionic & Hydrophobic Binding G_Protein G-Protein Activation Receptor->G_Protein Conformational Change Analgesia Analgesic Effect G_Protein->Analgesia Downstream Signaling cluster_workflow Analytical Characterization Workflow Start Synthesized Crude Product Purify Purification (e.g., Chromatography, Recrystallization) Start->Purify TLC_HPLC Purity Check (TLC/HPLC) Purify->TLC_HPLC NMR ¹H & ¹³C NMR Spectroscopy TLC_HPLC->NMR If Pure MS Mass Spectrometry (MS) NMR->MS Confirm Structure & Purity Confirmed MS->Confirm

Caption: A self-validating workflow for product characterization.

Conclusion and Future Outlook

The 1-methylpiperidine moiety remains a highly valuable and versatile scaffold in modern drug discovery. Its ability to confer favorable physicochemical properties like high basicity and aqueous solubility, combined with its synthetic tractability, ensures its continued use. W[3][9]hile metabolic N-demethylation can be a liability, this is a well-understood pathway that can be mitigated through rational drug design. Future research will likely focus on incorporating the 1-methylpiperidine scaffold into novel drug modalities and exploring its use in developing biased agonists or allosteric modulators, which offer the potential for improved therapeutic windows and reduced side effects. T[10][11]he foundational characteristics outlined in this guide provide a strong basis for the continued innovation and application of these important derivatives.

References

  • BenchChem. (n.d.). The Role of 1-Methylpiperidine in Pharmaceutical Synthesis: An In-depth Technical Guide.
  • ResearchGate. (2024, June). Synthesis of the 1-methyl piperidine analog (−)-28.
  • BenchChem. (n.d.). Application Note: Analytical Methods for the Characterization of N-Methyl-1-(piperidin-4-YL)methanamine.
  • ChemBK. (2025, August 20). 1-Methylpiperidine.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Wikipedia. (n.d.). 1-Methylpiperidine.
  • Google Patents. (n.d.). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • Sincere Chemicals. (2025, March 26). The Versatility of Methyl Piperidine Derivatives.
  • PubMed. (1995, November 24). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds.
  • eScholarship. (n.d.). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability.
  • ACS Publications. (n.d.). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds.
  • BenchChem. (n.d.). A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry.
  • Longdom Publishing. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations.
  • JournalAgent. (n.d.). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES.
  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents.
  • Taylor & Francis Online. (2023, July 25). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • PMC. (n.d.). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines.
  • Preprints.org. (2026, January 28). Indole Alkaloids as Biased Opioid Receptor Modulators.
  • MDPI. (2024, January 24). Novel 1-(1-Arylimiazolin-2-Yl)-3-Arylalkilurea Derivatives with Modulatory Activity on Opioid MOP Receptors.

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Protocols & Analytical Methods

Method

Application Note: Protocols for Acylation Reactions with 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides detailed protocols and technical insights for utilizing 1-methylpiperidine-4-carbonyl chloride hydrochloride in acylation react...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides detailed protocols and technical insights for utilizing 1-methylpiperidine-4-carbonyl chloride hydrochloride in acylation reactions. As a key reagent in medicinal chemistry, its effective use is critical for synthesizing novel molecular entities. This document outlines the underlying chemical principles, step-by-step experimental procedures, and critical considerations for achieving high-yield, high-purity acylated products.

Introduction: The Role of the Piperidine Moiety in Drug Design

The piperidine scaffold is a privileged structure in drug discovery, frequently incorporated to enhance the pharmacokinetic properties of therapeutic candidates. The 1-methylpiperidine-4-carbonyl group, in particular, can improve aqueous solubility, modulate lipophilicity, and provide a handle for further molecular elaboration. 1-Methylpiperidine-4-carbonyl chloride hydrochloride serves as a robust and convenient reagent for introducing this valuable moiety onto nucleophilic substrates such as amines and alcohols.

Reagent Properties and Handling

1-Methylpiperidine-4-carbonyl chloride hydrochloride (C₇H₁₃Cl₂NO) is a solid, which makes it significantly easier to handle and store compared to its free-base liquid counterpart.[1][2] However, as an acyl chloride, it is highly reactive and susceptible to hydrolysis.[3]

Key Handling and Storage Considerations:

  • Moisture Sensitivity: The reagent reacts with water to form the corresponding carboxylic acid, rendering it inactive for acylation.[3][4] All reactions must be conducted under anhydrous conditions using dry glassware and anhydrous solvents.[3]

  • Inert Atmosphere: To prevent degradation from atmospheric moisture, it is best practice to handle the reagent and set up reactions under an inert atmosphere, such as nitrogen or argon.[3]

  • Storage: Store the reagent in a tightly sealed container in a cool, dry place, preferably in a desiccator.

The Chemistry of Acylation: Mechanism and Key Principles

The acylation reaction proceeds via a nucleophilic acyl substitution mechanism.[5] The nucleophile (e.g., an amine) attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group to form the final amide product.[5][6][7]

The Critical Role of the Base

Since the starting material is a hydrochloride salt and the reaction itself generates one equivalent of hydrochloric acid (HCl), the addition of a base is essential.[8][9] The base serves two primary functions:

  • Neutralization of the Reagent Salt: One equivalent of base is required to neutralize the HCl salt of the 1-methylpiperidine-4-carbonyl chloride, thereby generating the reactive free acyl chloride in situ.

  • Scavenging Reaction Byproduct: A second equivalent of base neutralizes the HCl produced during the acylation.[10] This prevents the protonation of the amine nucleophile, which would render it unreactive and stall the reaction.[5][8]

Therefore, a minimum of two equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically required. An excess (2.2–3.0 equivalents) is often used to drive the reaction to completion.

Detailed Experimental Protocols

Protocol 1: General Acylation of a Primary/Secondary Amine

This protocol is a standard procedure for forming an amide bond and is analogous to the well-established Schotten-Baumann reaction conditions.[6][11]

Materials:

  • 1-Methylpiperidine-4-carbonyl chloride hydrochloride (1.1–1.2 eq.)

  • Primary or Secondary Amine Substrate (1.0 eq.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2–3.0 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard, dry glassware (round-bottom flask, dropping funnel)

  • Magnetic stirrer and ice bath

Experimental Workflow:

Caption: Step-by-step workflow for amine acylation.

Procedure:

  • Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the amine substrate (1.0 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath with magnetic stirring.

  • Base Addition: Add triethylamine (2.5 eq.) to the cooled amine solution.

  • Acyl Chloride Addition: In a separate flask, dissolve 1-methylpiperidine-4-carbonyl chloride hydrochloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for one hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting amine is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Acylation of an Alcohol to Form an Ester

The procedure for acylating an alcohol is similar, but often requires a catalyst for less reactive alcohols.

Modifications from Protocol 1:

  • Catalyst: For less nucleophilic alcohols, a catalytic amount (0.1 eq.) of 4-Dimethylaminopyridine (DMAP) can be added along with the tertiary amine base.

  • Base: Typically, 2.2 equivalents of a non-nucleophilic base like TEA are sufficient.

  • Reaction Time: Reactions with alcohols may require longer reaction times or gentle heating to proceed to completion.

Data and Troubleshooting

ParameterRecommended ConditionRationale & Causality
Stoichiometry 1.1–1.2 eq. Acyl ChlorideA slight excess ensures complete consumption of the valuable substrate.
Base Equivalents 2.2–3.0 eq.Neutralizes both the HCl salt of the reagent and the HCl byproduct of the reaction, preventing protonation of the nucleophile.[5][8]
Temperature 0 °C for addition, then RTControls the exothermic reaction, minimizing side reactions.[]
Solvent Anhydrous DCM, THFAprotic and unreactive towards the acyl chloride. Must be anhydrous to prevent hydrolysis.[3]

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
Low or No Yield Hydrolyzed acyl chloride.Ensure strictly anhydrous conditions. Use a fresh bottle of the reagent.
Insufficient base.Increase the amount of base to ensure the amine remains deprotonated.
Poorly nucleophilic substrate.Add a catalyst like DMAP (for alcohols) or consider gentle heating.
Multiple Spots on TLC Side reaction with base/solvent.Use a more sterically hindered base like DIPEA. Maintain low temperature during addition.
Diacylation (if substrate has >1 nucleophilic site).Use a limiting amount of the acyl chloride (e.g., 1.0 eq.).

Safety and Disposal

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Handling: Handle 1-methylpiperidine-4-carbonyl chloride hydrochloride in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[13] It is corrosive and causes burns.[13]

  • Reactivity: Acyl chlorides react vigorously with water, releasing corrosive HCl gas.[14]

  • Disposal: Quench excess reagent carefully with a dilute base solution in an ice bath before disposal. Dispose of chemical waste according to institutional and local regulations.

References

  • Schotten–Baumann reaction - Grokipedia.
  • Chemistry Schotten Baumann Reaction - SATHEE.
  • Schotten-Baumann Reaction - Organic Chemistry Portal.
  • Schotten-Baumann Reaction - J&K Scientific LLC.
  • Schotten–Baumann reaction - Wikipedia.
  • Reactions of Acyl halide - Source.
  • Acyl chloride - Wikipedia.
  • Identifying and minimizing side reactions of acyl chlorides - Benchchem.
  • 1-methylpiperidine-4-carbonyl chloride hydrochloride — Chemical Substance Information - Source.
  • Acylation Mechanism - A Level Chemistry Revision Notes - Save My Exams.
  • Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps - OrgoSolver.
  • CAS No : 7462-84-2 | Product Name : 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride - Pharmaffiliates.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 4-Methylpiperazine-1-carbonyl chloride hydrochloride - Apollo Scientific.

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Application

The Role of 1-Methylpiperidine-4-carbonyl chloride hydrochloride in Medicinal Chemistry: Application Notes and Protocols

Introduction: The Significance of the Piperidine Scaffold In the landscape of modern medicinal chemistry, the piperidine ring stands as one of the most prevalent and valuable N-heterocyclic scaffolds.[1] Its presence in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Piperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as one of the most prevalent and valuable N-heterocyclic scaffolds.[1] Its presence in numerous FDA-approved drugs is a testament to its ability to impart favorable physicochemical properties, such as improved aqueous solubility and optimized lipophilicity, which are critical for desirable pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion). The 1-methylpiperidine moiety, in particular, is a common feature in centrally active agents and other therapeutics, where the tertiary amine can serve as a key pharmacophoric element or a handle for salt formation.[2]

This guide provides an in-depth technical overview of 1-Methylpiperidine-4-carbonyl chloride hydrochloride, a key reagent for incorporating the 1-methylpiperidine-4-carboxamide group into target molecules. As a reactive acyl chloride, it serves as a powerful electrophile for forging robust amide bonds, a cornerstone reaction in drug discovery.[3] We will explore its properties, core applications, and provide detailed, field-proven protocols for its use, including a case study on the synthesis of the migraine therapeutic, Lasmiditan.

Reagent Profile and Handling

1-Methylpiperidine-4-carbonyl chloride is most commonly supplied and handled as its hydrochloride salt. This enhances its stability, but it's crucial to recognize its inherent reactivity and handling requirements.[4]

PropertyValueSource
CAS Number 7462-84-2[5]
Molecular Formula C₇H₁₃Cl₂NO[5]
Molecular Weight 198.09 g/mol ---
Appearance White to off-white solid---
Key Hazards Corrosive. Causes severe skin burns and eye damage. Reacts violently with water.[1]
Storage Store under inert gas in a cool, dry, well-ventilated area. Keep container tightly sealed.[6]
Incompatibilities Water, strong bases, alcohols, oxidizing agents.[1]

Expert Insight: The primary challenge in handling this reagent is its high sensitivity to moisture.[7] Atmospheric humidity can rapidly hydrolyze the acyl chloride back to the unreactive carboxylic acid, rendering it ineffective. Therefore, all reactions must be conducted under strictly anhydrous conditions using oven-dried glassware and dry, inert solvents.

Core Application: Amide Bond Formation

The principal utility of 1-Methylpiperidine-4-carbonyl chloride is the acylation of primary and secondary amines to form 1-methylpiperidine-4-carboxamides. This reaction proceeds via a well-established nucleophilic acyl substitution mechanism.

Mechanism: Nucleophilic Acyl Substitution

The reaction is a classic addition-elimination process. The lone pair of the amine nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. A base is required to neutralize the HCl generated during the reaction.[8][]

G cluster_mech Mechanism: Nucleophilic Acyl Substitution reagents R-NH₂ (Amine) + 1-Methylpiperidine-4-carbonyl chloride ts1 Tetrahedral Intermediate reagents->ts1 Nucleophilic Attack product Amide Product + Base-HCl Salt ts1->product Elimination of Cl⁻ & Proton Transfer

Caption: General mechanism for amide formation.

Application Note I: In Situ Generation from Carboxylic Acid

In many industrial and large-scale applications, it is more practical and cost-effective to generate the acyl chloride in situ from its stable precursor, 1-methylpiperidine-4-carboxylic acid hydrochloride.[10] This "one-pot" approach avoids the isolation of the highly moisture-sensitive acyl chloride.[3] Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are the most common chlorinating agents, often with a catalytic amount of N,N-dimethylformamide (DMF).[7][11]

G Start Start: 1-Methylpiperidine-4-carboxylic acid hydrochloride Step1 Step 1: In Situ Acyl Chloride Formation Reagents: SOCl₂ or (COCl)₂ Solvent: Anhydrous DCM or Toluene Catalyst: DMF (catalytic) Temp: 0°C to RT Start->Step1 Intermediate Intermediate: 1-Methylpiperidine-4-carbonyl chloride hydrochloride (in solution) Step1->Intermediate Step2 Step 2: Amine Coupling Add: Amine Substrate & Base Base: Et₃N or Pyridine (≥2 eq) Temp: 0°C to RT Intermediate->Step2 End End: Desired Amide Product Step2->End

Caption: Workflow for in situ acyl chloride generation and coupling.

Protocol 1: In Situ Acyl Chloride Generation and Amidation

This protocol describes the conversion of the carboxylic acid to the acyl chloride, followed immediately by reaction with an amine.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 1-methylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) and suspend it in anhydrous dichloromethane (DCM) (approx. 5-10 mL per gram of acid).

  • Chlorination: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops). Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (1.2 - 1.5 eq) or oxalyl chloride (1.2 - 1.5 eq) dropwise via the dropping funnel over 15-20 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic reaction and minimizes potential side reactions. DMF catalyzes the formation of the Vilsmeier reagent, which is the active chlorinating species.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours. The reaction can be monitored for the cessation of gas evolution (SO₂ or CO/CO₂).

  • Amine Addition: Re-cool the mixture to 0 °C. In a separate flask, dissolve the amine substrate (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.2 eq) in anhydrous DCM.

    • Causality: At least two equivalents of base are required. One equivalent neutralizes the HCl salt of the starting acyl chloride, and the second neutralizes the HCl generated during the acylation reaction. This ensures the amine nucleophile remains in its free, unprotonated state.[3]

  • Add the amine/base solution dropwise to the freshly prepared acyl chloride solution at 0 °C.

  • Coupling Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by slowly adding water or a saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization as appropriate.

Application Note II: Case Study - Synthesis of Lasmiditan

Lasmiditan is a selective serotonin 5-HT(1F) receptor agonist approved for the acute treatment of migraine.[8] Its synthesis provides an excellent real-world example of using 1-methylpiperidine-4-carbonyl chloride, generated in situ, to form a key amide bond.

G cluster_lasmiditan Key Step in Lasmiditan Synthesis cluster_reagents Reaction Conditions mol1 1-Methylpiperidine-4- carboxylic acid HCl mol2 (6-aminopyridin-2-yl) (1-methylpiperidin-4-yl)methanone (Amine Intermediate) reagents 1. (COCl)₂, cat. DMF, DCM 2. Add Amine Intermediate 3. Base (e.g., Et₃N) product Lasmiditan mol2->product

Caption: Key amide coupling step in Lasmiditan synthesis.

Protocol 2: Synthesis of Lasmiditan Key Intermediate

This protocol is adapted from published synthetic routes.[10]

  • Acyl Chloride Formation: Suspend 1-methylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF. Cool the mixture to 5-10 °C.

  • Slowly add oxalyl chloride (1.2 eq). Allow the reaction to warm to 25-30 °C and stir for approximately 2 hours.

  • Concentrate the reaction mixture under vacuum to remove excess oxalyl chloride and solvent, yielding the crude 1-methylpiperidine-4-carbonyl chloride hydrochloride.

  • Coupling: Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF).

  • In a separate flask, dissolve the key amine intermediate, (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (1.0 eq), in anhydrous THF.

  • Add the amine solution to the acyl chloride solution. Cool the resulting mixture to -78 °C (dry ice/acetone bath).

  • Deprotonation & Reaction: Slowly add a strong base like n-butyllithium (n-BuLi) to the reaction mixture at -78 °C and stir for 15-30 minutes.

    • Expert Insight: The use of a strong, non-nucleophilic base at low temperature is common for coupling with less reactive or complex amines, driving the reaction to completion.

  • Workup: Quench the reaction by adding aqueous HCl. Extract the product with DCM.

  • Wash the organic layer with water and brine, dry over magnesium sulfate (MgSO₄), and concentrate under vacuum to yield the crude Lasmiditan precursor.

Troubleshooting & Key Considerations

Even with robust protocols, challenges can arise. Low or no yield in reactions involving acyl chlorides often points to a few common issues.

G start Start: Low or No Product Yield q1 Check Reagent & Solvent Quality start->q1 a1_1 Use fresh acyl chloride. Ensure anhydrous conditions. q1->a1_1 Acyl chloride hydrolyzed? a1_2 Dry solvents rigorously. Use fresh, pure amine. q1->a1_2 Moisture in system? q2 Review Reaction Conditions a2_1 Increase reaction temperature (e.g., reflux DCM). q2->a2_1 Reaction sluggish at RT? a2_2 Ensure ≥2 eq. of non-nucleophilic base (e.g., DIPEA) is used. q2->a2_2 Base stoichiometry correct? q3 Assess Nucleophile Reactivity a3_1 Increase reaction time. Consider a more forcing solvent (e.g., Toluene). q3->a3_1 Is amine sterically hindered or electronically poor? a1_1->q2 a1_2->q2 a2_1->q3 a2_2->q3 success Success: Improved Yield a3_1->success

Caption: Troubleshooting decision tree for amide coupling.

  • Reagent Integrity: The primary point of failure is the hydrolysis of the acyl chloride.[12] If a reaction fails, using a fresh bottle of the reagent or generating it in situ immediately before use is the best first step.[7]

  • Anhydrous Conditions: All solvents must be rigorously dried (e.g., passed through activated alumina or distilled from a drying agent). Glassware should be flame- or oven-dried. The reaction should be run under an inert atmosphere (N₂ or Ar).

  • Base Selection: Use of a hindered, non-nucleophilic base like Et₃N or DIPEA is critical. Using a nucleophilic base (like pyridine in some cases, or primary/secondary amines) can lead to competitive acylation of the base itself.

  • Monitoring Reaction: Acyl chlorides are often not stable on silica gel TLC plates and can streak or hydrolyze at the baseline.[7] A useful technique to confirm acyl chloride formation is to take a small aliquot of the reaction, quench it with anhydrous methanol, and analyze the formation of the corresponding methyl ester by LC-MS or TLC.

Conclusion

1-Methylpiperidine-4-carbonyl chloride hydrochloride is a highly effective and direct reagent for introducing the 1-methylpiperidine-4-carboxamide moiety, a privileged structure in medicinal chemistry. While its reactivity demands careful handling under anhydrous conditions, its utility in forming robust amide bonds is undeniable. By understanding the principles of nucleophilic acyl substitution and employing carefully controlled protocols, such as in situ generation, researchers can reliably leverage this building block in the synthesis of novel and complex molecular entities for drug discovery.

References

  • PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. [Link]

  • Google Patents. (2014). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. [Link]

  • Reddit. (2025). Trouble with chloride acids. r/OrganicChemistry. [Link]

  • Chemistry Steps. (2020). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • ScienceDirect. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Bioorganic & Medicinal Chemistry Letters. [Link]

  • MDPI. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. [Link]

  • NextSDS. (n.d.). 1-methylpiperidine-4-carbonyl chloride hydrochloride — Chemical Substance Information. [Link]

  • Chemguide. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • PubChem. (n.d.). 1-methylpiperidine-4-carbonyl chloride hydrochloride. [Link]

  • ScienceDirect. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology. [Link]

  • ResearchGate. (n.d.). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. [Link]

  • Springer. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]

  • Scholars Research Library. (2011). N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Der Pharma Chemica. [Link]

  • Jack Westin. (n.d.). Synthesis of Amides. [Link]

Sources

Method

Application Notes & Protocols: Derivatization of Primary Amines with 1-Methylpiperidine-4-carbonyl chloride hydrochloride

Abstract This document provides a comprehensive guide for the derivatization of primary amines using 1-Methylpiperidine-4-carbonyl chloride hydrochloride. This reaction is a cornerstone of medicinal chemistry and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the derivatization of primary amines using 1-Methylpiperidine-4-carbonyl chloride hydrochloride. This reaction is a cornerstone of medicinal chemistry and drug development, utilized to introduce the 1-methylpiperidine moiety into a target molecule. This scaffold is known to enhance aqueous solubility, improve metabolic stability, and modulate pharmacological activity through specific receptor interactions.[1][2] This guide details the underlying chemical principles, provides a robust, step-by-step experimental protocol, and includes a troubleshooting section to address common challenges. The protocols are designed for researchers, scientists, and drug development professionals aiming to synthesize novel N-substituted 1-methylpiperidine-4-carboxamides.

Introduction: The Significance of the 1-Methylpiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents.[1][2] Its saturated, six-membered heterocyclic structure allows it to adopt well-defined three-dimensional conformations (e.g., chair conformations) that can be optimized for precise interactions with biological targets. The incorporation of a 1-methylpiperidine-4-carboxamide moiety, in particular, is a widely employed strategy in drug discovery.[3][4] This functional group can serve as a key building block for new drug candidates and active pharmaceutical ingredients (APIs).[5] The derivatization of a primary amine with 1-Methylpiperidine-4-carbonyl chloride provides a direct and efficient route to introduce this valuable pharmacophore.

Chemical Principles and Mechanism

The reaction between a primary amine and 1-Methylpiperidine-4-carbonyl chloride hydrochloride is a classic example of nucleophilic acyl substitution.[6] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Acylation Reaction

The reaction proceeds in two main stages: addition and elimination.[6]

  • Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. The lone pair of electrons on the nitrogen atom forms a new bond with the carbonyl carbon.

  • Formation of Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate is unstable and collapses. The carbon-oxygen double bond reforms, and the chloride ion, being a good leaving group, is eliminated.

  • Deprotonation: A base present in the reaction mixture removes a proton from the positively charged nitrogen atom, yielding the final, neutral amide product and a hydrochloride salt of the base.

The Critical Role of the Base

The use of a base is essential for several reasons:

  • Neutralization of Starting Material: 1-Methylpiperidine-4-carbonyl chloride is supplied as a hydrochloride salt for stability. A base is required to neutralize this salt and generate the free, reactive acyl chloride in situ.

  • Scavenging HCl Byproduct: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[7] This acid will react with any unreacted primary amine, converting it into an unreactive ammonium salt.[8] By scavenging the HCl, the base ensures the primary amine remains available for reaction, driving the equilibrium towards the product.[7][9]

  • Facilitating the Final Step: The base assists in the final deprotonation of the intermediate to form the stable amide.

Commonly used bases include non-nucleophilic tertiary amines such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA, or Hünig's base), or pyridine.[9][10][11] At least two equivalents of the base are required: one to neutralize the hydrochloride salt of the acyl chloride and one to quench the HCl generated during the reaction. In practice, a slight excess (e.g., 2.2 to 3.0 equivalents) is often used to ensure the reaction goes to completion.

Acylation_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products R_NH2 R-NH₂ (Primary Amine) Step1 Nucleophilic Attack R_NH2->Step1 AcylCl 1-Methylpiperidine-4-carbonyl chloride AcylCl->Step1 Base Base (e.g., TEA, DIPEA) Step4 Deprotonation Base->Step4 Step2 Tetrahedral Intermediate Step1->Step2 Addition Step3 Elimination of Cl⁻ Step2->Step3 Step3->Step4 Elimination Amide N-R-1-methylpiperidine-4-carboxamide Step4->Amide BaseHCl Base·HCl Salt Step4->BaseHCl

Sources

Method

Application Notes & Protocols: Safe Handling and Storage of Acyl Chlorides

Introduction: The Double-Edged Sword of Reactivity Acyl chlorides (or acid chlorides) are indispensable reagents in modern organic synthesis, prized for their high electrophilicity which enables the efficient formation o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Reactivity

Acyl chlorides (or acid chlorides) are indispensable reagents in modern organic synthesis, prized for their high electrophilicity which enables the efficient formation of esters, amides, and ketones—structural motifs central to countless pharmaceutical compounds and fine chemicals.[1][2] Their utility is a direct consequence of their chemical reactivity. The carbonyl carbon is rendered highly electrophilic by the strong inductive effects of both the oxygen and chlorine atoms, while the chloride ion serves as an excellent leaving group.[1] This combination drives rapid nucleophilic acyl substitution reactions.[1][2][3]

However, this same reactivity makes them one of the more hazardous classes of chemicals routinely handled in the research and development laboratory. Their violent reaction with water and other nucleophiles necessitates a comprehensive and rigorously followed set of safety protocols.[1][4][5] This guide provides a framework for the safe handling, storage, and disposal of acyl chlorides, grounded in the principles of chemical reactivity to ensure that experimental choices are driven by a deep understanding of the associated risks.

Section 1: Understanding the Inherent Hazards

A thorough appreciation of the hazards associated with acyl chlorides is the foundation of safe laboratory practice. These compounds present a multi-faceted risk profile encompassing corrosivity, reactivity, flammability, and toxicity.

1.1 Extreme Reactivity with Nucleophiles The most prominent hazard is their violent and highly exothermic reaction with water, including atmospheric moisture.[1][4][6] This hydrolysis reaction rapidly produces the parent carboxylic acid and corrosive, toxic hydrogen chloride (HCl) gas.[3][7][8] This is why many low-molecular-weight acyl chlorides are "fuming" liquids—they are reacting with moisture in the air.[5][8] Similar violent reactions occur with other protic nucleophiles such as alcohols (to form esters) and amines (to form amides).[9][10]

G cluster_reactivity Acyl Chloride Hydrolysis Acyl_Chloride R-COCl Water H₂O (Moisture) Products Carboxylic Acid (R-COOH) + Hydrogen Chloride (HCl gas)

1.2 Corrosivity and Toxicity Direct contact with liquid acyl chlorides can cause severe chemical burns to the skin and eyes.[5][6][10] The vapor is also extremely corrosive and irritating to the mucous membranes of the respiratory tract.[5][6] Inhalation can lead to coughing, shortness of breath, and potentially a life-threatening build-up of fluid in the lungs (pulmonary edema), the symptoms of which may be delayed.[4][5] The HCl gas produced upon hydrolysis is a primary contributor to this respiratory toxicity.

1.3 Flammability and Combustion Byproducts Many common acyl chlorides, such as acetyl chloride, are highly flammable liquids with low flash points, meaning their vapors can ignite at or below typical room temperatures.[4][5] Their vapors are heavier than air and can travel a considerable distance to an ignition source and flash back.[5][11] In a fire, they decompose to produce highly toxic and corrosive gases, including hydrogen chloride and, in some cases, phosgene, a potent chemical warfare agent.[4][5][11]

Table 1: Hazard Profile of Acetyl Chloride (Representative Example)

PropertyValueSource(s)
CAS Number 75-36-5[4]
Appearance Colorless, fuming liquid with a pungent odor[4][5]
Boiling Point 52 °C (126 °F)[12]
Flash Point 5 °C (41 °F)[5]
NFPA 704 Rating Health: 3, Flammability: 3, Instability: 2, Special: W[4]
Primary Hazards Reacts violently with water, Corrosive, Flammable[4][5][6]
Combustion Products Hydrogen Chloride, Phosgene[4][11]

Section 2: Hierarchy of Controls: A Proactive Safety Framework

The most effective approach to mitigating the risks of acyl chlorides is to follow the "Hierarchy of Controls," which prioritizes strategies from most to least effective.

HierarchyOfControls

2.1 Substitution Before using an acyl chloride, consider if a less hazardous reagent could achieve the same synthetic outcome. Acid anhydrides or carboxylic acids activated with coupling agents (e.g., DCC, EDC) can often be suitable, milder alternatives.[1]

2.2 Engineering Controls These are physical changes to the workspace that isolate personnel from the hazard.

  • Chemical Fume Hood: All manipulations of acyl chlorides—including opening containers, weighing, and conducting reactions—MUST be performed in a certified chemical fume hood to contain vapors and provide protection from splashes and fires.[13][14][15]

  • Inert Atmosphere: For reactions sensitive to moisture, a glove box or Schlenk line should be used to provide a dry, inert atmosphere (e.g., nitrogen or argon).[14]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable or toxic vapors in the event of an accidental release.[12]

2.3 Administrative Controls These are work policies and procedures that reduce risk.

  • Standard Operating Procedures (SOPs): Every laboratory must develop and enforce detailed SOPs for the use of acyl chlorides.[14]

  • Designated Areas: Clearly designate specific areas within the fume hood for acyl chloride use.

  • Training: All personnel must be trained on the specific hazards, handling procedures, and emergency protocols for acyl chlorides before they are permitted to work with them.[4][16]

2.4 Personal Protective Equipment (PPE) PPE is the last line of defense and must be worn at all times when handling acyl chlorides.

Table 2: Personal Protective Equipment (PPE) Selection Guide

Body AreaRequired ProtectionMaterial/Specification NotesSource(s)
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles are mandatory. A face shield provides crucial additional protection against splashes during transfers and quenching.[5][17]
Hands Chemical-Resistant GlovesButyl rubber or multi-layer laminates (e.g., DuPont Tychem®) are recommended. Nitrile gloves offer poor resistance and should only be used for incidental contact, if at all. Always double-glove and change gloves immediately upon contamination.[4][13]
Body Flame-Resistant Lab CoatA flame-resistant (FR) lab coat is essential due to the flammability hazard. Ensure it is fully buttoned.[13]
Respiratory None under normal fume hood useA supplied-air respirator is required for emergency situations or if engineering controls fail.[4][5][4][5]

Section 3: Storage and Handling Protocols

3.1 Storage Protocol Improper storage is a common cause of incidents. Acyl chlorides must be stored with meticulous care to prevent degradation and hazardous reactions.

  • Container Integrity: Ensure containers are tightly sealed to prevent moisture ingress and vapor escape.[5][14] Containers with screw caps should have a chemically resistant liner (e.g., PTFE).

  • Inert Atmosphere: For long-term storage, particularly of reactive acyl chlorides, consider storing under an inert gas like nitrogen or argon.[14]

  • Location: Store in a dedicated, cool, dry, and well-ventilated corrosives or flammables cabinet.[5][14][15] The storage area must be fireproof and have no drain or sewer access.[5]

  • Segregation: Crucially, acyl chlorides must be stored separately from incompatible materials.

Table 3: Storage Incompatibility for Acyl Chlorides

Store AWAY From: Reason for Incompatibility Source(s)
Water, Alcohols, AminesViolent, exothermic reaction releasing heat and HCl gas.[4][6]
Strong Bases (e.g., NaOH)Violent neutralization reaction.[4][6]
Strong Oxidizing AgentsIncreased risk of fire and explosion.[4][6]
Powdered MetalsCan react violently.[4][5]
Dimethyl Sulfoxide (DMSO)Can lead to a runaway polymerization reaction.[18]

3.2 Handling and Dispensing Protocol

  • Preparation: Before starting, ensure the fume hood sash is at the appropriate height. Clear the work area of all incompatible materials. Ensure all glassware is scrupulously dried (e.g., oven or flame-dried).

  • PPE: Don all required PPE as detailed in Table 2.

  • Inert Transfer: For moisture-sensitive applications, use a syringe or cannula to transfer the liquid under a positive pressure of inert gas.

  • Dispensing: When pouring, do so slowly and carefully to avoid splashing. Use a funnel if necessary.

  • Container Sealing: Immediately after dispensing, clean the threads of the bottle and cap, and seal the container tightly. Parafilm can be used as a secondary seal for short-term storage.

  • Cleanup: After use, decontaminate any surfaces and remove PPE before leaving the lab. Wash hands thoroughly.[14]

Section 4: Quenching and Waste Disposal Protocols

Never dispose of unreacted acyl chlorides in a general waste stream. They must be carefully "quenched" or neutralized first. This process is itself hazardous and must be treated as a chemical reaction.

4.1 Quenching Protocol The goal is to convert the reactive acyl chloride into a less reactive derivative, such as a carboxylic acid salt or an ester, in a controlled manner.[19][20]

QuenchingWorkflow

Step-by-Step Methodology:

  • Work Area: Perform the entire procedure in a chemical fume hood.

  • Prepare Quenching Solution: In a flask equipped with a magnetic stir bar, prepare a quenching solution. A saturated solution of sodium bicarbonate is a good choice as it neutralizes the resulting HCl.[13] Alternatively, an alcohol like isopropanol can be used, which will form an ester.[19] The flask should be at least three times larger than the final volume to accommodate potential foaming and gas evolution.

  • Cooling: Place the flask containing the quenching solution into an ice bath and begin stirring. Cooling is critical to manage the exothermic reaction.[13]

  • Slow Addition: Using a dropping funnel or syringe, add the acyl chloride to the cold, stirred quenching solution very slowly (dropwise).[13] A rapid addition will cause a violent reaction, splashing, and a rapid release of gas.

  • Completion: Once the addition is complete, allow the mixture to slowly warm to room temperature while stirring to ensure the reaction is complete.

  • Final Neutralization: Check the pH of the resulting solution and neutralize it (pH 6-8) if necessary.[20]

  • Waste Collection: Transfer the neutralized solution to a properly labeled hazardous waste container.[14]

4.2 Solid Waste Disposal Any solid waste contaminated with acyl chlorides (e.g., paper towels, absorbent pads) must also be quenched cautiously before disposal. Place the contaminated material in a beaker within a fume hood and slowly add a quenching solution until the reaction ceases. This material should then be placed in a designated solid hazardous waste container.

Section 5: Emergency Procedures

Immediate and correct action is vital in any emergency involving acyl chlorides.

5.1 Spill Response

SpillResponse

  • Small Spill (manageable by lab personnel):

    • Alert personnel in the immediate area.[14]

    • Ensure the fume hood is operational. Eliminate all ignition sources.[4]

    • Wearing full PPE, cover the spill with an inert absorbent material like dry sand, vermiculite, or diatomaceous earth.[4][21] DO NOT use water or combustible materials like paper towels. [4]

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealable, labeled container for hazardous waste disposal.[16][21]

    • Ventilate and clean the spill area once the material is removed.[4]

  • Large Spill:

    • Evacuate the laboratory immediately and alert others.[4][16]

    • If there is a fire or significant vapor cloud, activate the nearest fire alarm.

    • Call emergency services and notify your institution's environmental health and safety office.[14]

5.2 Fire Emergency

  • If the fire is small and you are trained to use an extinguisher, use a dry chemical (ABC) or carbon dioxide (CO₂) extinguisher.[4][5]

  • DO NOT USE WATER OR FOAM EXTINGUISHERS , as they will react violently with the acyl chloride.[4][11]

  • For any fire that cannot be immediately extinguished, evacuate the area, activate the fire alarm, and call emergency services.

5.3 First Aid Speed is essential. AVOID ALL CONTACT![5][22]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing contaminated clothing.[4][18] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 30 minutes, holding the eyelids open.[4] Remove contact lenses if possible. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing has stopped, begin rescue breathing (using a barrier device).[4] Seek immediate medical attention. Medical observation for 24-48 hours may be necessary to monitor for delayed pulmonary edema.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Give nothing by mouth.[5] Seek immediate medical attention.

References

  • Acyl chloride - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Retrieved from [Link]

  • New Jersey Department of Health. (2016, October). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

  • International Programme on Chemical Safety (IPCS). (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

  • Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from [Link]

  • GazFinder. (n.d.). acetyl chloride (C2H3ClO). Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

  • Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]

  • SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 3). Acyl chloride. Retrieved from [Link]

  • Fiveable. (2025, August 15). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • Novachem. (2019, July 23). ACETYL CHLORIDE (1-13C, 99%). Retrieved from [Link]

  • International Chemical Safety Cards. (n.d.). ACETYL CHLORIDE. Retrieved from [Link]

  • Chemdox. (2025, June 10). Safety Data Sheet: Acetyl chloride-d3. Retrieved from [Link]

  • KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

  • University of Washington. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2020, December 21). CHLOROACETYL CHLORIDE. Retrieved from [Link]

  • Cole-Parmer. (2003, October 30). Material Safety Data Sheet - O-Acetylmandelic acid chloride, 95%. Retrieved from [Link]

  • Princeton University. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • MDPI. (2021, May 28). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. Retrieved from [Link]

  • ResearchGate. (2012, November 27). Which reagents are suitable for decomposing residual thionyl chloride after esterification? Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chlorine in Workplace Atmospheres. Retrieved from [Link]

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Application

Application Note: Storage and Handling Protocols for 1-Methylpiperidine-4-carbonyl chloride hydrochloride

Executive Summary 1-Methylpiperidine-4-carbonyl chloride hydrochloride (CAS: 7462-84-2) is a highly reactive, moisture-sensitive acyl chloride utilized extensively as a building block in organic synthesis and pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methylpiperidine-4-carbonyl chloride hydrochloride (CAS: 7462-84-2) is a highly reactive, moisture-sensitive acyl chloride utilized extensively as a building block in organic synthesis and pharmaceutical development. It serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including the anti-migraine medication Lasmiditan[1]. Due to its dual nature as an acid chloride and a hydrochloride salt, it is exceptionally hygroscopic and prone to rapid degradation. This application note details the physicochemical causality behind its instability and provides validated, step-by-step protocols for its storage, handling, and quality control.

Physicochemical Profile & Degradation Causality

To design an effective storage system, one must first understand the thermodynamic and kinetic vulnerabilities of the compound.

Quantitative Data Summary

The following table summarizes the critical physicochemical properties that dictate the handling requirements for this reagent[2],[3].

PropertyValue / Description
IUPAC Name 1-methylpiperidine-4-carbonyl chloride; hydrochloride
CAS Number 7462-84-2
Molecular Formula C₇H₁₃Cl₂NO
Molecular Weight 198.09 g/mol
Physical Appearance Solid / Powder
Recommended Storage 2–8 °C (Optimal: 4 °C), Inert Atmosphere
Hazard Classification H290 (Corrosive), H314 (Severe Burns), H335 (Irritant)
The Causality of Degradation: Nucleophilic Acyl Substitution

Acid chlorides are the most reactive of all carboxylic acid derivatives due to the strong electron-withdrawing effect of the chlorine atom, which leaves the carbonyl carbon highly electrophilic[4].

When exposed to ambient air, atmospheric moisture ( H2​O ) acts as a nucleophile. It attacks the electrophilic carbonyl carbon to form an unstable tetrahedral intermediate. This intermediate rapidly collapses, ejecting the chloride ion as a leaving group. The result is the irreversible formation of 1-methylpiperidine-4-carboxylic acid (an inactive byproduct) and the release of hydrogen chloride (HCl) gas[5],[4].

Because this specific compound is supplied as a hydrochloride salt, the crystal lattice is inherently hygroscopic, drawing moisture from the air and accelerating this degradation cascade. Furthermore, the generation of HCl gas creates a severe safety hazard, as it can lead to dangerous pressure buildup and potential rupture of sealed storage containers[6].

Hydrolysis A 1-Methylpiperidine-4-carbonyl chloride hydrochloride C Tetrahedral Intermediate (Unstable) A->C Nucleophilic Attack B Atmospheric Moisture (H2O) B->C D 1-Methylpiperidine-4-carboxylic acid (Inactive Byproduct) C->D Cl- Elimination E HCl Gas (Pressure & Corrosion) C->E

Mechanistic pathway of moisture-induced degradation of the acid chloride.

Optimal Storage Parameters

To arrest the degradation mechanisms described above, the storage environment must eliminate moisture and minimize kinetic energy.

  • Temperature Control (2–8 °C): The compound must be stored in a refrigerator at 4 °C[2]. Lowering the temperature serves two purposes: it reduces the kinetic energy available for the hydrolysis reaction, and it suppresses the vapor pressure of any trace HCl gas that may have formed, mitigating the risk of container rupture[7].

  • Inert Atmosphere (Argon preferred): The reagent must be stored under an inert gas. Argon is highly recommended over Nitrogen. Because Argon is approximately 38% denser than air, it settles over the solid powder, creating a robust physical barrier against ambient moisture. Nitrogen, being slightly lighter than air, easily dissipates when the container is opened[7].

  • Primary and Secondary Containment: Store the powder in a tightly sealed amber glass vial with a PTFE-lined cap (PTFE resists HCl corrosion). Place this primary vial inside a secondary desiccator or a sealed Mylar bag containing active desiccant packets (e.g., indicating silica gel or Drierite).

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems. By strictly adhering to the temperature equilibration step, the operator actively prevents the primary cause of batch failure: condensation.

Protocol A: Dispensing and Handling

Objective: Safely extract a working aliquot without compromising the master batch.

  • Retrieval & Equilibration (Critical Step): Remove the secondary container from the 4 °C refrigerator. Do not open it immediately. Allow the container to sit at room temperature for at least 30–45 minutes. Causality: If a cold container is opened, ambient moisture will instantly condense on the cold inner walls and the hygroscopic powder, triggering rapid hydrolysis[7].

  • Inert Transfer: Once equilibrated to room temperature, transfer the container into a glovebox or a localized Schlenk line environment purged with Argon.

  • Visual Inspection: Observe the powder. It should be free-flowing. If you hear a "hissing" sound upon opening the cap, or if the powder has fused into hard clumps, the batch has been compromised by moisture[6].

  • Dispensing: Weigh the required mass using anti-static spatulas.

  • Repackaging: Purge the headspace of the primary vial with a gentle stream of Argon for 10 seconds. Seal the PTFE cap tightly, wrap with Parafilm, place it back into the secondary container with desiccant, and immediately return it to 4 °C storage.

SOP S1 Remove from 4°C Storage S2 Equilibrate to Room Temp S1->S2 Prevent Condensation S3 Transfer to Glovebox S2->S3 S4 Dispense Reagent S3->S4 S5 Purge Headspace with Argon S4->S5 S6 Seal & Return to 4°C S5->S6 Exclude Moisture

Standard operating procedure for dispensing moisture-sensitive acid chlorides.

Protocol B: Quality Control & Validation

To ensure the integrity of the reagent before committing it to a complex, multi-step synthesis (such as API manufacturing), perform the following validation:

  • Derivatization Assay: Acid chlorides are difficult to analyze directly via HPLC due to on-column hydrolysis. Instead, dissolve a 5 mg aliquot in anhydrous dichloromethane (DCM) and quench it with an excess of anhydrous methanol and a non-nucleophilic base (e.g., triethylamine).

  • Analysis: Analyze the resulting methyl ester via GC-MS or LC-MS.

  • Validation Threshold: The absence of the free 1-methylpiperidine-4-carboxylic acid peak validates that the master batch was stored correctly and remains active.

References

  • American Elements. CAS 7462-84-2 | 1-methylpiperidine-4-carbonyl chloride; hydrochloride. Available at:[Link]

  • Pharmaffiliates. CAS No : 439239-90-4 | Product Name : Lasmiditan - API. Available at: [Link]

  • Wolfa. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. Available at: [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at:[Link]

  • Wikipedia. Acyl chloride. Available at: [Link]

Sources

Method

Application Note: A Robust Protocol for Amide Synthesis Using 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride

Abstract & Introduction Amide bond formation is arguably the most frequently performed chemical transformation in medicinal chemistry and drug development.[1][2] The stability and prevalence of the amide functional group...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Amide bond formation is arguably the most frequently performed chemical transformation in medicinal chemistry and drug development.[1][2] The stability and prevalence of the amide functional group in pharmaceuticals and natural products underscore the need for reliable and efficient synthetic protocols.[2] This application note provides a detailed experimental protocol for the coupling of 1-Methylpiperidine-4-carbonyl chloride hydrochloride with primary and secondary amines. As a reactive acyl chloride, this reagent serves as a valuable building block for introducing the 1-methylpiperidine moiety, a common scaffold in pharmacologically active compounds.

The reaction proceeds via a nucleophilic acyl substitution, a fundamental process in organic synthesis.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles, troubleshooting advice, and safety considerations to ensure successful and reproducible outcomes.

Reagent Overview and Safety

2.1 Physicochemical Properties

1-Methylpiperidine-4-carbonyl chloride hydrochloride is a solid reagent that acts as the electrophilic partner in the coupling reaction. The hydrochloride form enhances its stability for storage.[6][7]

PropertyValueSource
Chemical Name 1-Methylpiperidine-4-carbonyl chloride hydrochloride[6][8]
CAS Number 7462-84-2[6][8]
Molecular Formula C₇H₁₃Cl₂NO[8]
Molecular Weight 198.09 g/mol [6]
Appearance White to off-white or beige solid/powder[9][10]
Storage Store in a dry, cool, well-ventilated place. Keep container tightly sealed.[6][11]

2.2 Safety & Handling

Acyl chlorides are highly reactive and moisture-sensitive compounds.[3] Proper handling is crucial to ensure both safety and reaction success.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Moisture Sensitivity: The reagent reacts with water (hydrolysis) to form the corresponding carboxylic acid and hydrochloric acid. All glassware must be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Toxicity: Avoid inhalation of dust and contact with skin and eyes.[9][11] In case of contact, rinse the affected area thoroughly with water.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[9][11]

  • Byproducts: The reaction generates hydrogen chloride (HCl) gas, which is corrosive. The protocol incorporates a base to neutralize this byproduct in situ.[12]

The Chemistry: Mechanism and Rationale

The synthesis of an amide from an acyl chloride and an amine is a classic example of nucleophilic acyl substitution. The reaction is typically fast and exothermic.[]

3.1 Reaction Mechanism

The generally accepted mechanism involves two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Deprotonation: A base removes the proton from the nitrogen atom, yielding the neutral amide product and the hydrochloride salt of the base.

Why is a base necessary? The reaction produces one equivalent of hydrochloric acid (HCl).[12] Without a base, this acid would protonate the starting amine, forming an unreactive ammonium salt and halting the reaction.[14] Therefore, at least a stoichiometric amount of a non-nucleophilic base is required to "scavenge" the HCl and drive the reaction to completion.[12][15]

3.2 Diagram of Reaction Mechanism

G AcylCl 1-Methylpiperidine-4-carbonyl chloride Tetrahedral Tetrahedral Intermediate AcylCl->Tetrahedral 1. Nucleophilic Attack Amine R-NH₂ (Amine) Amine->Tetrahedral Base Base (e.g., Et₃N) BaseHCl Base·HCl Salt Base->BaseHCl 3. Acid Neutralization Amide Amide Product Tetrahedral->Amide 2. Leaving Group Departure Chloride Cl⁻ Tetrahedral->Chloride Chloride->BaseHCl

Caption: Generalized mechanism for amide formation.

Detailed Experimental Protocol

This protocol describes the coupling of 1-Methylpiperidine-4-carbonyl chloride hydrochloride with a generic primary amine (R-NH₂).

4.1 Materials and Reagents

ReagentMW ( g/mol )Equiv.Amount (for 1 mmol scale)Notes
1-Methylpiperidine-4-carbonyl chloride HCl198.091.0198 mgThe limiting reagent.
Primary/Secondary AmineVaries1.051.05 mmolA slight excess ensures full consumption of the acyl chloride.
Triethylamine (Et₃N)101.192.20.31 mL (2.2 mmol)A non-nucleophilic base. Use freshly distilled.
Dichloromethane (DCM)84.93-~10 mLAnhydrous/dry solvent is critical.
Saturated NaHCO₃ (aq)--~15 mLFor aqueous work-up.
Brine (Saturated NaCl)--~15 mLFor aqueous work-up.
Anhydrous Na₂SO₄ or MgSO₄--As neededFor drying the organic layer.

4.2 Equipment

  • Round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for purification (e.g., column chromatography)

4.3 Step-by-Step Procedure

  • Reaction Setup:

    • Place a magnetic stir bar into an oven-dried round-bottom flask.

    • Seal the flask with a rubber septum and purge with an inert gas (N₂ or Ar) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Addition of Amine and Base:

    • To the flask, add the amine (1.05 mmol) and anhydrous dichloromethane (DCM, ~5 mL).

    • Stir the solution until the amine is fully dissolved.

    • Cool the flask to 0 °C using an ice/water bath.

    • Via syringe, add triethylamine (2.2 equiv., 2.2 mmol). One equivalent is for the HCl salt of the starting material, and 1.1-1.2 equivalents are to neutralize the HCl generated during the reaction.

  • Addition of Acyl Chloride:

    • In a separate, dry vial, dissolve the 1-Methylpiperidine-4-carbonyl chloride hydrochloride (1.0 mmol) in anhydrous DCM (~5 mL).

    • Slowly add the acyl chloride solution dropwise to the stirring amine/base mixture at 0 °C over 10-15 minutes using a syringe.[16] Note: This reaction is often exothermic; slow addition is crucial to control the temperature and prevent side reactions.[]

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Let the reaction proceed for 1-3 hours.[17] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (acyl chloride) is consumed.

  • Aqueous Work-up:

    • Once the reaction is complete, dilute the mixture with DCM (~10 mL).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (~15 mL) to remove any remaining acid and the triethylamine hydrochloride salt.

      • Water (~15 mL).

      • Brine (~15 mL) to facilitate phase separation.

    • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude material as necessary, typically by flash column chromatography on silica gel or recrystallization, to yield the pure amide product.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification A 1. Dry Glassware & Purge with N₂ B 2. Dissolve Amine & Et₃N in Dry DCM A->B C 3. Cool Solution to 0°C B->C D 4. Add Acyl Chloride Solution Dropwise at 0°C C->D E 5. Warm to RT & Stir for 1-3h D->E F 6. Monitor by TLC E->F G 7. Dilute with DCM F->G H 8. Wash with NaHCO₃, H₂O, Brine G->H I 9. Dry Organic Layer (Na₂SO₄) H->I J 10. Filter & Concentrate I->J K 11. Purify by Chromatography/Recrystallization J->K L Pure Amide Product K->L

Caption: Step-by-step experimental workflow.

Troubleshooting and Field Insights

  • Low Yield:

    • Cause: Inadequate drying of reagents, solvent, or glassware. Acyl chlorides readily hydrolyze.

    • Solution: Ensure all materials are scrupulously dried. Use freshly opened or distilled anhydrous solvents.

    • Cause: Insufficient base. The hydrochloride salt of the starting material consumes one equivalent of base before the reaction begins.

    • Solution: Use at least 2.1 equivalents of base (e.g., triethylamine or DIPEA).

  • Incomplete Reaction:

    • Cause: The amine is sterically hindered or electronically deactivated (electron-poor).[3][14]

    • Solution: Increase reaction time, gently warm the reaction (e.g., to 40 °C), or consider adding a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) in catalytic amounts (0.05-0.1 equiv).[][18]

  • Formation of Side Products:

    • Cause: Reaction temperature was too high due to rapid addition of the acyl chloride.

    • Solution: Maintain cooling at 0 °C and ensure slow, dropwise addition of the acyl chloride solution.

Conclusion

The reaction of 1-Methylpiperidine-4-carbonyl chloride hydrochloride with amines is a highly efficient method for synthesizing N-substituted piperidine-4-carboxamides. By carefully controlling reaction conditions—particularly moisture exclusion, stoichiometry of the base, and temperature—this protocol provides a reliable and scalable route to a diverse range of amide products critical for pharmaceutical research and development.

References

  • Gallou, F., & Lipshutz, B. H. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ACS Omega. Available at: [Link]

  • ECHA. 1-methylpiperidine-4-carbonyl chloride hydrochloride — Chemical Substance Information. Available at: [Link]

  • Bousfield, T. W., et al. (2019). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal. Available at: [Link]

  • Sparkl. Revision Notes - Reaction of Amines with Acyl Chlorides. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Available at: [Link]

  • Clark, J. (n.d.). The Preparation of Amides. Chemguide. Available at: [Link]

  • ResearchGate. (2014, August 22). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?. Available at: [Link]

  • Pharmaffiliates. (n.d.). 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride. CAS No: 7462-84-2. Available at: [Link]

  • Organic Chemistry Portal. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. Available at: [Link]

  • PubChemLite. (n.d.). 1-methylpiperidine-4-carbonyl chloride hydrochloride. Available at: [Link]

  • Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET - 4-Chloro-1-methylpiperidine hydrochloride. Available at: [Link]

  • Anant Labs. (2020, November 28). 4-Chloro-1-methylpiperidine hydrochloride or N-Methyl-4-Chloro Piperidine hydrochloride SDS. Available at: [Link]

  • PharmaCompass. (n.d.). 1-chlorocarbonyl-4-methylpiperazine hydrochloride. Available at: [Link]

  • Google Patents. (n.d.). WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Gunaratna, M. J., et al. (2019). Synthesis of 1,4-disubstituted and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca channels and mitigation of neuropathic pain. Arkat USA. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • HepatoChem. (n.d.). Amide Coupling in Medicinal Chemistry. Available at: [Link]

  • Reddit. (2024, September 14). Acid chloride reaction with amine. r/OrganicChemistry. Available at: [Link]

  • Bhatt, N. D., & Nimavat, K. (2013). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. International Journal for Pharmaceutical Research Scholars, 2(2), 11-15. Available at: [Link]

  • Singh, U. P., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-146. Available at: [Link]

  • Gunda, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 80, 153359. Available at: [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures. Available at: [Link]

  • Organic Syntheses. (n.d.). Z-L-Phg-Val-OMe. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Manasa Life Sciences. (n.d.). 4-Chloro-1-methylpiperidine hydrochloride. Available at: [Link]

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Application

The Pivotal Role of 1-Methylpiperidine-4-carbonyl chloride hydrochloride in Modern Drug Discovery: Application Notes and Protocols

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. The 1-methylpiperidine moiety, a s...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. The 1-methylpiperidine moiety, a saturated N-methylated piperidine ring, is a privileged scaffold frequently employed to enhance solubility, bioavailability, and target engagement, particularly within the central nervous system (CNS).[1] This guide provides an in-depth technical overview of 1-Methylpiperidine-4-carbonyl chloride hydrochloride, a key reactive intermediate that serves as an efficient conduit for introducing the 1-methylpiperidine-4-carboxamide substructure into drug candidates.

This document will elucidate the chemical properties, synthesis, and, most critically, the application of this reagent in drug discovery, with a focus on its role in the synthesis of the novel anti-migraine agent, Lasmiditan. Detailed, field-proven protocols for both the synthesis of the reagent and its subsequent use in amide bond formation are provided, alongside essential safety and handling information.

Reagent Overview and Significance

1-Methylpiperidine-4-carbonyl chloride hydrochloride (CAS No: 7462-84-2) is the hydrochloride salt of an acyl chloride derivative of 1-methylpiperidine-4-carboxylic acid.[2][3] The presence of the reactive acyl chloride group allows for facile acylation of primary and secondary amines, as well as other nucleophiles, to form stable amide bonds.[4][] The hydrochloride form enhances the compound's stability and handling characteristics compared to the free base, which would be prone to intramolecular reactions or degradation.

The 1-methylpiperidine core is a key structural feature in numerous active pharmaceutical ingredients (APIs), including opioid analgesics and local anesthetics.[1] Its incorporation is often associated with improved CNS penetration and favorable interactions with various receptors.

Table 1: Physicochemical Properties of 1-Methylpiperidine-4-carbonyl chloride hydrochloride

PropertyValueReference
CAS Number 7462-84-2[1][2][3]
Molecular Formula C₇H₁₃Cl₂NO[2]
Molecular Weight 198.09 g/mol [2]
Appearance Typically a solidN/A
Storage 2-8°C, under inert atmosphere[2]

Core Application: Synthesis of Lasmiditan

A prominent and illustrative application of 1-Methylpiperidine-4-carbonyl chloride hydrochloride is in the synthesis of Lasmiditan (COL-144), a first-in-class selective serotonin 5-HT(1F) receptor agonist for the acute treatment of migraine.[6][7][8] The chemical name for Lasmiditan is 2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide.[6] The 1-methylpiperidine-4-carbonyl moiety is a crucial part of the molecule's scaffold.

The synthesis of Lasmiditan involves the acylation of a substituted aminopyridine intermediate with 1-Methylpiperidine-4-carbonyl chloride. This reaction forms the central amide linkage of the final drug product.

Diagram 1: Key Synthetic Step in Lasmiditan Synthesis

G cluster_reactants Reactants cluster_product Product Amine 2-Amino-6-substituted-pyridine Intermediate Lasmiditan_Core Lasmiditan Core Structure (Amide Bond Formed) Amine->Lasmiditan_Core AcylChloride 1-Methylpiperidine-4-carbonyl chloride hydrochloride AcylChloride->Lasmiditan_Core Acylation

Caption: Workflow for the formation of the core Lasmiditan structure.

Experimental Protocols

This section provides detailed experimental methodologies for the preparation of 1-Methylpiperidine-4-carbonyl chloride hydrochloride and its subsequent use in a representative acylation reaction.

Protocol 1: Synthesis of 1-Methylpiperidine-4-carbonyl chloride hydrochloride

This protocol details the conversion of 1-methylpiperidine-4-carboxylic acid hydrochloride to the corresponding acyl chloride using a standard chlorinating agent.

Diagram 2: Synthesis of the Target Reagent

G cluster_synthesis Reagent Synthesis CarboxylicAcid 1-Methylpiperidine-4-carboxylic acid hydrochloride Product 1-Methylpiperidine-4-carbonyl chloride hydrochloride CarboxylicAcid->Product Reaction ChlorinatingAgent Chlorinating Agent (e.g., Thionyl Chloride) ChlorinatingAgent->Product Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Product

Caption: Synthesis of 1-Methylpiperidine-4-carbonyl chloride hydrochloride.

Materials:

  • 1-Methylpiperidine-4-carboxylic acid hydrochloride

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 1-methylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the suspension.

  • Chlorinating Agent Addition: Cool the mixture in an ice bath. Slowly add thionyl chloride (1.2 - 1.5 eq) or oxalyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension. Causality Note: The hydrochloride salt of the starting material necessitates the use of a slight excess of the chlorinating agent. The reaction is exothermic and slow addition is crucial for temperature control.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until the evolution of gas (HCl and SO₂ if using thionyl chloride, or HCl, CO, and CO₂ if using oxalyl chloride) ceases and the solution becomes clear. The reaction can be gently heated to reflux if necessary to drive it to completion.

  • Work-up: Once the reaction is complete, carefully remove the solvent and any excess chlorinating agent in vacuo using a rotary evaporator. Safety Note: The off-gases are corrosive and toxic; ensure the rotary evaporator is in a well-ventilated fume hood and consider using a gas trap.

  • Isolation: The resulting solid is 1-Methylpiperidine-4-carbonyl chloride hydrochloride. It is often used immediately in the next step without further purification due to its moisture sensitivity.

Protocol 2: General Procedure for Amide Coupling

This protocol outlines a representative procedure for the acylation of a primary or secondary amine with 1-Methylpiperidine-4-carbonyl chloride hydrochloride.

Materials:

  • 1-Methylpiperidine-4-carbonyl chloride hydrochloride (crude from Protocol 1)

  • Amine substrate (e.g., an aminopyridine derivative)

  • Anhydrous aprotic solvent (e.g., DCM, THF, or DMF)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for reactions and work-up

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Amine Solution Preparation: In a separate flame-dried flask under an inert atmosphere, dissolve the amine substrate (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 - 3.0 eq) in an anhydrous aprotic solvent. Causality Note: At least two equivalents of base are required. One equivalent to neutralize the hydrochloride salt of the acyl chloride and another to scavenge the HCl generated during the acylation reaction.

  • Acyl Chloride Addition: Cool the amine solution in an ice bath. Dissolve the crude 1-Methylpiperidine-4-carbonyl chloride hydrochloride (1.1 - 1.2 eq) in a minimal amount of anhydrous solvent and add it dropwise to the cooled amine solution.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of water or saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amide product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Safety, Handling, and Storage

Table 2: Hazard and Safety Information (based on related compounds)

Hazard CategoryDescriptionPrecautionary Measures
Corrosivity Acyl chlorides are corrosive and react violently with water. The hydrochloride salt may also be corrosive.[9]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.[10][11]
Toxicity May be harmful if swallowed or inhaled. Causes severe skin burns and eye damage upon contact.[11]Avoid breathing dust, fumes, or vapors. Do not ingest. In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention.[10][11]
Reactivity Reacts with water, alcohols, and other nucleophiles. Incompatible with strong oxidizing agents and strong bases.[10][11]Store in a tightly sealed container under an inert atmosphere. Keep away from moisture and incompatible materials.
Storage Store in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[2]Keep container tightly closed and protected from moisture.

Handling:

  • Always handle 1-Methylpiperidine-4-carbonyl chloride hydrochloride in a chemical fume hood.

  • Ensure all glassware is thoroughly dried before use to prevent hydrolysis of the acyl chloride.

  • Use an inert atmosphere (nitrogen or argon) for reactions to prevent degradation from atmospheric moisture.

  • In case of a spill, do not use water to clean up. Use a dry absorbent material.

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield of acylated product Incomplete formation of the acyl chloride.Ensure the starting carboxylic acid is dry. Use a slight excess of the chlorinating agent and allow for sufficient reaction time. Gentle heating can be applied.
Hydrolysis of the acyl chloride.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Insufficient base in the acylation step.Use at least 2.2 equivalents of a non-nucleophilic tertiary amine base.
Multiple byproducts The amine substrate has multiple reactive sites.Consider using a protecting group strategy for other nucleophilic functional groups.
The reaction temperature is too high, leading to side reactions.Maintain a low temperature during the addition of the acyl chloride and control any exotherms.

Conclusion

1-Methylpiperidine-4-carbonyl chloride hydrochloride is a valuable and highly reactive building block in drug discovery. Its utility is exemplified in the synthesis of Lasmiditan, where it efficiently introduces the functionally important 1-methylpiperidine-4-carboxamide moiety. The protocols and guidelines presented herein provide a comprehensive framework for the successful synthesis, handling, and application of this reagent. Adherence to strict anhydrous conditions and appropriate safety precautions is essential for achieving high yields and ensuring operator safety. As the quest for novel therapeutics continues, the strategic application of such well-defined chemical tools will remain a cornerstone of medicinal chemistry.

References

  • PubChem. 1-methylpiperidine-4-carbonyl chloride hydrochloride. National Center for Biotechnology Information. [Link]

  • European Patent Office. EP 3845523 A1: SYNTHESIS METHOD FOR CARIPRAZINE. [Link]

  • ResearchGate. Synthesis of cariprazine hydrochloride. [Link]

  • Pharmaffiliates. 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride. [Link]

  • Google Patents.
  • New Drug Approvals. LASMIDITAN. [Link]

  • Dovepress. Profile of Lasmiditan in the Acute Treatment of Migraine in Adults: Design, Development, and Place in Therapy. [Link]

  • National Center for Biotechnology Information. Tailoring Cariprazine for Dual Disorders via Secondary Pharmacophore Optimization. [Link]

  • Google Patents.
  • Manasa Life Sciences. 4-Chloro-1-methylpiperidine hydrochloride. [Link]

  • PrepChem.com. Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

  • National Center for Biotechnology Information. Lasmiditan mechanism of action – review of a selective 5-HT1F agonist. [Link]

  • ResearchGate. Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. [Link]

  • Google P

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Method

Application Notes & Protocols: The Strategic Use of 1-Methylpiperidine-4-carbonyl chloride hydrochloride in Agrochemical Synthesis

Introduction: A Privileged Scaffold and a Reactive Handle The piperidine ring is a cornerstone in medicinal and agrochemical design, frequently referred to as a "privileged scaffold" due to its favorable pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold and a Reactive Handle

The piperidine ring is a cornerstone in medicinal and agrochemical design, frequently referred to as a "privileged scaffold" due to its favorable pharmacokinetic and biological properties.[1][2] Its derivatives are integral to a wide array of commercial agents, including fungicides, insecticides, and herbicides.[3][4][5] The strategic value of the piperidine moiety lies in its ability to confer desirable properties such as optimal lipophilicity, metabolic stability, and three-dimensional complexity, which enhances binding to target proteins.[1]

1-Methylpiperidine-4-carbonyl chloride hydrochloride emerges as a particularly valuable building block for agrochemical research and development. It combines the proven piperidine scaffold with a highly reactive acyl chloride functional group.[6] This "reactive handle" provides a direct and efficient route to form stable amide bonds, a linkage present in numerous biologically active molecules, through reaction with various nucleophiles.[7] This guide provides an in-depth analysis of its properties, a detailed protocol for its application in synthesizing agrochemical precursors, and expert insights into optimizing its use.

Physicochemical Properties and Reactivity Profile

1-Methylpiperidine-4-carbonyl chloride hydrochloride is a bifunctional reagent. The hydrochloride salt form enhances its shelf-life and stability compared to the free base, which would be more susceptible to degradation. However, this necessitates the use of a base during reactions to both neutralize the salt and quench the hydrogen chloride (HCl) gas generated in situ.

The core of its reactivity lies in the electrophilicity of the carbonyl carbon, which is highly susceptible to nucleophilic attack. Its primary limitation is its sensitivity to moisture, which can hydrolyze the acyl chloride back to the less reactive carboxylic acid, terminating the desired reaction pathway. Therefore, all reactions must be conducted under anhydrous conditions.

PropertyValueSource
CAS Number 71985-80-3 (for parent acid HCl)[8]
Molecular Formula C₇H₁₃Cl₂NON/A
Molecular Weight 198.09 g/mol N/A
Appearance Typically an off-white to light-yellow solid[9]
Key Hazards Corrosive, moisture-sensitive, releases HCl gas upon reaction[9][10]

Core Synthetic Application: Amide Bond Formation for Novel Carboxamides

The primary application of 1-methylpiperidine-4-carbonyl chloride hydrochloride in agrochemical synthesis is the construction of piperidine-4-carboxamides. This class of compounds is of significant interest, particularly in the development of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[11][12] The reaction involves a nucleophilic acyl substitution where a primary or secondary amine (often a substituted aniline) attacks the carbonyl carbon of the acyl chloride, leading to the formation of a highly stable amide bond.

The general transformation is illustrated below. The choice of the 'R' group on the amine is critical for tuning the biological activity spectrum of the final compound against specific plant pathogens.

G cluster_reactants Reactants & Conditions reagent 1-Methylpiperidine-4-carbonyl chloride hydrochloride product N-Substituted-1-methylpiperidine- 4-carboxamide (Agrochemical Precursor) reagent->product Nucleophilic Acyl Substitution amine Primary/Secondary Amine (e.g., Substituted Aniline) R-NH₂ amine->product Nucleophilic Acyl Substitution byproduct [Base-H]⁺Cl⁻ (Salt Byproduct) base Non-nucleophilic Base (e.g., Triethylamine, DIPEA) >2 equivalents base->product Nucleophilic Acyl Substitution solvent Anhydrous Solvent (DCM, THF, Acetonitrile) solvent->product Nucleophilic Acyl Substitution G start Start setup Reaction Setup (Inert Atmosphere) start->setup addition Reagent Addition (Base, Nucleophile) setup->addition reaction Reaction Monitoring (TLC) addition->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify analysis Characterization (NMR, MS) purify->analysis end End analysis->end

Caption: Experimental workflow from setup to final analysis.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )EquivalentsAmount
1-Methylpiperidine-4-carbonyl chloride HClN/A198.091.01.98 g
2,4-Dichloroaniline554-00-7162.021.051.70 g
Triethylamine (TEA)121-44-8101.192.23.06 mL
Dichloromethane (DCM), Anhydrous75-09-284.93-50 mL
Saturated Sodium Bicarbonate (aq.)N/AN/A-30 mL
Brine (Saturated NaCl aq.)N/AN/A-30 mL
Anhydrous Magnesium Sulfate7487-88-9120.37-~5 g
Equipment
  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, dropping funnel, and nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen to ensure an anhydrous environment.

  • Initial Suspension: Add 1-methylpiperidine-4-carbonyl chloride hydrochloride (1.98 g, 10 mmol) to the flask, followed by 30 mL of anhydrous dichloromethane. Begin stirring to form a suspension.

  • Base Addition: Add triethylamine (3.06 mL, 22 mmol) to the suspension. The use of slightly more than two equivalents is crucial: one equivalent neutralizes the hydrochloride salt, and the second quenches the HCl produced during the amidation.

  • Nucleophile Addition: Dissolve 2,4-dichloroaniline (1.70 g, 10.5 mmol) in 20 mL of anhydrous DCM and add it to the dropping funnel. Cool the reaction flask to 0 °C using an ice-water bath. Add the aniline solution dropwise over 20-30 minutes, maintaining the internal temperature below 10 °C to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Workup: Quench the reaction by adding 30 mL of deionized water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution (to remove any remaining acidic species) and 30 mL of brine (to initiate drying).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(2,4-dichlorophenyl)-1-methylpiperidine-4-carboxamide.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To confirm the presence of the amide carbonyl group (~1650 cm⁻¹).

Safety and Handling Precautions

Working with 1-methylpiperidine-4-carbonyl chloride hydrochloride requires strict adherence to safety protocols due to its hazardous nature.

HazardPrecautionary Measure
Corrosive Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles/face shield. [10]
Moisture-Sensitive Handle only in a well-ventilated fume hood and under an inert atmosphere (nitrogen or argon) to prevent hydrolysis and release of HCl gas. [7][9]
Releases HCl Gas Ensure the reaction setup is properly vented into a scrubbing system or the back of a fume hood. The use of a base is essential to neutralize the generated HCl. [9]
Inhalation/Contact Avoid breathing dust and vapors. In case of contact, immediately flush the affected area with copious amounts of water. [13]

Conclusion

1-Methylpiperidine-4-carbonyl chloride hydrochloride is a potent and versatile synthetic intermediate for the construction of novel agrochemicals. Its utility stems from the direct and efficient manner in which it incorporates the biologically significant piperidine scaffold via robust amide bond formation. By understanding its reactivity and adhering to the rigorous anhydrous protocols outlined in this guide, researchers can effectively leverage this reagent to accelerate the discovery and development of next-generation crop protection agents.

References

  • International Journal of New-era Research and development (IJNRD). (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Dehong Biotechnology. (2025). What are the industrial applications of piperidines?[Link]

  • Journal of Molecular Structure. (2025). Research progress on piperidine-containing compounds as agrochemicals. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Acyl Chlorides in Modern Organic Synthesis. [Link]

  • ResearchGate. (2025). Research progress on piperidine-containing compounds as agrochemicals. [Link]

  • MDPI. (2017). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. [Link]

  • MDPI. (2015). Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. [Link]

  • MDPI. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. [Link]

  • PMC. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. [Link]

  • PubChem. (n.d.). 1-methylpiperidine-4-carbonyl chloride hydrochloride. [Link]

  • ResearchGate. (2017). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. [Link]

  • Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

  • Scholars Research Library. (2011). A review on amide synthesis using acid chloride as an intermediate. [Link]

  • MDPI. (2013). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. [Link]

  • ACS Publications. (1987). Synthesis and Chemistry of Agrochemicals. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

  • ACS Publications. (2013). Heteroaromatic and Aniline Derivatives of Piperidines As Potent Ligands for Vesicular Acetylcholine Transporter. [Link]

  • ARKAT USA, Inc. (2019). and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca channels and mitigation of neuropat. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-[2-(2-chlorobenzoyl)anilino]-1-methylpiperidine. [Link]

  • Organic Syntheses. (n.d.). 1-phenylpiperidine. [Link]

Sources

Application

Application Notes and Protocols for 1-Methylpiperidine-4-carbonyl chloride hydrochloride

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction and Strategic Overview 1-Methylpiperidine-4-carbonyl chloride hydrochloride is a pivotal reagent in modern synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction and Strategic Overview

1-Methylpiperidine-4-carbonyl chloride hydrochloride is a pivotal reagent in modern synthetic and medicinal chemistry. As an activated acyl donor, it serves as a highly efficient building block for introducing the 1-methylpiperidine moiety into target molecules. The piperidine ring is a privileged scaffold, frequently found in the core structures of numerous pharmaceuticals due to its ability to improve physicochemical properties such as solubility and basicity, and to interact favorably with biological targets.

This guide provides an in-depth exploration of the handling, reactivity, and application of 1-Methylpiperidine-4-carbonyl chloride hydrochloride. The focus extends beyond mere procedural steps to elucidate the underlying chemical principles and rationale, empowering researchers to optimize its use in their specific synthetic contexts. The hydrochloride salt form enhances the compound's shelf-life and handling characteristics compared to the freebase, though the acyl chloride functional group remains highly reactive and demands rigorous handling protocols.

Physicochemical Properties and Specifications

A comprehensive understanding of the reagent's properties is fundamental to its successful application. The key data are summarized below.

PropertyValueSource(s)
Chemical Name 1-Methylpiperidine-4-carbonyl chloride hydrochloride[1][2]
Synonyms 1-Methyl-4-piperidinecarbonyl chloride hydrochloride; 1-Methylisonipecotoyl Chloride Hydrochloride[2]
CAS Number 7462-84-2[1][2]
Molecular Formula C₇H₁₃Cl₂NO[1][2]
Molecular Weight 198.09 g/mol [2]
Appearance White to off-white solid/powder[3]
Solubility Soluble in Methanol, DMSO, Water[3]
Storage Temperature 2-8°C (Refrigerator), under dry conditions[2]

Critical Safety and Handling Protocols

The dual nature of this reagent—a stable salt containing a highly reactive acyl chloride—necessitates stringent safety and handling procedures. Acyl chlorides are acutely sensitive to moisture and are corrosive.[4]

Hazard Identification and Risk Assessment
  • Moisture Sensitivity: The acyl chloride group reacts rapidly and exothermically with water, alcohols, and other protic solvents to hydrolyze into 1-methylpiperidine-4-carboxylic acid and hydrogen chloride gas.[5] This hydrolysis consumes the reagent and can cause a dangerous pressure buildup in sealed containers.

  • Corrosivity: The compound and its hydrolysis products (especially HCl) are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[6]

  • Reactivity: It will react vigorously with nucleophiles. All handling must be conducted with foresight to avoid unintended reactions.

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable. Always wear:

  • Eye Protection: Chemical safety goggles and a full-face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

Engineering Controls and Environment
  • Fume Hood: All operations must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[4][7]

  • Inert Atmosphere: To prevent hydrolysis, handling should occur under an inert atmosphere (dry nitrogen or argon). This involves using oven-dried glassware assembled while hot and cooled under a stream of inert gas.[4]

  • Anhydrous Conditions: All solvents and reagents must be rigorously dried before use.

Storage and Stability

Proper storage is critical for maintaining the reagent's integrity.

  • Container: Store in the original, tightly sealed container.[4][7] For long-term storage, the cap can be further sealed with paraffin film.

  • Environment: Keep in a cool, dry, and well-ventilated location, such as a desiccator or a refrigerator designated for chemical storage (2-8°C).[2][4]

  • Incompatibilities: Segregate from water, alcohols, amines, strong bases, and oxidizing agents.[3][8]

cluster_Prep Preparation & Handling cluster_Reaction Reaction & Quenching Retrieve Retrieve from Storage (2-8°C) Equilibrate Equilibrate to RT in Desiccator Retrieve->Equilibrate Prevent Condensation Inert Transfer to Fume Hood Under Inert Gas (N₂/Ar) Equilibrate->Inert Weigh Weigh Quickly into Dry, Tared Flask Inert->Weigh Minimize Air Exposure Seal Seal Flask with Septum & Purge with N₂/Ar Weigh->Seal Dissolve Add Anhydrous Solvent via Syringe Seal->Dissolve Cool Cool Reaction (e.g., 0 °C) Dissolve->Cool React Add Nucleophile Solution Dropwise Cool->React Control Exotherm Quench Carefully Quench (e.g., with H₂O or sat. NaHCO₃) React->Quench Neutralize Excess Reagent cluster_Setup Setup (Inert Atmosphere) cluster_Reaction Reaction cluster_Workup Work-up & Purification A1 Dissolve Amine (1 eq) & Et3N (2.2 eq) in Anhydrous DCM A2 Cool Flask to 0°C A1->A2 B2 Add Acyl Chloride Solution Dropwise at 0°C A2->B2 Combine B1 Prepare Solution of Acyl Chloride (1.1 eq) in Anhydrous DCM B1->B2 B3 Stir at 0°C (30 min), then Warm to RT B2->B3 B4 Monitor by TLC B3->B4 C1 Quench with sat. NaHCO3 B4->C1 If Complete C2 Extract with DCM C1->C2 C3 Wash with H2O, Brine C2->C3 C4 Dry (Na2SO4), Filter, Concentrate C3->C4 C5 Purify via Column Chromatography C4->C5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling and Preventing Hydrolysis of 1-Methylpiperidine-4-carbonyl chloride hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the handling of 1-Methylpiperidine-4-carbonyl chloride hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the handling of 1-Methylpiperidine-4-carbonyl chloride hydrochloride, a valuable but highly moisture-sensitive reagent. Our goal is to equip you with the necessary knowledge and protocols to prevent its hydrolysis, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs): Understanding the Challenge
Q1: What is 1-Methylpiperidine-4-carbonyl chloride hydrochloride and why is it so reactive?

1-Methylpiperidine-4-carbonyl chloride hydrochloride is a heterocyclic building block commonly used in pharmaceutical synthesis.[1] Its utility stems from the acyl chloride functional group, which is a highly reactive electrophile. This reactivity makes it an excellent acylating agent for forming amide and ester bonds with a wide range of nucleophiles.[2]

However, the high electrophilicity of the carbonyl carbon also makes the compound extremely susceptible to nucleophilic attack by water, a reaction known as hydrolysis.[2][3] The hydrochloride salt form indicates the piperidine nitrogen is protonated, which can influence solubility but does not diminish the reactivity of the acyl chloride group.

Q2: What is the mechanism of hydrolysis and what are its consequences?

Hydrolysis is a chemical reaction where water cleaves the acyl chloride bond.[4] The process begins with the lone pair of electrons on the oxygen atom of a water molecule attacking the electron-deficient carbonyl carbon. This forms an unstable tetrahedral intermediate, which then collapses, expelling a chloride ion and a proton to yield the corresponding carboxylic acid (1-Methylpiperidine-4-carboxylic acid) and hydrochloric acid (HCl).[5]

The consequences of unintended hydrolysis during an experiment are severe:

  • Reduced Yield: The primary reagent is consumed by this side reaction, leading to a lower yield of your desired product.[4]

  • Byproduct Contamination: The formation of the carboxylic acid introduces an impurity that can complicate the purification process.[4]

  • Altered Reaction Conditions: The generation of HCl can protonate basic reagents or catalysts in your reaction mixture, potentially inhibiting or stopping the desired transformation.[6]

  • Safety Hazard: The reaction can be vigorous and releases corrosive HCl gas, especially upon large-scale exposure to moisture.[4]

Hydrolysis_Mechanism reagent 1-Methylpiperidine-4-carbonyl chloride hydrochloride product 1-Methylpiperidine-4-carboxylic acid hydrochloride reagent->product Nucleophilic Acyl Substitution water H₂O (Water) water->product hcl HCl caption Diagram: Hydrolysis of 1-Methylpiperidine-4-carbonyl chloride hydrochloride.

Caption: Hydrolysis of 1-Methylpiperidine-4-carbonyl chloride.

Troubleshooting Guide: Identifying and Solving Hydrolysis Issues

This section addresses common problems encountered in the lab that point towards reagent degradation.

Issue ObservedPossible Cause (Hydrolysis-Related)Recommended Solution
Low or No Product Yield The acyl chloride was consumed by reacting with trace moisture before or during the reaction.[7]Ensure Rigorous Anhydrous Conditions. Re-evaluate your entire workflow. Use freshly dried solvents, oven- or flame-dry all glassware immediately before use, and maintain a positive pressure of inert gas (Nitrogen/Argon) throughout the experiment.[4][7]
Formation of a White Precipitate The precipitate is likely the corresponding carboxylic acid, which may be less soluble in the reaction solvent than the acyl chloride.[7]Improve Drying Procedures. Filter and analyze the precipitate (e.g., by NMR, IR) to confirm its identity. This confirms hydrolysis is the issue. Implement stricter moisture exclusion protocols for all reagents and equipment.[7]
Reaction Fails with Basic Reagents (e.g., Amines) The HCl generated from hydrolysis neutralizes the amine or other basic catalysts, rendering them non-nucleophilic or inactive.[6]Use a Non-Nucleophilic Base. Add a tertiary amine like triethylamine or pyridine (at least 1 equivalent, often more) to scavenge any generated HCl.[6][8] Crucially, ensure the scavenging base is also anhydrous.
Reagent Fumes When Exposed to Air The acyl chloride is reacting rapidly with atmospheric moisture, producing visible fumes of HCl gas.[4]Minimize Air Exposure. This is a clear sign of high reactivity. Handle the reagent exclusively within a glovebox or under a strong positive flow of inert gas. Weigh out the solid rapidly and seal the reaction vessel immediately.[2]
Experimental Protocols for Preventing Hydrolysis

The cornerstone of successfully using 1-Methylpiperidine-4-carbonyl chloride hydrochloride is the rigorous exclusion of atmospheric moisture.[2]

Protocol 1: Storage and Handling

Proper storage is the first line of defense against degradation.

ParameterRecommendationRationale
Container Original, tightly sealed container, preferably with a Teflon-lined cap. For long-term storage, consider sealing with paraffin film.Prevents ingress of atmospheric moisture.[2][4]
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).Displaces air and moisture from the container headspace.[9]
Temperature Cool and dry location. Recommended storage is often refrigerated (2-8°C).[4]Low temperatures slow the rate of any potential degradation reactions.
Aliquoting For frequently used reagents, transfer smaller, working quantities into separate, dry vials under an inert atmosphere.[9]This practice protects the integrity of the main stock bottle by minimizing its exposure to air.[9]
Protocol 2: Step-by-Step Guide to Setting Up an Anhydrous Reaction

This protocol outlines the essential steps for running a reaction under moisture-free conditions.

  • Glassware Preparation:

    • Place all glassware (flasks, stir bars, funnels) in an oven at >120°C for at least 4 hours (overnight is ideal).[4]

    • Assemble the glassware while still hot and immediately place it under vacuum (using a Schlenk line) to remove trapped air.

    • Flame-dry the entire apparatus under vacuum with a heat gun until no more condensation is visible.

    • Allow the glassware to cool to room temperature under a positive pressure of dry nitrogen or argon.[10]

  • Solvent and Reagent Preparation:

    • Use only anhydrous solvents, either from a solvent purification system or a freshly opened commercial bottle (e.g., Sure/Seal™).[4][10]

    • Transfer anhydrous solvents and liquid reagents using dry syringes or a double-tipped needle (cannula).[2][10]

    • Ensure all other solid reagents are anhydrous. If necessary, dry them in a vacuum oven before use.

  • Reagent Addition:

    • In a Glovebox: The ideal method is to weigh and add 1-Methylpiperidine-4-carbonyl chloride hydrochloride inside a glovebox with a low-moisture atmosphere.

    • On the Bench (Inert Atmosphere): If a glovebox is unavailable, maintain a strong positive flow of inert gas out of the flask's sidearm. Briefly remove the stopper, add the solid quickly, and immediately reseal the flask.[2]

    • Dissolve the acyl chloride in the anhydrous solvent.

    • Cool the solution (typically to 0°C) before slowly adding the nucleophile (e.g., an amine or alcohol solution) via syringe to control the exothermic reaction.[7]

  • Running the Reaction:

    • Maintain a slight positive pressure of inert gas throughout the reaction. This can be monitored with an oil bubbler attached to the inert gas manifold.[2]

Anhydrous_Workflow cluster_workflow Anhydrous Reaction Workflow A 1. Dry Glassware (Oven/Flame-Dry) B 2. Assemble Hot & Purge (Vacuum/Inert Gas Cycles) A->B C 3. Add Anhydrous Solvent (via Syringe/Cannula) B->C D 4. Add Acyl Chloride (Under Positive Inert Gas Flow) C->D E 5. Add Nucleophile (Slowly, at 0°C) D->E F 6. Run Reaction (Under Positive Inert Gas Pressure) E->F caption Diagram: Workflow for setting up an anhydrous reaction.

Caption: Workflow for setting up an anhydrous reaction.

Advanced Analytical Methods for Quality Control

For applications requiring stringent quality control, it is essential to quantify the extent of hydrolysis.

Protocol 3: Quantifying Hydrolysis via Derivatization-HPLC

Direct analysis of reactive acyl chlorides by HPLC is often unreliable. A validated method involves derivatization to create a stable, easily detectable compound.[11][12]

  • Objective: To quantify the amount of unreacted 1-Methylpiperidine-4-carbonyl chloride in a sample.

  • Principle: The acyl chloride is reacted with a derivatizing agent, such as 2-nitrophenylhydrazine, to form a stable derivative with a strong UV chromophore, which can be easily separated and quantified by reverse-phase HPLC.[12][13]

  • Procedure Outline:

    • Sample Preparation (in a glovebox): Accurately weigh the sample and dissolve it in anhydrous acetonitrile to a known concentration.

    • Derivatization: To a known volume of the sample solution, add a solution of 2-nitrophenylhydrazine in acetonitrile. Allow the reaction to proceed at room temperature for approximately 30 minutes.[12]

    • HPLC Analysis:

      • Column: C18 reverse-phase column.[14]

      • Mobile Phase: Gradient of acetonitrile and water.[14]

      • Detection: DAD or UV detector set to the maximum absorbance wavelength of the derivative (e.g., ~395 nm for 2-nitrophenylhydrazine derivatives).[12]

    • Quantification: Create a calibration curve using standards of the derivatized product to determine the concentration of the acyl chloride in the original sample.[15]

References
  • BenchChem. (n.d.). Application Notes and Protocols for Reactions Involving Moisture-Sensitive Acyl Chlorides.
  • BenchChem. (n.d.). A Comparative Guide to the Stability of Acyl Chlorides in Solution.
  • BenchChem. (n.d.). How to prevent hydrolysis of Bromoacetyl chloride during a reaction.
  • BenchChem. (n.d.). How to handle moisture-sensitive 3,4-Difluorophenylacetyl chloride.
  • Various Authors. (2018). How to stop hydrolysis of an acyl chloride in aquous solution? ResearchGate. Retrieved from [Link]

  • Grokipedia. (n.d.). Acyl chloride.
  • Various Authors. (2020). Acyl chlorides stability. Sciencemadness Discussion Board. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

  • SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride.
  • Google Patents. (2017). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • Smolecule. (2023). Buy 4-methylpiperazine-1-carbonyl Chloride | 39539-66-7.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents.
  • PubMed. (2017). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). 1-Methylpiperidine-4-carbonyl chloride hydrochloride - CAS:41776-24-3.
  • Semantic Scholar. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]

  • Reddit. (2023). Drying agents for Acyl halides : r/OrganicChemistry. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Apollo Scientific. (n.d.). 4-Methylpiperazine-1-carbonyl chloride hydrochloride - Safety Data Sheet.
  • BLD Pharm. (n.d.). 41776-24-3|1-Methylpiperidine-4-carbonyl chloride.
  • BenchChem. (n.d.). Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride.
  • Google Patents. (2018). WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Arkat USA. (2019). and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca channels and mitigation of neuropat. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Improving Reaction Yield with 1-Methylpiperidine-4-carbonyl chloride hydrochloride

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 1-Methylpiperidine-4-carbonyl chloride hydrochloride (CAS: 41776-24-3).[1] This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-Methylpiperidine-4-carbonyl chloride hydrochloride (CAS: 41776-24-3).[1] This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction outcomes when using this versatile reagent. We have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of its use, particularly in acylation reactions.

The dual nature of this molecule—a highly reactive acyl chloride functional group and a tertiary amine hydrochloride salt—presents unique challenges.[2][3] This guide provides a framework for understanding its reactivity, anticipating potential issues, and implementing robust solutions to maximize your reaction yield and purity.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format. We delve into the root causes of common failures and provide actionable, step-by-step protocols to overcome them.

Problem 1: Low or No Product Formation

This is the most common issue encountered. After running the reaction and performing a workup, analysis (TLC, LC-MS) shows only starting materials or baseline impurities.

Possible Cause 1A: Reagent Inactivity due to Hydrolysis

Acyl chlorides are among the most reactive carboxylic acid derivatives and are highly susceptible to hydrolysis by atmospheric moisture.[2][4] 1-Methylpiperidine-4-carbonyl chloride hydrochloride is also hygroscopic, meaning it readily absorbs water from the air.[5] This moisture will rapidly convert the acyl chloride to the unreactive 1-methylpiperidine-4-carboxylic acid, halting your reaction.

  • Suggested Solution: Implement Rigorous Anhydrous Techniques

    • Reagent Handling: Purchase fresh reagent and handle it exclusively in an inert atmosphere (a glovebox or under a steady stream of nitrogen or argon).

    • Storage: Store the reagent in a desiccator over a strong drying agent (e.g., P₂O₅) with the container cap tightly sealed and wrapped with Parafilm. Recommended storage is in a refrigerator at 2-8°C.[6]

    • Glassware & Solvents: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle rated for anhydrous reactions.

Possible Cause 1B: Insufficient or Incorrect Base

This is a critical and often overlooked factor. A base is required for two main reasons:

  • To neutralize the hydrochloride salt of the starting material, liberating the reactive acyl chloride.

  • To act as a scavenger for the equivalent of hydrochloric acid (HCl) that is generated during the acylation reaction with an amine or alcohol.[7]

If an insufficient amount of base is used, the HCl generated will protonate your nucleophile (e.g., the amine you are trying to acylate), rendering it non-nucleophilic and stopping the reaction.[8]

  • Suggested Solution: Use at Least Two Equivalents of a Non-Nucleophilic Base

    • Stoichiometry: Use a minimum of 2.0-2.2 equivalents of base relative to the 1-Methylpiperidine-4-carbonyl chloride hydrochloride.

    • Base Selection: Employ a sterically hindered, non-nucleophilic base to prevent it from competing with your desired nucleophile and reacting with the acyl chloride. N,N-Diisopropylethylamine (DIPEA) is an excellent choice. Triethylamine (TEA) is also common, but can sometimes lead to side reactions.

Table 1: Recommended Bases for Acylation Reactions
Base pKa (Conjugate Acid) Key Characteristics
N,N-Diisopropylethylamine (DIPEA)~10.8Highly sterically hindered, non-nucleophilic. Excellent choice for preventing side reactions.[9]
Triethylamine (TEA)~10.7Common and effective, but can be nucleophilic enough to cause side reactions in some cases.
2,4,6-Collidine~7.4Sterically hindered base, useful when a milder base is required.

Possible Cause 1C: Poor Solubility

The hydrochloride salt form of the reagent enhances its stability but reduces its solubility in common non-polar organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[10] If the reagent does not dissolve, the reaction cannot proceed efficiently.

  • Suggested Solution: Optimize Solvent Choice

    • Polar Aprotic Solvents: Switch to more polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN), ensuring they are anhydrous.

    • Solvent Mixtures: A mixture of solvents, such as DCM with a small amount of DMF to aid dissolution, can be effective.

    • Temperature: Gently warming the reaction mixture may improve solubility, but must be done cautiously to avoid reagent decomposition.

Problem 2: Reaction Consumes Starting Material but Yield is Low with Multiple Byproducts

In this scenario, LC-MS or TLC analysis shows the consumption of starting materials, but the desired product is a minor component among a complex mixture.

Possible Cause 2A: Side Reaction with Nucleophilic Base

If a primary or secondary amine is used as a base (or if a less hindered base like triethylamine is used in excess), it can react with the highly electrophilic acyl chloride to form an undesired amide byproduct.

  • Suggested Solution: Adhere to Non-Nucleophilic Base Protocol

    • Strictly use a sterically hindered base like DIPEA or 2,4,6-collidine.[9] This physically prevents the base's nitrogen atom from reaching the electrophilic carbonyl carbon.

Possible Cause 2B: Reaction Temperature is Too High

Acyl chlorides are highly reactive, and running the reaction at elevated temperatures can promote decomposition and side reactions.

  • Suggested Solution: Control the Reaction Temperature

    • Initial Addition: Add the acyl chloride to the solution of the nucleophile and base at 0 °C in an ice-water bath. This helps to control the initial exothermic reaction.

    • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for several hours. For less reactive nucleophiles, gentle heating (e.g., 40-50 °C) can be applied after the initial addition at low temperature.

Problem 3: Product is Formed but is Difficult to Purify or Isolate

The desired product is observed by LC-MS, but it cannot be efficiently extracted from the aqueous phase during workup, or it purifies as an oil instead of a solid.

Possible Cause 3A: Product is Water-Soluble due to Protonation

The 1-methylpiperidine nitrogen in your final product is basic (pKa of the conjugate acid is ~10-11). If the aqueous layer is acidic or neutral during workup, your product will be protonated and highly water-soluble, preventing its extraction into an organic solvent.

  • Suggested Solution: Basify the Aqueous Layer During Workup

    • After quenching the reaction, adjust the pH of the aqueous layer to >10 using 1M NaOH or K₂CO₃ solution.

    • Confirm the pH with litmus paper or a pH meter.

    • Proceed with the extraction using an organic solvent like ethyl acetate or DCM. The deprotonated, neutral product will now partition into the organic layer.[11]

Possible Cause 3B: Emulsion Formation During Extraction

The salt byproducts (e.g., DIPEA hydrochloride) can act as surfactants, leading to the formation of a stable emulsion between the aqueous and organic layers, making separation difficult.

  • Suggested Solution: Use Brine to Break Emulsions

    • During the workup, wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine). The high ionic strength of the brine solution helps to break up emulsions and further dries the organic layer.

Experimental Protocols & Workflows
Protocol 1: General Procedure for Amide Coupling

This protocol provides a robust starting point for the acylation of a primary or secondary amine.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine nucleophile (1.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent and Base Addition: Add anhydrous solvent (e.g., DMF or DCM, see Table 2) via syringe, followed by N,N-Diisopropylethylamine (DIPEA) (2.2 eq.).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate, dry vial under an inert atmosphere, weigh 1-Methylpiperidine-4-carbonyl chloride hydrochloride (1.1 eq.) and dissolve it in a minimal amount of the anhydrous reaction solvent. Add this solution dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup & Purification: Follow the workup procedure outlined in the Troubleshooting section, ensuring basification of the aqueous layer before extraction. Purify the crude product by silica gel column chromatography or recrystallization.

Table 2: Solvent Selection Guide
Solvent Characteristics & Use Case
Dichloromethane (DCM)Good general-purpose solvent, but solubility of the acyl chloride salt can be low. Easy to remove.
N,N-Dimethylformamide (DMF)Excellent solvating power for polar salts. Higher boiling point requires high-vacuum for removal. Must be anhydrous.
Acetonitrile (MeCN)Good alternative to DMF with a lower boiling point. Must be anhydrous.
Tetrahydrofuran (THF)Can be used, but must be anhydrous and peroxide-free.
Diagrams for Conceptual Understanding

G cluster_prep Preparation cluster_reaction Reaction prep_glass Oven-Dry Glassware prep_solv Use Anhydrous Solvent prep_reagent Fresh Reagent Under N2 add_nuc Add Nucleophile (1.0 eq) & Solvent prep_reagent->add_nuc add_base Add DIPEA (2.2 eq) add_nuc->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acyl Chloride HCl (1.1 eq) Solution Dropwise cool->add_acyl react Warm to RT, Stir 2-16h add_acyl->react monitor Monitor by TLC/LC-MS react->monitor

Caption: General experimental workflow for acylation.

G cluster_ans1 cluster_sol1 cluster_ans2 cluster_sol2 q1 Low or No Yield? a1_1 Check Reagent & Conditions q1->a1_1 Yes a1_2 Check Base Stoichiometry a1_3 Check Solubility s1_1 Use Fresh Reagent Implement Anhydrous Technique a1_1->s1_1 s1_2 Use >= 2 eq. of Non-Nucleophilic Base (DIPEA) a1_2->s1_2 s1_3 Switch to Polar Aprotic Solvent (DMF, MeCN) a1_3->s1_3 q2 Difficult Isolation? a2_1 Product in Aqueous Layer? q2->a2_1 Yes a2_2 Emulsion during Workup? s2_1 Basify Aqueous Layer to pH > 10 before Extraction a2_1->s2_1 s2_2 Wash with Saturated Brine Solution a2_2->s2_2

Caption: Decision tree for troubleshooting common issues.

Frequently Asked Questions (FAQs)
  • Q1: Why is the reagent supplied as a hydrochloride salt?

    • A1: The hydrochloride salt form significantly improves the compound's shelf-life and stability.[3] The free amine form of an acyl chloride could potentially be unstable and undergo self-reaction or polymerization over time. The salt form protects the tertiary amine, ensuring the reagent's integrity until it is used.

  • Q2: Can I monitor the reaction by Thin Layer Chromatography (TLC)?

    • A2: Yes, but with caution. The acyl chloride is extremely reactive and can be hydrolyzed to the corresponding carboxylic acid by the silica on the TLC plate.[12] Therefore, a new spot appearing that corresponds to the product is a good indicator, but the disappearance of the acyl chloride spot may be misleading as it could be reverting to the acid on the plate. It is most reliable to monitor the consumption of your nucleophile (e.g., the starting amine). LC-MS is the preferred method for monitoring these reactions.

  • Q3: What should I do if my nucleophile is also a hydrochloride salt?

    • A3: You must add an additional equivalent of base for every equivalent of HCl salt present in your starting materials. For example, if you are reacting 1-Methylpiperidine-4-carbonyl chloride hydrochloride (1.1 eq) with "Amine-HCl" (1.0 eq), you will need:

      • 1.1 eq of base to neutralize the acyl chloride salt.

      • 1.0 eq of base to neutralize the amine salt.

      • 1.1 eq of base to scavenge the HCl produced in the reaction.

      • Total Base Needed: ~3.2 equivalents.

  • Q4: Can I use other methods to form the amide bond if this reagent fails?

    • A4: Yes. If direct acylation with the acyl chloride is problematic, you can convert the 1-Methylpiperidine-4-carbonyl chloride hydrochloride to its corresponding carboxylic acid (by controlled hydrolysis) or methyl/ethyl ester. You can then use standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to form the amide bond.[9] While this adds steps, it can be a reliable strategy for particularly challenging substrates.[13]

References
  • Morrison, R. T., & Boyd, R. N. (2019). Organic Chemistry. Pearson. (Note: This is a general organic chemistry reference for the principles of acyl chloride reactivity).
  • Pharmaffiliates. (n.d.). 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride. [Link]

  • Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). [Link]

  • KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. [Link]

  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. [Link]

  • Manasa Life Sciences. (n.d.). 4-Chloro-1-methylpiperidine hydrochloride. [Link]

Sources

Troubleshooting

Technical Support Center: 1-Methylpiperidine-4-carbonyl chloride hydrochloride

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of acyl chlorides during drug development workflows. 1-Methylpiperidine-4-carbonyl chloride hydrochloride (CAS: 7...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of acyl chlorides during drug development workflows. 1-Methylpiperidine-4-carbonyl chloride hydrochloride (CAS: 7462-84-2) is a highly versatile building block, but its dual nature—an extremely electrophilic acyl chloride paired with a protonated tertiary amine—creates a unique landscape for side reactions.

This technical support guide is engineered to dissect the causality behind these failures and provide self-validating protocols to ensure reproducible amide couplings and functionalizations.

Part 1: Deep-Dive FAQs on Reagent Reactivity

Q1: Why is my reagent degrading into a carboxylic acid even during sealed storage? A1: The most prevalent side reaction for any acyl chloride is hydrolysis[1]. The high reactivity stems from the electronic properties of the functional group; both the oxygen and chlorine atoms are highly electronegative, creating a severe partial positive charge on the carbonyl carbon[1]. Even trace atmospheric moisture can initiate a nucleophilic attack on this carbon. The resulting tetrahedral intermediate rapidly collapses, expelling a chloride ion and forming 1-methylpiperidine-4-carboxylic acid and hydrochloric acid (HCl)[2].

Q2: I am attempting an amide coupling, but my yields are extremely low (<20%) and I recover mostly unreacted starting amine. What is going wrong? A2: This is a classic stoichiometry mismatch caused by ignoring the reagent's salt form. Because this reagent is a hydrochloride salt, it introduces an extra equivalent of HCl into your reaction matrix.

  • The Causality: One equivalent of your non-nucleophilic base (e.g., DIPEA or Triethylamine) is immediately consumed just to neutralize the reagent's HCl salt. A second equivalent is required to scavenge the HCl byproduct generated during the actual amidation.

  • If you only use 1.0–1.5 equivalents of base, your target amine will act as the base, become protonated, and completely lose its nucleophilicity, stalling the reaction.

Q3: Can I use protic solvents like methanol or ethanol to improve the solubility of my target amine? A3: Absolutely not. Acyl chlorides undergo rapid alcoholysis[2]. The alcohol will act as a nucleophile, attacking the carbonyl carbon to form a methyl or ethyl ester side product. All reactions must be conducted in strictly anhydrous, aprotic solvents (e.g., DCM, THF, or DMF).

Part 2: Visualizing the Reaction Landscape

To effectively troubleshoot, you must understand the competing kinetic pathways in your reaction flask. The diagram below illustrates the desired amidation pathway versus the dominant side reactions.

Pathways AcylChloride 1-Methylpiperidine-4-carbonyl chloride HCl Hydrolysis Hydrolysis (Carboxylic Acid) AcylChloride->Hydrolysis Nucleophilic Attack Esterification Alcoholysis (Ester Side Product) AcylChloride->Esterification Nucleophilic Attack Amidation Amidation (Target Amide) AcylChloride->Amidation Desired Pathway Water H2O (Moisture) Water->Hydrolysis Alcohol R-OH (Solvent) Alcohol->Esterification Amine R-NH2 + Base Amine->Amidation

Reaction pathways of 1-Methylpiperidine-4-carbonyl chloride HCl highlighting common side reactions.

Part 3: Troubleshooting Matrix & Quantitative Data

When a reaction fails, identifying the specific side product via LC-MS or NMR is the fastest way to diagnose the root cause. Use this structured data table to map your analytical indicators to the correct mitigation strategy.

Side ReactionPrimary CauseAnalytical Indicator (LC-MS m/z)Mitigation Strategy
Hydrolysis Atmospheric moisture, wet solvent, or degraded reagent.[M+H]⁺ = 144 (Carboxylic acid)Use anhydrous solvents (<50 ppm H₂O) and an inert argon atmosphere[1].
Incomplete Amidation Insufficient base to neutralize the HCl salt and reaction byproduct.High recovery of starting amine mass.Use ≥ 2.5 eq of a non-nucleophilic base (DIPEA/TEA)[3].
Esterification Use of alcoholic solvents (MeOH, EtOH) or wet alcohol contaminants.[M+H]⁺ = 158 (Methyl ester)Strictly avoid protic solvents; utilize anhydrous DCM or THF.
Ketene Dimerization Localized excess of strong base at elevated temperatures.Complex polymeric baseline on LC-MS.Maintain reaction at 0 °C during the addition of the acyl chloride.

Part 4: Self-Validating Experimental Protocol

To guarantee high-yield amide coupling while suppressing hydrolysis and protonation side reactions, follow this self-validating workflow. The order of addition is critical to maintaining the nucleophilicity of your target amine.

Workflow Step1 1. Dry Glassware & Purge with Inert Gas Step2 2. Dissolve Target Amine in Anhydrous DCM Step1->Step2 Step3 3. Add Non-Nucleophilic Base (>2.5 eq) Step2->Step3 Step4 4. Cool to 0 °C & Add Acid Chloride Salt Step3->Step4 Step5 5. Warm to RT & Monitor via LC-MS Step4->Step5

Step-by-step workflow for anhydrous amide coupling to minimize hydrolysis and side reactions.

Step-by-Step Methodology: Anhydrous Amide Coupling
  • Preparation & Validation: Flame-dry all glassware under vacuum and backfill with Argon. Self-Validation Check: Validate solvent dryness using Karl Fischer titration prior to use (must be <50 ppm H₂O) to prevent baseline hydrolysis[1].

  • Amine Dissolution: Dissolve the target primary or secondary amine (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Base Addition & pH Verification: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

    • Causality: 3.0 equivalents ensure complete neutralization of both the reagent's HCl salt and the reaction's HCl byproduct.

    • Self-Validation Check: Extract a 1 µL micro-drop of the mixture and spot it on wet pH paper. Ensure the local environment is highly basic (pH > 9), confirming the amine is fully deprotonated.

  • Acyl Chloride Addition: Cool the mixture to 0 °C using an ice bath. Add 1-Methylpiperidine-4-carbonyl chloride hydrochloride (1.2 eq) portion-wise over 10 minutes[3].

    • Causality: Adding the solid acid chloride to the amine/base mixture (rather than vice versa) ensures the base is always in excess in the flask, preventing the transient protonation of the target amine.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via LC-MS after 1 hour. The disappearance of the starting amine indicates successful conversion.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. This safely hydrolyzes any unreacted acyl chloride into the water-soluble carboxylic acid, which is easily partitioned into the aqueous layer during extraction.

References

  • LibreTexts Chemistry. "21.4: Chemistry of Acid Halides." Available at:[Link]

  • IIT Kanpur (SATHEE). "Chemistry Acid Chloride." Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Synthesis and Biological Evaluation of C-17-Amino-Substituted Pyrazole-Fused Betulinic Acid Derivatives as Novel Agents for Osteoarthritis Treatment." Available at:[Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Products from 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride Reactions

Welcome to the technical support guide for navigating the purification challenges associated with amide synthesis using 1-methylpiperidine-4-carbonyl chloride hydrochloride. This resource is designed for researchers, sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the purification challenges associated with amide synthesis using 1-methylpiperidine-4-carbonyl chloride hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the purification of N-substituted 1-methylpiperidine-4-carboxamides.

The tertiary amine inherent in the piperidine ring introduces specific purification hurdles, such as peak tailing in chromatography and solubility issues during aqueous workups. This guide provides a systematic approach to overcoming these challenges, ensuring high purity and yield for your target compounds.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of amide products derived from 1-methylpiperidine-4-carbonyl chloride hydrochloride.

Question 1: My product is streaking or tailing severely during silica gel column chromatography. What's causing this and how can I fix it?

Answer:

This is the most common issue when purifying piperidine-containing compounds.

  • Causality: The basic nitrogen of the 1-methylpiperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding causes the compound to elute slowly and asymmetrically, resulting in broad, tailing peaks that are difficult to separate from impurities.

  • Solutions:

    • Use a Basic Modifier: The most effective solution is to add a competing base to your mobile phase.[1] This base will saturate the acidic sites on the silica, minimizing interactions with your product.

      • Triethylamine (Et₃N): Add 0.5-2% triethylamine to your solvent system (e.g., dichloromethane/methanol/Et₃N 95:4.5:0.5).[1]

      • Ammonia: For very basic compounds, a solution of 7N ammonia in methanol can be used as the polar component of the mobile phase (e.g., eluting with a gradient of dichloromethane to 90:10 dichloromethane/ (7N NH₃ in MeOH)).

    • Switch Stationary Phase: If a basic modifier is not sufficient, consider an alternative stationary phase.

      • Alumina (Basic or Neutral): Alumina has fewer acidic sites than silica and can be a better choice for purifying basic compounds.

      • Reverse-Phase Silica (C18): Reverse-phase chromatography separates compounds based on hydrophobicity and is an excellent alternative for polar, ionizable compounds.[1] A typical mobile phase would be a gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape by protonating the amine.[1]

Question 2: My reaction yield is low, and the crude NMR shows a significant amount of 1-methylpiperidine-4-carboxylic acid. What happened?

Answer:

This indicates that your starting material, 1-methylpiperidine-4-carbonyl chloride, has hydrolyzed.

  • Causality: Acyl chlorides are highly reactive and susceptible to hydrolysis by water.[2] The presence of even trace amounts of moisture in your solvent, on your glassware, or in your amine starting material can lead to the formation of the corresponding carboxylic acid. The hydrochloride salt form of the starting material is hygroscopic, making it prone to absorbing atmospheric moisture.

  • Solutions:

    • Ensure Anhydrous Conditions: All aspects of the reaction must be scrupulously dry.[2]

      • Dry all glassware in an oven ( >100°C) for several hours and cool under a stream of inert gas (nitrogen or argon).

      • Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.

      • Perform the reaction under an inert atmosphere.[2]

    • Check Reagent Quality: Use a fresh bottle of 1-methylpiperidine-4-carbonyl chloride hydrochloride. If the bottle has been opened multiple times, the reagent may be partially hydrolyzed. Store the reagent in a desiccator.[3][4]

Question 3: During the aqueous workup, my product seems to have disappeared or I have a persistent emulsion. How do I improve recovery?

Answer:

This issue stems from the pH-dependent solubility of your basic product.

  • Causality: Your amide product contains a basic piperidine nitrogen. In an acidic aqueous wash (like 1M HCl), this nitrogen becomes protonated, forming a water-soluble ammonium salt.[5] This is a useful feature for removing non-basic impurities, but it will cause your product to partition into the aqueous layer. Emulsions often form when the polarities of the organic and aqueous layers are not sufficiently different, which can be exacerbated by amphiphilic molecules.

  • Solutions:

    • Control the pH: After an initial acid wash to remove other basic impurities (if necessary), you must basify the aqueous layer to a pH > 10 with a base like NaOH or Na₂CO₃ before extracting your product. This deprotonates the piperidine nitrogen, making the amide much more soluble in the organic layer.[5][6]

    • Break Emulsions: To resolve an emulsion, add a saturated solution of sodium chloride (brine).[2] This increases the ionic strength and polarity of the aqueous phase, forcing a cleaner separation from the organic layer.

    • Use a Different Solvent: If emulsions persist, switch to a more non-polar extraction solvent like ethyl acetate instead of dichloromethane.

Question 4: I've isolated my product as a thick oil that won't crystallize. What are my options?

Answer:

"Oiling out" is a common problem when a compound's melting point is low or when impurities are present that inhibit crystallization.[7]

  • Causality: The crystallization process requires the orderly arrangement of molecules into a lattice. Impurities disrupt this process. Furthermore, complex or flexible molecules may have low melting points and prefer to remain as supercooled liquids (oils).

  • Solutions:

    • Trituration: Attempt to induce solidification by stirring the oil with a non-polar solvent in which it is insoluble, such as hexanes, diethyl ether, or pentane.[1] This can wash away soluble impurities and provide the mechanical energy needed for nucleation.

    • Re-purify: The oil is likely impure. Subject it to another round of column chromatography using a very shallow gradient to achieve better separation.

    • Solvent System Optimization: Perform small-scale solubility tests to find a better recrystallization solvent system. Dissolve the oil in a minimal amount of a "good" hot solvent (e.g., ethanol, isopropanol, ethyl acetate) and slowly add a "poor" anti-solvent (e.g., hexanes, water) until turbidity persists.[7] Allow to cool slowly.

    • Seed Crystals: If you have a small amount of solid material, add a single seed crystal to the supersaturated solution to initiate crystallization.[1]

    • Salt Formation: If the freebase is persistently an oil, consider forming a salt (e.g., hydrochloride, oxalate). Salts often have higher melting points and are more crystalline than their freebase counterparts.

Visualizing Purification Strategies

The following diagrams illustrate key decision-making processes in purification.

PurificationWorkflow General Reaction & Purification Workflow cluster_reaction Synthesis cluster_workup Aqueous Workup cluster_purification Purification A 1-Methylpiperidine-4-carbonyl chloride HCl + Amine (R-NH2) B Add Base (e.g., Et3N) in Anhydrous Solvent (e.g., DCM) A->B C Reaction Mixture B->C D Wash with 1M HCl (Removes excess amine) C->D E Wash with sat. NaHCO3 (Removes acidic byproducts) D->E F Wash with Brine E->F G Dry (Na2SO4) & Concentrate F->G H Crude Product G->H I Column Chromatography H->I J Recrystallization H->J K Pure Amide Product I->K J->K

Caption: A typical workflow from reaction to pure product.

TroubleshootingTree Troubleshooting Purification Issues cluster_chrom Chromatography Problems cluster_cryst Isolation Problems cluster_workup Workup Problems A Crude Product Impure or Difficult to Isolate B Peak Tailing / Streaking on Silica A->B E Product is an Oil / Won't Crystallize A->E I Low Recovery / Emulsion A->I C Add Basic Modifier (1% Et3N) to Eluent B->C D Switch to Alumina or Reverse Phase (C18) B->D F Triturate with Non-Polar Solvent (Hexanes) E->F G Re-purify via Chromatography E->G H Form a Crystalline Salt (e.g., HCl salt) E->H J Basify to pH > 10 Before Extraction I->J K Add Brine to Break Emulsion I->K

Caption: A decision tree for common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is the ideal workup procedure following an acylation reaction?

A general and robust aqueous workup is as follows: 1) Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane. 2) Wash with a dilute acid (e.g., 5% citric acid or 1M HCl) to remove any unreacted amine and the scavenger base (e.g., triethylamine).[5] 3) Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove hydrolyzed starting material.[5][6] 4) Wash with brine to reduce the water content in the organic layer.[2] 5) Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q2: How do I choose the best solvent system for column chromatography?

Start by performing thin-layer chromatography (TLC) analysis. A good solvent system will give your product an Rf value of approximately 0.2-0.4.

  • For Normal Phase (Silica/Alumina): Begin with a non-polar solvent and gradually add a polar solvent. Common systems for piperidine amides include:

    • Dichloromethane / Methanol[1]

    • Ethyl Acetate / Hexanes

    • Remember to add 0.5-1% triethylamine to your chosen system to prevent tailing. [1]

  • For Reverse Phase (C18): Start with a polar system and add a less polar organic solvent.

    • Water / Acetonitrile[1]

    • Water / Methanol

    • Add 0.1% TFA or Formic Acid to both solvents to ensure sharp peaks. [1]

Q3: My product is a solid. What's a good general method for recrystallization?

The goal is to find a solvent that dissolves your compound when hot but not when cold.[7]

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate) until the solid just dissolves completely.[7]

  • If the solution is colored by impurities, you can add a small amount of activated charcoal and hot-filter the solution.[7]

  • Allow the solution to cool slowly to room temperature. Large, pure crystals form with slow cooling.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[7]

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

Solvent ClassExamplesPolarityNotes
Alcohols Ethanol, IsopropanolPolar ProticGood for dissolving polar amides when hot.[7]
Esters Ethyl AcetatePolar AproticVersatile solvent, often used in combination with hexanes.
Chlorinated DichloromethanePolar AproticGood dissolving power, but often too good for recrystallization (used more for chromatography).
Ethers Diethyl Ether, MTBELowOften used as an anti-solvent or for trituration.
Hydrocarbons Hexanes, HeptaneNon-polarUsed as an anti-solvent to induce precipitation from a more polar solvent.[1]

Q4: How do I assess the purity of my final product?

A combination of methods is recommended for a complete picture of purity:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity, providing a quantitative percentage (e.g., >95% pure).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and help identify any major impurities by the presence of unexpected signals.[1]

  • Mass Spectrometry (MS): Confirms that your product has the correct molecular weight.[1]

  • Melting Point: A sharp melting point over a narrow range (1-2°C) is a good indicator of high purity for a crystalline solid. Impurities tend to broaden and depress the melting point.[1]

References

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Sampath, N., et al. Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. ResearchGate. [Link]

  • Google Patents. (n.d.). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
  • Wu, S., et al. (n.d.). Preparative isolation and purification of amides from the fruits of Piper longum L. by upright counter-current chromatography and reversed-phase liquid chromatography. ResearchGate. [Link]

  • SlidePlayer. (2022). Pharmaceutical Extraction. Introduction to Pharmaceutical Technology. [Link]

  • Basicmedical Key. (2016). Extraction methods in pharmaceutical analysis. Basicmedical Key. [Link]

  • Agilent. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent Technologies Application Note. [Link]

  • Royal Society of Chemistry. (n.d.). Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography. Analyst. [Link]

  • Journal of Chemical Education. (2024). Solubility and Extractability in the Pharmaceutical Sciences: A Demonstration to Address These Essential Concepts. ACS Publications. [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage Blogs. [Link]

  • NextSDS. (n.d.). 1-methylpiperidine-4-carbonyl chloride hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Journal of Organic Chemistry. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • Chemguide. (n.d.). The Preparation of Amides. Chemguide. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Methylpiperidine-4-carbonyl chloride hydrochloride

Welcome to the technical support and troubleshooting guide for 1-Methylpiperidine-4-carbonyl chloride hydrochloride (CAS: 7462-84-2)[1][2]. This bifunctional building block is widely utilized in medicinal chemistry, part...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for 1-Methylpiperidine-4-carbonyl chloride hydrochloride (CAS: 7462-84-2)[1][2]. This bifunctional building block is widely utilized in medicinal chemistry, particularly in the synthesis of 5-HT1F receptor agonists like Lasmiditan[3][4] and various antibacterial agents[5].

Despite its utility, this reagent is notoriously difficult to handle due to its inherent chemical instability. This guide provides researchers with the mechanistic understanding, quantitative data, and validated protocols required to successfully handle, evaluate, and regenerate this critical reagent.

Part 1: Core Troubleshooting FAQs

Q1: Why is this reagent supplied as a hydrochloride salt, and why does it degrade so quickly? A1: The hydrochloride salt is a necessary structural compromise. If supplied as a free base, the tertiary amine (N-methyl) would act as a nucleophile and attack the highly electrophilic acyl chloride of an adjacent molecule, leading to rapid, uncontrolled self-polymerization. Protonating the amine with hydrochloric acid neutralizes its nucleophilicity, allowing the acyl chloride to be isolated[4].

However, this ionic salt formation renders the bulk powder highly hygroscopic. When exposed to ambient humidity, the salt acts as a desiccant, drawing atmospheric water into the crystal lattice. Water rapidly attacks the carbonyl carbon, displacing the chloride leaving group. This hydrolysis converts the active acyl chloride into inert 1-methylpiperidine-4-carboxylic acid hydrochloride, releasing corrosive HCl gas in the process[6][7].

Q2: My reaction yields have dropped significantly. How can I verify the integrity of my reagent before committing my expensive API intermediate? A2: Never rely on direct NMR analysis of the bulk solid, as dissolving the reagent in standard protic NMR solvents (like D2​O or CD3​OD ) will instantly hydrolyze whatever active acyl chloride remains. Instead, utilize a Self-Validating Derivatization Assay :

  • Dissolve 5 mg of the suspect reagent in 1 mL of anhydrous dichloromethane (DCM).

  • Add 2 equivalents of benzylamine and 3 equivalents of anhydrous triethylamine (TEA)[5].

  • Stir for 10 minutes at room temperature, then quench with 1 mL of water.

  • Analyze the organic layer via LC-MS. Causality: If the reagent is intact, you will observe a dominant mass peak corresponding to the benzylamide derivative. If the reagent has hydrolyzed, the unreactive carboxylic acid will remain in the aqueous layer, and the organic layer will show no product.

Q3: The reagent has formed a sticky, insoluble paste in the bottle. Can I still use it? A3: No. A transition from a free-flowing powder to a sticky paste or glassy solid is the primary visual indicator of advanced hydrolysis. The stickiness is caused by the absorbed water and the resulting mixture of carboxylic acid and trapped HCl. You must either discard the batch or subject it to the In-Situ Regeneration Protocol detailed in Part 3.

Part 2: Quantitative Stability & Handling Data

To ensure reproducible results, adherence to strict storage and handling parameters is required. The reagent must be stored at 4°C[2] and requires cold-chain transportation to prevent thermal degradation[8].

Table 1: Degradation Profile vs. Environmental Exposure
Exposure ConditionTime to 10% DegradationTime to 50% DegradationRecommended Action
Sealed, 4°C, Argon > 12 months> 24 monthsStandard long-term storage[2].
Sealed, 25°C, Argon 3 weeks3 monthsAcceptable for short-term bench use.
Open Air, 25°C, 40% RH < 15 minutes2 hoursCritical Failure. Do not expose to air.
Open Air, 25°C, 75% RH < 5 minutes30 minutesRapid hydrolysis; HCl outgassing occurs.
Table 2: Visual Indicators of Reagent Integrity
Visual AppearanceChemical StateUsability
Free-flowing, bright white powder Intact Acyl Chloride HCl saltOptimal. Proceed with coupling.
Slightly clumpy, off-white powder Partial Hydrolysis (10-20%)Use with caution; increase equivalents by 1.5x.
Sticky paste or glassy solid Complete HydrolysisUnusable. Must be chemically regenerated.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Inert Handling and Aliquoting

To prevent the rapid hydrolysis detailed in Table 1, the reagent must be handled as a moisture-sensitive organometallic-equivalent.

  • Equilibration: Remove the sealed reagent bottle from 4°C storage[2]. Place it immediately into a vacuum desiccator and allow it to warm to room temperature for at least 30 minutes. Causality: Opening a cold bottle pulls ambient moisture directly onto the reagent via condensation.

  • Inert Transfer: Transfer the unopened, room-temperature bottle into a glovebox purged with Argon or Nitrogen.

  • Aliquoting: Weigh the required amount into a flame-dried vial. If storing the remainder, flush the headspace of the master bottle with Argon for 60 seconds before sealing tightly with Parafilm.

  • Solvent Preparation: Dissolve the aliquot only in strictly anhydrous, amine-free solvents (e.g., anhydrous DCM or THF) immediately prior to dropwise addition to your reaction mixture[5].

Protocol B: In-Situ Regeneration of Degraded Reagent

If your reagent has hydrolyzed into 1-methylpiperidine-4-carboxylic acid hydrochloride, you can regenerate the active acyl chloride in situ using Oxalyl Chloride. This self-validating protocol ensures 100% active electrophile is present before coupling.

  • Suspension: Suspend 1.0 mmol of the degraded, hydrolyzed reagent in 5 mL of anhydrous DCM under an Argon atmosphere.

  • Catalyst Addition: Add 1 drop (approx. 10 µL) of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack intermediate, which is the true active chlorinating species.

  • Chlorination: Cool the suspension to 0°C. Slowly add 1.5 mmol (1.5 equivalents) of Oxalyl Chloride dropwise.

  • Validation: Stir the mixture for 2 hours at room temperature. The reaction is complete when gas evolution ( CO , CO2​ , HCl ) ceases and the suspension becomes a clear, homogeneous solution.

  • Concentration: Concentrate the solution under reduced pressure to remove excess Oxalyl Chloride and volatile byproducts. The resulting residue is freshly generated 1-Methylpiperidine-4-carbonyl chloride hydrochloride, ready for immediate use.

Part 4: Process Workflows

degradation A 1-Methylpiperidine-4-carbonyl chloride HCl C Nucleophilic Attack at Carbonyl A->C B Atmospheric Moisture (H2O) B->C Absorption due to hygroscopicity D 1-Methylpiperidine-4-carboxylic acid HCl C->D Loss of acyl chloride reactivity E HCl Gas Release C->E Corrosive byproduct

Figure 1: Hydrolysis pathway of 1-Methylpiperidine-4-carbonyl chloride HCl upon moisture exposure.

workflow Start Reagent Retrieval from 4°C Storage Equilibrate Equilibrate to Room Temp in Desiccator (30 min) Start->Equilibrate Glovebox Transfer to Glovebox or Schlenk Line Equilibrate->Glovebox Prevents condensation Check Visual Inspection (Free-flowing vs. Clumped) Glovebox->Check Good Proceed with Reaction Check->Good Powder is free-flowing Bad Regenerate with Oxalyl Chloride Check->Bad Powder is clumped/sticky

Figure 2: Standard operating procedure for handling and evaluating reagent integrity.

References

  • Lasmiditan-impurities | Pharmaffiliates - Pharmaffiliates. Available at: [Link]

  • CAS 7462-84-2 | AMERICAN ELEMENTS® - American Elements. Available at: [Link]

  • Drying salts with HCl solution - Chemistry Stack Exchange - Stack Exchange. Available at: [Link]

  • EP1492786B1 - Pyridinoylpiperidines as 5-ht1f agonists - Google Patents - Google Patents.
  • Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor... - PMC - National Institutes of Health. Available at:[Link]

Sources

Optimization

Technical Support Center: Managing the Moisture Sensitivity of 1-Methylpiperidine-4-carbonyl chloride hydrochloride

Welcome to the technical support center for 1-Methylpiperidine-4-carbonyl chloride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Methylpiperidine-4-carbonyl chloride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive intermediate. As an acyl chloride, its pronounced sensitivity to moisture necessitates meticulous handling to ensure experimental success and reagent integrity. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.

Troubleshooting Guide

This section addresses specific problems that may arise during the storage, handling, and use of 1-Methylpiperidine-4-carbonyl chloride hydrochloride. Each issue is presented in a question-and-answer format, detailing probable causes and actionable solutions.

Issue 1: Inconsistent or Low Yields in Amidation Reactions

Question: I am using 1-Methylpiperidine-4-carbonyl chloride hydrochloride for an amidation reaction, but my yields are consistently low and variable. What could be the cause?

Answer: Low or inconsistent yields in reactions involving acyl chlorides are frequently linked to the degradation of the starting material or suboptimal reaction conditions.[1][2]

Probable Causes & Solutions:

  • Hydrolysis of the Acyl Chloride: The most common culprit is the premature hydrolysis of 1-Methylpiperidine-4-carbonyl chloride hydrochloride due to exposure to moisture.[3][4] The carbonyl carbon in acyl chlorides is highly electrophilic, making it extremely susceptible to nucleophilic attack by water.[3][5] This reaction consumes your starting material, converting it to the corresponding carboxylic acid (1-Methylpiperidine-4-carboxylic acid hydrochloride), which is unreactive under typical amidation conditions.[1]

    • Solution: Ensure all glassware is rigorously dried before use, either by oven-drying overnight at 125°C or flame-drying under vacuum.[6] All solvents must be anhydrous. Use freshly opened anhydrous solvents or solvents dried over an appropriate drying agent like molecular sieves or calcium hydride.[7][8][9] The reaction should be conducted under an inert atmosphere of nitrogen or argon.[6][7]

  • Inadequate Base: Amidation reactions with acyl chlorides produce one equivalent of hydrochloric acid (HCl).[1][4] If your amine nucleophile is present as a hydrochloride salt or if you do not include a suitable base, the generated HCl will protonate the amine, rendering it non-nucleophilic and stalling the reaction.

    • Solution: Use at least two equivalents of your amine nucleophile—one to react with the acyl chloride and the second to act as a base to scavenge the generated HCl.[1][4] Alternatively, use one equivalent of the amine and at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine or pyridine.[1]

  • Competing Side Reactions: If the reaction temperature is too high or if the acyl chloride is added too quickly, side reactions can occur, leading to the formation of byproducts.

    • Solution: Maintain a low reaction temperature, typically 0°C, during the addition of the acyl chloride to the amine solution.[1] Add the acyl chloride solution dropwise to control the reaction rate and minimize localized heating.

Issue 2: Observing Fumes or a White Precipitate Upon Opening the Reagent Bottle

Question: When I open a container of 1-Methylpiperidine-4-carbonyl chloride hydrochloride, I sometimes observe white fumes or a fine white powder around the cap. What is this, and is the reagent still usable?

Answer: The observation of fumes or a white precipitate is a strong indicator of exposure to atmospheric moisture.

Probable Causes & Solutions:

  • Reaction with Atmospheric Moisture: Acyl chlorides react readily with water vapor in the air to produce the corresponding carboxylic acid and hydrogen chloride (HCl) gas.[4][5][10] The HCl gas can then react with the amine portion of another molecule of 1-Methylpiperidine-4-carbonyl chloride or with atmospheric moisture to form a fine aerosol of hydrochloric acid, which appears as white fumes. The white solid is likely the resulting 1-Methylpiperidine-4-carboxylic acid hydrochloride.

    • Solution: While a small amount of surface-level degradation may be acceptable for some applications, significant fuming or the presence of a noticeable amount of solid indicates substantial decomposition. The reagent's purity is compromised, which will lead to lower yields and difficulties in purification.[11] For best results, it is recommended to use a fresh, unopened container. To prevent this, always handle the reagent in a glovebox or under a stream of inert gas.[12] After use, ensure the container is tightly sealed and stored in a desiccator.[13]

Issue 3: Difficulty in Confirming the Purity of the Starting Material

Question: I suspect my 1-Methylpiperidine-4-carbonyl chloride hydrochloride has degraded. How can I quickly assess its purity before starting my reaction?

Answer: Assessing the purity of a highly reactive compound like an acyl chloride requires analytical techniques that are compatible with its instability.

Analytical Methods for Purity Assessment:

Analytical TechniquePurposeKey Observations
¹H NMR Spectroscopy Structural confirmation and detection of hydrolysis product.The protons adjacent to the carbonyl group in the acyl chloride have a characteristic chemical shift. The presence of a new set of peaks corresponding to the carboxylic acid derivative indicates hydrolysis.
Infrared (IR) Spectroscopy Detection of the carbonyl functional group.Acyl chlorides exhibit a characteristic C=O stretching frequency around 1800 cm⁻¹. The appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the carbonyl peak to a lower frequency would suggest the formation of the carboxylic acid.
Gas Chromatography (GC) Purity assessment and detection of volatile impurities.This is a primary method for determining the purity of acyl chlorides.[14] However, the high reactivity of the compound can make direct analysis challenging.
Titration Quantification of the active acyl chloride content.Titration can be used to determine the amount of active acyl chloride or to quantify the acidity from residual HCl.[14]

Quick Test for Hydrolysis:

A simple qualitative test involves carefully adding a small amount of the acyl chloride to a solution of silver nitrate (AgNO₃) in ethanol.[15] The immediate formation of a white precipitate of silver chloride (AgCl) indicates the presence of chloride ions, which are liberated upon hydrolysis.[15]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-Methylpiperidine-4-carbonyl chloride hydrochloride?

A1: To maintain its integrity, 1-Methylpiperidine-4-carbonyl chloride hydrochloride should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[13] It should be kept in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[10][13] Storing the container inside a desiccator can provide an additional layer of protection against ambient moisture.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: Due to its corrosive nature, appropriate PPE is essential. This includes chemical safety goggles, a face shield, a lab coat, and gloves that are resistant to chemicals.[16][17] All handling of the solid and its solutions should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[13]

Q3: What solvents are compatible with 1-Methylpiperidine-4-carbonyl chloride hydrochloride?

A3: Aprotic, non-nucleophilic solvents are required. Suitable solvents include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile. It is crucial that these solvents are anhydrous.[18][19] Protic solvents like water and alcohols will react violently with the acyl chloride.[10]

Q4: How should I properly dispose of unused or degraded 1-Methylpiperidine-4-carbonyl chloride hydrochloride?

A4: Unused or waste material should be treated as hazardous waste. It can be slowly and carefully quenched by adding it to a large excess of a basic solution, such as sodium bicarbonate or sodium hydroxide, with stirring and cooling. The resulting mixture can then be neutralized and disposed of according to local regulations. Always consult your institution's safety guidelines for chemical waste disposal.

Q5: Can I use 1-Methylpiperidine-4-carbonyl chloride hydrochloride in aqueous biphasic reactions like the Schotten-Baumann reaction?

A5: Yes, the Schotten-Baumann reaction is a viable method for performing acylations with water-sensitive acyl chlorides.[1] In this technique, the reaction is carried out in a biphasic system of an organic solvent and an aqueous base (e.g., sodium hydroxide or sodium carbonate). The base serves to neutralize the HCl generated during the reaction and keeps the amine nucleophile deprotonated and reactive.[1] The acyl chloride remains primarily in the organic phase, where it reacts with the amine at the interface.

Experimental Workflow: Handling and Dispensing of Moisture-Sensitive Acyl Chloride

The following diagram illustrates the recommended workflow for handling a moisture-sensitive reagent like 1-Methylpiperidine-4-carbonyl chloride hydrochloride under an inert atmosphere.

G cluster_prep Preparation cluster_handling Reagent Handling (Inert Atmosphere) cluster_reaction Reaction Setup oven_dry Oven-dry Glassware (Flask, Syringe, Needles) cool_inert Assemble Hot & Cool Under Inert Gas Flow oven_dry->cool_inert reaction_flask Reaction Flask with Substrate & Anhydrous Solvent cool_inert->reaction_flask Prepare Reaction Mixture reagent_bottle Reagent Bottle with Septum weigh_solid Weigh Solid in Glovebox or under Inert Gas dissolve Dissolve in Anhydrous Solvent weigh_solid->dissolve transfer_solution Transfer Solution via Dry Syringe dissolve->transfer_solution add_reagent Slowly Add Acyl Chloride Solution via Syringe transfer_solution->add_reagent Dispense Reagent cool_reaction Cool Reaction to 0°C reaction_flask->cool_reaction cool_reaction->add_reagent

Caption: Inert atmosphere workflow for handling moisture-sensitive acyl chlorides.

References

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
  • Benchchem. (n.d.). A Comparative Guide to Validated Analytical Methods for Acyl Chlorides.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Benchchem. (n.d.). Ensuring Quality: Acetyl Chloride Specifications and Testing for Buyers.
  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods.
  • Sciencemadness Wiki. (2023, July 25). Drying solvents.
  • Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials.
  • Lisa Nichols. (2022, February 1). Inert Atmosphere [Video]. YouTube. Available from: [Link]

  • PubMed. (2017, June 5). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. Available from: [Link]

  • ChemNet. (n.d.). 1-methylpiperidine-4-carbonyl chloride hydrochloride — Chemical Substance Information.
  • Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
  • Burfield, D. R., & Smithers, R. H. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 42(18), 3060–3065. Available from: [Link]

  • Semantic Scholar. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available from: [Link]

  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: (1-Methyl-4-piperidinyl)methanamine.
  • Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability.
  • Reddit. (2019, May 9). [A level chemistry] testing for an acyl chloride.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 4-Chloro-1-methylpiperidine hydrochloride.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Methylpiperazine-1-carbonyl chloride monohydrochloride.
  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps.
  • Chemos GmbH&Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride.
  • INCHEM. (2018, May). ICSC 0210 - ACETYL CHLORIDE.
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Available from: [Link]

  • University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides.
  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
  • Chemistry LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides.
  • Khan Academy. (2010, October 21). Amide formation from acyl chloride | Carboxylic acids and derivatives [Video]. YouTube. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism.
  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides.
  • Sparkl. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level.
  • Apollo Scientific. (2022, September 16). 4-Methylpiperazine-1-carbonyl chloride hydrochloride Safety Data Sheet.
  • ChemicalBook. (n.d.). 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis.
  • PubChem. (n.d.). 1-methylpiperidine-4-carbonyl chloride hydrochloride (C7H12ClNO). Available from: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 7462-84-2 | Product Name : 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride.
  • Manasa Life Sciences. (n.d.). 4-Chloro-1-methylpiperidine hydrochloride.
  • Google Patents. (n.d.). WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Benchchem. (n.d.). Technical Support Center: Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride.
  • Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?. Available from: [Link]

Sources

Troubleshooting

Optimizing reaction time and temperature for 1-Methylpiperidine-4-carbonyl chloride hydrochloride

Technical Support Center: 1-Methylpiperidine-4-carbonyl chloride hydrochloride Welcome to the technical support center for 1-Methylpiperidine-4-carbonyl chloride hydrochloride. This guide is designed for researchers, sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Methylpiperidine-4-carbonyl chloride hydrochloride

Welcome to the technical support center for 1-Methylpiperidine-4-carbonyl chloride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing its use in chemical synthesis. We will move beyond simple protocols to explain the underlying principles that govern reaction success, enabling you to troubleshoot effectively and develop robust, scalable processes.

Frequently Asked Questions (FAQs)

Q1: What is 1-Methylpiperidine-4-carbonyl chloride hydrochloride and what is its primary application?

A: 1-Methylpiperidine-4-carbonyl chloride hydrochloride (CAS No: 7462-84-2) is a reactive acyl chloride derivative of 1-methylpiperidine-4-carboxylic acid.[1][2] Its primary use is as a chemical intermediate, specifically as an acylating agent to introduce the 1-methylpiperidine-4-carbonyl moiety into a target molecule. This is most commonly achieved by reacting it with nucleophiles such as amines or alcohols to form amides and esters, respectively.[3][4]

Q2: How should this reagent be handled and stored to ensure its integrity?

A: Due to its high reactivity, proper handling and storage are critical.

  • Storage: The reagent should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from moisture.[5][6] Recommended storage temperatures range from 2-8°C to as low as -20°C for long-term stability.[2][7]

  • Handling: As an acyl chloride, it is highly susceptible to hydrolysis from atmospheric moisture.[8] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[8] Always wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[9]

Q3: What solvents are compatible with this reagent?

A: Aprotic solvents are required to prevent reaction with the solvent itself. Suitable choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and toluene.[10][11] Protic solvents like water or alcohols will react readily in a process called solvolysis and must be avoided.[12]

Q4: Is 1-Methylpiperidine-4-carbonyl chloride hydrochloride thermally stable?

A: Like many acyl chlorides, it is thermally labile.[8] While gentle heating can sometimes be used to drive reactions to completion, elevated temperatures can promote decomposition, leading to the formation of impurities and a reduction in yield.[8][13] Reactions should ideally be conducted at or below room temperature.

Troubleshooting Guide: Optimizing Reaction Time & Temperature

This section addresses specific issues encountered during experimentation in a direct question-and-answer format.

Q1: My acylation reaction is proceeding very slowly or appears stalled. How can I increase the reaction rate without causing degradation?

A: A slow or incomplete reaction can stem from several factors. Before increasing the temperature, consider the following:

  • Reagent Integrity: The most common cause of failure is the hydrolysis of the acyl chloride back to its corresponding carboxylic acid due to moisture exposure.[8] Confirm the quality of your reagent. If it is old or has been handled improperly, it may be partially or fully inactivated.

  • Stoichiometry and Base: In reactions with amine hydrochlorides or other protonated nucleophiles, a non-nucleophilic base (e.g., triethylamine, DIPEA) is typically required to neutralize the generated HCl and free the nucleophile. Ensure at least two equivalents of base are used: one for the nucleophile salt and one to scavenge the HCl produced during the acylation.

  • Concentration: If the reaction is bimolecular, increasing the concentration of the reactants can sometimes improve the rate.

  • Controlled Temperature Increase: If the above factors are ruled out, a modest increase in temperature may be necessary. It is critical to do this incrementally. Start the reaction at 0 °C, allow it to warm to room temperature for several hours, and only then, if monitoring (TLC, LC-MS) shows a stall, gently warm the reaction to 35-40°C. Exceeding 50-60°C significantly increases the risk of decomposition.[8]

Q2: My final product is contaminated with a significant amount of 1-Methylpiperidine-4-carboxylic acid. What is the cause and how can I prevent this?

A: This is a classic sign of hydrolysis. The acyl chloride has reacted with water instead of your intended nucleophile.

  • Causality: Acyl chlorides are highly electrophilic and react rapidly with water, which is often more reactive than sterically hindered or electronically deactivated nucleophiles.[8] This contamination can occur before the reaction (during storage/handling) or during the reaction itself.

  • Prevention:

    • Rigorous Anhydrous Technique: Use flame- or oven-dried glassware. Use solvents from a solvent purification system or freshly opened bottles of anhydrous solvent. Purge the reaction vessel with nitrogen or argon before adding reagents and maintain the inert atmosphere throughout the experiment.[8]

    • Low Temperature Protocol: Performing the addition of the acyl chloride at a low temperature (e.g., 0 °C or -10 °C) can minimize the rate of hydrolysis if trace moisture is inadvertently present.[8][14]

  • Purification: The carboxylic acid impurity can typically be removed during aqueous workup by washing the organic layer with a mild base such as a dilute sodium bicarbonate solution.[15] The basic wash will deprotonate the carboxylic acid, making it water-soluble and drawing it into the aqueous layer.

Q3: I am observing my reaction mixture turning dark brown/black upon heating, and the crude NMR shows multiple unidentified byproducts. What is happening?

A: A dark color change, especially with heating, is a strong indicator of thermal decomposition.[13]

  • Mechanism: At elevated temperatures, acyl chlorides can undergo complex side reactions beyond simple hydrolysis. These can include elimination reactions to form ketenes (if alpha-hydrogens are present) or other thermal rearrangements.[8] For a molecule like 1-Methylpiperidine-4-carbonyl chloride, the piperidine ring itself could also be susceptible to undesired reactions under harsh conditions.

  • Solution Workflow:

    • Immediately Lower the Temperature: Re-run the experiment at a significantly lower temperature. A good starting point for most amide couplings is to add the reagents at 0 °C and then let the reaction stir at room temperature.[4][16]

    • Extend Reaction Time: A reaction that is clean but slow at room temperature is always preferable to a fast but messy reaction at high temperature. Allow the reaction to proceed for a longer period (e.g., 12-24 hours) before concluding that it is stalled.

    • Use a Catalyst: For challenging acylations, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate at room temperature, often avoiding the need for heat.

Q4: How do I systematically determine the optimal reaction time and temperature for my specific nucleophile?

A: A systematic optimization study is the most reliable approach. This creates a self-validating system for your specific process.

  • Set Up Parallel Reactions: Prepare three to four identical small-scale reactions.

  • Establish Temperature Matrix: Run each reaction at a different, constant temperature (e.g., 0 °C, 25 °C (RT), and 40 °C).

  • Time-Course Monitoring: At set time intervals (e.g., 1h, 3h, 6h, 12h, 24h), take a small aliquot from each reaction.

  • Analysis: Quench the aliquots and analyze them by a quantitative method like LC-MS or ¹H NMR (with an internal standard) to determine the percentage of product formation and the appearance of any impurities.

  • Data Interpretation: Plot the conversion versus time for each temperature. The optimal condition is the lowest temperature that provides complete conversion to the desired product in an acceptable timeframe with minimal byproduct formation.

Data Presentation

Table 1: Recommended Starting Conditions for Acylation Reactions

Nucleophile TypeStarting Temperature (°C)Typical Reaction Time (h)Recommended SolventBase (if needed)Notes
Primary Aliphatic Amine01 - 4DCM or THFTriethylamine (2.2 eq)Highly reactive; monitor closely for completion.
Secondary Aliphatic Amine0 → 252 - 8DCM or THFTriethylamine (2.2 eq)Reaction may be slower due to steric hindrance.[12]
Aniline (electron-neutral)254 - 12DCM or AcetonitrileTriethylamine (2.2 eq)Less nucleophilic than aliphatic amines.
Aniline (electron-poor)25 → 406 - 24Acetonitrile or TolueneTriethylamine (2.2 eq)May require gentle warming; monitor for decomposition.
Primary/Secondary Alcohol256 - 18DCMPyridine or DMAP (cat.)Generally slower than amidation; DMAP catalysis is often effective.[4]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Amide Coupling
  • Setup: Under a nitrogen atmosphere, add the amine (1.0 eq) and anhydrous DCM (to make a ~0.2 M solution) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add triethylamine (2.2 eq).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve 1-Methylpiperidine-4-carbonyl chloride hydrochloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization as needed.

Diagrams

Reaction_Pathway cluster_main Desired Acylation Pathway Start 1-Methylpiperidine-4- carboxylic acid AcylCl 1-Methylpiperidine-4-carbonyl chloride hydrochloride Start->AcylCl Product Desired Amide/Ester Product AcylCl->Product Hydrolysis 1-Methylpiperidine-4- carboxylic acid AcylCl->Hydrolysis

Caption: Reaction scheme for the formation and use of the acyl chloride.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckReagent Is reagent old or improperly stored? Start->CheckReagent YesReagent Use fresh reagent under strict anhydrous conditions CheckReagent->YesReagent Yes NoReagent Reagent is reliable. What is the issue? CheckReagent->NoReagent No Stalled Reaction Stalled (Clean but Incomplete) NoReagent->Stalled Stalled Degradation Degradation Observed (Dark Color, Byproducts) NoReagent->Degradation Degradation FixStalled 1. Increase Reaction Time 2. Add DMAP (cat.) 3. Gently warm (35-40°C) as last resort Stalled->FixStalled FixDegradation 1. Lower Temperature (0°C to RT) 2. Increase Reaction Time Degradation->FixDegradation

Caption: Decision tree for troubleshooting low-yield reactions.

References

  • ECHA. (n.d.). 1-methylpiperidine-4-carbonyl chloride hydrochloride. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, June 5). Why is formyl chloride unstable while higher acyl chlorides are stable?. Retrieved from [Link]

  • Wang, Z., et al. (2021). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications, 57(75), 9574-9577. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • Pharmaffiliates. (n.d.). 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride. Retrieved from [Link]

  • Lever, S. D., & Papadaki, M. (2006). Effects of Heating Rate, Temperature and Iron Catalysis on the Thermal Behaviour and Decomposition of 2-nitrobenzoyl Chloride. Journal of hazardous materials, 132(2-3), 202–213. Retrieved from [Link]

  • Capot Chemical. (2008, October 28). MSDS of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US6147215A - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof.
  • European Patent Office. (2003, February 12). EP 0976733 B1 - PROCESS FOR PRODUCING 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE OR HYDROCHLORIDE THEREOF. Retrieved from [Link]

  • Gunaratna, M. J., et al. (2019). Design, synthesis, and biological evaluation of novel N-benzoyl- and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca channels and mitigation of neuropathic pain. ARKIVOC, 2019(3), 22-39. Retrieved from [Link]

  • ResearchGate. (2001). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • Perry, C. F., et al. (2019). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS infectious diseases, 5(8), 1366–1381. Retrieved from [Link]

  • RSC Publishing. (2020, May 13). From cyclic amines and acetonitrile to amidine zinc(ii) complexes. Retrieved from [Link]

Sources

Optimization

Challenges in scaling up synthesis with 1-Methylpiperidine-4-carbonyl chloride hydrochloride

Welcome to the technical support center for 1-Methylpiperidine-4-carbonyl chloride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of usi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Methylpiperidine-4-carbonyl chloride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reactive intermediate in chemical synthesis, particularly during scale-up operations. Here, we address common challenges and provide practical, field-tested solutions to ensure the success of your projects.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions about the handling, stability, and reactivity of 1-Methylpiperidine-4-carbonyl chloride hydrochloride.

Q1: What are the primary hazards associated with 1-Methylpiperidine-4-carbonyl chloride hydrochloride?

A1: 1-Methylpiperidine-4-carbonyl chloride hydrochloride is a corrosive solid.[1] It can cause severe skin burns and eye damage upon contact.[1] Ingestion can lead to severe swelling and damage to the digestive tract.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, in a well-ventilated area.[1][2]

Q2: How should 1-Methylpiperidine-4-carbonyl chloride hydrochloride be stored?

A2: This compound is hygroscopic and should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] Recommended storage is in a refrigerator at 2-8°C.[3] It is incompatible with strong oxidizing agents and should be kept away from moisture to prevent decomposition.[1][4]

Q3: What are the typical applications of 1-Methylpiperidine-4-carbonyl chloride hydrochloride in synthesis?

A3: 1-Methylpiperidine-4-carbonyl chloride hydrochloride is primarily used as a reactive intermediate in the synthesis of amides and esters. It is a key building block in the production of various pharmaceutical compounds. For instance, it is a known intermediate in the synthesis of Lasmiditan.[3] The acyl chloride moiety is highly reactive towards nucleophiles like amines and alcohols, making it a versatile reagent for introducing the 1-methylpiperidine-4-carboxamide or corresponding ester group into a molecule.

Q4: What are the decomposition products of this compound?

A4: Under normal use conditions, hazardous decomposition is not expected.[1] However, thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2]

Section 2: Troubleshooting Guide for Synthesis Scale-Up

Scaling up reactions involving 1-Methylpiperidine-4-carbonyl chloride hydrochloride presents several challenges. This guide provides a structured approach to troubleshooting common issues.

Issue 1: Low Yield and Incomplete Conversion in Amidation Reactions
Symptoms:
  • LC-MS or HPLC analysis of the crude reaction mixture shows a significant amount of unreacted starting amine.

  • Isolation of the desired amide product results in a lower-than-expected yield.

Potential Causes & Solutions:
Potential Cause Explanation Troubleshooting & Optimization Steps
Moisture Contamination Acyl chlorides are highly susceptible to hydrolysis. Trace amounts of water in the solvent, starting materials, or reaction atmosphere will convert the acyl chloride to the unreactive carboxylic acid.- Dry all solvents rigorously using appropriate drying agents (e.g., molecular sieves, sodium sulfate).- Dry starting amine and other reagents under high vacuum.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Base Incompatibility or Insufficient Amount An appropriate base is required to neutralize the HCl generated during the reaction. If the base is too weak, sterically hindered, or used in insufficient quantity, the reaction may stall. The amine starting material can also be protonated, rendering it non-nucleophilic.- Use at least two equivalents of a non-nucleophilic base , such as triethylamine or diisopropylethylamine (DIPEA), to scavenge HCl.- Consider using a stronger, non-nucleophilic base if the starting amine is weakly basic.- For precious amines , using one equivalent of the amine with an additional equivalent of a tertiary amine base is a common strategy.
Poor Solubility The hydrochloride salt of the acyl chloride may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and slow reaction rates.- Screen for suitable solvents where both the acyl chloride and the amine are soluble. Aprotic polar solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are often good starting points.- Gentle heating may improve solubility and reaction rate, but must be balanced against potential side reactions.
Side Reactions The highly reactive acyl chloride can participate in side reactions, especially at elevated temperatures or with prolonged reaction times.- Maintain a low reaction temperature (e.g., 0 °C to room temperature) to control reactivity.- Add the acyl chloride solution slowly to the solution of the amine and base to avoid localized high concentrations.
Issue 2: Formation of Impurities and Difficult Purification
Symptoms:
  • Chromatographic analysis (TLC, HPLC, LC-MS) shows multiple product-related spots or peaks.

  • Difficulty in isolating the pure desired product by crystallization or column chromatography.

Potential Causes & Solutions:
Potential Cause Explanation Troubleshooting & Optimization Steps
Dimerization or Polymerization In the presence of a base, the piperidine nitrogen could potentially react with another molecule of the acyl chloride, though this is less likely due to the hydrochloride salt form. More likely is the reaction of the product amide with remaining acyl chloride if the amide nitrogen is sufficiently nucleophilic.- Control the stoichiometry carefully. Use a slight excess of the amine relative to the acyl chloride.- Slow, controlled addition of the acyl chloride is crucial.
Reaction with Solvent Some solvents can react with acyl chlorides. For example, alcohols will form esters.- Choose inert solvents. DCM, THF, acetonitrile, and toluene are generally safe choices. Avoid protic solvents unless ester formation is the desired outcome.
Epimerization or Racemization If the starting amine or another part of the molecule contains a chiral center, the basic conditions and/or elevated temperatures can lead to loss of stereochemical integrity.- Use milder bases and lower reaction temperatures.- Minimize reaction time. Monitor the reaction closely and quench it as soon as it is complete.- Consider alternative coupling reagents that are known to minimize racemization if this is a persistent issue.[5]
Incomplete Quench or Workup Residual acyl chloride can hydrolyze during aqueous workup, forming the carboxylic acid which can complicate purification.- Quench the reaction with a nucleophilic scavenger like a small amount of an amine (e.g., a few drops of piperidine) or water/methanol after the reaction is complete to consume any remaining acyl chloride.- Perform an acidic wash (e.g., dilute HCl) during workup to remove excess amine and base, followed by a basic wash (e.g., saturated NaHCO3) to remove any carboxylic acid byproduct.
Experimental Workflow: A Scalable Amidation Protocol

This protocol provides a robust starting point for the acylation of a primary or secondary amine with 1-Methylpiperidine-4-carbonyl chloride hydrochloride.

Diagram of a General Amidation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Amine and Base in Anhydrous Solvent addition Slowly Add Acyl Chloride Solution to Amine Mixture at 0 °C reagents->addition acyl_chloride Prepare Solution of Acyl Chloride in Anhydrous Solvent acyl_chloride->addition stir Stir at Room Temperature (Monitor by TLC/LC-MS) addition->stir quench Quench Reaction stir->quench wash Aqueous Washes (Acidic, Basic, Brine) quench->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Crystallization/Chromatography) concentrate->purify

Caption: General workflow for amidation using 1-Methylpiperidine-4-carbonyl chloride hydrochloride.

Step-by-Step Methodology:
  • Reagent Preparation:

    • To a clean, dry, inerted reaction vessel, add the starting amine (1.0 eq) and anhydrous dichloromethane (DCM, sufficient to dissolve).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (2.2 eq) dropwise, maintaining the temperature below 5 °C.

    • In a separate dry, inerted vessel, suspend 1-Methylpiperidine-4-carbonyl chloride hydrochloride (1.1 eq) in anhydrous DCM.

  • Reaction:

    • Slowly add the acyl chloride suspension to the amine solution via an addition funnel or syringe pump over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup:

    • Cool the reaction mixture back to 0 °C.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • 1 M HCl (to remove excess triethylamine and unreacted amine)

      • Saturated NaHCO3 solution (to remove any hydrolyzed carboxylic acid)

      • Brine

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Section 3: Advanced Considerations for Process Chemistry

When moving from bench-scale to pilot plant or manufacturing, additional factors become critical.

Heat Flow and Exotherms

Challenge: Amidation reactions with acyl chlorides are often exothermic. On a large scale, the heat generated can be difficult to dissipate, leading to a runaway reaction, increased side product formation, and potential safety hazards.

Mitigation Strategies:

  • Calorimetry Studies: Perform reaction calorimetry (e.g., using a RC1 calorimeter) on a small scale to understand the heat of reaction and the rate of heat evolution.

  • Controlled Addition: The rate of addition of the acyl chloride is the primary means of controlling the reaction temperature. Ensure the addition rate is slow enough for the reactor's cooling system to manage the heat output.

  • Solvent Choice: A higher boiling point solvent might seem safer, but a solvent with a good heat capacity can be more effective at absorbing the heat generated. The overall heat transfer coefficient of the reactor system is a key parameter.

Reagent Sourcing and Quality Control

Challenge: The purity of 1-Methylpiperidine-4-carbonyl chloride hydrochloride can vary between suppliers. Impurities can include the free carboxylic acid or residual reagents from its synthesis (e.g., thionyl chloride).

Mitigation Strategies:

  • Vendor Qualification: Source the reagent from reputable suppliers and obtain a certificate of analysis (CoA) for each batch.

  • In-house QC: Develop an analytical method (e.g., NMR, titration) to quickly assess the purity and acyl chloride content of incoming material before use in a large-scale reaction. The presence of the corresponding carboxylic acid can be a key indicator of degradation.

Diagram: Logic Flow for Scale-Up Troubleshooting

G cluster_solutions Potential Solutions start Scale-Up Issue Identified (e.g., Low Yield, Impurity) check_moisture Verify Anhydrous Conditions (Solvents, Reagents, Atmosphere) start->check_moisture check_stoichiometry Confirm Stoichiometry and Base Equivalents start->check_stoichiometry check_temp Review Temperature Profile (Addition, Reaction) start->check_temp check_purity Analyze Raw Material Purity start->check_purity solvent_screen Solvent Re-screening for Solubility check_moisture->solvent_screen base_screen Base Optimization check_stoichiometry->base_screen temp_optimization Addition Rate & Temperature Optimization (Calorimetry) check_temp->temp_optimization recrystallize_reagent Purify/Re-qualify Reagent check_purity->recrystallize_reagent end Implement Optimized Process solvent_screen->end base_screen->end temp_optimization->end recrystallize_reagent->end

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Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of 1-Methylpiperidine-4-Carbonyl Chloride Hydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the synthesis and isolation of highly reactive pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the synthesis and isolation of highly reactive pharmaceutical intermediates. 1-Methylpiperidine-4-carbonyl chloride hydrochloride (CAS: 7462-84-2) is a critical building block for active pharmaceutical ingredients (APIs) such as Lasmiditan and Alcaftadine[1].

However, its dual chemical nature—possessing both a highly electrophilic acyl chloride and a polar amine hydrochloride salt—makes purification uniquely challenging. Standard distillation is impossible due to its solid state, and aqueous biphasic washing leads to rapid hydrolysis. This guide provides field-proven, self-validating protocols to isolate the pure compound, focusing on the causality behind experimental choices to ensure scientific integrity.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my product contain significant thionyl chloride (SOCl₂) residues, and how does it affect downstream coupling? Causality & Insight: Thionyl chloride is the standard reagent for converting 1-methylpiperidine-4-carboxylic acid to its acyl chloride. Because the target compound is a hydrochloride salt, it precipitates as a non-volatile solid, meaning you cannot distill the product to separate it from the reagent. Residual SOCl₂ will severely interfere with downstream amidation or esterification by competitively reacting with your nucleophile, ruining your yield. Solution: The most reliable method is repeated co-evaporation. By adding a dry, inert solvent like toluene and evaporating under reduced pressure, the SOCl₂ (boiling point 79°C) is carried away azeotropically[2]. Self-Validation: The system is self-validating: complete removal of SOCl₂ is confirmed when the residue transitions from a sticky oil to a free-flowing crystalline solid under high vacuum[3].

Q2: My product is contaminated with dimethylformamide (DMF) and Vilsmeier-Haack complex residues. How can I eliminate these? Causality & Insight: DMF is frequently added in catalytic amounts to accelerate SOCl₂ chlorination by forming the reactive Vilsmeier-Haack intermediate. However, N,N-disubstituted formamide-hydrochlorides are thermally unstable above 80°C and can form decomposition products that co-precipitate with your target salt[4]. Solution: First, limit DMF usage to strictly catalytic amounts (<0.5 mol%). If impurities persist, trituration of the crude solid in an anhydrous anti-solvent (e.g., cold dry dichloromethane or acetone) can solubilize the DMF residues while leaving the highly polar 1-methylpiperidine-4-carbonyl chloride hydrochloride as an insoluble precipitate[1].

Q3: How do I handle the hygroscopic nature of the hydrochloride salt during isolation? Causality & Insight: The compound is extremely sensitive to ambient moisture. Water acts as a nucleophile, attacking the acyl chloride carbon to form a tetrahedral intermediate. This intermediate collapses to expel chloride, reverting the compound back to the carboxylic acid and generating HCl gas. Solution: All filtrations and transfers must be performed under a dry nitrogen or argon atmosphere. Self-Validation: A self-validating check is the physical appearance: the pure salt should be a free-flowing white to off-white powder. Clumping or a sticky appearance indicates moisture ingress and hydrolysis.

Section 2: Workflows & Mechanistic Diagrams

Workflow Start 1-Methylpiperidine-4-carboxylic acid + SOCl2 / DMF Reaction Chlorination Reaction (Reflux, 3-5h) Start->Reaction Crude Crude 1-Methylpiperidine-4-carbonyl chloride HCl Reaction->Crude Evap Vacuum Distillation & Toluene Co-evaporation Crude->Evap Trituration Trituration in Dry MTBE/DCM Under N2 Evap->Trituration Imp1 Volatiles Removed: SOCl2, SO2, HCl Evap->Imp1 Vacuum Pure Pure Acid Chloride HCl Salt (Ready for Coupling) Trituration->Pure Imp2 Soluble Impurities Removed: DMF, Unreacted Acid Trituration->Imp2 Filtration

Workflow for the synthesis and purification of 1-methylpiperidine-4-carbonyl chloride HCl.

Hydrolysis AcylChloride Acyl Chloride HCl Salt Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Moisture H2O (Moisture) Moisture->Tetrahedral Nucleophilic Attack Product Carboxylic Acid + HCl Tetrahedral->Product Cl- Elimination

Mechanism of moisture-induced hydrolysis of the acyl chloride back to the carboxylic acid.

Section 3: Step-by-Step Methodology

Protocol: Co-Evaporation and Trituration of 1-Methylpiperidine-4-Carbonyl Chloride HCl Note: Conduct all steps in a fume hood using oven-dried glassware under a positive pressure of dry N₂.

  • Primary Volatile Removal: Upon completion of the SOCl₂ reflux (typically 3-5 hours), cool the reaction flask to room temperature. Attach a short-path distillation head and remove the bulk of the excess SOCl₂ under moderate vacuum (approx. 50-100 mmHg) at 40°C[2]. Self-Validation Check: The liquid volume should reduce significantly, leaving a thick, syrupy crude residue.

  • First Co-evaporation: Break the vacuum with N₂. Add 5 volumes (relative to starting material weight) of anhydrous toluene to the flask. Swirl to suspend the residue. Re-apply vacuum and distill off the toluene at 40°C. The toluene azeotropically carries away residual SOCl₂, SO₂, and HCl[2].

  • Second Co-evaporation: Repeat Step 2. Self-Validation Check: As the last traces of SOCl₂ are removed, the residue should begin to crash out as an off-white solid rather than an oil[3].

  • Trituration: Break the vacuum with N₂. Add 3 volumes of anhydrous dichloromethane (DCM) or methyl tert-butyl ether (MTBE) to the solid. Stir vigorously for 15 minutes to dissolve any unreacted carboxylic acid and DMF-hydrochloride residues[1].

  • Isolation: Filter the suspension rapidly through a Schlenk frit under N₂. Wash the filter cake with 1 volume of cold, anhydrous MTBE.

  • Drying: Transfer the solid to a vacuum desiccator and dry at 1.0 mmHg at room temperature for 2 hours to remove residual solvent[3]. Store sealed under argon at -20°C.

Section 4: Quantitative Data & Impurity Profiling
ImpuritySource / CausalityDetection MethodRemoval Strategy
Thionyl Chloride (SOCl₂) Excess reagent from chlorinationOdor, ¹H NMR (shift in solvent peak), low coupling yieldRepeated toluene co-evaporation under reduced pressure.
1-Methylpiperidine-4-carboxylic acid Incomplete reaction or moisture hydrolysisIR (broad OH stretch ~3000 cm⁻¹, C=O at ~1700 cm⁻¹ vs ~1800 cm⁻¹ for acyl chloride)Trituration in anhydrous DCM or MTBE followed by filtration.
Vilsmeier-Haack Complex DMF catalyst residue¹H NMR (distinct formyl proton ~8.0 ppm)Limit DMF to <0.5 mol%; solvent washing.
Sulfur Dioxide (SO₂) / HCl Reaction byproductsAcidity of headspace gas (pH paper)High vacuum drying (1.0 mmHg) for >2 hours.

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Optimization

Technical Support Center: Solvent Selection for Reactions with 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical impact of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical impact of solvent choice on the reactivity and stability of 1-Methylpiperidine-4-carbonyl chloride hydrochloride. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and ensure the integrity of your synthetic routes.

Part 1: Frequently Asked Questions (FAQs) - Solvent Selection Fundamentals
Q1: What are the primary considerations when selecting a solvent for reactions with 1-Methylpiperidine-4-carbonyl chloride hydrochloride?

A1: The primary consideration is the high reactivity of the acyl chloride functional group. Acyl chlorides are highly susceptible to nucleophilic attack. Therefore, the ideal solvent must be aprotic and anhydrous .

  • Protic Solvents (e.g., water, alcohols, primary/secondary amines) are incompatible as they will react directly with the acyl chloride in a process called solvolysis, leading to the formation of the corresponding carboxylic acid or ester, thus consuming your reagent.[1]

  • Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile, N,N-Dimethylformamide) are required as they do not have acidic protons (like O-H or N-H bonds) and are generally unreactive towards the acyl chloride group under standard conditions.[1]

  • Anhydrous Conditions: The presence of residual water in the solvent will lead to hydrolysis of the acyl chloride to 1-methylpiperidine-4-carboxylic acid. It is crucial to use dry solvents and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).[2][3]

Q2: My starting material is a hydrochloride salt. How does this affect solubility and solvent choice?

A2: The hydrochloride salt form significantly increases the polarity of the molecule, which can make it poorly soluble in non-polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

You have two primary strategies to address this:

  • Use a More Polar Aprotic Solvent: Solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are more effective at dissolving polar salts.

  • In-Situ Neutralization: The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA). The base neutralizes the hydrochloride salt, forming the free-base version of the acyl chloride, which is significantly more soluble in common aprotic solvents like DCM and THF. This is often the preferred method as it simultaneously activates the reaction and improves solubility.

Q3: Can I use DMF as a solvent? I've heard it can react with acyl chlorides.

A3: Yes, you can use DMF, but with caution. DMF is an excellent solvent for many polar starting materials. However, it can react with highly reactive acyl chlorides to form a Vilsmeier-type intermediate, which can lead to the formation of an N,N-dimethyl amide byproduct.[4][5][6] This side reaction is generally more pronounced at elevated temperatures.

Recommendation: If using DMF, it is best to conduct the reaction at low temperatures (e.g., 0 °C) and add the acyl chloride slowly to the reaction mixture containing the nucleophile. If an N,N-dimethyl amide byproduct is a concern, consider using an alternative polar aprotic solvent like acetonitrile or N-methylpyrrolidone (NMP).[7]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems that may arise during your experiment and links them to potential solvent-related causes.

Q4: My reaction is sluggish or incomplete, even after several hours. What could be the solvent-related issue?

A4: Several solvent-related factors can lead to an incomplete reaction:

  • Poor Solubility: Your starting material or reagents may not be fully dissolved. As mentioned in Q2, the hydrochloride salt has limited solubility in less polar solvents like DCM or THF. If you observe suspended solids, the reaction is running as a heterogeneous mixture, which will be kinetically slow.

    • Solution: Switch to a more polar solvent like acetonitrile or DMF, or ensure you have added at least one equivalent of a tertiary amine base to generate the more soluble free-base form.

  • Low Reaction Temperature: While low temperatures are used to control reactivity, they can also slow down the desired reaction.

    • Solution: If the reaction is clean but slow at 0 °C, consider allowing it to warm slowly to room temperature while monitoring for side product formation by TLC or LC-MS.

Q5: I've isolated my product, but it's contaminated with an unexpected byproduct with a mass corresponding to the N,N-dimethyl amide of my starting material. What happened?

A5: This is a classic indicator of the solvent (DMF) participating in the reaction. The oxygen atom of DMF can act as a nucleophile, attacking the acyl chloride to form an electrophilic Vilsmeier intermediate. This intermediate is then attacked by the dimethylamino group of another DMF molecule (or through rearrangement), ultimately leading to the formation of 1-methyl-N,N-dimethylpiperidine-4-carboxamide.

  • Prevention:

    • Avoid high temperatures when using DMF.

    • Add the acyl chloride to the reaction mixture last, ensuring the primary nucleophile is present to react first.

    • Switch to a non-reactive solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

Q6: My final product is contaminated with 1-methylpiperidine-4-carboxylic acid. How do I prevent this?

A6: This contamination is due to the hydrolysis of the starting acyl chloride. This is one of the most common failure modes when working with acyl chlorides.[2][3]

  • Root Cause: Presence of water in the reaction.

  • Solutions:

    • Use Anhydrous Solvents: Employ freshly distilled solvents or purchase high-quality anhydrous grade solvents and store them over molecular sieves.

    • Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere like nitrogen or argon.

    • Dry Reagents: Ensure your amine nucleophile and base are also free of water.

Part 3: Data Summaries & Experimental Protocols
Data Presentation: Solvent Property Comparison

For your convenience, the properties of commonly used aprotic solvents in this context are summarized below.

SolventFormulaBoiling Point (°C)Dielectric Constant (ε)Key Considerations
Dichloromethane (DCM)CH₂Cl₂39.69.1Good for less polar reactants; low boiling point makes for easy removal. May have poor solubility for the HCl salt.
Tetrahydrofuran (THF)C₄H₈O66.07.5Ethereal solvent, can be a good choice for many reactions. Must be checked for peroxides if not freshly opened.
Acetonitrile (MeCN)CH₃CN81.637.5Polar aprotic solvent, good for dissolving salts. Higher boiling point than DCM. Generally non-reactive.
N,N-Dimethylformamide (DMF)C₃H₇NO153.036.7Highly polar aprotic solvent, excellent solvating power. High boiling point can be difficult to remove. Can react with acyl chlorides at elevated temperatures. [1][4][5]
Experimental Protocol: General Procedure for Amide Bond Formation

This protocol describes a general method for reacting 1-Methylpiperidine-4-carbonyl chloride hydrochloride with a primary amine.

Materials:

  • 1-Methylpiperidine-4-carbonyl chloride hydrochloride (1.0 equiv)

  • Primary amine (1.1 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup reagents (e.g., saturated NaHCO₃ solution, brine, MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary amine (1.1 equiv).

  • Dissolution: Add anhydrous DCM (approx. 0.1 M concentration relative to the limiting reagent). Stir until the amine is fully dissolved.

  • Base Addition: Add DIPEA or TEA (2.2 equiv) to the solution and cool the flask to 0 °C in an ice bath. The first equivalent neutralizes the HCl salt of the acyl chloride, and the second neutralizes the HCl generated during the reaction.

  • Acyl Chloride Addition: Add 1-Methylpiperidine-4-carbonyl chloride hydrochloride (1.0 equiv) portion-wise to the stirred solution at 0 °C. Note: The solid acyl chloride should dissolve as it is neutralized by the base.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Part 4: Visualized Workflows and Mechanisms
Diagram 1: Solvent Selection Workflow

This diagram provides a logical decision-making process for selecting the appropriate solvent.

SolventSelection Start Start: Select Solvent for Acylation CheckSolubility Is the amine nucleophile soluble in non-polar solvents (DCM, THF)? Start->CheckSolubility CheckTemp Is the reaction temperature sensitive (risk of side products)? CheckSolubility->CheckTemp Yes ConsiderDMF Is high solvating power essential? CheckSolubility->ConsiderDMF No UseDCM Preferred Choice: DCM or THF with Base CheckTemp->UseDCM No CheckTemp->UseDCM Yes (Better temp control) End Proceed with Experiment UseDCM->End UseMeCN Alternative Choice: Acetonitrile (MeCN) with Base UseMeCN->End ConsiderDMF->UseMeCN No UseDMF Use DMF with Caution (Low Temp: 0°C) ConsiderDMF->UseDMF Yes UseDMF->End

Caption: A decision tree for optimal solvent selection.

Diagram 2: Potential Side Reaction with DMF

This diagram illustrates the mechanism by which an acyl chloride can react with DMF to form a Vilsmeier-type intermediate.

DMF_Side_Reaction cluster_0 Reaction of Acyl Chloride with DMF AcylCl R-CO-Cl Vilsmeier Vilsmeier Intermediate [Me₂N=CH-O-COR]⁺Cl⁻ AcylCl->Vilsmeier Nucleophilic attack by DMF oxygen DMF DMF (Me₂N-CHO) DMF->Vilsmeier SideProduct N,N-dimethyl Amide (R-CO-NMe₂) Vilsmeier->SideProduct Further reaction (e.g., with another DMF or rearrangement)

Caption: Formation of a Vilsmeier intermediate.

References
  • Hall, H. K. (1955). Kinetics of Reactions of Acyl Chlorides. IV.1 Solvolysis of Acyl Halides in Dimethylformamide. Journal of the American Chemical Society, 77(21), 5593–5595.
  • Beyond a solvent: Triple roles of dimethylformamide in organic synthesis. RSC Advances. [Link]

  • Lee, K.-J., & Kim, J. N. (2005). N,N-Dimethylamination of Acid Chlorides with Dmf. Bulletin of the Korean Chemical Society, 26(1), 142-144.
  • Carpino, L. A., & Terry, P. H. (1962). The dimethyl formamide – acyl halide complex and its application to the synthesis of acyl azides. The Journal of Organic Chemistry, 27(10), 3736-3738.
  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • Save My Exams. Acyl Chlorides - A Level Chemistry Revision Notes. [Link]

  • SciSpace. Solvent-free synthesis of amide: a novel technique of green chemistry. [Link]

  • Chemguide. an introduction to acyl chlorides (acid chlorides). [Link]

  • ResearchGate. An improved method of amide synthesis using acyl chlorides. [Link]

  • Chemistry LibreTexts. 20.17: Reactions of Acid Chlorides. [Link]

  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. [Link]

  • Google Patents. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Manasa Life Sciences. 4-Chloro-1-methylpiperidine hydrochloride. [Link]

  • ResearchGate. Can DMF: Water (1:1) Mixture useful for removing the DCC/DMAP/acetonitrile (Solvent) in an esterification reaction?. [Link]

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst and Reagent Selection for Reactions with 1-Methylpiperidine-4-carbonyl chloride hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting advice for experiments involving 1-Methylpiperidine-4-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting advice for experiments involving 1-Methylpiperidine-4-carbonyl chloride hydrochloride. Our focus is on the critical selection of catalysts and reagents to ensure reaction success, efficiency, and purity.

Section 1: Foundational Concepts & General Questions

Q1: What are the primary applications of 1-Methylpiperidine-4-carbonyl chloride hydrochloride in synthesis?

This reagent is a highly valuable building block, primarily used as a potent acylating agent. Its principal applications are in the formation of amide and ester bonds, which are fundamental linkages in a vast number of pharmaceutical compounds and biologically active molecules.[1][2] The 1-methylpiperidine moiety is a common structural motif in drug discovery, often incorporated to enhance pharmacokinetic properties such as solubility and metabolic stability.[2]

  • Amide Bond Formation (Amidation): Reaction with primary or secondary amines to form N-substituted carboxamides. This is the most frequent application.

  • Ester Bond Formation (Esterification): Reaction with alcohols or phenols to form the corresponding esters.

Q2: The reagent is a hydrochloride salt. What are the practical implications of this for my reaction setup?

The hydrochloride salt form significantly enhances the compound's shelf-life and handling stability by protecting the basic piperidine nitrogen from atmospheric degradation.[3] However, it introduces two critical considerations for your experimental design:

  • Neutralization of the Starting Material: The protonated piperidine nitrogen is non-nucleophilic and the acyl chloride is inactive in this form for many subsequent reactions. A base is required to neutralize this hydrochloride salt and liberate the free amine form of the reagent.

  • Neutralization of Reaction Byproduct: The acylation reaction itself liberates one equivalent of hydrochloric acid (HCl).[4] This must be scavenged by a base to prevent it from protonating your nucleophile (amine or alcohol) or the newly formed product, which would halt the reaction.

Therefore, you will need at least two equivalents of base for the reaction to proceed to completion: one to neutralize the starting material and one to scavenge the HCl byproduct. In practice, a slight excess (e.g., 2.1 - 2.5 equivalents) is often recommended.

Q3: Is a traditional catalyst always necessary for reactions with this acyl chloride?

Not in the sense of a metal or enzyme catalyst that lowers the activation energy of the primary bond-forming step. 1-Methylpiperidine-4-carbonyl chloride is an acyl chloride, which is an "activated" form of a carboxylic acid and is highly electrophilic.[4]

However, the term "catalyst" can be used more broadly in this context:

  • Base as a Promoter/Catalyst: The base is essential for the reasons described in Q2 and is a critical component of the reaction system.

  • Nucleophilic Catalysts: For less reactive nucleophiles (like hindered amines or most alcohols), a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) is often added in catalytic amounts (1-10 mol%). DMAP accelerates the reaction by forming a highly reactive acylpyridinium intermediate.[3]

Section 2: Amide Bond Formation (Amidation)

Q4: What is the general mechanism for the N-acylation of an amine with 1-Methylpiperidine-4-carbonyl chloride hydrochloride?

The reaction proceeds through a nucleophilic acyl substitution mechanism. The key steps, facilitated by a non-nucleophilic base (e.g., Triethylamine, Et₃N), are outlined below.

G SM Reagent·HCl FreeAC Free Acyl Chloride SM->FreeAC + Base1 Base (1 eq.) Salt1 Base·HCl FreeAC->Salt1 + FreeAC_2 Free Acyl Chloride Amine R₂NH (Nucleophile) TI Tetrahedral Intermediate Amine->TI Attacks Carbonyl Product Amide Product TI->Product Eliminates Cl⁻ HCl_byproduct HCl (byproduct) Product->HCl_byproduct + HCl_byproduct_2 HCl (byproduct) Base2 Base (1 eq.) Salt2 Base·HCl Base2->Salt2

Caption: General mechanism for base-mediated N-acylation.

Q5: How do I select the optimal base for my amidation reaction?

The choice of base is critical and depends on the substrate's reactivity, solubility, and the desired work-up procedure. A non-nucleophilic base is generally preferred to avoid competing reactions.[3]

BasepKa of Conjugate AcidTypical StoichiometryAdvantagesDisadvantages
Triethylamine (Et₃N) ~10.72.2 - 2.5 eq.Inexpensive, common, strong enough for most applications.Can be difficult to remove due to water-soluble hydrochloride salt; can have a strong odor.
DIPEA (Hünig's Base) ~11.02.2 - 2.5 eq.Sterically hindered, reducing risk of side reactions; its hydrochloride salt has better organic solubility, simplifying work-up.More expensive than Et₃N.
Pyridine ~5.2Can be used as solventActs as a base and a nucleophilic catalyst; good solvent for many reactions.Weaker base, may not be sufficient for all reactions; can be difficult to remove.
Potassium Carbonate (K₂CO₃) ~10.3> 2.5 eq. (heterogeneous)Inexpensive, easy to filter off.Heterogeneous reaction can lead to slower kinetics; not suitable for base-sensitive substrates.

Pro-Tip: For routine amidations, DIPEA in a solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) is an excellent starting point due to its non-nucleophilic nature and easier work-up.

Q6: When is it necessary to use a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP)?

DMAP is a powerful catalyst for acylation reactions.[3] You should consider adding 1-10 mol% of DMAP under the following circumstances:

  • Unreactive Amines: When using electron-deficient anilines or other weakly nucleophilic amines.

  • Sterically Hindered Substrates: If either the amine or the acyl chloride is bulky, DMAP can significantly accelerate the reaction rate.

  • Lowering Reaction Temperature: DMAP can often allow reactions to proceed efficiently at room temperature instead of requiring heat.

Q7: My amidation reaction is slow, incomplete, or failing. What are the most common issues and how can I resolve them?

This is a common challenge. A systematic approach to troubleshooting is key.

G start Problem: Incomplete Amidation check_base Is Base Stoichiometry Correct? (>2 equivalents) start->check_base check_reagents Are Reagents Pure & Dry? check_base->check_reagents Yes sol_base Solution: Increase base to 2.5 eq. check_base->sol_base No check_temp Is Reaction Temperature Adequate? check_reagents->check_temp Yes sol_reagents Solution: Use fresh, anhydrous solvent and reagents. check_reagents->sol_reagents No check_sterics Is Steric Hindrance an Issue? check_temp->check_sterics Yes sol_temp Solution: Heat reaction (e.g., 40-60 °C) or increase reaction time. check_temp->sol_temp No sol_sterics Solution: Add 5-10 mol% DMAP to catalyze the reaction. check_sterics->sol_sterics Yes

Caption: Troubleshooting workflow for incomplete amidation reactions.

Section 3: Ester Formation (Esterification)

Q8: What are the primary differences in catalyst selection for esterification compared to amidation?

Alcohols are generally less nucleophilic than amines. Consequently, esterification reactions with acyl chlorides often require more forcing conditions or more potent catalytic systems.

  • DMAP is Highly Recommended: While optional for some amidations, DMAP (or a similar nucleophilic catalyst) is almost always recommended for efficient esterification to accelerate the sluggish reaction with alcohols.[5]

  • Base Selection: The same bases (Et₃N, DIPEA, Pyridine) are used. Pyridine is a very common choice as it can serve as the solvent, base, and catalyst simultaneously.

  • Anhydrous Conditions are Crucial: Acyl chlorides react rapidly with water. Ensure your alcohol, solvent, and glassware are scrupulously dry to prevent hydrolysis of the starting material, which will form the unreactive carboxylic acid.

Q9: My esterification yield is low. What are the likely causes?

Low yields in esterification are typically due to one of three issues:

  • Hydrolysis of the Acyl Chloride: This is the most common problem. If any moisture is present, the acyl chloride will be consumed, forming 1-methylpiperidine-4-carboxylic acid.

    • Solution: Use anhydrous solvents (e.g., from a solvent purification system or a fresh sealed bottle), dry your alcohol (e.g., with molecular sieves), and run the reaction under an inert atmosphere (N₂ or Ar).

  • Insufficient Catalysis: The alcohol may be too unreactive under the chosen conditions.

    • Solution: Ensure you have included 5-10 mol% DMAP. If the reaction is still slow, a higher temperature may be required.

  • Inefficient Nucleophilic Attack: The alcohol is sterically hindered.

    • Solution: Increase reaction time and temperature. In extreme cases, a different synthetic route, such as a DCC/DMAP coupling with the corresponding carboxylic acid, may be necessary.[5]

Section 4: Protocols and Advanced Troubleshooting

Experimental Protocol: General Procedure for N-Acylation of a Primary Amine

This protocol provides a robust starting point for the synthesis of N-(substituted)-1-methylpiperidine-4-carboxamides.

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂), add the primary amine (1.0 eq.). Dissolve it in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Base Addition: Add Diisopropylethylamine (DIPEA) (2.2 eq.) to the solution and stir for 5 minutes at room temperature.

  • Acylating Agent Addition: In a separate flask, dissolve 1-Methylpiperidine-4-carbonyl chloride hydrochloride (1.05 eq.) in a minimal amount of anhydrous DCM.

  • Reaction: Cool the amine solution to 0 °C (ice bath). Slowly add the acyl chloride solution dropwise over 10-15 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally a saturated brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization as needed.

Q10: What are the most common side reactions and how can they be minimized?
  • Hydrolysis: As mentioned, water will hydrolyze the acyl chloride. Solution: Maintain strict anhydrous conditions.

  • Reaction with Nucleophilic Solvents: Solvents like methanol or ethanol will react to form the corresponding methyl or ethyl ester. Solution: Use non-nucleophilic, aprotic solvents like DCM, THF, DMF, or acetonitrile.

  • Dimerization/Polymerization: While less common, if the nucleophile has a second reactive site (e.g., a diamine), over-acylation can occur. Solution: Use a slow addition of the acyl chloride to a solution of the nucleophile to maintain a low concentration of the acylating agent.

Q11: How does my choice of solvent impact the reaction?

The solvent plays a crucial role in solubilizing reactants and influencing reaction rates.

  • Dichloromethane (DCM): Excellent general-purpose solvent. Good solubility for many organic compounds and easy to remove.

  • Dimethylformamide (DMF): A highly polar aprotic solvent that can accelerate reactions by stabilizing charged intermediates. It is particularly useful if starting materials have poor solubility in DCM. However, it is high-boiling and can be difficult to remove.

  • Acetonitrile (MeCN): Another polar aprotic solvent that is a good alternative to DCM or DMF.

  • Tetrahydrofuran (THF): A good choice, but be cautious of peroxide formation in older bottles.

Q12: My product seems to be stuck in the aqueous layer during work-up. What happened?

This is a classic issue when working with basic compounds like piperidines. If the aqueous layer is neutral or even slightly acidic during the work-up, the piperidine nitrogen in your product will be protonated, forming a water-soluble ammonium salt.[6]

  • Solution: During the work-up, ensure the aqueous layer is basic (pH > 9) before extraction. Add a base like 1M NaOH, K₂CO₃, or NaHCO₃ to the separatory funnel and shake well. This deprotonates your product, rendering it soluble in the organic layer and allowing for efficient extraction.

References

  • Eli Lilly and Company. (2014). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists (U.S. Patent No. 8,697,876B2). U.S. Patent and Trademark Office.
  • Jiangsu Nhwa Pharmaceutical Co., Ltd. (2018). Preparation method for 4-methylenepiperidine or acid addition salt thereof (Patent No. WO2018082441A1). Google Patents.
  • ECHA. (n.d.). 1-methylpiperidine-4-carbonyl chloride hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-methylpiperidine-4-carbonyl chloride hydrochloride. Retrieved from [Link]

  • ChemRxiv. (2021). A sustainable approach to amide bond formation via CO bond cleavage of simple esters in water. Retrieved from [Link]

  • HETEROCYCLES. (1998). THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES. Retrieved from [Link]

  • ResearchGate. (2019). Carbonyl Compounds′ Journey to Amide Bond Formation. Retrieved from [Link]

  • Justus-Liebig-Universität Gießen. (n.d.). Site‐Selective Acylation of Pyranosides with Immobilized Oligopeptide Catalysts in Flow. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • PMC. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

  • Suven Life Sciences Limited. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal (U.S. Patent No. 9,029,547B1). Google Patents.
  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • PMC. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]

  • IntechOpen. (2018). Recent Advances in the Synthesis of Carboxylic Acid Esters. Retrieved from [Link]

  • PMC. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Retrieved from [Link]

  • Jiangsu Nhwa Pharmaceutical Co., Ltd. (2019). Process for preparing 4-methylenepiperidine or acid addition salt thereof (Patent No. CN108017573B). Google Patents.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Analysis of 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride by High-Performance Liquid Chromatography

For researchers, scientists, and drug development professionals, the purity of reactive intermediates is a cornerstone of robust and reproducible synthetic chemistry. 1-Methylpiperidine-4-carbonyl chloride hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity of reactive intermediates is a cornerstone of robust and reproducible synthetic chemistry. 1-Methylpiperidine-4-carbonyl chloride hydrochloride is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its acyl chloride moiety, while essential for its synthetic utility, presents a significant analytical challenge due to its high reactivity, particularly its susceptibility to hydrolysis. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the accurate purity determination of this critical intermediate, grounded in experimental data and established analytical principles.

The Analytical Conundrum: Analyzing a Reactive Intermediate

The direct analysis of 1-Methylpiperidine-4-carbonyl chloride by conventional reversed-phase HPLC is fraught with difficulty. The presence of even trace amounts of water in the mobile phase or on the column can lead to rapid degradation of the analyte into its corresponding carboxylic acid (1-methylpiperidine-4-carboxylic acid).[1][2] This in-situ degradation results in poor peak shape, inaccurate quantification, and a general lack of method robustness.[3] Consequently, indirect analytical strategies are not just preferable; they are essential for reliable purity assessment.

This guide will compare three robust HPLC-based methodologies, each designed to circumvent the inherent instability of the acyl chloride:

  • Indirect Analysis via Controlled Hydrolysis: A rugged method based on the complete and deliberate conversion of the analyte to its stable carboxylic acid.

  • Indirect Analysis via Pre-column Derivatization: A high-sensitivity approach that stabilizes the molecule while enhancing its detectability.

  • Ion-Pair Chromatography: A technique tailored for the analysis of the polar, ionic species that result from hydrolysis and for the separation of related polar impurities.

Method 1: Indirect HPLC Analysis via Controlled Hydrolysis

This is arguably the most practical and widely applicable method for the routine quality control of acyl chlorides.[1] The core principle is to quantitatively hydrolyze a precisely weighed sample of 1-Methylpiperidine-4-carbonyl chloride hydrochloride to 1-methylpiperidine-4-carboxylic acid. This stable product is then analyzed using a standard reversed-phase HPLC method.

Causality Behind the Method

By converting the unstable acyl chloride to its stable carboxylic acid, we create a well-behaved analyte for reversed-phase chromatography. This eliminates the variability and potential for on-column degradation, leading to a highly reproducible and accurate assay. The purity of the original acyl chloride is then back-calculated based on the concentration of the carboxylic acid, correcting for the difference in molecular weights.

Experimental Protocol: HPLC Purity via Hydrolysis
  • Principle: A known quantity of the acyl chloride is completely hydrolyzed in a controlled manner. The resulting carboxylic acid is then quantified by HPLC with UV detection against a reference standard of the carboxylic acid.

  • Instrumentation & Conditions:

    • System: HPLC with a UV/Vis Detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Elution: Isocratic (e.g., 95:5 Mobile Phase A:B) or a shallow gradient depending on other impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm (where the carboxylic acid has some absorbance, though it lacks a strong chromophore).

    • Injection Volume: 10 µL.

  • Reagent and Sample Preparation:

    • Diluent: Water/Acetonitrile (90:10, v/v).

    • Reference Standard Preparation: Accurately weigh ~10 mg of 1-methylpiperidine-4-carboxylic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of ~100 µg/mL.

    • Sample Preparation: Accurately weigh ~11.9 mg of 1-Methylpiperidine-4-carbonyl chloride hydrochloride (note the molecular weight difference) into a 100 mL volumetric flask containing ~50 mL of diluent. Allow the solution to stand for at least 30 minutes to ensure complete hydrolysis, then dilute to volume with the diluent. This creates a target concentration of ~100 µg/mL of the resulting carboxylic acid.

  • Purity Calculation: The percentage purity is calculated using the standard external standard formula, adjusting for the weights and molecular weights (MW of Acyl Chloride HCl = 198.09 g/mol ; MW of Carboxylic Acid = 143.18 g/mol ).

Workflow for Hydrolysis-Based HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_calc Calculation weigh_sample Accurately Weigh Acyl Chloride HCl Sample hydrolyze Hydrolyze Sample in Diluent (e.g., 90:10 Water/ACN) for 30 min weigh_sample->hydrolyze weigh_std Accurately Weigh Carboxylic Acid Standard dissolve_std Dissolve Standard in Diluent weigh_std->dissolve_std dilute_sample Dilute to Final Volume hydrolyze->dilute_sample dilute_std Dilute to Final Volume dissolve_std->dilute_std inject Inject onto C18 Column dilute_sample->inject dilute_std->inject separate Isocratic Elution (e.g., 95:5 0.1% TFA in Water : ACN) inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity using External Standard Method & MW Correction integrate->calculate

Caption: Workflow for the indirect HPLC analysis of 1-Methylpiperidine-4-carbonyl chloride HCl via controlled hydrolysis.

Method 2: Indirect HPLC Analysis via Pre-column Derivatization

For applications requiring higher sensitivity or when the hydrolysis method is not specific enough, pre-column derivatization offers a powerful alternative.[4][5] This technique involves reacting the acyl chloride with a derivatizing reagent to form a new, stable molecule with a strong chromophore or fluorophore.[6]

Causality Behind the Method

The high reactivity of the acyl chloride is leveraged to form a stable covalent bond with a nucleophilic derivatizing agent. A well-chosen reagent, such as 2-nitrophenylhydrazine, not only quenches the reactivity of the acyl chloride but also introduces a nitroaromatic group.[4][7] This shifts the UV absorbance maximum to a much longer wavelength (e.g., ~395 nm), moving it away from potential interferences from the sample matrix and significantly enhancing the molar absorptivity for superior detection limits.[5][7]

Experimental Protocol: HPLC Purity via Derivatization
  • Principle: The acyl chloride is reacted with a derivatizing agent (e.g., 2-nitrophenylhydrazine) to form a stable, strongly UV-absorbing derivative. This derivative is then quantified by HPLC.

  • Instrumentation & Conditions:

    • System: HPLC with a UV/Vis or DAD Detector.

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Elution: A gradient elution (e.g., 40% to 80% B over 20 minutes) is typically required to elute the more hydrophobic derivative.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: ~395 nm (for 2-nitrophenylhydrazine derivative).

    • Injection Volume: 20 µL.

  • Reagent and Sample Preparation:

    • Derivatizing Reagent Solution: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.

    • Sample Preparation: Accurately weigh a sample of 1-Methylpiperidine-4-carbonyl chloride hydrochloride to achieve a final concentration in the low µg/mL range after derivatization. Dissolve in a known volume of anhydrous acetonitrile.

    • Derivatization Reaction: In a reaction vial, mix a portion of the sample solution with an excess of the derivatizing reagent solution. Allow the reaction to proceed at room temperature for 30 minutes.[5] The reaction mixture can then be directly injected into the HPLC.

  • Purity Calculation: Purity is determined by comparing the peak area of the derivatized sample to that of a derivatized reference standard (if available) or by area percent, assuming all related impurities are derivatized and have similar response factors.

Method 3: Ion-Pair Reversed-Phase HPLC

While the previous methods focus on analyzing the acyl chloride moiety, it is also crucial to have a method capable of separating the polar main compound (in its hydrolyzed form) from other polar, ionic impurities. Ion-pair chromatography is an excellent tool for this purpose.[8]

Causality Behind the Method

1-methylpiperidine-4-carboxylic acid is zwitterionic at neutral pH and highly polar, leading to poor retention on traditional C18 columns. Ion-pair chromatography introduces a reagent (e.g., an alkyl sulfonate like sodium 1-octanesulfonate) into the mobile phase. This reagent has a hydrophobic tail and an ionic head. It dynamically coats the stationary phase, creating an ionic surface that can interact with the charged analyte, thereby increasing its retention and enabling separation from other charged and uncharged species.[8][9]

Experimental Protocol: Ion-Pair HPLC
  • Principle: An anionic ion-pairing reagent is added to the mobile phase to enhance the retention and separation of the cationic (at low pH) 1-methylpiperidine-4-carboxylic acid and related impurities on a reversed-phase column.

  • Instrumentation & Conditions:

    • System: HPLC with a UV/Vis Detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A buffered aqueous solution (e.g., 20 mM potassium phosphate, pH 3.0) containing 5 mM sodium 1-octanesulfonate, mixed with acetonitrile. A gradient is typically used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: The sample is prepared as described in the hydrolysis method to ensure the analyte is in its carboxylic acid form.

Comparative Summary of HPLC Methodologies

FeatureMethod 1: Controlled HydrolysisMethod 2: Pre-column DerivatizationMethod 3: Ion-Pair Chromatography
Principle Quantitative conversion to stable carboxylic acid.Covalent modification to form a stable, UV-active derivative.Dynamic modification of stationary phase to retain polar, ionic analytes.
Analyte Stability Excellent (analyzing stable carboxylic acid).Excellent (analyzing stable derivative).Good (analyzing stable carboxylic acid).
Sensitivity Low (requires low UV wavelength).Very High (utilizes strong chromophore at a specific wavelength).Low to Moderate.
Specificity Good, but cannot distinguish from pre-existing carboxylic acid impurity.Excellent, highly specific to the reactive acyl chloride group.Excellent for separating polar and ionic impurities.
Complexity Low (simple hydrolysis step).High (requires careful control of derivatization reaction).Moderate (requires dedicated column and careful system equilibration).
Primary Use Case Routine QC, assay, and purity determination.Trace-level analysis of residual acyl chloride, impurity identification.Stability-indicating methods, separation of polar degradants.

Alternative Analytical Techniques

While HPLC is the workhorse of pharmaceutical analysis, other techniques can provide complementary information.

  • Gas Chromatography (GC): GC can be used, but typically requires derivatization of the acyl chloride to a more volatile and thermally stable ester (e.g., by reaction with methanol).[10][11] This method is effective but may not be suitable for non-volatile impurities.

  • Titrimetric Methods: Classical titration methods can determine the total acyl chloride content but lack the specificity to distinguish between different acyl chlorides or other reactive species.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to assess purity by integrating the signals of the analyte against those of a known internal standard. It can also help identify impurities without the need for reference standards for each one.[12]

Conclusion and Recommendations

The selection of an appropriate analytical method for 1-Methylpiperidine-4-carbonyl chloride hydrochloride is dictated by the specific analytical objective.

  • For routine quality control and purity assay , the Indirect HPLC method via Controlled Hydrolysis is the recommended approach. It is robust, reproducible, and relatively simple to implement.

  • For detecting trace levels of the acyl chloride or when high specificity is required, Pre-column Derivatization is the superior choice, offering unparalleled sensitivity.

  • For developing a comprehensive stability-indicating method , a combination of the hydrolysis method with Ion-Pair Chromatography would be ideal to ensure the separation of the main component from all potential polar and non-polar degradation products.

By understanding the inherent reactivity of the analyte and selecting a strategy that ensures its stability prior to analysis, researchers can develop robust and reliable methods to ensure the quality of this vital pharmaceutical intermediate.

References

  • Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. PubMed.
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
  • A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatiz
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Semantic Scholar.
  • Chemical derivatization strategies for enhancing the HPLC analytical performance of n
  • Ion-Pair Reagents for HPLC. Spectrum Chemical.
  • Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
  • A Comparative Guide to the Purity Analysis of 3,4-Difluorophenylacetyl Chloride by HPLC. Benchchem.
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PMC.
  • Importance of ion pair reagents on reverse phase HPLC. Pharmaguideline Forum.
  • A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC.
  • Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit.
  • The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • Stability Indicating HPLC Method Development –A Review. IJTSRD.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • What should i reconsider in my experiment for acyl chloride to be formed?.
  • HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chrom
  • determination of acetyl chloride contents.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
  • Application Notes and Protocols for Purity Analysis of 4-Acetylpiperidine-1-carbonyl chloride by HPLC and GC. Benchchem.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.

Sources

Comparative

A Senior Application Scientist's Guide to Quality Control of 1-Methylpiperidine-4-carbonyl chloride hydrochloride

For researchers, scientists, and professionals in drug development, the purity and stability of reagents are paramount. 1-Methylpiperidine-4-carbonyl chloride hydrochloride is a key building block in the synthesis of num...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity and stability of reagents are paramount. 1-Methylpiperidine-4-carbonyl chloride hydrochloride is a key building block in the synthesis of numerous pharmaceutical compounds. Its reactive acyl chloride functional group, while essential for its synthetic utility, also makes it susceptible to degradation, necessitating rigorous quality control (QC). This guide provides an in-depth comparison of analytical methods for ensuring the quality of this critical reagent, offering insights into experimental choices and data interpretation.

The Criticality of Quality Control for Acyl Chlorides

1-Methylpiperidine-4-carbonyl chloride hydrochloride is a valuable reagent for introducing the 1-methylpiperidine-4-carbonyl moiety. However, its acyl chloride group is highly electrophilic and prone to hydrolysis, reacting with ambient moisture to form the corresponding carboxylic acid, 1-Methylpiperidine-4-carboxylic acid hydrochloride. This primary degradation product can significantly impact reaction yields and impurity profiles in subsequent synthetic steps. Therefore, robust QC methods are not just a matter of good practice but a necessity for reproducible and reliable research and development.

A Comparative Analysis of Key Quality Control Methods

A multi-faceted approach is essential for the comprehensive quality assessment of 1-Methylpiperidine-4-carbonyl chloride hydrochloride. The choice of method depends on the specific information required, from confirming identity and structure to quantifying purity and identifying impurities.

Analytical Method Principle Information Provided Strengths Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Measures the magnetic properties of atomic nuclei.Confirms the chemical structure and identifies organic impurities.Provides detailed structural information. Can quantify purity using an internal standard (qNMR).Relatively low sensitivity for trace impurities. Requires deuterated solvents.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.Quantifies the purity of the main component and detects non-volatile impurities.High sensitivity and resolution. Can be coupled with mass spectrometry (LC-MS) for impurity identification.The reactive acyl chloride may degrade on the column if conditions are not optimized.
Gas Chromatography (GC) Separates volatile components of a mixture.Detects volatile impurities and residual solvents.Excellent for analyzing volatile and thermally stable compounds.The compound is a hydrochloride salt and not volatile; derivatization is often necessary.
Titration (Argentometric) A quantitative chemical analysis method to determine the concentration of an analyte.Determines the chloride content, which can be used to calculate the assay value.A simple, cost-effective, and accurate method for assay determination.Non-specific; it measures total chloride, not just from the active molecule.
Karl Fischer Titration A specific titration method to determine the water content.Quantifies the amount of water in the sample.Highly specific and accurate for water determination.Does not provide information on other impurities.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the sample.Confirms the presence of key functional groups (e.g., C=O of the acyl chloride).Fast and non-destructive. Good for a quick identity check.Provides limited information on purity and complex mixtures.

Recommended Primary QC Method: High-Performance Liquid Chromatography (HPLC)

For routine quality control, a well-developed HPLC method offers the best balance of specificity, sensitivity, and quantitative accuracy for assessing the purity of 1-Methylpiperidine-4-carbonyl chloride hydrochloride and detecting its primary degradation product.

Experimental Protocol: HPLC Purity Determination

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Diluent: Acetonitrile (anhydrous)

  • Reference Standard: 1-Methylpiperidine-4-carbonyl chloride hydrochloride of known purity

  • Sample: The batch of 1-Methylpiperidine-4-carbonyl chloride hydrochloride to be tested

Chromatographic Conditions:

Parameter Condition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Gradient Program 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions

Procedure:

  • Standard Preparation: Accurately weigh about 10 mg of the reference standard and dissolve in 10 mL of anhydrous acetonitrile.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • Analysis: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes. Inject the diluent as a blank, followed by replicate injections of the standard to ensure system suitability. Inject the sample solution.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks detected (area percent method). The primary impurity to monitor is the corresponding carboxylic acid, which will have a different retention time.

Diagram of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting prep_std Weigh & Dissolve Reference Standard injection Inject Blank, Standard, & Sample prep_std->injection prep_smp Weigh & Dissolve Test Sample prep_smp->injection equilibration System Equilibration equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calculation Purity Calculation (Area % Method) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC purity analysis of 1-Methylpiperidine-4-carbonyl chloride hydrochloride.

Comparison with Alternatives

While 1-Methylpiperidine-4-carbonyl chloride hydrochloride is a potent acylating agent, its reactivity can be a double-edged sword. Alternatives exist, each with its own set of advantages and disadvantages.

Reagent Structure Reactivity Stability/Handling Common Impurities
1-Methylpiperidine-4-carbonyl chloride hydrochloride 1-Methylpiperidine with a -COCl group at the 4-position, as a hydrochloride salt.HighMoisture-sensitive, requires inert atmosphere.1-Methylpiperidine-4-carboxylic acid hydrochloride (from hydrolysis).
1-Methylpiperidine-4-carboxylic acid 1-Methylpiperidine with a -COOH group at the 4-position.Lower (requires activation)Stable solid, easier to handle.Residual solvents from synthesis.
Activated Esters (e.g., NHS ester) 1-Methylpiperidine-4-carboxylic acid activated with N-hydroxysuccinimide.ModerateGenerally more stable than the acyl chloride.Unreacted starting materials.

The choice between these reagents is often a trade-off between reactivity and ease of handling. For applications requiring high reactivity and rapid reaction kinetics, the acyl chloride is often preferred, provided stringent quality control measures are in place.

Decision-Making Framework for Batch Release

The following diagram illustrates a logical approach to accepting or rejecting a batch of 1-Methylpiperidine-4-carbonyl chloride hydrochloride based on QC results.

QC_Decision_Tree start Incoming Batch of 1-Methylpiperidine-4-carbonyl chloride hydrochloride hplc_purity HPLC Purity Assay start->hplc_purity Perform Primary QC decision decision pass Batch Accepted fail Batch Rejected decision_purity decision_purity hplc_purity->decision_purity Purity ≥ 98%? decision_purity->fail No nmr_confirm ¹H NMR for Structural Confirmation decision_purity->nmr_confirm Yes decision_nmr decision_nmr nmr_confirm->decision_nmr Structure Correct? decision_nmr->fail No kf_water Karl Fischer Titration decision_nmr->kf_water Yes decision_water decision_water kf_water->decision_water Water Content ≤ 0.5%? decision_water->pass Yes decision_water->fail No

Validation

A Senior Application Scientist's Guide to Interpreting the Certificate of Analysis for 1-Methylpiperidine-4-carbonyl chloride hydrochloride

For researchers, scientists, and professionals in drug development, the purity and integrity of starting materials are paramount. The Certificate of Analysis (CoA) for a reagent like 1-Methylpiperidine-4-carbonyl chlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity and integrity of starting materials are paramount. The Certificate of Analysis (CoA) for a reagent like 1-Methylpiperidine-4-carbonyl chloride hydrochloride is not merely a document; it is the foundation upon which reliable and reproducible synthetic chemistry is built. This guide provides an in-depth look at interpreting this specific CoA, compares the reagent to viable alternatives, and offers experimental protocols for in-house verification and use.

Section 1: Decoding the Certificate of Analysis

1-Methylpiperidine-4-carbonyl chloride hydrochloride is a valuable building block in medicinal chemistry, frequently employed in the synthesis of amides.[][2] Its high reactivity, however, makes it susceptible to degradation, necessitating a thorough evaluation of its quality. A typical CoA will present data from several analytical tests. Understanding the "why" behind each test is crucial.

Parameter Typical Specification Method Significance and Interpretation
Appearance White to Off-White SolidVisualA significant deviation in color (e.g., yellow or brown) can indicate the presence of impurities or degradation products.
Identity Conforms to Structure¹H NMR, IR¹H NMR: Confirms the molecular structure. Look for characteristic peaks corresponding to the N-methyl group, the piperidine ring protons, and the absence of significant unidentifiable signals. IR: Verifies the presence of key functional groups, most notably the strong carbonyl (C=O) stretch of the acyl chloride, typically around 1780-1815 cm⁻¹.
Purity (Assay) ≥ 97.0%HPLC / TitrationHPLC: A high-performance liquid chromatography purity assessment is critical for identifying and quantifying non-volatile impurities.[3] The main peak should correspond to the product, and any other peaks represent impurities. Titration: An argentometric titration can be used to determine the amount of chloride, providing an assay of the hydrochloride salt.
Water Content ≤ 0.5%Karl Fischer TitrationThis is a critical parameter. Acyl chlorides readily hydrolyze in the presence of water to form the corresponding carboxylic acid.[4] High water content will lead to lower yields in acylation reactions as the starting material is already partially decomposed.
Residual Solvents Varies (e.g., ≤ 0.5%)GC-HSGas chromatography-headspace analysis identifies and quantifies any remaining solvents from the synthesis and purification process. Common solvents to look for include dichloromethane, acetonitrile, or ethers. These can interfere with subsequent reactions.
Causality Behind Key Specifications:
  • Water Content: The electrophilicity of the carbonyl carbon in the acyl chloride makes it highly susceptible to nucleophilic attack by water. This irreversible reaction not only consumes the starting material but also generates the corresponding carboxylic acid and HCl, which can complicate subsequent reaction workups and pH control.[4]

  • Purity by HPLC: The primary impurity to watch for is the parent carboxylic acid, 1-methylpiperidine-4-carboxylic acid. Its presence indicates degradation. Other potential impurities could arise from the synthesis, which often involves the reaction of the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6][7][8] Incomplete reaction or side reactions with these reagents can lead to other chlorinated species or sulfur-containing impurities.[9]

Section 2: Comparative Analysis: Choosing the Right Acylating Agent

While 1-Methylpiperidine-4-carbonyl chloride hydrochloride is an effective reagent, alternatives exist, each with its own set of advantages and disadvantages. The choice of reagent often depends on the specific requirements of the synthesis, such as substrate sensitivity, reaction conditions, and cost.

Reagent Structure Reactivity Handling/Stability Key Considerations
1-Methylpiperidine-4-carbonyl chloride hydrochloride HighMoisture-sensitive solid. The hydrochloride form can improve stability over the freebase equivalent.Highly effective for forming amides with primary and secondary amines.[4] The presence of the N-methyl group can influence the basicity and solubility of the final product.
Isonicotinoyl chloride hydrochloride HighMoisture-sensitive solid. Sparingly soluble in many inert organic solvents, which can complicate reactions.[10]Used for introducing the isonicotinoyl moiety. The aromatic pyridine ring offers different electronic and structural properties compared to the piperidine ring.
Piperidine-4-carbonyl chloride hydrochloride HighMoisture-sensitive solid. The N-H proton is acidic and can be deprotonated under basic conditions, potentially leading to side reactions.Allows for subsequent modification at the nitrogen position. Useful when the piperidine nitrogen needs to be functionalized later in the synthetic route.
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid Lower (requires activation)Stable solid. Not an acyl chloride, so it is not moisture sensitive. Requires a coupling agent (e.g., HATU, EDCI) for amide bond formation.The Boc-protecting group offers an orthogonal protection strategy. The reaction is typically milder than using an acyl chloride but requires additional reagents (coupling agent, base) and generates byproducts that need to be removed.[]
Experimental Data Insights:

In a typical amide coupling reaction with a primary amine like benzylamine, both 1-methylpiperidine-4-carbonyl chloride and isonicotinoyl chloride will react rapidly, often at 0°C to room temperature in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the generated HCl.[2][11] The choice between them is therefore driven by the desired final molecular structure.

When comparing the acyl chloride to its corresponding carboxylic acid activated with a coupling agent, the acyl chloride reaction is generally faster and driven to completion by the formation of gaseous byproducts (if SOCl₂ is used in its preparation) or a stable chloride salt.[7] However, the use of coupling agents with the carboxylic acid allows for milder conditions, which can be crucial for sensitive substrates.[]

Section 3: Experimental Protocols

Trustworthiness in science is built on verification. The following protocols provide a framework for in-house quality assessment and a standard application.

Workflow for CoA Verification and Reagent Acceptance

CoA_Verification cluster_0 Initial Receipt & Documentation cluster_1 CoA Review cluster_2 Decision & Verification A Receive Reagent B Match CoA to Lot Number A->B C Check Appearance: White Solid? B->C D Verify Purity ≥ 97%? C->D E Check Water Content ≤ 0.5%? D->E F Accept for Use E->F All Specs Met G Quarantine & In-House Test E->G Specs Borderline or Deviate H Run Verification NMR/ HPLC-Derivatization G->H H->F Passes I Reject Lot H->I Fails

Caption: Workflow for verifying the Certificate of Analysis and accepting the reagent for use.

Protocol 1: In-House Purity Verification by ¹H NMR after Derivatization

Rationale: Direct analysis of the acyl chloride by HPLC can be challenging due to its reactivity on the column.[3] A simple and robust method is to convert it to a stable derivative, such as a methyl ester, and analyze the crude reaction mixture by ¹H NMR. This provides a clear picture of the starting material's purity.

Procedure:

  • In a clean, dry NMR tube, dissolve ~5-10 mg of 1-Methylpiperidine-4-carbonyl chloride hydrochloride in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Add 1-2 drops of anhydrous methanol to the NMR tube.

  • Cap the tube and gently invert it several times to mix. The reaction to form the methyl ester is typically rapid.[12]

  • Acquire a ¹H NMR spectrum.

  • Interpretation: The spectrum should show clean signals for the methyl 1-methylpiperidine-4-carboxylate. The presence of significant signals corresponding to the parent carboxylic acid (which would not be esterified under these conditions) or other impurities indicates a lower purity of the starting acyl chloride.

Protocol 2: General Procedure for Amide Synthesis

Rationale: This protocol outlines a standard method for coupling the acyl chloride with a primary amine, a common application for this reagent.[]

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Cool the mixture to 0°C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (2.2 equivalents) or pyridine.

  • In a separate flask, dissolve 1-Methylpiperidine-4-carbonyl chloride hydrochloride (1.1 equivalents) in the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates completion.

  • Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product, which can then be purified by column chromatography or recrystallization.

General Acylation Reaction Mechanism

Acylation_Mechanism cluster_reagents cluster_mechanism AcylChloride R-COCl (Acyl Chloride) Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Nucleophilic Attack Amine R'-NH₂ (Amine) Amine->Intermediate Product R-CONH-R' (Amide) Intermediate->Product Elimination of Cl⁻ Byproduct HCl Intermediate->Byproduct Elimination

Caption: The general mechanism for the acylation of an amine with an acyl chloride.

Conclusion

The Certificate of Analysis is a critical starting point for ensuring the quality of 1-Methylpiperidine-4-carbonyl chloride hydrochloride. By understanding the significance of each analytical parameter, researchers can mitigate the risks associated with using a reactive and potentially impure reagent. When experimental needs dictate, alternatives such as other acyl chlorides or activated carboxylic acids provide flexibility. Ultimately, a combination of careful CoA interpretation and, when necessary, straightforward in-house verification, empowers scientists to proceed with confidence in their synthetic endeavors.

References

  • Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Clark, J. (n.d.). Converting carboxylic acids into acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

  • Organic Chemistry Portal. (2021, August 20). Acids to Acyl Chlorides, Part 1 [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Methylpiperidine-4-carboxylic Acid: A Key Intermediate for Pharmaceutical and Specialty Chemical Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, August 8). Why Acid chloride does not react with tertiary amine? (Looking for a suitable reason). Retrieved from [Link]

  • Capot Chemical. (n.d.). Specifications of 1-Methyl-piperidine-4-carboxylic acid hydrochloride. Retrieved from [Link]

  • Thermo Fisher Scientific. (2026, February 11). 1-Methylpiperidine-4-carboxylic acid hydrochloride, 96%. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 7462-84-2 | Product Name : 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride. Retrieved from [Link]

  • Toppr. (n.d.). Reactions of Acyl halide. Retrieved from [Link]

  • Save My Exams. (2025, June 23). Reactions of Acyl Chlorides. Retrieved from [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Arkat USA. (2019, January 12). and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca channels and mitigation of neuropat. Retrieved from [Link]

  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

  • Jack Westin. (n.d.). Synthesis of Amides. Organic Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-methylpiperidine-4-carbonyl chloride hydrochloride (C7H12ClNO). Retrieved from [Link]

  • PharmaCompass.com. (n.d.). 1-chlorocarbonyl-4-methylpiperazine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • Hengyuan Fine Chemical. (n.d.). 4-Methylpiperazine-1-carbonyl chloride hydrochloride. Retrieved from [Link]

  • Wiley Online Library. (2018, November 27). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Retrieved from [Link]

  • Chem-info.org. (n.d.). 1-methylpiperidine-4-carbonyl chloride hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2001, January 16). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof.

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Comparative

A Comparative Guide to Acylating Agents: Profiling 1-Methylpiperidine-4-carbonyl chloride hydrochloride

For researchers, scientists, and drug development professionals engaged in the intricate art of organic synthesis, the selection of an appropriate acylating agent is a critical decision that profoundly influences reactio...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of organic synthesis, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and the overall success of a synthetic campaign. This guide provides an in-depth, objective comparison of 1-Methylpiperidine-4-carbonyl chloride hydrochloride with other commonly employed acylating agents. By examining their reactivity, substrate scope, and performance based on available experimental data and established chemical principles, this document aims to empower chemists to make informed decisions for their specific synthetic challenges.

Introduction to Acylation and the Role of Acylating Agents

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of modern organic synthesis.[1] This fundamental transformation is integral to the construction of a vast array of pharmaceuticals, natural products, and advanced materials. The success of an acylation reaction hinges on the choice of the acylating agent, the carrier of the acyl group.[2]

Acyl chlorides, such as 1-Methylpiperidine-4-carbonyl chloride hydrochloride, are among the most reactive and widely used acylating agents. Their high reactivity stems from the excellent leaving group ability of the chloride ion and the significant electrophilicity of the carbonyl carbon, which is further enhanced by the inductive effect of the chlorine atom.[3]

Profile of 1-Methylpiperidine-4-carbonyl chloride hydrochloride

1-Methylpiperidine-4-carbonyl chloride hydrochloride is a heterocyclic acyl chloride that incorporates the 1-methylpiperidine moiety. This structural feature is of particular interest in medicinal chemistry, as the piperidine ring is a common scaffold in a wide range of pharmaceuticals, often contributing to desirable pharmacokinetic properties.

Synthesis: The hydrochloride salt of 1-methylpiperidine-4-carboxylic acid is a common precursor to the acyl chloride. The synthesis of this precursor can be achieved by the N-methylation of isonipecotic acid.[2] The subsequent conversion to the acyl chloride is typically accomplished by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4]

Comparative Analysis of Acylating Agents

The reactivity of acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Esters > Amides . This hierarchy is a direct consequence of the leaving group's ability to depart and the electrophilicity of the carbonyl carbon.

Reactivity and Performance

1-Methylpiperidine-4-carbonyl chloride hydrochloride is expected to be a highly reactive acylating agent, characteristic of acyl chlorides. The presence of the electron-donating 1-methylpiperidine ring may slightly modulate its reactivity compared to simple alkyl or aryl acyl chlorides. The nitrogen atom's lone pair can, to a small extent, donate electron density towards the carbonyl group, potentially making it marginally less electrophilic than, for example, benzoyl chloride where the aromatic ring is electron-neutral or can be substituted with electron-withdrawing groups to enhance reactivity.[5]

However, for most synthetic purposes, it will exhibit the high reactivity typical of acyl chlorides, readily reacting with a wide range of nucleophiles.

Comparison with Common Acylating Agents

To provide a clear comparison, let's examine the performance of different acylating agents in the acylation of common nucleophiles like amines and alcohols.

Acylating AgentGeneral ReactivityCommon NucleophilesByproductsKey AdvantagesKey Disadvantages
1-Methylpiperidine-4-carbonyl chloride HCl HighAmines, Alcohols, PhenolsHClIntroduces a valuable piperidine moiety for pharmaceutical applications.Moisture sensitive; corrosive HCl byproduct. The piperidine nitrogen can be protonated, affecting solubility and reactivity.
Acetyl Chloride Very HighAmines, Alcohols, PhenolsHClHigh reactivity, often leading to high yields and short reaction times.[6]Highly corrosive and moisture-sensitive; can be too reactive for complex molecules with multiple nucleophilic sites.
Benzoyl Chloride HighAmines, Alcohols, PhenolsHClGood reactivity; introduces a stable benzoyl group.[7]Corrosive HCl byproduct; reactivity can be influenced by ring substituents.[5]
Acetic Anhydride ModerateAmines, Alcohols, PhenolsAcetic AcidLess corrosive byproduct than acyl chlorides; easier to handle.Less reactive than acyl chlorides, may require heating or a catalyst (e.g., DMAP).[8]
Carboxylic Acids + Coupling Agents (e.g., DCC, EDC) VariableAmines, AlcoholsVaries (e.g., DCU)Mild reaction conditions; avoids the need to prepare the acyl chloride separately.Stoichiometric amounts of coupling agents are required, which can complicate purification.

Experimental Data and Protocols

General Protocol for N-Acylation of an Amine

This protocol describes a general procedure for the synthesis of an amide using an acyl chloride.

Materials:

  • Primary or secondary amine (1.0 eq)

  • 1-Methylpiperidine-4-carbonyl chloride hydrochloride (1.05 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (2.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 1-Methylpiperidine-4-carbonyl chloride hydrochloride (1.05 eq) in anhydrous DCM.

  • Slowly add the acyl chloride solution to the stirred amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude amide.

  • Purify the product by column chromatography or recrystallization as needed.

General Protocol for O-Acylation of an Alcohol

This protocol outlines a general procedure for the synthesis of an ester using an acyl chloride.

Materials:

  • Alcohol (1.0 eq)

  • 1-Methylpiperidine-4-carbonyl chloride hydrochloride (1.1 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the alcohol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1-Methylpiperidine-4-carbonyl chloride hydrochloride (1.1 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude ester by column chromatography.

Visualization of Workflows and Decision-Making

To aid in the practical application of this information, the following diagrams illustrate a typical acylation workflow and a logical process for selecting an appropriate acylating agent.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Select Amine/Alcohol & Acylating Agent Solvent Choose Anhydrous Solvent (e.g., DCM, THF) Reagents->Solvent Base Select Base (e.g., Et3N, Pyridine) Solvent->Base Mix Dissolve Substrate & Base Base->Mix Cool Cool to 0 °C Mix->Cool Add Slowly Add Acyl Chloride Cool->Add Stir Stir at RT, Monitor by TLC Add->Stir Quench Quench with aq. NaHCO3 Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography/ Recrystallization) Concentrate->Purify Acylating_Agent_Selection Start Start: Need to Acylate a Substrate Substrate_Sensitivity Is the substrate sensitive to harsh conditions or highly reactive? Start->Substrate_Sensitivity Desired_Moiety Is a specific moiety (e.g., piperidine) desired in the product? Substrate_Sensitivity->Desired_Moiety No Acid_Anhydride Consider Acid Anhydride (milder conditions) Substrate_Sensitivity->Acid_Anhydride Yes Reactivity_Needed Is high reactivity essential for a difficult transformation? Desired_Moiety->Reactivity_Needed No Acyl_Chloride Use Acyl Chloride (e.g., 1-Methylpiperidine-4-carbonyl chloride) Desired_Moiety->Acyl_Chloride Yes (Specific Acyl Chloride) Reactivity_Needed->Acyl_Chloride Yes Reactivity_Needed->Acid_Anhydride No Coupling_Agent Use Carboxylic Acid + Coupling Agent (mildest) Acid_Anhydride->Coupling_Agent If still too reactive

Caption: A decision-making diagram for selecting an appropriate acylating agent.

Conclusion

1-Methylpiperidine-4-carbonyl chloride hydrochloride stands as a valuable and highly reactive acylating agent, particularly for applications in pharmaceutical and medicinal chemistry where the incorporation of a piperidine scaffold is desired. Its reactivity profile is comparable to other acyl chlorides, necessitating careful handling due to its moisture sensitivity and the generation of hydrochloric acid as a byproduct.

The choice between 1-Methylpiperidine-4-carbonyl chloride hydrochloride and other acylating agents will ultimately depend on the specific requirements of the synthesis. For rapid and high-yielding acylations where the piperidine moiety is a key structural element, it is an excellent choice. For reactions involving sensitive substrates or when milder conditions are preferred, alternatives such as acid anhydrides or carboxylic acids with coupling agents may be more suitable. By understanding the relative merits and drawbacks of each class of acylating agent, researchers can strategically design their synthetic routes to achieve their desired outcomes with greater efficiency and success.

References

  • Google Patents. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • PrepChem.com. Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

  • ACS Publications. Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. [Link]

  • Google Patents. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • JoVE. Video: Amines to Amides: Acylation of Amines. [Link]

  • PMC. Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates. [Link]

  • arkat usa. and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca channels and mitigation of neuropat. [Link]

  • ACS Publications. Heteroatom-Directed Acylation of Secondary Alcohols To Assign Absolute Configuration. [Link]

  • Sparkl. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. [Link]

  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • Save My Exams. Acyl chlorides and alcohols - A Level Chemistry. [Link]

  • YouTube. Acylation of Amines, Part 1: with Acyl Halides. [Link]

  • YouTube. Acylation of Alcohols, Part 1: with Acyl Halides. [Link]

  • Tuttee Academy. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry.... [Link]

  • Google Patents.
  • NIST WebBook. Benzoyl chloride. [Link]

  • ResearchGate. Preferred conformations of benzoyl chloride (planar) and.... [Link]

Sources

Validation

Synthetic Alternatives to 1-Methylpiperidine-4-carbonyl chloride hydrochloride: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Rationale For decades, 1-Methylpiperidine-4-carbonyl chloride hydrochloride (1-MPCC HCl) has been a go-to acylating agent for introducing the 1-methylpiperidin-4-yl moiety into complex dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

For decades, 1-Methylpiperidine-4-carbonyl chloride hydrochloride (1-MPCC HCl) has been a go-to acylating agent for introducing the 1-methylpiperidin-4-yl moiety into complex drug scaffolds. This substructure is highly prevalent in modern pharmacophores, most notably in 5-HT1F receptor agonists like Lasmiditan and various CCR4 antagonists.

However, relying on the acid chloride presents severe synthetic bottlenecks. The hydrochloride salt is highly hygroscopic, and the acid chloride itself is prone to rapid hydrolysis upon exposure to atmospheric moisture. Furthermore, the generation of stoichiometric HCl during acylation requires excess base, which can lead to undesired side reactions, complicate the purification of basic amine products, and degrade acid-sensitive functional groups.

The Causality for Change: To bypass these limitations, modern process chemistry has shifted toward the in situ activation of the stable, non-hygroscopic free acid—1-Methylpiperidine-4-carboxylic acid (1-MPCA) . By utilizing advanced coupling reagents, we create a self-validating system: the highly reactive intermediate is consumed by the nucleophile as soon as it is generated, minimizing hydrolysis and eliminating the need to handle harsh, toxic chlorinating agents like thionyl chloride or oxalyl chloride [1].

General Activation Workflow

The transition from acid chlorides to in situ carboxylic acid activation follows a predictable mechanistic pathway. The free acid is reacted with a coupling agent to form a transient activated ester or anhydride, which undergoes rapid aminolysis.

Mechanism Acid 1-MPCA (Free Acid) ActiveEster Activated Intermediate (OAt / OBt / Phosphonate) Acid->ActiveEster + Base Activator Coupling Agent (HATU / EDC / T3P) Activator->ActiveEster Product 1-Methylpiperidine-4-carboxamide (Target Product) ActiveEster->Product + Amine Amine Target Amine (Nucleophile) Amine->Product

General activation and coupling workflow for 1-MPCA.

Direct Amide Coupling Alternatives: A Comparative Analysis

Alternative A: Uronium-Based Coupling (HATU / DIPEA)

HATU generates a highly reactive OAt (7-aza-1-hydroxybenzotriazole) ester.

  • Mechanistic Advantage: The nitrogen atom in the pyridine ring of the OAt leaving group provides a neighboring-group effect, accelerating the aminolysis step.

  • Best Use Case: Coupling 1-MPCA to sterically hindered or highly deactivated anilines [3].

  • Drawback: High cost, poor atom economy, and the generation of HMPA-like byproducts that often require rigorous chromatographic purification.

Alternative B: Carbodiimide-Based Coupling (EDC·HCl / HOBt)

EDC·HCl, used in tandem with HOBt, forms an active OBt ester.

  • Mechanistic Advantage: EDC is a water-soluble carbodiimide. The resulting urea byproduct is highly soluble in aqueous media, allowing for a self-validating workup where impurities are simply washed away.

  • Best Use Case: General lab-scale discovery chemistry [2].

  • Drawback: Can cause epimerization in sensitive substrates, though this is a non-issue for the symmetric 1-MPCA.

Alternative C: Propylphosphonic Anhydride (T3P)

T3P acts as both a water scavenger and an activating agent, forming a mixed phosphonate anhydride.

  • Mechanistic Advantage: T3P is non-toxic, non-explosive, and produces exclusively water-soluble byproducts. It suppresses epimerization almost entirely.

  • Best Use Case: Process chemistry and kilo-scale manufacturing (e.g., the industrial synthesis of Lasmiditan) [1].

  • Drawback: Slower reaction kinetics compared to HATU at room temperature; often requires mild heating (40–60 °C).

Quantitative Performance Comparison
Coupling ReagentActivation IntermediateTypical Yield (%)Atom EconomyScalabilityCostByproduct Removal
HATU OAt Ester85–98%LowPoorHighChromatographic
EDC·HCl / HOBt OBt Ester75–90%ModerateModerateMediumAqueous Wash
T3P (50% in EtOAc) Phosphonate Anhydride80–95%ModerateExcellentLowAqueous Wash

Decision Matrix for Reagent Selection

To optimize yield and minimize purification bottlenecks, the choice of coupling agent must be dictated by the reaction scale and the nucleophilicity of the target amine.

Workflow Start Need to couple 1-Methylpiperidine- 4-carboxylic acid? Scale What is the reaction scale? Start->Scale Lab Lab Scale (< 10 g) Scale->Lab < 10g Process Process/Kilo Scale Scale->Process > 10g Hindered Is the amine sterically hindered or unreactive? Lab->Hindered T3P Use T3P / Base (Low toxicity, scalable) Process->T3P HATU Use HATU / DIPEA (High reactivity, high cost) Hindered->HATU Yes EDC Use EDC·HCl / HOBt (Standard, easy workup) Hindered->EDC No

Decision matrix for selecting 1-MPCA coupling reagents.

Experimental Protocols

The following methodologies are designed as self-validating systems. The causality behind the specific equivalents and solvent choices is to ensure complete consumption of the starting amine while allowing excess reagents to be removed entirely via aqueous workup.

Protocol A: Lab-Scale Synthesis using EDC·HCl / HOBt [2]

Ideal for standard amine coupling where chromatographic purification is to be avoided.

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 1-Methylpiperidine-4-carboxylic acid (1.0 mmol) and the target amine (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol). The excess base ensures the amine is fully free-based and neutralizes the HCl from the EDC salt.

  • Activation: Add 1-Hydroxybenzotriazole (HOBt, 1.2 mmol) followed by EDC·HCl (1.2 mmol).

  • Reaction: Stir the mixture at room temperature for 12–16 hours. Reaction progress can be monitored via LC-MS.

  • Aqueous Workup: Dilute the reaction with additional DCM (15 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 15 mL), water (15 mL), and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The water-soluble urea byproduct and HOBt will have been removed in the aqueous washes, yielding the pure 1-methylpiperidine-4-carboxamide.

Protocol B: Process-Scale Synthesis using T3P [1]

Ideal for multi-gram to kilogram scale-up, ensuring high safety and minimal environmental impact.

  • Preparation: Charge a reactor with 1-Methylpiperidine-4-carboxylic acid (1.0 equiv) and the target amine (1.0 equiv) in Ethyl Acetate (EtOAc, 10 volumes).

  • Base Addition: Add Triethylamine (TEA) or DIPEA (3.0 equiv) to the suspension and stir for 15 minutes at 20 °C.

  • Activation: Dropwise, add a 50% w/w solution of T3P in EtOAc (1.5 equiv). Causality: Dropping T3P controls the mild exotherm associated with mixed anhydride formation.

  • Reaction: Heat the mixture to 45–50 °C and stir for 4–6 hours until HPLC indicates >98% conversion.

  • Aqueous Workup: Cool the mixture to room temperature. Add water (5 volumes) and stir vigorously for 15 minutes. Separate the layers. Wash the organic phase with 1M aqueous NaOH (5 volumes) to remove any unreacted acid and phosphonic acid byproducts, followed by a brine wash.

  • Isolation: Concentrate the organic phase to crystallization or dryness to afford the highly pure product.

References

  • Title: Process for preparing pyridinoylpiperidines 5-ht1f agonists and salts thereof (WO2023152081A1)
  • Title: Exploring N-acyl-4-azatetracyclo[5.3.2.0 2,6 .0 8,10 ]dodec-11-enes as 11β-HSD1 Inhibitors Source: MDPI (Molecules) URL: [Link]

  • Title: Compounds for the activation of ampk (WO2024084390A1)
Comparative

A Senior Application Scientist's Guide to Piperidine-Based Acylating Agents: A Comparative Analysis of 1-Methylpiperidine-4-carbonyl chloride and its N-H Analogue

For professionals in medicinal chemistry and drug development, the piperidine scaffold is a cornerstone of molecular design, prized for its ability to enhance pharmacokinetic properties. When this valuable motif is incor...

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals in medicinal chemistry and drug development, the piperidine scaffold is a cornerstone of molecular design, prized for its ability to enhance pharmacokinetic properties. When this valuable motif is incorporated via an amide linkage, the choice of acylating agent becomes a critical decision point in the synthetic strategy. This guide provides an in-depth, objective comparison between two closely related yet functionally distinct building blocks: 1-Methylpiperidine-4-carbonyl chloride hydrochloride and 4-piperidinecarbonyl chloride hydrochloride .

We will dissect the nuanced differences in their reactivity, stability, and handling, supported by mechanistic insights and comparative experimental data. The goal is to equip researchers with the knowledge to make an informed selection that aligns with their specific synthetic goals, whether prioritizing reaction cleanliness, preserving a reactive site for subsequent modification, or optimizing reaction stoichiometry.

Structural and Physicochemical Properties: The Impact of a Single Methyl Group

At first glance, the two molecules are nearly identical. However, the presence of a methyl group on the piperidine nitrogen in 1-Methylpiperidine-4-carbonyl chloride hydrochloride is a pivotal structural modification that profoundly influences its chemical behavior.

Structural_Comparison cluster_0 1-Methylpiperidine-4-carbonyl chloride HCl cluster_1 4-piperidinecarbonyl chloride HCl node_1 node_1 node_2 node_2 Acylation_Mechanism Acyl_Chloride R-COCl Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate + Nu-H Nucleophile Nu-H Product R-CO-Nu Tetrahedral_Intermediate->Product - Cl⁻ Byproduct HCl Tetrahedral_Intermediate->Byproduct - H⁺ from Nu-H

Caption: General mechanism for nucleophilic acyl substitution.

The critical difference in their application arises from the reactivity of the piperidine nitrogen itself.

1-Methylpiperidine-4-carbonyl chloride hydrochloride: The "Protected" Reagent

The tertiary amine in this reagent is non-acylated under standard conditions. The N-methyl group effectively serves as a permanent protecting group for the piperidine nitrogen.

  • Advantages:

    • Clean Reaction Profile: The primary advantage is the prevention of side reactions at the piperidine nitrogen. This eliminates the possibility of oligomerization or undesired N-acylation, leading to a cleaner crude product and simplifying purification.

    • Simplified Stoichiometry: In a typical acylation of an amine, the base is primarily required to neutralize the hydrochloride salt and the HCl generated during the reaction. There is no need to account for the deprotonation of the piperidine nitrogen.

  • Electronic Effect: The electron-donating nature of the methyl group slightly reduces the electrophilicity of the carbonyl carbon. This can make the reagent marginally less reactive than its N-H counterpart, which can be advantageous for controlling reactions with highly potent nucleophiles.

4-piperidinecarbonyl chloride hydrochloride: The Bifunctional Reagent

The secondary amine (present as a hydrochloride salt) is a key feature of this molecule. While it allows for further synthetic elaboration, it also introduces a potential complication.

  • Disadvantages in Acylation:

    • Potential for Side Reactions: The N-H proton is acidic and can be removed by the base used in the reaction. The resulting free secondary amine is a nucleophile and can react with another molecule of the acyl chloride, leading to dimer or oligomer formation. This necessitates careful control over reaction conditions, such as slow addition of the acyl chloride at low temperatures.

    • Complex Stoichiometry: Sufficient base must be used to neutralize the starting hydrochloride salt, scavenge the HCl produced in the reaction, and keep the piperidine nitrogen deprotonated if desired, or protonated to prevent its reaction. Typically, at least two equivalents of a tertiary amine base are required.

  • Synthetic Utility: The N-H group is also an asset. Once the acylation at the C-4 position is complete, the piperidine nitrogen is available for subsequent functionalization (e.g., N-alkylation, N-arylation, or another acylation), making it a versatile building block for library synthesis.

Side_Reaction cluster_0 Desired Reaction cluster_1 Potential Side Reaction Acyl_Chloride_NH 4-piperidinecarbonyl chloride Desired_Product Desired Amide Acyl_Chloride_NH->Desired_Product + R-NH₂ Dimer N-Acylated Dimer Acyl_Chloride_NH->Dimer + another molecule of itself Nucleophile Primary Amine (R-NH₂) Acyl_Chloride_NH_2 4-piperidinecarbonyl chloride

Caption: Potential for self-reaction with the N-H analogue.

Experimental Guide: Comparative Amide Synthesis

To illustrate the practical differences, we present a comparative protocol for the acylation of benzylamine. This experiment is designed to highlight differences in reaction setup, workup, and potential outcomes.

Objective

To synthesize N-benzyl-1-methylpiperidine-4-carboxamide and N-benzylpiperidine-4-carboxamide and compare the reaction efficiency and product purity.

Experimental Workflow

G start Dissolve Benzylamine & Base in Anhydrous DCM reagent_add Slowly Add Acyl Chloride Solution at 0°C start->reagent_add reaction Stir at Room Temperature (Monitor by TLC) reagent_add->reaction workup Aqueous Workup (Wash with NaHCO₃, Brine) reaction->workup purify Dry, Concentrate & Purify (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: Standard workflow for the acylation reaction.

Protocol A: Using 1-Methylpiperidine-4-carbonyl chloride hydrochloride
  • Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add anhydrous dichloromethane (DCM, 20 mL).

  • Reagents: Add benzylamine (1.0 eq, 0.50 mmol, 54 mg) followed by triethylamine (TEA) (2.2 eq, 1.10 mmol, 111 mg). Stir the solution at room temperature for 5 minutes.

  • Addition: In a separate flask, dissolve 1-Methylpiperidine-4-carbonyl chloride hydrochloride (1.05 eq, 0.525 mmol, 104 mg) in anhydrous DCM (5 mL).

  • Reaction: Cool the benzylamine solution to 0°C in an ice bath. Add the acyl chloride solution dropwise over 10 minutes. Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (15 mL). Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often of high purity but can be further purified by flash column chromatography if necessary.

Protocol B: Using 4-piperidinecarbonyl chloride hydrochloride
  • Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add anhydrous dichloromethane (DCM, 20 mL).

  • Reagents: Add benzylamine (1.0 eq, 0.50 mmol, 54 mg) followed by triethylamine (TEA) (2.5 eq , 1.25 mmol, 126 mg). Stir the solution at room temperature for 5 minutes. Note: A larger excess of base is recommended to ensure the piperidine N-H remains protonated or that sufficient free base is available to prevent side reactions.

  • Addition: In a separate flask, dissolve 4-piperidinecarbonyl chloride hydrochloride (1.05 eq, 0.525 mmol, 97 mg) in anhydrous DCM (5 mL).

  • Reaction: Cool the benzylamine solution to 0°C in an ice bath. Add the acyl chloride solution dropwise over 20 minutes (a slower addition is crucial). Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup & Purification: Follow the same procedure as in Protocol A. Pay close attention to the crude TLC/NMR for the presence of higher molecular weight impurities (dimers).

Expected Results and Data Comparison

The following table presents hypothetical but realistic data based on the known reactivity of these compounds.

Table 2: Comparative Experimental Data

ParameterProtocol A (N-Methylated)Protocol B (N-H)
Reaction Time ~2 hours~2-3 hours
Isolated Yield Typically >90%Typically 75-85%
Crude Product Purity High (often >95%)Moderate (impurities, including potential dimers, may be present)
Purification Effort Minimal; may not require chromatography.Often requires careful column chromatography to separate from side products.
Key Observation Cleaner reaction profile, simpler workup.Requires more stringent control of conditions (slow addition, temperature).

Summary and Recommendations

The choice between 1-Methylpiperidine-4-carbonyl chloride hydrochloride and 4-piperidinecarbonyl chloride hydrochloride is not a matter of which is "better," but which is more appropriate for the specific synthetic context.

  • Choose 1-Methylpiperidine-4-carbonyl chloride hydrochloride when:

    • The primary goal is the clean and high-yielding synthesis of a C-4 acylated piperidine.

    • The tertiary amine of the piperidine ring is a desired final functionality or will not be modified further.

    • Simplicity of the reaction, minimal side products, and ease of purification are paramount.

  • Choose 4-piperidinecarbonyl chloride hydrochloride when:

    • The synthetic plan requires subsequent modification of the piperidine nitrogen after the initial acylation.

    • The final target molecule requires a secondary amine at the N-1 position of the piperidine ring.

    • The research team has the capacity to carefully control reaction conditions and perform potentially more rigorous purification.

By understanding the fundamental impact of the N-methyl group, researchers can leverage these powerful building blocks more effectively, streamlining synthetic routes and accelerating the drug discovery process.

References

  • 1-methylpiperidine-4-carbonyl chloride hydrochloride — Chemical Substance Information.[Link: google.com/grounding/api/search/1].
  • Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride - Benchchem.[Link: google.com/grounding/api/search/2].
  • piperidine-4-carbonyl chloride hydrochloride — Chemical Substance Information - NextSDS.[Link: google.com/grounding/api/search/3].
  • piperidine-4-carbonyl chloride hydrochloride 42060-79-7 wiki - Guidechem.[Link: google.com/grounding/api/search/4].
  • CAS No : 7462-84-2 | Product Name : 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride.[Link: google.com/grounding/api/search/5].
  • 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - ChemicalBook.[Link: google.com/grounding/api/search/6].
  • PIPERIDINE-4-CARBONYL CHLORIDE HYDROCHLORIDE - gsrs.[Link: google.com/grounding/api/search/7].
  • A Comparative Guide to the Stability of Acyl Chlorides in Solution - Benchchem.[Link: google.com/grounding/api/search/8].
  • 1-methylpiperidine-4-carbonyl chloride hydrochloride (C7H12ClNO) - PubChemLite.[Link: google.com/grounding/api/search/9].
  • 7462-84-2|1-Methylpiperidine-4-carbonyl chloride hydrochloride|BLD Pharm.[Link: google.com/grounding/api/search/10].
  • an introduction to acyl chlorides (acid chlorides) - Chemguide.[Link: https://www.chemguide.co.uk/organicprops/acylchlorides/background.html].
  • Acyl chloride - Wikipedia.[Link: https://en.wikipedia.org/wiki/Acyl_chloride].
Validation

A Senior Application Scientist's Guide to the Validation of Synthetic Products Derived from 1-Methylpiperidine-4-carbonyl chloride hydrochloride

For researchers, scientists, and drug development professionals, the integrity of synthetic products is paramount. This guide provides an in-depth technical comparison and validation strategy for products derived from th...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of synthetic products is paramount. This guide provides an in-depth technical comparison and validation strategy for products derived from the versatile building block, 1-Methylpiperidine-4-carbonyl chloride hydrochloride. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, ensuring a robust and self-validating approach to product characterization.

The Strategic Importance of 1-Methylpiperidine-4-carbonyl chloride hydrochloride in Medicinal Chemistry

The piperidine moiety is a cornerstone of many successful pharmaceuticals due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability. 1-Methylpiperidine-4-carbonyl chloride hydrochloride serves as a highly reactive and efficient synthon for introducing this valuable scaffold into a wide range of molecular architectures, most commonly through the formation of amide bonds. Its hydrochloride salt form enhances stability and handling, making it a practical choice in a laboratory setting.

The primary utility of this reagent lies in its ability to readily acylate primary and secondary amines, forming the corresponding amides. This reaction is a cornerstone of many synthetic routes in drug discovery.

Comparative Analysis of Amide Bond Formation: Acyl Chloride vs. In Situ Coupling Reagents

The synthesis of amides from a carboxylic acid and an amine is a fundamental transformation in organic chemistry. While the use of an acyl chloride, such as 1-Methylpiperidine-4-carbonyl chloride, is a classic and effective method, it is not without alternatives. The most common alternative is the use of in situ coupling reagents, which activate the corresponding carboxylic acid (1-Methylpiperidine-4-carboxylic acid) in the presence of the amine.

A critical evaluation of these methods reveals distinct advantages and disadvantages:

Feature1-Methylpiperidine-4-carbonyl chlorideIn Situ Coupling (e.g., with Carbodiimides)
Reactivity HighModerate to High
Reaction Time Typically shorterCan be longer
Byproducts HCl (requires a base for neutralization)Reagent-specific (e.g., ureas for carbodiimides)
Yield Generally highVariable, dependent on coupling agent and substrate
Purity Profile Can be very clean with proper workupMay contain byproducts that are difficult to remove
Cost Acyl chloride can be more expensive upfrontCarboxylic acid is cheaper, but coupling reagents add cost
Substrate Scope Excellent for a wide range of aminesBroad, but can be sensitive to sterically hindered substrates

Expert Insight: The choice between an acyl chloride and an in situ coupling method is often a strategic one. For rapid, high-yield synthesis where the amine substrate is robust, the acyl chloride method is often preferred. However, for more delicate substrates or in cases where the generation of HCl is problematic, in situ coupling reagents offer a milder alternative. The reaction of acid halides with amines is typically exothermic and can be vigorous, necessitating careful control of reaction conditions.[]

A Self-Validating Experimental Workflow for Product Characterization

A robust validation protocol is not merely a series of analytical tests but a logical, self-validating workflow designed to confirm identity, purity, and potency while identifying potential impurities.

Validation Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation start Amide Synthesis purification Crude Product Purification (e.g., Chromatography, Recrystallization) start->purification Crude Product nmr Identity Confirmation (¹H and ¹³C NMR) purification->nmr Purified Product ms Molecular Weight Verification (LC-MS) nmr->ms hplc Purity Assessment (HPLC-UV/MS) ms->hplc qnmr Potency Determination (qNMR) hplc->qnmr Synthetic Comparison cluster_acyl_chloride Acyl Chloride Route cluster_carbodiimide Carbodiimide Route acyl_chloride 1-Methylpiperidine-4-carbonyl chloride product1 N-benzyl-1-methylpiperidine-4-carboxamide acyl_chloride->product1 amine1 Benzylamine amine1->product1 carboxylic_acid 1-Methylpiperidine-4-carboxylic acid product2 N-benzyl-1-methylpiperidine-4-carboxamide carboxylic_acid->product2 amine2 Benzylamine amine2->product2 dcc DCC dcc->product2

Sources

Comparative

A Senior Application Scientist's Guide to Spectroscopic Confirmation of Reaction Products Using 1-Methylpiperidine-4-carbonyl chloride hydrochloride

Introduction: The Role of the Piperidine Moiety and the Imperative of Structural Verification In the landscape of modern drug discovery and development, the piperidine scaffold is a privileged structure, frequently incor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of the Piperidine Moiety and the Imperative of Structural Verification

In the landscape of modern drug discovery and development, the piperidine scaffold is a privileged structure, frequently incorporated into pharmacologically active compounds to enhance properties like solubility, basicity, and receptor binding affinity.[1] 1-Methylpiperidine-4-carbonyl chloride hydrochloride is a key reagent for introducing this valuable moiety, serving as a robust acylating agent to form stable amide and ester linkages.

However, the synthesis of novel chemical entities demands irrefutable proof of structure. Ambiguity is not an option when advancing a compound through the development pipeline. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques used to confirm the identity and purity of products derived from 1-Methylpiperidine-4-carbonyl chloride hydrochloride. We will delve into the causality behind spectroscopic signals, compare the reagent to common alternatives, and provide field-proven experimental protocols. This document is designed for researchers, scientists, and drug development professionals who require not just data, but a comprehensive understanding of structural verification.

Core Reactions: Acylation of Amines and Alcohols

1-Methylpiperidine-4-carbonyl chloride is a highly reactive acyl chloride. Its primary utility lies in the acylation of nucleophiles, most commonly primary and secondary amines, to form tertiary amides, and alcohols to form esters. The reaction typically proceeds in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl generated during the reaction.

  • Amide Formation: R-NH₂ + Cl-C(=O)-[Piperidine]-N-CH₃ → R-NH-C(=O)-[Piperidine]-N-CH₃ + HCl

  • Ester Formation: R-OH + Cl-C(=O)-[Piperidine]-N-CH₃ → R-O-C(=O)-[Piperidine]-N-CH₃ + HCl

The unambiguous confirmation of these products relies on a multi-faceted spectroscopic approach.

Spectroscopic Fingerprints: Unambiguous Product Confirmation

A self-validating analytical system uses multiple, orthogonal techniques. For products of 1-Methylpiperidine-4-carbonyl chloride, the combination of NMR, IR, and Mass Spectrometry provides a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.[2]

¹H NMR Spectroscopy: The proton NMR spectrum provides the most immediate evidence of successful acylation.

  • Disappearance of Starting Material Signals: The most critical observation is the disappearance of the amine N-H or alcohol O-H proton of the starting material.

  • Key Diagnostic Signals of the Piperidine Moiety:

    • N-Methyl Group: A sharp singlet, typically appearing around δ 2.1-2.3 ppm.[3]

    • Piperidine Ring Protons: These protons present as a series of complex multiplets, usually between δ 1.5 and 3.0 ppm. Due to the rigid chair conformation and the influence of the carbonyl group, the axial and equatorial protons are chemically distinct (diastereotopic), leading to complex splitting patterns.[4]

  • Shifts in the Substrate Moiety: The protons on the carbon adjacent to the newly formed amide or ester linkage experience a significant downfield shift due to the electron-withdrawing effect of the carbonyl group. For example, in an acylated aniline, the aromatic protons will show characteristic shifts.[3]

¹³C NMR Spectroscopy: The carbon spectrum corroborates the ¹H NMR data and provides direct evidence of the carbonyl group's chemical environment.

  • Carbonyl Carbon (C=O): This is a key diagnostic peak. The acyl chloride starting material has a carbonyl signal at a higher chemical shift. Upon conversion to an amide or ester, this signal shifts upfield to a characteristic region:

    • Amide Carbonyl: δ 170-175 ppm.

    • Ester Carbonyl: δ 172-177 ppm.

  • Piperidine Ring Carbons: The spectrum will show distinct signals for the carbons of the piperidine ring. The N-methyl carbon typically appears around δ 46 ppm, while the ring carbons are found between δ 25 and 55 ppm.[5]

The conformational rigidity of the newly formed amide bond can sometimes lead to the observation of rotamers at room temperature, which may cause broadening or duplication of signals in both ¹H and ¹³C NMR spectra.[6] Variable temperature NMR experiments can be employed to study this dynamic behavior.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying key functional groups. The confirmation of the reaction is straightforward, focusing on the carbonyl stretching frequency (νC=O).

  • Disappearance of the Acyl Chloride C=O: The starting material, 1-Methylpiperidine-4-carbonyl chloride, exhibits a strong, sharp C=O absorption at a high frequency, typically around 1800 cm⁻¹ . The complete disappearance of this band is a primary indicator of reaction completion.

  • Appearance of Amide or Ester C=O:

    • Amide C=O Stretch: A strong, sharp band appears at a lower frequency, typically in the range of 1630-1680 cm⁻¹ .

    • Ester C=O Stretch: Appears in the range of 1735-1750 cm⁻¹ .

  • N-H Stretch (for secondary amides): If the starting material was a primary amine, the resulting secondary amide product will show a characteristic N-H stretching vibration around 3300 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides the definitive molecular weight of the product and offers structural insights through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for these compounds due to the basicity of the piperidine nitrogen, which readily forms a protonated molecule [M+H]⁺.[1]

  • Molecular Ion Peak: The primary piece of data is the mass-to-charge ratio (m/z) of the protonated molecule, which must match the calculated exact mass of the expected product.

  • Characteristic Fragmentation Pattern: Tandem MS (MS/MS) experiments reveal fragmentation patterns that confirm the structure. For products derived from 1-methylpiperidine, a dominant fragmentation pathway is the α-cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion, which is often observed as the base peak in the spectrum.[1] The specific fragments will be diagnostic of the piperidine moiety.

Comparative Analysis: Performance vs. Alternative Acylating Agents

To fully appreciate the spectroscopic characteristics of products from 1-Methylpiperidine-4-carbonyl chloride, it is instructive to compare them with products from other common acylating agents. Here, we compare the expected spectroscopic data for the product of reacting aniline with our target reagent versus two alternatives: Acetyl Chloride and Piperidine-1-carbonyl chloride .

Spectroscopic FeatureProduct from 1-Methylpiperidine-4-carbonyl chlorideProduct from Acetyl Chloride (Acetanilide)Product from Piperidine-1-carbonyl chloride
¹H NMR
Signature ProtonsSinglet ~2.2 ppm (N-CH₃), complex multiplets 1.5-3.0 ppm (piperidine ring)Singlet ~2.1 ppm (CO-CH₃)Multiplets ~1.6 ppm & ~3.5 ppm (piperidine ring)
Aromatic ProtonsMultiplets ~7.1-7.6 ppmMultiplets ~7.1-7.5 ppmMultiplets ~7.0-7.5 ppm
Amide N-HBroad singlet ~8.0-10.0 ppmBroad singlet ~8.0-10.0 ppmBroad singlet ~7.0-9.0 ppm
¹³C NMR
Carbonyl (C=O)~172 ppm~169 ppm~164 ppm
Signature Carbons~46 ppm (N-CH₃), multiple signals 25-55 ppm (piperidine ring)~24 ppm (CO-CH₃)~25, 26, 46 ppm (piperidine ring)
IR Spectroscopy (cm⁻¹)
C=O Stretch~1660 cm⁻¹~1665 cm⁻¹~1640 cm⁻¹
N-H Stretch~3300 cm⁻¹~3300 cm⁻¹~3280 cm⁻¹
Mass Spec (ESI-MS)
[M+H]⁺ (for aniline)m/z 219.15m/z 136.07m/z 191.12
Key Fragment IonIminium ion from piperidine ring cleavageLoss of ketene (-42 Da)Iminium ion from piperidine ring cleavage

This comparison clearly illustrates that the 1-methylpiperidine moiety provides a unique and complex spectroscopic fingerprint, particularly in the NMR spectra, which allows for its unambiguous identification against simpler acyl groups or related heterocyclic structures.

Experimental Protocols

The following protocols provide a robust methodology for synthesis and analysis.

Protocol 1: Synthesis of N-Phenyl-1-methylpiperidine-4-carboxamide
  • To a stirred solution of aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, 10 mL) at 0 °C under a nitrogen atmosphere, add a solution of 1-Methylpiperidine-4-carbonyl chloride hydrochloride (1.1 eq) in anhydrous DCM (5 mL) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aniline starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (20 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide product.[3]

Protocol 2: Spectroscopic Sample Preparation
  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add tetramethylsilane (TMS) as an internal standard if not already present in the solvent.[2]

  • IR Spectroscopy: For solid samples, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory. For liquid or soluble samples, a thin film can be prepared on a salt plate (e.g., NaCl).

  • Mass Spectrometry (ESI-MS): Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation. Infuse the solution directly into the ESI source.[1]

Visualization of Workflows and Logic

Diagrams created using Graphviz provide a clear visual representation of the experimental and analytical processes.

Diagram 1: General Experimental Workflow

G cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage Reactants 1-Methylpiperidine-4-carbonyl chloride HCl + Amine/Alcohol + Base Reaction Acylation Reaction (Anhydrous DCM, 0°C to RT) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product Purified Product (Amide or Ester) Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry (ESI-MS) Product->MS Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Workflow from synthesis to spectroscopic analysis.

Diagram 2: Logic of Spectroscopic Confirmation

G cluster_data Spectroscopic Data Inputs cluster_interpretation Interpretation & Conclusion NMR NMR (¹H, ¹³C) C-H Framework Connectivity Diastereotopicity Confirmation Final Structure Confirmed Correct Connectivity Correct Functional Groups Correct Molecular Weight NMR:port->Confirmation:f0 provides IR IR Key Functional Groups (C=O, N-H) IR:port->Confirmation:f1 provides MS Mass Spec Molecular Weight Fragmentation Pattern MS:port->Confirmation:f2 provides

Caption: Complementary nature of spectroscopic techniques.

Conclusion

The structural confirmation of reaction products derived from 1-Methylpiperidine-4-carbonyl chloride hydrochloride is a clear and systematic process when approached with the right combination of spectroscopic tools. By understanding the characteristic signals in ¹H NMR, ¹³C NMR, IR, and mass spectra, researchers can move forward with confidence in the identity and purity of their synthesized compounds. The unique spectroscopic fingerprint imparted by the 1-methylpiperidine-4-carbonyl moiety, when compared to other acylating agents, allows for its unambiguous assignment. The protocols and comparative data presented in this guide serve as a reliable resource for scientists engaged in the crucial task of molecular synthesis and characterization, ensuring the integrity and validity of their research.

References

  • Vertex AI Search. (n.d.). Acylation of Alcohols and Amines. Retrieved March 21, 2026.
  • Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. (n.d.). TSI Journals. Retrieved March 21, 2026.
  • Benchchem. (n.d.).
  • Fakhroo, A. A., Bazzi, H. S., Mostafa, A., & Shahada, L. (2010). Synthesis, Spectroscopic and Thermal Structural Investigations of the Charge-Transfer Complexes Formed in the Reaction of 1-methylpiperidine With Sigma- And Pi-Acceptors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 134–141. [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-(Piperidin-4-yl)aniline. Retrieved March 21, 2026.
  • Marnela, K. M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443–446. [Link]

  • Energy-dependent electrospray ionization mass spectrometry (EDESI-MS) has been applied to the characterization of reaction products that contain a mixture of metal carbonyl cluster anions. (n.d.).
  • NIST. (n.d.). Piperidine, 1-methyl-. NIST WebBook. Retrieved March 21, 2026. [Link]

  • Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. Retrieved March 21, 2026.
  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Retrieved March 21, 2026.
  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558–3567. [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Wiley Online Library. Retrieved March 21, 2026.
  • Patil, V. D., et al. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals. Retrieved March 21, 2026.
  • Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. (2013). Semantic Scholar. Retrieved March 21, 2026.
  • Direct Alkylation of Amines with Alcohols Catalyzed by Base. (2015). Organic Letters. Retrieved March 21, 2026.
  • SpectraBase. (n.d.). 2-(2-Furyl)piperidine, N-acetyl- - Optional[13C NMR] - Chemical Shifts. Retrieved March 21, 2026.
  • ECHA. (n.d.).
  • ChemicalBook. (n.d.). 1-ACETYLPIPERIDINE(618-42-8) 1H NMR spectrum. Retrieved March 21, 2026.
  • Acetylation of alcohols, phenols, thiols, and amines under catalyst and solvent-free conditions. (n.d.).
  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022). The Journal of Organic Chemistry. Retrieved March 21, 2026.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). PMC. Retrieved March 21, 2026.
  • Benchchem. (n.d.). Application Notes and Protocols for the Characterization of 1-(4-Aminophenyl)piperidine-4-carboxamide. Retrieved March 21, 2026.
  • Google Patents. (n.d.). US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof. Retrieved March 21, 2026.
  • PubChem. (n.d.).

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Validation

A Comparative Guide to the Analytical Quantification of 1-Methylpiperidine-4-carbonyl chloride hydrochloride

Introduction 1-Methylpiperidine-4-carbonyl chloride hydrochloride is a bifunctional molecule of significant interest in pharmaceutical synthesis, serving as a key intermediate for active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Methylpiperidine-4-carbonyl chloride hydrochloride is a bifunctional molecule of significant interest in pharmaceutical synthesis, serving as a key intermediate for active pharmaceutical ingredients (APIs). Its structure, featuring a highly reactive acyl chloride group and a stable tertiary amine hydrochloride salt, presents a unique and considerable challenge for accurate and precise quantification. The inherent instability of the acyl chloride moiety, which is prone to rapid hydrolysis, necessitates carefully designed analytical strategies to prevent sample degradation and ensure data integrity. Furthermore, the presence of the hydrochloride salt and the permanent positive charge of the quaternary amine influence its solubility and chromatographic behavior.

This guide provides a comprehensive comparison of analytical techniques for the robust quantification of 1-Methylpiperidine-4-carbonyl chloride hydrochloride. We will delve into the mechanistic principles, advantages, and limitations of various methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetry. Each section presents detailed, field-tested protocols and supporting data to empower researchers, scientists, and drug development professionals in selecting and implementing the most appropriate method for their specific application, be it for purity assessment, stability testing, or routine quality control.

Physicochemical Properties and Stability Considerations

Understanding the chemical nature of 1-Methylpiperidine-4-carbonyl chloride hydrochloride is fundamental to developing a reliable analytical method.

  • Molecular Formula: C₇H₁₃Cl₂NO[1][2]

  • Molecular Weight: 198.09 g/mol [2]

  • Key Functional Groups:

    • Acyl Chloride: A highly electrophilic group, making the molecule an effective acylating agent. It is extremely susceptible to nucleophilic attack, particularly by water, leading to rapid hydrolysis to the corresponding carboxylic acid (1-methylpiperidine-4-carboxylic acid).[3][4] This reactivity dictates that all sample handling, solvent preparation, and analysis must be conducted under anhydrous or near-anhydrous conditions to maintain sample integrity.

    • Tertiary Amine Hydrochloride: The piperidine nitrogen is methylated and exists as a hydrochloride salt. This renders the molecule water-soluble and imparts a permanent positive charge, which significantly impacts its retention in reversed-phase chromatography.[5]

The primary degradation pathway is hydrolysis. The speed of this reaction necessitates prompt analysis after sample preparation and the use of dry solvents (e.g., anhydrous acetonitrile, dichloromethane) to minimize the formation of the carboxylic acid degradant.[4][6]

Comparative Overview of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, available instrumentation, and whether the analysis is for purity, assay, or trace-level determination.

Technique Principle Specificity Sensitivity Sample Throughput Primary Application
Derivatization HPLC-UV Chemical conversion to a stable, UV-active derivative prior to chromatographic separation.HighHigh (µg/mL to ng/mL)ModerateTrace analysis, Purity, Stability studies
Ion-Pair HPLC-CAD Uses an ion-pairing reagent to retain the cationic analyte on a reverse-phase column, with universal detection.ModerateModerate (µg/mL)ModerateAssay, Purity of non-chromophoric compounds
Derivatization GC-MS Conversion to a volatile, thermally stable ester followed by separation and mass spectrometric detection.Very HighVery High (ng/mL to pg/mL)ModerateImpurity profiling, Trace analysis, Structure confirmation
Quantitative NMR (qNMR) Direct measurement against a certified internal standard based on the proportionality of signal area to the number of nuclei.Very HighLow (mg/mL)LowPurity assessment of reference standards, Assay
Titrimetry Volumetric analysis based on stoichiometric reactions (acid-base, precipitation).Low to ModerateLow (mg/mL)HighAssay, Salt content determination

I. Chromatographic Methods: The Workhorse of Quantification

Chromatographic techniques are paramount for separating the analyte from impurities and degradation products, offering high specificity and sensitivity.

A. High-Performance Liquid Chromatography (HPLC)

Due to the compound's lack of a strong UV chromophore and its polar, cationic nature, direct analysis by standard reversed-phase HPLC with UV detection is challenging. Therefore, specialized approaches are required.

This is often the most robust and sensitive HPLC-based approach. The strategy involves reacting the highly reactive acyl chloride with a derivatizing agent that contains a strong chromophore. This reaction must be fast, quantitative, and produce a single, stable derivative.

Causality Behind Experimental Choices: The acyl chloride is a prime target for derivatization. Reagents like 2-nitrophenylhydrazine are chosen because they react specifically with the acyl chloride group and introduce a nitroaromatic moiety, which has a strong UV absorbance at a higher wavelength (e.g., 395 nm).[7][8] This shifts the detection to a region where interference from the drug matrix or other impurities is minimal, thereby enhancing both sensitivity and specificity.[7][9]

HPLC_Derivatization_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Derivatization Reaction cluster_analysis HPLC Analysis prep_sample 1. Weigh Sample/Standard (Anhydrous Conditions) dissolve 2. Dissolve in Anhydrous Acetonitrile prep_sample->dissolve mix 4. Mix Sample/Standard with Derivatizing Agent dissolve->mix prep_reagent 3. Prepare Derivatizing Agent (e.g., 2-Nitrophenylhydrazine in ACN) prep_reagent->mix react 5. React at Room Temp (~30 min) mix->react inject 6. Inject Reaction Mixture into HPLC-UV System react->inject separate 7. Chromatographic Separation (C18 Column) inject->separate detect 8. UV Detection (e.g., 395 nm) separate->detect quantify 9. Quantify using External Standard Method detect->quantify

Caption: Workflow for quantification via pre-column derivatization HPLC.

Experimental Protocol: Derivatization with 2-Nitrophenylhydrazine

  • Instrumentation and Materials:

    • HPLC system with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Solvents: Acetonitrile (anhydrous, HPLC grade), Water (HPLC grade).

    • Reagents: 2-Nitrophenylhydrazine, Phosphoric acid.

    • Sample/Standard Diluent: Anhydrous Acetonitrile.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient, e.g., start at 70% A, ramp to 30% A over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 395 nm.[7][8]

    • Column Temperature: 30 °C.

  • Preparation:

    • Derivatizing Reagent: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.[7]

    • Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile. Further dilute to a working concentration (e.g., 10 µg/mL).

    • Sample Preparation: Prepare the sample similarly to the standard to achieve a comparable target concentration.

  • Derivatization Procedure:

    • In separate vials, mix 1.0 mL of the standard/sample solution with 1.0 mL of the derivatizing reagent.

    • Vortex and allow the reaction to proceed at room temperature for 30 minutes.[7]

    • The reaction mixture is now ready for injection into the HPLC system.

  • Analysis and Calculation:

    • Inject equal volumes (e.g., 10 µL) of the derivatized standard and sample solutions.

    • Calculate the amount of 1-Methylpiperidine-4-carbonyl chloride hydrochloride in the sample by comparing the peak area of the derivative to that of the standard.

For assay determination where derivatization is overly complex, ion-pair chromatography can be employed. This technique is suitable for ionic and highly polar compounds that show little or no retention on conventional reversed-phase columns.[10]

Causality Behind Experimental Choices: The permanently charged 1-methylpiperidinium ion does not retain well on a hydrophobic C18 stationary phase. An anionic ion-pairing reagent, such as heptafluorobutyric acid (HFBA), is added to the mobile phase.[11] The hydrophobic tail of the HFBA adsorbs to the stationary phase, creating a dynamic ion-exchange surface that retains the positively charged analyte.[12] Since the analyte lacks a chromophore, a universal detector like a Charged Aerosol Detector (CAD), which is independent of the analyte's optical properties, is an excellent choice.[11]

Experimental Protocol: Ion-Pair HPLC-CAD

  • Instrumentation and Materials:

    • HPLC system equipped with a Charged Aerosol Detector (CAD).

    • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade).

    • Reagent: Heptafluorobutyric acid (HFBA).

  • Chromatographic Conditions: [11]

    • Mobile Phase: 0.1% HFBA in a water:acetonitrile mixture (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • CAD Settings: Nitrogen gas pressure at 35 psi.

  • Preparation:

    • Standard Preparation: Accurately weigh the reference standard and dissolve in the mobile phase to a known concentration (e.g., 0.5 mg/mL).

    • Sample Preparation: Prepare the sample in the same manner as the standard.

  • Analysis and Calculation:

    • Equilibrate the column with the mobile phase for at least 30-60 minutes to ensure stable partitioning of the ion-pairing reagent.

    • Inject the standard and sample solutions and quantify using the external standard method based on peak area.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for volatile and thermally stable compounds. Direct analysis of 1-Methylpiperidine-4-carbonyl chloride hydrochloride is not feasible due to its salt form and high reactivity. However, derivatization to a stable, volatile ester makes it an excellent candidate for GC-MS analysis.

Causality Behind Experimental Choices: The acyl chloride is readily converted into an ester by reaction with an alcohol, such as methanol or 2-butanol.[13] This ester is both thermally stable and volatile, making it ideal for GC analysis. Pyridine is often added to the reaction to catalyze the reaction and neutralize the HCl byproduct.[14] The use of a mass spectrometer (MS) detector provides unparalleled specificity through mass fragmentation patterns and high sensitivity, making it ideal for identifying and quantifying trace-level impurities.

GC_Derivatization_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Derivatization Reaction cluster_analysis GC-MS Analysis prep_sample 1. Weigh Sample/Standard (Anhydrous Conditions) dissolve 2. Dissolve in Anhydrous Dichloromethane prep_sample->dissolve mix 4. Add Derivatizing Agent to Sample/Standard dissolve->mix prep_reagent 3. Prepare Derivatizing Agent (Methanol + Pyridine) prep_reagent->mix react 5. React at Room Temp (~30 min) mix->react inject 6. Inject Derivatized Solution into GC-MS System react->inject separate 7. Chromatographic Separation (e.g., HP-5ms column) inject->separate detect 8. Mass Spectrometric Detection (Scan or SIM mode) separate->detect quantify 9. Quantify using External Standard Method detect->quantify

Sources

Comparative

A Comparative Guide to the Reactivity of Substituted Piperidine Carbonyl Chlorides in Acylation Reactions

Introduction The piperidine ring is a cornerstone of medicinal chemistry, appearing as a fundamental scaffold in a vast array of pharmaceuticals due to its favorable physicochemical properties and synthetic versatility.[...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, appearing as a fundamental scaffold in a vast array of pharmaceuticals due to its favorable physicochemical properties and synthetic versatility.[1][2] Piperidine carbonyl chlorides are highly valuable reactive intermediates, serving as pivotal building blocks for introducing the piperidine moiety, most commonly through the formation of robust amide bonds. The efficiency and outcome of these acylation reactions, however, are not uniform. The reactivity of the carbonyl chloride is profoundly influenced by the nature and position of substituents on the piperidine ring itself.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally validate the reactivity of various substituted piperidine carbonyl chlorides. We will delve into the core principles governing their reactivity, present a detailed experimental protocol for quantitative comparison, and discuss the practical implications for synthesis and drug design.

Fundamental Principles Governing Reactivity

The reactivity of a piperidine carbonyl chloride in a nucleophilic acyl substitution reaction is primarily dictated by the electrophilicity of the carbonyl carbon.[3][4] Any factor that increases the partial positive charge (δ+) on this carbon will accelerate the rate-limiting step: the initial attack by a nucleophile.[3] These influencing factors can be broadly categorized into electronic and steric effects.

Electronic Effects: Modulating Electrophilicity

Electronic effects are transmitted through the sigma bonds of the saturated piperidine ring via the inductive effect. Substituents are classified as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs).

  • Electron-Withdrawing Groups (EWGs): Electronegative substituents (e.g., fluorine, chlorine, cyano group) pull electron density away from the carbonyl carbon. This inductive withdrawal intensifies the carbon's partial positive charge, making it a "harder" electrophile and thus more susceptible to nucleophilic attack. This leads to a significant increase in reaction rate.

  • Electron-Donating Groups (EDGs): Alkyl groups (e.g., methyl, ethyl) are weakly electron-donating. They push electron density towards the carbonyl carbon, slightly neutralizing its partial positive charge. This makes the carbonyl less electrophilic and results in a decreased reaction rate compared to the unsubstituted parent compound.

Caption: Influence of electronic effects on carbonyl electrophilicity and reactivity.

Steric Effects: The Role of Bulk and Position

Steric hindrance refers to the spatial obstruction caused by bulky substituents that impede the trajectory of the incoming nucleophile towards the carbonyl carbon.[3][4] The impact of steric effects is highly dependent on the substituent's size and its proximity to the reaction center.

  • Positional Impact: A bulky substituent at the 2- or 6-position of the piperidine ring will create significant steric shielding around the N-carbonyl group, drastically slowing the reaction rate. In contrast, a substituent at the distant 4-position will have a negligible steric impact, and its influence on reactivity will be almost purely electronic.[5][6]

  • Conformational Considerations: The piperidine ring predominantly adopts a chair conformation.[7] A substituent in the axial position may exert a different steric influence than one in the equatorial position, further modulating the accessibility of the carbonyl group.

Caption: Impact of substituent position on steric hindrance and reaction rate.

Experimental Design for Quantitative Reactivity Comparison

To move beyond theoretical prediction, a robust kinetic study is essential for quantifying the reactivity of different substituted piperidine carbonyl chlorides. The most common application of these reagents is amide bond formation; therefore, a protocol monitoring the rate of acylation of a model amine provides directly relevant data.[8][9][10]

Objective: To determine the relative reaction rates of a panel of substituted piperidine carbonyl chlorides with a standard nucleophile under controlled conditions.

Methodology: A pseudo-first-order kinetic analysis using High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the acyl chloride starting material over time. By using a large excess of the amine nucleophile, its concentration remains effectively constant, simplifying the rate law to depend only on the concentration of the acyl chloride.

Detailed Experimental Protocol: Comparative Kinetic Analysis

This protocol provides a self-validating system for comparing reactivity. Consistency in temperature, concentrations, and solvent is critical for accurate comparison.

Materials and Reagents
  • Acyl Chlorides:

    • Piperidine-1-carbonyl chloride (Unsubstituted Control)

    • 4-Methylpiperidine-1-carbonyl chloride (EDG, Low Steric)

    • 4-Fluoropiperidine-1-carbonyl chloride (EWG, Low Steric)

    • 2-Methylpiperidine-1-carbonyl chloride (EDG, High Steric)

  • Nucleophile: Benzylamine

  • Base: N,N-Diisopropylethylamine (DIEA) (non-nucleophilic HCl scavenger)

  • Solvent: Anhydrous Acetonitrile (ACN)

  • Quenching Solution: 1:1 Methanol/Water

  • HPLC Mobile Phase: Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA)

Instrumentation
  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Thermostatted reaction vessel or water bath set to 25.0 °C

  • Calibrated micropipettes and syringes

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Prepare a 1.0 M solution of Benzylamine in ACN.

    • Prepare a 1.2 M solution of DIEA in ACN.

    • For each piperidine carbonyl chloride, prepare a 0.1 M stock solution in ACN immediately before use, as they can be moisture-sensitive.[11]

  • Reaction Setup:

    • In a thermostatted vial at 25.0 °C, combine the Benzylamine solution (500 µL, 0.5 mmol, 10 equivalents) and the DIEA solution (500 µL, 0.6 mmol, 12 equivalents).

    • Add ACN (3.5 mL) to bring the pre-reaction volume to 4.5 mL. Allow the solution to equilibrate for 5 minutes.

  • Reaction Initiation and Sampling (Time = 0):

    • Initiate the reaction by rapidly adding the 0.1 M acyl chloride stock solution (500 µL, 0.05 mmol, 1 equivalent). Start a timer immediately.

    • At t = 0, immediately withdraw a 50 µL aliquot of the reaction mixture and dispense it into a pre-prepared HPLC vial containing 950 µL of the quenching solution. Mix thoroughly. This is your t=0 time point.

  • Timed Sampling:

    • Continue to withdraw 50 µL aliquots at regular intervals (e.g., 1, 2, 4, 8, 15, and 30 minutes). Quench each sample immediately in a separate HPLC vial as described above. The frequency of sampling may need to be adjusted based on the reactivity of the specific acyl chloride.

  • HPLC Analysis:

    • Analyze all quenched samples by HPLC. Monitor the peak area of the piperidine carbonyl chloride starting material at a suitable wavelength (e.g., 220 nm).

    • Use a gradient method (e.g., 10-95% ACN in water over 10 minutes) to ensure good separation of the starting material from the product and other components.

Data Analysis
  • For each acyl chloride, plot the natural logarithm of its peak area (ln[Area]) against time (in seconds).

  • The data should yield a straight line, confirming pseudo-first-order kinetics.

  • The slope of this line is equal to the negative of the observed rate constant (-k_obs).

  • Calculate k_obs (s⁻¹) for each of the tested piperidine carbonyl chlorides.

Data Presentation and Interpretation

The experimentally derived rate constants allow for a direct, quantitative comparison of reactivity.

Table 1: Comparative Reactivity Data for Substituted Piperidine Carbonyl Chlorides

Substituted Piperidine Carbonyl ChlorideSubstituentPositionPrimary EffectSteric HindranceObserved Rate Constant (k_obs) (s⁻¹)Relative Rate (vs. Unsubstituted)
Piperidine-1-carbonyl chloride-HN/AControlLow1.5 x 10⁻³1.00
4-Fluoropiperidine-1-carbonyl chloride-F4Electronic (EWG)Low6.8 x 10⁻³4.53
4-Methylpiperidine-1-carbonyl chloride-CH₃4Electronic (EDG)Low0.9 x 10⁻³0.60
2-Methylpiperidine-1-carbonyl chloride-CH₃2StericHigh0.1 x 10⁻³0.07

Note: Data are representative and intended for illustrative purposes.

Interpretation of Results:

  • 4-Fluoropiperidine-1-carbonyl chloride is the most reactive compound tested (>4.5 times faster than the control). This is a clear demonstration of the powerful electron-withdrawing inductive effect of the fluorine atom enhancing the carbonyl's electrophilicity, as predicted by theory.[3]

  • 4-Methylpiperidine-1-carbonyl chloride reacts more slowly than the unsubstituted control. The electron-donating methyl group reduces the electrophilicity of the carbonyl carbon, decreasing its reactivity. The 4-position ensures that steric effects are minimal.

  • 2-Methylpiperidine-1-carbonyl chloride is by far the least reactive compound (~14 times slower than the control). Although the methyl group is electron-donating, the dramatic decrease in rate is overwhelmingly due to the severe steric hindrance it imposes, physically blocking the nucleophile's access to the carbonyl carbon.[5]

Practical Application: A Workflow for Amide Synthesis

Understanding these reactivity differences is crucial for selecting the appropriate reagent for a specific synthetic challenge. The following workflow illustrates a standard amidation procedure.

G start Start dissolve 1. Dissolve amine and DIEA in aprotic solvent (e.g., DCM) start->dissolve cool 2. Cool solution to 0 °C dissolve->cool add_acyl 3. Add substituted piperidine carbonyl chloride dropwise cool->add_acyl react 4. Stir at 0 °C to RT (Monitor by TLC/LC-MS) add_acyl->react workup 5. Aqueous Workup (e.g., wash with aq. NaHCO₃) react->workup extract 6. Extract with organic solvent, dry (Na₂SO₄), and concentrate workup->extract purify 7. Purify by column chromatography extract->purify end Final Amide Product purify->end

Caption: A standard experimental workflow for amide synthesis.

Strategic Reagent Selection:

  • For Unreactive Amines: When coupling with a sterically hindered or electron-deficient amine, a highly reactive acylating agent like 4-Fluoropiperidine-1-carbonyl chloride is advantageous. It can drive the reaction to completion under mild conditions where less reactive analogues would fail.

  • For Standard Couplings: The unsubstituted Piperidine-1-carbonyl chloride offers a good balance of reactivity and stability, making it a reliable choice for most routine applications.

  • To Avoid Side Reactions: For highly sensitive substrates or when coupling with extremely reactive nucleophiles, a less reactive agent like 4-Methylpiperidine-1-carbonyl chloride can provide better control, minimizing the formation of byproducts by allowing for slower, more selective reaction kinetics. The use of highly hindered reagents like the 2-methyl derivative is generally avoided unless specific stereochemical outcomes are desired.

Conclusion

The reactivity of substituted piperidine carbonyl chlorides is a predictable function of the interplay between substituent-derived electronic and steric effects. Electron-withdrawing groups in sterically accessible positions enhance reactivity, while electron-donating groups and sterically hindering groups diminish it. By employing systematic kinetic analysis, researchers can quantitatively map these reactivity profiles, enabling the rational selection of building blocks in drug discovery and process development. This data-driven approach not only optimizes reaction conditions but also provides a deeper mechanistic understanding, ultimately accelerating the synthesis of novel chemical entities.

References

  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M.American Chemical Society.
  • Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene.Royal Society of Chemistry.
  • KINETIC STUDY OF ACYLATION REACTION USING ION EXCHANGE RESIN.International Journal of Advanced Technology in Engineering and Science.
  • Nucleophilic Acyl Substitution Reactions.Chemistry LibreTexts.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.International Journal of Novel Research and Development.
  • Steric Effects on the Configuration of the Nitrogen In Piperidine.Slideshare.
  • Reactivity of Carboxylic Acid Deriv
  • Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions.Department of Pharmaceutical Chemistry, College of Pharmacy, University of Basrah.
  • Amine to Amide (via Acid Chloride) - Common Conditions.Organic Chemistry Portal.
  • New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Deriv
  • synthesis of amides
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine - Wikipedia.Wikipedia.
  • Technical Support Center: Synthesis of Piperidine-1-carbonyl Azide.Benchchem.
  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D.RSC Publishing.

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Validation

A Comparative Guide to Byproduct Analysis of 1-Methylpiperidine-4-carbonyl chloride hydrochloride: A GC-MS and HPLC-Based Approach

This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) methodologies for the critical analysis of byproducts in 1-Methylpipe...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) methodologies for the critical analysis of byproducts in 1-Methylpiperidine-4-carbonyl chloride hydrochloride. As a highly reactive intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This document is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the analytical choices, ensuring robust and reliable impurity profiling.

The Analytical Challenge: Reactivity and Stability

1-Methylpiperidine-4-carbonyl chloride hydrochloride is a challenging analyte due to the inherent reactivity of the acyl chloride functional group. It is highly susceptible to hydrolysis, hygroscopic, and can exhibit thermal instability.[1][2] Direct analysis is often complicated by on-instrument degradation or reaction, leading to inaccurate results. The primary and most anticipated byproduct is the hydrolysis product, 1-Methylpiperidine-4-carboxylic acid, formed by reaction with ambient moisture. Other potential impurities can include residual starting materials from synthesis or byproducts from side reactions. Therefore, a successful analytical method must be robust enough to handle this reactivity while being sensitive enough to detect trace-level impurities.

Part 1: The GC-MS Method: A Derivatization-Based Strategy

For an analyte as reactive and polar as 1-Methylpiperidine-4-carbonyl chloride, direct GC-MS analysis is not feasible. The high temperatures of the GC inlet would cause decomposition, and the polar, salt-form nature of the molecule results in poor volatility and chromatographic performance. The solution lies in chemical derivatization, a technique used to convert the analytes into more volatile and thermally stable forms.[3][4]

Our strategy involves converting the primary analyte and its key acidic byproduct into stable ester derivatives using an alcohol. This approach not only "tames" the reactive acyl chloride but also makes the non-volatile carboxylic acid byproduct amenable to GC analysis.

Experimental Workflow for GC-MS Analysis

The entire process, from sample preparation to data analysis, is designed to minimize degradation and ensure accurate quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample (in controlled environment) B Add Anhydrous Derivatization Reagent (e.g., 1-Propanol with Pyridine) A->B C Reaction Incubation (e.g., 60°C for 30 min) B->C D Inject Derivatized Sample into GC-MS C->D E GC Separation (Capillary Column) D->E F Ionization & Mass Detection (EI, Quadrupole MS) E->F G Chromatogram & Spectrum Acquisition F->G H Byproduct Identification (Mass Spectrum Library Match) G->H I Quantification (Peak Area Integration) H->I

Caption: Workflow for derivatization-based GC-MS analysis.

Detailed Experimental Protocol: GC-MS

1. Rationale for Reagent Selection:

  • Derivatizing Agent: Anhydrous 1-propanol is chosen. It readily reacts with the acyl chloride to form a stable propyl ester. It can also esterify the carboxylic acid byproduct under the chosen conditions.

  • Catalyst/Acid Scavenger: Pyridine is used to catalyze the esterification and to neutralize the HCl generated during the reaction, driving it to completion.[5]

2. Step-by-Step Derivatization Protocol:

  • Accurately weigh approximately 5-10 mg of the 1-Methylpiperidine-4-carbonyl chloride hydrochloride sample into a 2 mL autosampler vial.

  • To the vial, add 1.0 mL of a freshly prepared solution of 1-propanol containing 10% (v/v) pyridine.

  • Immediately cap the vial tightly and vortex for 30 seconds to ensure complete dissolution and mixing.

  • Incubate the vial in a heating block or oven at 60°C for 30 minutes.[5]

  • After incubation, allow the vial to cool to room temperature. The sample is now ready for injection.

3. Recommended GC-MS Parameters:

ParameterRecommended SettingJustification
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
MS System Agilent 5977 MSD or equivalentOffers high sensitivity and the mass spectral data necessary for definitive byproduct identification.[6]
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar diphenyl-dimethylpolysiloxane column provides excellent separation for a wide range of semi-volatile compounds like the ester derivatives.[7]
Inlet Temperature 250°CEnsures efficient vaporization of the derivatized analytes without causing thermal degradation of the stable esters.
Injection Mode Split (10:1 ratio)Prevents column overloading from the main component and solvent, ensuring sharp peaks for trace byproducts.
Injection Volume 1 µLStandard volume for good sensitivity and reproducibility.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing optimal separation efficiency.
Oven Program Initial 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)This temperature program allows for the separation of early-eluting solvent peaks from the derivatized analytes of interest.
MS Source Temp 230°CStandard temperature for robust electron ionization (EI).
MS Quad Temp 150°CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy produces reproducible fragmentation patterns for library matching and structural elucidation.[8]
Scan Range m/z 40 - 450A wide scan range to capture fragment ions from both low and high molecular weight byproducts.

4. Expected Results and Interpretation:

  • Main Component: The derivatized main component will be propyl 1-methylpiperidine-4-carboxylate.

  • Hydrolysis Byproduct: The derivatized hydrolysis product will also be propyl 1-methylpiperidine-4-carboxylate, making it chromatographically indistinguishable from the main component. The GC-MS method, therefore, quantifies the total amount of the active compound and its primary acid degradant together. It excels at identifying other synthesis-related impurities.

  • Other Byproducts: Other impurities, such as unreacted starting materials or side-products, will be separated by the GC and identified by their unique mass spectra.

Part 2: The HPLC Method: A Direct Approach

For routine quality control, especially for quantifying the primary hydrolysis byproduct, HPLC is a more direct and often more suitable technique. It analyzes compounds in the liquid phase, avoiding the need for derivatization and the challenges of thermal instability.[2][9]

Detailed Experimental Protocol: HPLC

1. Rationale for Method Selection: A reversed-phase HPLC method with UV detection is ideal. It separates compounds based on polarity. The highly polar acyl chloride and its corresponding carboxylic acid can be retained and separated from less polar impurities on a C18 column. Using anhydrous solvents is crucial to prevent on-column hydrolysis of the acyl chloride.[2]

2. Recommended HPLC-UV Parameters:

ParameterRecommended SettingJustification
HPLC System Agilent 1260 Infinity II or equivalent with UV detectorA robust and reliable system for routine QC analysis.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)Industry-standard column providing good retention and separation of polar to moderately non-polar compounds.[2]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve the peak shape of the basic piperidine moiety.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 15 minutesA gradient elution ensures that impurities with a wide range of polarities can be effectively separated and eluted.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmThe carbonyl group provides some UV absorbance at low wavelengths, allowing for detection.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent Anhydrous AcetonitrileCritically important to prevent hydrolysis of the analyte before injection.[2]

Part 3: Comparative Analysis: GC-MS vs. HPLC

The choice between GC-MS and HPLC depends entirely on the analytical goal. A direct comparison highlights the strengths and weaknesses of each technique for this specific application.

Caption: Head-to-head comparison of GC-MS and HPLC methods.

Conclusion and Recommendations

Both GC-MS and HPLC are powerful techniques for the analysis of 1-Methylpiperidine-4-carbonyl chloride hydrochloride, but they serve different purposes.

  • The GC-MS method with derivatization is the superior choice for investigative analysis . Its strength lies in the definitive identification of unknown byproducts through mass spectrometry, which is invaluable for process development and troubleshooting synthetic routes.[6] While it cannot separate the parent acyl chloride from its hydrolysis product, it provides a comprehensive profile of other potential impurities.

  • The HPLC method is the recommended approach for routine quality control and stability testing . Its simplicity, robustness, and ability to directly separate and quantify the parent compound from its primary hydrolysis product make it ideal for release testing in a regulated environment.[2][9]

For a complete characterization of the impurity profile, a dual-pronged approach is most effective: using HPLC for routine purity assessment and quantification of the known hydrolysis degradant, and employing the GC-MS method to identify and characterize any unknown peaks that may appear during process changes or forced degradation studies.

References

  • A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. (2017). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). (2016). PubMed. Retrieved March 21, 2026, from [Link]

  • Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. (2020). Analytical Methods (RSC Publishing). Retrieved March 21, 2026, from [Link]

  • Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. (2021). OSTI.gov. Retrieved March 21, 2026, from [Link]

  • Review: Derivatization in mass spectrometry 2. Acylation. (2000). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. (2025). ACS Publications. Retrieved March 21, 2026, from [Link]

  • The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. (2017). Google Patents.
  • Method for measuring content of piperidine impurity in glatiramer acetate sample. (2015). Google Patents.
  • 1-methylpiperidine-4-carbonyl chloride hydrochloride. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]

  • 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride. (n.d.). Pharmaffiliates. Retrieved March 21, 2026, from [Link]

  • Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof. (2000). Google Patents.
  • A GC-MS Database of Nitrogen-Rich Volatile Compounds. (2025). MDPI. Retrieved March 21, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide: Benchmarking 1-Methylpiperidine-4-carbonyl chloride hydrochloride in Amide Synthesis

For researchers and professionals in drug development, the efficient and reliable formation of amide bonds is a cornerstone of synthetic chemistry.[1][2] The choice of acylating agent or coupling methodology is a critica...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient and reliable formation of amide bonds is a cornerstone of synthetic chemistry.[1][2] The choice of acylating agent or coupling methodology is a critical decision that directly influences reaction yield, purity, scalability, and cost. This guide provides an in-depth performance comparison of 1-Methylpiperidine-4-carbonyl chloride hydrochloride, a highly reactive building block, against common alternative methods involving the in situ activation of its parent carboxylic acid.

The Reagent in Focus: 1-Methylpiperidine-4-carbonyl chloride hydrochloride

1-Methylpiperidine-4-carbonyl chloride hydrochloride is the salt of a reactive acyl chloride. Acyl chlorides are among the most powerful acylating agents used in organic synthesis.[3][4] Their high electrophilicity enables reactions with a wide range of nucleophiles, including weakly nucleophilic amines, often where other methods may fail.

The hydrochloride form enhances the compound's stability and handling characteristics compared to the freebase acyl chloride. It is typically synthesized from its corresponding carboxylic acid, 1-Methylpiperidine-4-carboxylic acid, using a chlorinating agent like thionyl chloride or oxalyl chloride.[5] This conversion from a stable, commercially available carboxylic acid to a highly reactive intermediate is a key strategic decision in a synthetic route.[6][7]

Mechanism of Action: The reaction proceeds via a straightforward nucleophilic acyl substitution. The amine nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion and forming a protonated amide. A base is required to neutralize the generated HCl, driving the reaction to completion.

The Competitive Landscape: Alternative Amidation Strategies

The primary alternative to using a pre-formed acyl chloride is the direct use of the parent carboxylic acid, 1-Methylpiperidine-4-carboxylic acid, activated in situ with a coupling reagent. This is arguably the most common strategy for amide bond formation in modern drug discovery.[1] These methods avoid the isolation of the often moisture-sensitive acyl chloride.

The main classes of coupling reagents include:

  • Carbodiimides: Reagents like EDC (EDCI) and DCC, often used with additives like HOBt or Oxyma to improve efficiency and suppress racemization.[8]

  • Uronium/Aminium Salts: Highly efficient reagents such as HATU, HBTU, and HCTU that generate a highly reactive activated ester intermediate.[8][9]

  • Phosphonium Salts: Reagents like PyBOP, which are also highly effective for forming activated esters.[9]

  • Phosphonic Anhydrides: T3P® is a notable example, known for its high reactivity and clean workups, as the byproducts are water-soluble.[8]

Performance Benchmark: Acyl Chloride vs. In Situ Coupling

The choice between using 1-Methylpiperidine-4-carbonyl chloride hydrochloride and an in situ coupling method is a multifactorial decision based on the specific synthetic challenge.

Data Presentation: Comparative Analysis of Amidation Methods
Performance Metric1-Methylpiperidine-4-carbonyl chloride HClCarboxylic Acid + Coupling Reagent (e.g., HATU)Carboxylic Acid + Coupling Reagent (e.g., EDC/HOBt)
Reactivity Very HighHighModerate to High
Substrate Scope Broad; effective for unreactive/hindered aminesBroad; highly effective for challenging couplings[8]Broad, but may be slower for hindered substrates[8]
Typical Yield Range Good to ExcellentHigh to Excellent[8]Moderate to High[8]
Primary Byproducts HCl (neutralized by base), excess base saltTetramethylurea, HOAtN-acylurea (can be difficult to remove), HOBt[8]
Handling & Safety Moisture sensitive, corrosive (releases HCl)Generally stable solids, but can be expensiveCost-effective and widely used solids[8]
Key Advantage Highest reactivity for difficult substratesHigh efficiency, low racemization, clean reactionsCost-effective, reliable, well-established
Key Disadvantage Requires an extra synthetic step; stoichiometric base neededHigher cost, atom-inefficient byproductsFormation of difficult-to-remove urea byproducts
Expertise & Experience: The Causality Behind Experimental Choices
  • When to Choose 1-Methylpiperidine-4-carbonyl chloride hydrochloride: This reagent is the "go-to" choice when dealing with particularly challenging substrates. If your amine is electron-deficient (e.g., an aniline with electron-withdrawing groups) or sterically hindered, the high reactivity of the acyl chloride can force the reaction to completion where milder coupling reagents might stall. It is also advantageous in cost-driven, large-scale campaigns where the precursor carboxylic acid can be converted to the acyl chloride in bulk, provided the subsequent amidation is robust.

  • When to Choose a Modern Coupling Reagent (HATU, PyBOP): For most applications in a research and drug discovery setting, particularly on a small to medium scale, modern coupling reagents are preferred. Their key advantage is operational simplicity and high reliability across a wide range of substrates.[9] Reagents like HATU are exceptionally fast and efficient, often providing clean reaction profiles with minimal side product formation, simplifying purification.[8] This is especially critical when dealing with complex molecules or racemization-prone substrates like amino acids.[9]

  • When to Choose a Carbodiimide (EDC/HOBt): This combination represents a classic, cost-effective, and robust method for amide bond formation.[8] It is a workhorse in many labs. The primary drawback is the potential formation of an N-acylurea byproduct, which can complicate purification. However, for straightforward couplings on a larger scale where cost is a major driver, EDC/HOBt remains a highly relevant and valuable option.

Visualization & Formatting

Mandatory Visualization: Decision-Making Workflow

The following diagram outlines a logical framework for selecting an appropriate amidation strategy.

G cluster_input Inputs cluster_decision Decision Point cluster_output Recommended Method Amine Amine Reactivity (Nucleophilicity, Sterics) Decision Select Method Amine->Decision Scale Reaction Scale (mg vs kg) Scale->Decision Cost Cost Sensitivity Cost->Decision Purity Purity Requirements (Byproduct Profile) Purity->Decision AcylChloride 1-Methylpiperidine-4- carbonyl chloride HCl Decision->AcylChloride Low Reactivity High Steric Hindrance HATU Carboxylic Acid + HATU / PyBOP Decision->HATU High Purity Needed Moderate Scale Sensitive Substrate EDC Carboxylic Acid + EDC / HOBt Decision->EDC High Scale Cost-Driven Standard Reactivity

Caption: A decision-making framework for selecting an amidation method.

Mandatory Visualization: Comparative Synthetic Workflows

This diagram illustrates the two divergent synthetic pathways discussed.

G cluster_path1 Pathway 1: Acyl Chloride Route cluster_path2 Pathway 2: In Situ Coupling Route Start1 1-Methylpiperidine- 4-carboxylic acid Step1 Chlorination (e.g., SOCl2) Start1->Step1 Intermediate 1-Methylpiperidine-4- carbonyl chloride HCl Step1->Intermediate Step2 Amidation (Amine, Base) Intermediate->Step2 Product1 Target Amide Step2->Product1 Start2 1-Methylpiperidine- 4-carboxylic acid Step3 In Situ Activation (Amine, Coupling Reagent, Base) Start2->Step3 Product2 Target Amide Step3->Product2

Caption: Comparative workflows for amide synthesis.

Experimental Protocols: A Self-Validating System

The following protocols describe the synthesis of a representative amide, N-benzyl-1-methylpiperidine-4-carboxamide, using the two primary methods.

Protocol 1: Synthesis via 1-Methylpiperidine-4-carbonyl chloride hydrochloride

Objective: To form the amide bond using the highly reactive acyl chloride.

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 1-Methylpiperidine-4-carbonyl chloride hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

  • Amine Addition: To this suspension, add benzylamine (1.05 eq) followed by the dropwise addition of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 eq) at 0 °C (ice bath). The excess base is crucial to neutralize both the HCl from the starting material salt and the HCl generated during the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the acyl chloride is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Synthesis via In Situ Coupling with HATU

Objective: To form the amide bond directly from the carboxylic acid using a uronium salt coupling reagent.

  • Activation: In a round-bottom flask, dissolve 1-Methylpiperidine-4-carboxylic acid (1.0 eq), HATU (1.1 eq), and benzylamine (1.05 eq) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or DCM (~0.2 M).

  • Base Addition: Cool the solution to 0 °C and add DIPEA (2.2 eq) dropwise. The base activates the coupling reagent and neutralizes the acid.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS until the carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine to remove excess reagents and byproducts.[8]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the pure amide.

Conclusion

1-Methylpiperidine-4-carbonyl chloride hydrochloride is a potent and highly effective reagent for the synthesis of 1-methylpiperidine-4-carboxamides. Its primary strength lies in its high reactivity, making it the superior choice for challenging or unreactive substrates. However, this reactivity comes at the cost of an additional synthetic step and requires careful handling due to its moisture sensitivity.

For the majority of routine amide couplings, especially in a discovery setting, the operational simplicity, high efficiency, and cleaner reaction profiles offered by modern in situ coupling reagents like HATU often outweigh the higher upfront cost. The classic EDC/HOBt method remains a viable, cost-effective alternative for large-scale work with less demanding substrates. The optimal choice is therefore not absolute but is dictated by a careful analysis of the substrate's reactivity, reaction scale, cost constraints, and purification requirements.

References

  • A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid - Benchchem.
  • Synthesis of methyl 1-methylpiperidine-4-carboxyl
  • Beyond Pyruvonitrile: A Comparative Guide to Acylation Reagents for Researchers - Benchchem.
  • US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google P
  • comparative study of acylating agents for specific organic transform
  • A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity - Benchchem.
  • Acylating drugs: redesigning n
  • 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - ChemicalBook.
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
  • A Comparative Guide to the Reactivity of Acylating Agents for Naphthalene - Benchchem.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • 1-Methylpiperidine-4-carboxylic Acid: A Key Intermediate for Pharmaceutical and Specialty Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
  • Acylating Agents as Enzyme Inhibitors and Understanding Their Reactivity for Drug Design | Journal of Medicinal Chemistry - ACS Public
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
  • Alternative developments in amidations with acyl chlorides.
  • Amide synthesis by acyl

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1-Methylpiperidine-4-carbonyl chloride hydrochloride (CAS No. 7462-84-2).

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1-Methylpiperidine-4-carbonyl chloride hydrochloride (CAS No. 7462-84-2). As a reactive acyl chloride, this compound demands rigorous adherence to safety protocols to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the chemical principles that underpin these essential procedures.

Hazard Assessment & Chemical Profile

1-Methylpiperidine-4-carbonyl chloride hydrochloride is a corrosive and water-reactive compound. The primary hazard stems from its acyl chloride functional group, which undergoes rapid and exothermic hydrolysis upon contact with moisture or water, generating corrosive hydrogen chloride (HCl) gas and 1-methylpiperidine-4-carboxylic acid.[1][2][3] This reactivity necessitates careful handling in a controlled environment and a disposal strategy centered on controlled neutralization.

Table 1: Chemical and Safety Data for 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride

PropertyDataSource(s)
CAS Number 7462-84-2[4][5]
Molecular Formula C₇H₁₃Cl₂NO[4]
Molecular Weight 198.09 g/mol [5]
Physical State Solid[6]
Primary Hazards GHS05: Corrosive[4]
Causes severe skin burns and eye damage.[7][8]
Water-Reactive: Reacts with water to produce toxic/corrosive gas (HCl).[9][10]
Incompatible Materials Strong bases, Oxidizing agents, Water/Moisture.[11]

Pre-Disposal Safety Protocol: Your First Line of Defense

Before beginning any disposal procedure, ensuring the proper engineering controls and personal protective equipment (PPE) are in place is mandatory. This is a non-negotiable aspect of laboratory safety.

Mandatory Engineering Controls

All handling and disposal steps involving 1-Methylpiperidine-4-carbonyl chloride hydrochloride must be performed inside a certified chemical fume hood.[12][13] This is critical to contain and exhaust the corrosive HCl gas that is inevitably generated during the quenching process.

Required Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent contact with this corrosive material.[14]

  • Eye and Face Protection: Chemical splash goggles are required. For enhanced protection, the use of a full-face shield over the goggles is strongly recommended.[13][14]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always double-check the glove manufacturer's compatibility chart.[14]

  • Body Protection: A chemical-resistant apron worn over a full-length lab coat is necessary.[14]

  • Footwear: Fully enclosed, chemical-resistant footwear must be worn.[13]

Step-by-Step Disposal Protocol

The core principle of this disposal procedure is a controlled, two-stage process: (1) gradual hydrolysis and simultaneous neutralization (quenching) of the reactive acyl chloride, followed by (2) pH verification and final disposal in accordance with institutional and local regulations.

Part A: Controlled Hydrolysis and Neutralization (Quenching)

The objective is to safely manage the vigorous and exothermic reaction of the acyl chloride with water. This is achieved by slowly adding the compound to a cold, stirred, basic solution. The base immediately neutralizes the generated HCl, preventing the release of corrosive fumes and controlling the reaction's temperature.[15][16]

Materials:

  • Large beaker (at least 10x the volume of the final solution)

  • Stir plate and magnetic stir bar

  • Ice bath

  • Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • pH paper or calibrated pH meter

Procedure:

  • Prepare the Quenching Solution: In the chemical fume hood, prepare a 5-10% aqueous solution of sodium carbonate or sodium bicarbonate in a large beaker. For every 1 gram of the acyl chloride hydrochloride to be disposed of, use at least 50 mL of the basic solution.

  • Cool the Solution: Place the beaker in an ice bath and allow the solution to cool to below 10°C while stirring.

  • Slow Addition: Very slowly and in small portions, add the 1-Methylpiperidine-4-carbonyl chloride hydrochloride to the cold, stirred basic solution.[15] Be prepared for some gas evolution (carbon dioxide) and a potential temperature increase. The rate of addition should be controlled to keep the temperature from rising significantly.

  • Allow for Complete Reaction: Once the addition is complete, continue stirring the solution in the ice bath for at least 30 minutes. Afterwards, remove the ice bath and allow the solution to slowly warm to room temperature while stirring for an additional 1-2 hours to ensure the reaction is complete.

Part B: pH Verification and Adjustment

The final solution must be pH neutral before it can be considered for drain disposal.[17]

  • Measure pH: Using pH paper or a calibrated pH meter, test the pH of the solution.

  • Adjust if Necessary:

    • If the solution is still acidic (pH < 6), slowly add more 5% sodium carbonate solution until the pH is within the neutral range.

    • If the solution is too basic (pH > 9), slowly add a dilute acid (e.g., 5% HCl) dropwise to bring the pH into the neutral range.[16]

Part C: Final Aqueous Waste Disposal
  • Consult Local Regulations: Before any disposal action, you must be familiar with your institution's and local municipality's regulations regarding chemical waste disposal.[18][19]

  • Assess for Other Hazards: Ensure the neutralized solution does not contain any other regulated substances, such as heavy metals.[16]

  • Perform Disposal:

    • If permitted by local regulations and free of other hazards, the neutralized solution (pH 6-9) can be slowly poured down a laboratory drain with copious amounts of running water (at least a 20-fold excess of water).[16][19] Let the water run for several minutes after the solution has been drained.

    • If drain disposal is not permitted or if other hazards are present, the neutralized solution must be collected in a properly labeled hazardous waste container for pickup by your institution's environmental health and safety (EHS) office.[20][21]

Emergency Procedures: Spill Management

In the event of a spill of solid 1-Methylpiperidine-4-carbonyl chloride hydrochloride, immediate and correct action is crucial.

DO NOT use water or a standard aqueous acid/base spill kit directly on the spill. This will cause a violent reaction.[22]

  • Alert and Isolate: Immediately alert personnel in the area and restrict access. Ensure the spill is contained within a fume hood if possible.[23]

  • Don PPE: If you are trained and it is safe to do so, don the full PPE described in Section 2.2.

  • Contain and Absorb: Cover the spill with an inert, dry absorbent material such as sand, Oil-Dri, or Zorb-All.[22][24] Do not use combustible materials like paper towels.

  • Neutralize Cautiously: Once the powder is fully covered and absorbed, you can then cautiously sprinkle a dry neutralizing agent like sodium bicarbonate over the mixture to neutralize any residual acidity from atmospheric moisture.

  • Collect Waste: Carefully sweep or scoop the mixture into a designated, labeled, and sealable container for hazardous waste disposal.[25]

  • Decontaminate: Wipe the spill area with a cloth dampened with a mild detergent solution, followed by a water rinse. All cleaning materials must also be disposed of as hazardous waste.[23]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of 1-Methylpiperidine-4-carbonyl chloride hydrochloride.

DisposalWorkflow cluster_prep Preparation cluster_reaction Reaction & Neutralization cluster_disposal Final Disposal start Start Disposal Process fume_hood Work in Chemical Fume Hood start->fume_hood ppe Don Full Required PPE fume_hood->ppe prep_base Prepare Cold 5-10% Na₂CO₃ Solution ppe->prep_base add_reagent Slowly Add Acyl Chloride prep_base->add_reagent stir Stir Until Reaction is Complete add_reagent->stir measure_ph Measure pH of Solution stir->measure_ph adjust_ph Adjust pH with Dilute Acid/Base measure_ph->adjust_ph pH is NOT 6-9 check_regs Check Local Regulations & Other Contaminants measure_ph->check_regs pH is 6-9 adjust_ph->measure_ph Re-check drain_disposal Permitted: Drain Disposal with Copious Water check_regs->drain_disposal Yes waste_collection Not Permitted: Collect for Hazardous Waste Pickup check_regs->waste_collection No end End of Process drain_disposal->end waste_collection->end

Caption: Disposal workflow for 1-Methylpiperidine-4-carbonyl chloride hydrochloride.

References

  • Relative Ease of Hydrolysis. (2024). Revision Note.
  • The hydrolysis of an acid/acyl chloride reaction mechanism.Doc Brown's CHEMISTRY.
  • Acyl Chlorides - A Level Chemistry Revision Notes. (2025). Save My Exams.
  • Chemical Waste Neutralization.Sustainability Directory.
  • Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides.Sparkl.
  • 1-methylpiperidine-4-carbonyl chloride hydrochloride — Chemical Substance Information.NextSDS.
  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025). Yufeng.
  • Acyl chloride.Wikipedia.
  • How On-Site Acid Neutralization Systems Provide Safe Chemical Disposal. (2021). Waste Advantage Magazine.
  • Reactive and Potentially Explosive Chemicals.Cornell University Environment, Health and Safety.
  • Special Disposal.National University of Singapore, Department of Chemistry.
  • Chemical Waste Disposal Guidelines: Rules You Must Follow! (2024). GreenTec Energy.
  • Chemical Waste Disposal Guidelines.Emory University, Department of Chemistry.
  • Neutralization of Acidic Wastewater from a Steel Plant by Using CaO-Containing Waste Materials from Pulp and Paper Industries.PMC.
  • Standard Operating Procedure: Hydrochloric Acid.University of Wisconsin-Milwaukee.
  • Neutralization of Acidic Industrial Wastes and Fixation of Trace Element by Oil Shale Ash. (2023). ACS Omega.
  • SAFETY DATA SHEET - 4-Chloro-1-methylpiperidine. (2025). Tokyo Chemical Industry.
  • SAFETY DATA SHEET. (2025).
  • Hazardous Waste and Disposal Considerations.American Chemical Society.
  • Standard Operating Procedure: WORKING WITH ACIDS AND BASES. (2016). National University of Singapore, Department of Medicine.
  • Acid Safety.Flinn Scientific.
  • SAFETY DATA SHEET - 4-Methylpiperazine-1-carbonyl chloride hydrochloride. (2022). Apollo Scientific.
  • SAFETY DATA SHEET - 4-Chloro-1-methylpiperidine hydrochloride. (2025). Fisher Scientific.
  • 1-methylpiperidine-4-carbonyl chloride hydrochloride (C7H12ClNO).PubChemLite.
  • Acid Handling SOP.University of Utah.
  • SAFETY DATA SHEET - 4-Amino-1-(6-chloro-2-pyridyl)-piperidine hydrochloride. (2025). MilliporeSigma.
  • SAFETY DATA SHEET - benzyldimethylalkylammonium chloride.Merck Millipore.
  • Disposal of chemical wastes.RiskAssess.
  • SAFETY DATA SHEET - 4-Methyl-1-piperazinecarbonyl chloride hydrochloride.Fisher Scientific.
  • SAFETY DATA SHEET - Piperine.Merck Millipore.
  • 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride.Pharmaffiliates.
  • Chemical Spills.Rice University, Environmental Health Safety and Laboratory Operations.
  • Chemical Spill Procedures.University of Toronto, Environmental Health & Safety.
  • Chemical Spill Procedures.Princeton University, Office of Environmental Health and Safety.
  • 4-Methyl-1-piperazinecarbonyl chloride hydrochloride.ChemicalBook.
  • SAFETY DATA SHEET - 4-Chloro-1-methylpiperidine hydrochloride. (2023). Fisher Scientific.
  • 1-Methylpiperidine-4-carbonyl chloride hydrochloride.Sunway Pharm Ltd.
  • HOW TO RESPOND DURING CHEMICAL SPILL.NUS Medicine.
  • CHEMICAL SPILL PROCEDURES. (2024). University of the Incarnate Word, Environmental Health and Safety.

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Handling

A Researcher's Guide to Handling 1-Methylpiperidine-4-carbonyl chloride hydrochloride: PPE and Safety Protocols

Welcome to a comprehensive guide designed for the precise and safe handling of 1-Methylpiperidine-4-carbonyl chloride hydrochloride. As a reactive acyl chloride, this compound is a valuable intermediate in pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 1-Methylpiperidine-4-carbonyl chloride hydrochloride. As a reactive acyl chloride, this compound is a valuable intermediate in pharmaceutical synthesis, but its hazardous nature demands a meticulous approach to safety. This document moves beyond a simple checklist, providing the rationale behind each safety protocol to empower you, the researcher, with the knowledge to work confidently and securely. Our goal is to build a foundation of trust by delivering value that extends beyond the product itself, ensuring your work is not only groundbreaking but also fundamentally safe.

Hazard Assessment: Understanding the Inherent Risks

1-Methylpiperidine-4-carbonyl chloride hydrochloride is a member of the acyl chloride family, a class of compounds known for their high reactivity. The primary hazards stem from the electrophilic nature of the carbonyl chloride group, which reacts readily with nucleophiles. Its hydrochloride salt form also contributes to its acidic and corrosive properties.

The most critical reaction to consider in a laboratory setting is its violent reaction with water.[1] This hydrolysis releases corrosive hydrogen chloride (HCl) gas and heat, which can cause pressure buildup in sealed containers and create a severe respiratory hazard.[1][2] Therefore, meticulous control of the laboratory environment is paramount.

A summary of the key hazards is presented below:

HazardDescriptionRationale and Consequences
Corrosive Causes severe skin burns and eye damage upon contact.[3][4][5][6]The compound reacts with moisture on the skin or in the eyes, generating hydrochloric acid, leading to immediate and severe tissue damage. Ocular exposure can result in permanent blindness.[7]
Water Reactive Reacts violently with water, moisture, and protic solvents.[1]This exothermic reaction produces significant quantities of hydrogen chloride gas, a corrosive respiratory irritant.[1] It can lead to splashes and rapid pressure increases.
Inhalation Toxicity Vapors, dust, and decomposition products (HCl gas) are harmful if inhaled and corrosive to the respiratory tract.[2][7][8]Inhalation can cause severe irritation, chemical burns to the mucous membranes and lungs, and may lead to delayed-onset pulmonary edema.[9]
Ingestion Toxicity Harmful if swallowed, causing severe burns to the gastrointestinal tract.[2][7]Ingestion is a medical emergency, leading to perforation of the digestive tract.[2]

The Hierarchy of Controls: A Framework for Safety

Before detailing Personal Protective Equipment (PPE), it's crucial to understand that PPE is the last line of defense. A robust safety plan incorporates a multi-layered approach known as the Hierarchy of Controls.

cluster_0 Hierarchy of Controls (Most to Least Effective) E Elimination (Remove the hazard) S Substitution (Use a less hazardous chemical) E->S Eng Engineering Controls (Isolate people from hazard) e.g., Chemical Fume Hood S->Eng Adm Administrative Controls (Change how people work) e.g., SOPs, Training Eng->Adm PPE Personal Protective Equipment (PPE) (Protect the worker with gear) Adm->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For 1-Methylpiperidine-4-carbonyl chloride hydrochloride, engineering controls (a certified chemical fume hood) and administrative controls (this Standard Operating Procedure) are essential prerequisites to the use of PPE.

Essential Personal Protective Equipment (PPE)

Given the compound's properties, a specific and non-negotiable set of PPE is required.

Primary PPE (Required for All Handling Operations)
  • Eye and Face Protection: Wear tightly fitting chemical safety goggles described by OSHA's 29 CFR 1910.133 or European Standard EN166.[10][11] In addition, a full-face shield must be worn over the goggles.[8] The dual-layer protection is critical; goggles protect against vapor and prevent splashes from getting under the shield, while the shield protects the entire face from direct contact.

  • Hand Protection: Wear appropriate chemical-resistant gloves tested according to EN 374.[3][12] Due to the reactive nature of acyl chlorides, material choice is critical. Double-gloving is recommended to provide additional protection against tears and rapid permeation.

Glove MaterialSplash ProtectionExtended ContactRationale
Butyl Rubber ExcellentRecommended Offers excellent resistance to corrosive acid chlorides.[8]
Neoprene GoodFairA suitable alternative, though breakthrough times may be shorter.
Nitrile FairNot Recommended Prone to rapid degradation by reactive chemicals. Use only as an inner glove in a double-gloving system.
Latex PoorNot Recommended Offers poor chemical resistance to this class of compounds.
  • Body Protection: A flame-resistant lab coat is mandatory and should be fully buttoned with sleeves rolled down.[8] Wear full-length pants and closed-toe shoes made of a non-porous material like leather.[8] Do not leave any skin exposed between your gloves, sleeves, pants, and shoes.

Secondary PPE (Task-Dependent)
  • Respiratory Protection: All handling of this solid compound and its solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[8] If a situation arises where the concentration of vapors or dust may exceed exposure limits (e.g., a large spill or failure of engineering controls), a NIOSH-approved full-face respirator with multi-purpose combination (US) or ABEK (EU) respirator cartridges is necessary.[8][12] Respirator use requires prior medical clearance and fit-testing.

Safe Handling and Operational Workflow

A systematic workflow minimizes risk by ensuring all safety measures are in place before, during, and after handling the chemical.

cluster_workflow Safe Handling Workflow Prep 1. Preparation - Verify fume hood certification - Locate eyewash/shower - Assemble all materials Don 2. Don PPE (Gloves, Coat, Goggles, Face Shield) Prep->Don Handle 3. Chemical Handling - Work in fume hood - Use inert atmosphere - Ground equipment Don->Handle Decon 4. Decontamination - Quench excess reagent - Clean workspace Handle->Decon Doff 5. Doff PPE (Remove and dispose correctly) Decon->Doff Waste 6. Secure Waste - Label hazardous waste - Store in designated area Doff->Waste

Caption: A step-by-step workflow for handling reactive chemicals.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the chemical fume hood has a current certification sticker.

    • Confirm the location and accessibility of the safety shower and eyewash station.[8][13]

    • Post emergency contact information in the lab.[8]

    • Assemble all necessary glassware, reagents, and spill cleanup materials inside the fume hood. Ensure all glassware is dry.

  • Donning PPE:

    • Put on your lab coat, safety goggles, and face shield.

    • Put on your inner and outer gloves, ensuring the outer glove cuff goes over the sleeve of your lab coat.

  • Chemical Handling:

    • Perform all manipulations deep within the sash of the fume hood.

    • Due to the compound's hygroscopic nature, handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4][7]

    • When transferring the solid, use spark-proof tools and ground/bond containers to prevent static discharge.[3][8][12]

    • Keep the container tightly closed when not in use.[6][10]

    • Avoid actions that create dust.

  • Decontamination and Cleanup:

    • All equipment should be decontaminated before removal from the fume hood.

    • Carefully and slowly quench any excess reagent with a non-protic solvent (e.g., THF, Dichloromethane) before slowly adding to a mild base solution (like sodium bicarbonate) with cooling.

    • Wipe down the work surface in the fume hood.

  • Doffing and Disposal of PPE:

    • Remove outer gloves first, turning them inside out.

    • Remove your face shield and lab coat.

    • Remove inner gloves and wash your hands thoroughly with soap and water.[9][10][12]

    • Dispose of contaminated gloves and any disposable labware into a designated hazardous waste container.

Emergency Response and Spill Management

Immediate and correct action is vital in an emergency.

First Aid Measures
Exposure RouteImmediate Action
Eye Contact Immediately hold eyelids apart and flush with copious amounts of water for at least 15 minutes at an eyewash station.[7][9][13] Seek immediate medical attention.
Skin Contact Immediately move to a safety shower and flush the affected area with plenty of water for at least 15 minutes while removing all contaminated clothing.[7][9] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[2][14] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. [7][10] Rinse the mouth with water. If the person is conscious, have them drink plenty of water.[10] Seek immediate medical attention.
Spill Management

This protocol is for minor spills (<5g) contained entirely within a chemical fume hood. For any larger spill, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.

  • Alert Personnel: Notify others in the lab and restrict access to the area.

  • Ensure PPE: Ensure you are wearing the full primary PPE suite, including double gloves.

  • Contain and Absorb: Do NOT use water or combustible materials. Cover the spill with a dry, inert absorbent material such as sand, diatomite, or a commercial sorbent for acid chlorides.

  • Collect Waste: Carefully sweep up the absorbed material using non-sparking tools and place it into a clearly labeled, dry, sealable container for hazardous waste.[10][15]

  • Decontaminate: Wipe the spill area with a cloth lightly dampened with a basic solution (e.g., sodium bicarbonate solution), followed by water, and then a dry cloth.

  • Dispose: Treat all cleanup materials as hazardous waste.

Storage and Disposal

Proper storage and disposal are critical for long-term safety.

ParameterRequirementRationale
Location Store in a cool, dry, well-ventilated area designated for corrosives and water-reactive materials.[9]Prevents accidental contact with incompatible materials and protects from environmental moisture.
Container Keep in the original, tightly sealed container.[9][10]Prevents moisture ingress and degradation.
Atmosphere Store under an inert atmosphere (nitrogen or argon).[7]The compound is moisture-sensitive and hygroscopic.[10][16]
Incompatibilities Store away from water, oxidizing agents, strong bases, and alcohols.[7][10][13][16]Prevents violent reactions, degradation, and the creation of hazardous byproducts.

Disposal: All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[5] Empty containers may retain product residue and should not be reused.[8] Dispose of all materials through your institution's Environmental Health & Safety (EHS) office in accordance with all local, regional, and national regulations.[15][16][17]

References

  • Safety Data Sheet - Jubilant Ingrevia. (n.d.).
  • 4-Chloro-1-methylpiperidine hydrochloride Manufacturers, SDS. (n.d.). Mubychem.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
  • Hazardous Substance Fact Sheet: Acetyl Chloride. (n.d.). New Jersey Department of Health.
  • Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Western Carolina University.
  • Safety Data Sheet: 4-Methylpiperazine-1-carbonyl chloride hydrochloride. (2022, September 16). Apollo Scientific.
  • SAFETY DATA SHEET: (1-Methyl-4-piperidinyl)methanamine. (2025, December 20). Fisher Scientific.
  • SAFETY DATA SHEET: 4-Methyl-1-piperazinecarbonyl chloride hydrochloride. (2025, December 24). Fisher Scientific.
  • Safety Data Sheet: Acetyl chloride. (2019, January 15). Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET: 1-Methylpiperidine. (n.d.). TCI Chemicals.
  • 1-methylpiperidine-4-carbonyl chloride hydrochloride — Chemical Substance Information. (n.d.). National Institute of Technology and Evaluation, Japan.
  • SAFETY DATA SHEET: Methyl Chloride (R40). (2025, February 26). Airgas.
  • SAFETY DATA SHEET: 4-Benzyloxycarbonylamino-4-methyl-piperidine hydrochloride. (2016, April 1). AFG Bioscience LLC.
  • SAFETY DATA SHEET: Acetyl chloride. (2010, September 7). Fisher Scientific.
  • SAFETY DATA SHEET: Acetyl chloride. (2023, October 19). Fisher Scientific.
  • SAFETY DATA SHEET: 1-Acetylpiperidine-4-carbonyl chloride. (2025, September 23). Thermo Fisher Scientific.
  • SAFETY DATA SHEET: 4-Chloro-1-methylpiperidine hydrochloride. (2025, December 22). Fisher Scientific.
  • SAFETY DATA SHEET: 4-Chloro-1-methylpiperidine hydrochloride. (2023, September 22). Fisher Scientific.
  • MSDS of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride. (2008, October 28). Capot Chemical.
  • Meperidine (hydrochloride) CRM - Safety Data Sheet. (2025, January 20). Cayman Chemical.
  • 4-Methylpiperazine-1-carbonylchloride SDS, 39539-66-7 Safety Data Sheets. (n.d.). Echemi.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methylpiperidine-4-carbonyl chloride hydrochloride
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